molecular formula C8H6ClFO B1301871 5-Fluoro-2-methylbenzoyl chloride CAS No. 21900-39-0

5-Fluoro-2-methylbenzoyl chloride

Cat. No.: B1301871
CAS No.: 21900-39-0
M. Wt: 172.58 g/mol
InChI Key: HBAQRSDZSVESSF-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAQRSDZSVESSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372029
Record name 5-Fluoro-2-methylbenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-39-0
Record name 5-Fluoro-2-methylbenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-methylbenzoyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Fluoro-2-methylbenzoyl chloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-methylbenzoyl chloride for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS No. 21900-39-0), a critical building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to provide a comprehensive understanding of its synthesis, reactivity, and strategic application, grounded in established chemical principles and field-proven insights.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aromatic acyl chloride. The presence of both a fluorine atom and a methyl group on the benzene ring introduces specific electronic and steric characteristics that make it a valuable reagent in targeted synthesis.

The fluorine atom, with its high electronegativity, acts as a weak electron-withdrawing group via induction, influencing the reactivity of the acyl chloride. Simultaneously, it can serve as a bioisostere for a hydrogen atom, enhancing metabolic stability and modulating binding affinities in pharmaceutical compounds. The ortho-methyl group provides steric hindrance that can direct reaction pathways and influence the final conformation of the synthesized molecule.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 21900-39-0[1][2]
Molecular Formula C₈H₆ClFO[3]
Molecular Weight 172.58 g/mol [1][3]
Appearance Clear colorless to pale yellow liquid[2][4]
Density 1.270 g/mL at 25 °C
Boiling Point 108 °C at 24 mmHg[5][3]
Refractive Index 1.5305-1.5345 at 20°C[2][4]
Flash Point 87 °C (188 °F)[5][6]
InChI Key HBAQRSDZSVESSF-UHFFFAOYSA-N[3]

Strategic Synthesis: From Carboxylic Acid to Acyl Chloride

The most direct and common synthesis of this compound involves the chlorination of its parent carboxylic acid, 5-Fluoro-2-methylbenzoic acid (CAS No. 33184-16-6). Thionyl chloride (SOCl₂) is the reagent of choice for this transformation in a laboratory setting.

Causality in Reagent Selection: Thionyl chloride is preferred over other chlorinating agents like oxalyl chloride for several reasons. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[7] This facilitates their easy removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification. This is a critical consideration for ensuring a high-purity starting material for subsequent sensitive reactions.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts start_acid 5-Fluoro-2-methylbenzoic Acid reaction Chlorination Reaction (Reflux) start_acid->reaction reagent Thionyl Chloride (SOCl₂) reagent->reaction product This compound reaction->product byproduct_so2 SO₂ (gas) reaction->byproduct_so2 byproduct_hcl HCl (gas) reaction->byproduct_hcl

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for benzoyl chloride synthesis and must be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[7]

  • Setup: Equip a round-bottomed flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with sodium hydroxide solution to neutralize HCl and SO₂ fumes).

  • Charging the Flask: Add 5-Fluoro-2-methylbenzoic acid (1.0 eq) to the flask.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (2.0-3.0 eq) to the flask. The reaction is exothermic and will likely begin to evolve gas.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction can be monitored by observing the cessation of gas evolution.

  • Workup: Allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure.

  • Purification: The resulting crude this compound (a liquid oil) can be purified by vacuum distillation to yield the final product.

  • Validation: Confirm product identity and purity using analytical techniques such as ¹H NMR, ¹⁹F NMR, and GC-MS. Purity should typically be ≥97.5%.[2]

Reactivity and Mechanistic Insights: The Role in Amide Bond Formation

As an acyl chloride, the compound's primary utility lies in nucleophilic acyl substitution . The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. This makes it an excellent substrate for reaction with a wide range of nucleophiles, most notably amines, to form stable amide bonds—a cornerstone of medicinal chemistry.

Caption: General mechanism for nucleophilic acyl substitution.

The presence of the fluorine atom is a key design element in drug discovery.[8] It can enhance binding affinity to target proteins through favorable electrostatic interactions and increase metabolic stability by blocking potential sites of oxidative metabolism. The strategic incorporation of fluorine has been a successful strategy in numerous approved drugs.[9]

Workflow: Amide Synthesis using this compound

This workflow outlines a self-validating system for synthesizing a target amide, a common application in drug development.

Amide_Synthesis_Workflow start Start: Define Target Amide reagents Reagents: - this compound (1.0 eq) - Amine Nucleophile (1.1 eq) - Non-nucleophilic base (e.g., TEA, 1.2 eq) - Anhydrous Solvent (e.g., DCM) start->reagents reaction Reaction: - Dissolve amine and base in solvent - Cool to 0 °C - Add acyl chloride dropwise - Stir at RT for 2-16h reagents->reaction quench Workup: Aqueous Quench (e.g., with NaHCO₃ solution) reaction->quench analyze Analysis: - TLC (for reaction monitoring) - LC-MS & NMR (for identity & purity) reaction->analyze In-process control extract Extraction with Organic Solvent quench->extract purify Purification: Flash Chromatography or Recrystallization extract->purify purify->analyze finish End: Pure Target Amide analyze->finish

Caption: A validated workflow for amide synthesis.

Safety, Handling, and Storage

This compound is a corrosive and water-reactive substance. Strict adherence to safety protocols is mandatory.

Trustworthiness through Safety: A protocol's validity is contingent on its safe execution. Mishandling this reagent can lead to hazardous situations and compromise experimental outcomes. It reacts with water, including atmospheric moisture, to generate corrosive HCl gas.[10]

Table 2: GHS Hazard and Precautionary Summary

CategoryCodeStatementSource(s)
Pictogram GHS05Corrosive[6]
Signal Word Danger[3][6]
Hazard H314Causes severe skin burns and eye damage.[3][6][11]
Prevention P260Do not breathe dust/fume/gas/mist/vapours/spray.[3][11]
Prevention P280Wear protective gloves/protective clothing/eye protection/face protection.[3][11]
Response P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
Response P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Storage P405Store locked up.[11]

Handling:

  • Always handle inside a certified chemical fume hood.

  • Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[12][13]

  • Use glass or PTFE-lined equipment. The compound will react with materials containing active hydrogen atoms.

  • Keep away from water and sources of moisture.[10]

Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as bases, alcohols, and amines.

Conclusion: A Versatile Tool in Modern Chemistry

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its tailored electronic and steric properties allow for the precise construction of complex molecular architectures. Understanding its synthesis, reactivity, and handling requirements empowers researchers to leverage its full potential safely and effectively, paving the way for the development of novel therapeutics and advanced materials. The strategic use of such fluorinated building blocks remains a cornerstone of modern medicinal chemistry.[8][9]

References

  • This compound. ChemBK. [Link]

  • MSDS of 5-Fluoro-2-methoxybenzoyl chloride. Angene. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC - NIH. [Link]

  • CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • This compound. ChemBK. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-methylbenzoyl chloride (CAS No. 21900-39-0) is a substituted aromatic acyl chloride of significant interest within the fields of medicinal chemistry and organic synthesis. As a key building block, its unique substitution pattern—featuring both an electron-withdrawing fluorine atom and an electron-donating methyl group on the benzoyl scaffold—imparts specific reactivity and conformational properties. This guide provides a comprehensive overview of its core physical properties, offering field-proven insights and methodologies essential for its effective handling, characterization, and application in research and development. Understanding these fundamental characteristics is paramount for designing robust synthetic routes and ensuring the safe and reproducible execution of chemical transformations.

Section 1: Core Physicochemical Properties

The physical state and fundamental constants of a reagent are the primary determinants of its handling, storage, and reaction setup. This compound is a colorless to pale yellow liquid under standard laboratory conditions, a property that facilitates its measurement and transfer as a neat substance or in solution.[1][2]

The molecular structure of this compound is depicted below. The ortho-methyl group sterically influences the acyl chloride moiety, while the meta-fluorine atom modulates the electronic properties of the aromatic ring.

Figure 1: Molecular Structure of this compound.

A summary of its key physical properties is presented in the table below for rapid reference.

PropertyValueSource(s)
CAS Number 21900-39-0[3]
Molecular Formula C₈H₆ClFO[3]
Molecular Weight 172.58 g/mol [3]
Appearance Clear colorless to pale yellow liquid[1][2]
Boiling Point 108 °C at 24 mmHg[3]
Density 1.27 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.5305 - 1.5345[1][2]
Flash Point 86.6 °C (188 °F)[4][5]
Solubility Soluble in most organic solvents (e.g., ethanol, chloroform, ether). Reacts with water.[3][4]

Section 2: Spectroscopic Profile

Spectroscopic analysis is indispensable for the verification of molecular structure and purity. While a comprehensive spectral database is proprietary to individual institutions, the expected spectroscopic signatures for this compound can be predicted based on its functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the acyl chloride carbonyl (C=O) stretch, typically appearing in the range of 1770-1815 cm⁻¹. This high-frequency absorption, compared to a standard ketone or ester, is a hallmark of the highly electrophilic carbonyl carbon in an acyl chloride. Additional significant peaks include C-H stretching from the methyl and aromatic groups (~2900-3100 cm⁻¹), C=C stretching from the aromatic ring (~1450-1600 cm⁻¹), and a C-F stretching band.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide a clear fingerprint. The methyl (CH₃) protons would appear as a singlet, typically in the δ 2.2-2.5 ppm range. The aromatic region (δ 7.0-8.0 ppm) would show a complex multiplet pattern for the three aromatic protons, with coupling constants influenced by both the adjacent protons and the fluorine atom.

    • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The most downfield signal would correspond to the carbonyl carbon of the acyl chloride, typically δ 165-170 ppm. The aromatic carbons would appear in the δ 110-165 ppm range, with their chemical shifts and C-F coupling constants providing definitive structural information. The methyl carbon would appear as an upfield signal around δ 15-20 ppm. Access to spectral databases confirms the availability of FT-IR, ¹H NMR, and ¹³C NMR data for this compound.[6]

Section 3: Experimental Determination of Physical Properties

The trustworthiness of physical data relies on robust and validated experimental protocols. The determination of the boiling point, especially for compounds that may degrade at high temperatures, is often performed under reduced pressure.

Protocol: Boiling Point Determination under Reduced Pressure

This protocol describes a standard laboratory method for accurately measuring the boiling point of a liquid at a specific sub-atmospheric pressure, a critical parameter for vacuum distillation and purification.

Causality and Rationale: Many organic compounds, particularly reactive ones like acyl chlorides, can decompose, polymerize, or undergo side reactions at their atmospheric boiling points. Reducing the external pressure lowers the temperature at which the liquid's vapor pressure equals the external pressure, allowing for boiling at a temperature that preserves the compound's integrity.[7][8] This method is therefore essential for the purification of thermally sensitive materials.

G A Setup: Assemble a microscale distillation or Thiele tube apparatus. B Sample Preparation: Place 0.5-1.0 mL of the sample into the boiling tube. A->B C Pressure System: Connect the apparatus to a vacuum pump via a manometer. B->C D Pressure Adjustment: Evacuate the system and stabilize at the target pressure (e.g., 24 mmHg). C->D E Heating: Gently and uniformly heat the sample using a sand or oil bath. D->E F Observation: Observe for a steady reflux ring or a continuous stream of bubbles. E->F G Temperature Reading: Record the stable temperature from a thermometer with the bulb in the vapor phase. F->G H Result: The recorded temperature is the boiling point at the measured pressure. G->H

Figure 2: Workflow for Reduced Pressure Boiling Point Determination.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a Thiele tube or a micro-distillation apparatus.[9] Ensure all glassware is dry, as the compound is moisture-sensitive.

  • Sample Introduction: Place a small volume (e.g., 0.5 mL) of this compound into the boiling flask or tube. Add a small magnetic stirrer or boiling chip to ensure smooth boiling.

  • System Sealing and Evacuation: Attach the apparatus to a vacuum line equipped with a manometer or vacuum gauge. Seal the system carefully.

  • Pressure Equilibration: Slowly open the vacuum source and evacuate the apparatus to the desired pressure (e.g., 24 mmHg). Close the connection to the main vacuum line to ensure the system is static and leak-free.

  • Heating: Immerse the boiling tube in a heating bath (oil or sand) and begin heating gently.[10]

  • Observation and Measurement: As the temperature rises, observe the sample. The boiling point is the temperature at which a steady stream of bubbles is observed and a condensation ring of the vapor is stable on the walls of the apparatus, with the thermometer bulb properly positioned in the vapor phase just below the condenser outlet.[9]

  • Recording Data: Record the stable temperature reading on the thermometer and the precise pressure from the manometer. This pair of values constitutes the result.[10]

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, the emphasis on safety cannot be overstated. This compound is a corrosive and moisture-sensitive compound, demanding rigorous adherence to safety protocols.

Core Hazards:

  • Corrosivity: The compound is classified under GHS as causing severe skin burns and eye damage (H314).[5] Contact with tissues will cause immediate and severe burns due to its reaction with water to form hydrochloric acid (HCl) and 5-fluoro-2-methylbenzoic acid.

  • Reactivity: It reacts with water and other protic solvents (like alcohols) in a vigorous, exothermic reaction.[3] This reactivity also means it will fume in moist air. It is designated as moisture-sensitive.[4]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors.[5] An eyewash station and safety shower must be immediately accessible.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[1]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat. Ensure no skin is exposed.[5]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][11]

Storage and Stability:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] To maintain product integrity and prevent hazardous reactions, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Incompatibilities: Keep away from water, alcohols, strong bases, and oxidizing agents.[12]

By implementing these self-validating safety systems, researchers can mitigate the risks associated with this reactive intermediate, ensuring both personal safety and the integrity of their experimental outcomes.

References

  • ChemBK. This compound. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Available at: [Link]

  • Scribd. 02 Exp 1 Boiling Point Determination. Available at: [Link]

  • University of Calgary. Micro-boiling point measurement. Available at: [Link]

  • YouTube. Boiling at Reduced Pressure - Two Methods. Available at: [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

Sources

5-Fluoro-2-methylbenzoyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-2-methylbenzoyl chloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 21900-39-0), a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its core physicochemical properties, outline a robust synthesis protocol, discuss its applications as a building block, and detail critical safety and handling procedures.

Core Physicochemical & Structural Properties

This compound is a substituted aromatic acyl chloride. The presence of the highly reactive acyl chloride group, combined with the electronic effects of the fluorine and methyl substituents on the benzene ring, makes it a versatile and valuable reagent in organic synthesis.

Its fundamental properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₆ClFO[1][2][3]
Molecular Weight 172.58 g/mol [1][2][3][4]
Appearance Clear, colorless to pale yellow liquid[5][6][7]
Density ~1.3 g/cm³[1]
Boiling Point 108 °C at 24 mmHg[1]
Flash Point 86.6 °C (188 °F)[1][3]
Refractive Index ~1.5305-1.5345 @ 20°C[6][7]
CAS Number 21900-39-0[1][2][3]

Synthesis and Mechanistic Rationale

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-fluoro-2-methylbenzoic acid.[5] Thionyl chloride (SOCl₂) is the preferred reagent for this transformation.

Causality of Reagent Choice: Thionyl chloride is advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[8] This simplifies the purification process immensely, as these byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reactants & Reagents cluster_process Reaction & Purification A 5-Fluoro-2-methylbenzoic Acid (Starting Material) C Reaction under Inert Atmosphere A->C B Thionyl Chloride (SOCl₂) (Chlorinating Agent) B->C D Removal of Excess SOCl₂ & Gaseous Byproducts (HCl, SO₂) (Vacuum Distillation) C->D Reaction Completion E Purification of Product (Fractional Distillation) D->E Crude Product F This compound (Final Product) E->F Purified Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the preparation of acyl chlorides from carboxylic acids.[8]

  • Setup: Equip a three-necked, round-bottomed flask with a reflux condenser and an addition funnel. Ensure the setup is dried and under an inert atmosphere (e.g., nitrogen or argon). Connect the top of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

  • Charging the Flask: Charge the flask with 1.0 equivalent of 5-fluoro-2-methylbenzoic acid.

  • Reagent Addition: Add thionyl chloride (approximately 2-3 equivalents) to the addition funnel and add it dropwise to the flask at room temperature with stirring. An ice bath can be used to control the initial exothermic reaction.

  • Reaction: After the addition is complete, gently heat the mixture to reflux (typically 70-80°C) and maintain for 1-3 hours, or until the evolution of gas ceases, indicating the reaction is complete.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

    • The crude this compound residue is then purified by vacuum distillation to yield the final product as a clear liquid.[8]

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography (GC) and its identity verified by spectroscopic methods.

Spectroscopic Characterization

To ensure the integrity of the synthesized compound, spectroscopic analysis is essential. Authoritative databases confirm the availability of reference spectra for this compound.[4]

  • Infrared (IR) Spectroscopy: The primary diagnostic peak is a strong, sharp absorption band in the region of 1780-1815 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of an aromatic acyl chloride. The disappearance of the broad O-H stretch from the starting carboxylic acid (around 3000 cm⁻¹) is also a key indicator of reaction completion.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spectrum will show distinct signals corresponding to the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine, methyl, and acyl chloride groups.

  • ¹³C NMR Spectroscopy: The spectrum will show a characteristic carbonyl carbon signal in the downfield region (typically 165-175 ppm), in addition to the signals for the aromatic and methyl carbons.

Applications in Drug Discovery and Development

This compound is not an end-product but a crucial intermediate. Its utility stems from the high reactivity of the acyl chloride moiety, which readily undergoes nucleophilic acyl substitution.

This makes it an ideal building block for introducing the "5-fluoro-2-methylbenzoyl" group into a larger molecule, a common strategy in medicinal chemistry to modulate a drug candidate's pharmacological profile. Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs incorporating chlorine, highlighting the importance of intermediates like this one in the drug discovery pipeline.[9]

Key Reactions:
  • Amide Formation: Reaction with primary or secondary amines to form amides. This is one of the most common linkages in pharmaceutical compounds.

  • Ester Formation: Reaction with alcohols to form esters.

  • Friedel-Crafts Acylation: Reaction with an aromatic ring in the presence of a Lewis acid catalyst to form a new carbon-carbon bond, creating complex ketone structures.

Logical Flow of Application

Applications cluster_reactions Core Synthetic Transformations cluster_products Resulting Scaffolds A This compound (Reactive Intermediate) B Amine Nucleophile A->B Acylation C Alcohol Nucleophile A->C Acylation D Aromatic Substrate (+ Lewis Acid) A->D Friedel-Crafts Acylation E Amide Derivatives B->E F Ester Derivatives C->F G Aryl Ketone Derivatives D->G H Lead Compound Optimization in Drug Discovery E->H F->H G->H

Caption: Role of this compound in creating diverse molecular scaffolds.

Safety, Handling, and Emergency Protocols

This compound is a corrosive chemical that requires strict adherence to safety protocols. It causes severe skin burns and eye damage.[1][3][10][11]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion 1BGHS05 (Corrosive)Danger H314: Causes severe skin burns and eye damage.[1][10][11]
Mandatory Handling Protocol
  • Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of vapors.[11] Ensure an eyewash station and safety shower are immediately accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[12][13]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).

    • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin contact.[12][13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents. Keep the container tightly closed and store locked up.[1][11][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[10][13]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[12][13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[10][13]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][13]

References

  • MSDS of 5-Fluoro-2-methoxybenzoyl chloride. ChemSrc. [Link]

  • This compound. ChemBK. [Link]

  • Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Library of Medicine. [Link]

  • Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]

  • Benzoyl chloride, o-chloro-. Organic Syntheses Procedure. [Link]

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An In-Depth Technical Guide to 5-Fluoro-2-methylbenzoyl chloride: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylbenzoyl chloride, a key building block in modern medicinal chemistry. The document delves into its chemical structure, physicochemical properties, and detailed protocols for its synthesis and handling. A significant focus is placed on its reactivity and strategic application in the synthesis of high-value pharmaceutical compounds, including antiviral and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Acyl Chlorides

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This compound is a prime example of a fluorinated building block that has gained prominence in the synthesis of complex molecular architectures. Its trifunctional nature, featuring a reactive acyl chloride, a sterically directing methyl group, and an electron-withdrawing fluorine atom, allows for a diverse range of synthetic transformations. This guide will explore the fundamental characteristics and practical applications of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic acyl chloride. The presence of the fluorine atom at the 5-position and the methyl group at the 2-position of the benzene ring significantly influences its reactivity and conformational preferences.

PropertyValueSource(s)
Chemical Formula C₈H₆ClFO[1][2]
Molecular Weight 172.58 g/mol [2]
CAS Number 21900-39-0[1][2]
Appearance Clear colorless to pale yellow liquid[3][4]
Density Approximately 1.3 g/cm³[5]
Boiling Point 108 °C at 24 mmHg[5]
Refractive Index 1.5305-1.5345 @ 20°C[3][4]
InChI Key HBAQRSDZSVESSF-UHFFFAOYSA-N[2]
SMILES CC1=CC=C(F)C=C1C(Cl)=O[2]

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 5-Fluoro-2-methylbenzoic acid. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Synthesis Precursor 5-Fluoro-2-methylbenzoic acid Reagent + SOCl₂ (Thionyl Chloride) (cat. DMF) Precursor->Reagent Product This compound Reagent->Product Reflux Byproducts + SO₂ (gas) + HCl (gas) Product->Byproducts Byproducts

Figure 1: General synthesis of this compound.
Representative Experimental Protocol

The following protocol is a representative procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride and can be adapted for the synthesis of this compound[6].

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (for removal of excess thionyl chloride)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-Fluoro-2-methylbenzoic acid.

  • Under a fume hood, carefully add an excess of thionyl chloride (typically 2-3 equivalents).

  • Add a catalytic amount of DMF (a few drops).

  • Fit the flask with a reflux condenser and a gas scrubber containing a sodium hydroxide solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and co-evaporated.

  • The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Self-Validation: The completion of the reaction can be monitored by the cessation of gas evolution. The purity of the final product can be assessed by GC-MS or NMR spectroscopy. The absence of a broad -OH stretch in the IR spectrum is a key indicator of the conversion of the carboxylic acid to the acyl chloride.

Reactivity and Synthetic Applications in Drug Discovery

This compound is a versatile reagent primarily used as an acylating agent. The acyl chloride functionality is highly electrophilic and readily reacts with a wide range of nucleophiles, including amines, alcohols, and phenols, to form amides and esters, respectively. This reactivity is central to its utility in the construction of complex pharmaceutical intermediates.

Reactivity AcylChloride 5-Fluoro-2-methylbenzoyl chloride Amine Primary/Secondary Amine (R-NH₂) AcylChloride->Amine Alcohol Alcohol/Phenol (R-OH) AcylChloride->Alcohol Amide Amide Derivative Amine->Amide Acylation Ester Ester Derivative Alcohol->Ester Acylation

Figure 2: Key acylation reactions of this compound.
Synthesis of Benzoxazoles with Anticancer Activity

Benzoxazoles are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer properties. The synthesis of substituted benzoxazoles often involves the acylation of a 2-aminophenol derivative followed by cyclization. This compound can be a key reagent in the synthesis of 2-(5-fluoro-2-methylphenyl)benzoxazoles, which have been investigated for their cytotoxic effects on cancer cell lines[2][7].

Intermediate in the Synthesis of HIV-1 Integrase Inhibitors

The development of inhibitors for HIV-1 integrase is a critical area of antiviral research. Several approved drugs and clinical candidates feature complex heterocyclic cores. While specific synthetic routes for marketed drugs are often proprietary, the academic literature describes the synthesis of novel HIV-1 integrase inhibitors using fluorinated benzoic acid derivatives. For instance, 5-Fluoro-2-methylbenzoic acid, the precursor to the title compound, is implicated in the synthesis of benzamide derivatives that act as HIV-1 integrase inhibitors[5]. This strongly suggests that this compound is a viable and reactive intermediate for the acylation of amine-containing scaffolds in the development of new anti-HIV agents.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic H~7.0 - 8.0MultipletJ(H,H) and J(H,F)
Methyl (CH₃)~2.5Singlet-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal. The aromatic carbons will show splitting due to carbon-fluorine coupling.

Carbon Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)~165 - 175
Aromatic C-F~160 - 165 (d, ¹JCF)
Aromatic C~120 - 145
Methyl (CH₃)~15 - 25
FT-IR Spectroscopy

The FT-IR spectrum is particularly useful for confirming the presence of the acyl chloride functionality and the absence of the precursor carboxylic acid.

Functional Group Expected Absorption (cm⁻¹) Intensity
C=O (Acyl Chloride)1750 - 1800Strong
C-Cl650 - 850Medium
Aromatic C=C1450 - 1600Medium
C-F1000 - 1300Strong
O-H (Carboxylic Acid)(absent)-
Mass Spectrometry

Under electron ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak at m/z 172. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak at m/z 174. Common fragmentation pathways include the loss of the chlorine atom and the carbonyl group.

m/z Fragment
172/174[M]⁺
137[M - Cl]⁺
109[M - Cl - CO]⁺

Safety and Handling

This compound is a corrosive and reactive chemical that requires careful handling.[7][8][9]

  • Hazards: Causes severe skin burns and eye damage.[7][8] It is also a combustible liquid.[1] It reacts with water, generating heat and hydrogen chloride gas.[1]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from water and sources of ignition.[1][8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8]

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8] If inhaled, move to fresh air.[7] If swallowed, do not induce vomiting and seek immediate medical attention.[8]

Conclusion

This compound is a valuable and versatile reagent in the field of drug discovery and development. Its unique combination of functional groups allows for the efficient synthesis of a wide range of complex molecules, including those with promising anticancer and antiviral activities. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory. This guide provides a solid foundation for researchers and scientists to incorporate this important building block into their synthetic strategies.

References

  • Al-Harthy, T.; Zoghaib, W. M.; Pflüger, M.; Schöpel, M.; Önder, K.; Reitsammer, M.; Hundsberger, H.; Stoll, R.; Abdel-Jalil, R. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules2016 , 21(10), 1290. Available from: [Link]

  • Fisher Scientific. This compound, 98%. Available from: [Link]

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  • NIST WebBook. Benzoyl chloride. Available from: [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

5-Fluoro-2-methylbenzoyl chloride (CAS No. 21900-39-0) is a key intermediate in organic synthesis, valued for its role in constructing complex molecular architectures, particularly in pharmaceutical and agrochemical research. As an acyl chloride, its utility is derived from the high electrophilicity of the carbonyl carbon, making it an excellent acylating agent. However, this same reactivity is the source of its significant hazards. A thorough understanding of its chemical nature is not merely a regulatory formality but a prerequisite for safe and successful experimentation. This guide provides a field-proven framework for handling this compound, grounded in the principles of causality and self-validating safety protocols.

Section 1: Hazard Profile and Chemical Reactivity

The primary danger of this compound stems from its high reactivity, particularly with nucleophiles. It is classified as a corrosive liquid that causes severe skin burns and eye damage.[1][2][3] Its vapors can also cause respiratory irritation.[3] The inherent risks are best understood by examining its physicochemical properties and reactivity.

Physicochemical and Identification Properties

Proper identification and knowledge of the physical state are the first steps in risk assessment.

PropertyValueSource
CAS Number 21900-39-0[1]
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.58 g/mol [1]
Appearance Colorless to light yellow liquid[4]
Density ~1.27 g/mL[1][4]
Boiling Point ~169-170 °C[4]
Flash Point 86.6 °C[1]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the chemical's hazards at a glance.

PictogramGHS ClassificationHazard Statement

Skin Corrosion/Irritation (Category 1A/1B)H314: Causes severe skin burns and eye damage[1][2][3]

Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[3]
The Chemistry of the Hazard: Reactivity Profile

Understanding the causality behind the hazards is critical for anticipating and controlling risks. The reactivity of acyl chlorides is central to both their utility and their danger.

  • Hydrolysis : Acyl chlorides react vigorously, often violently, with water and other protic solvents (e.g., alcohols).[5][6][7] This exothermic reaction produces corrosive fumes of hydrogen chloride (HCl) gas and 5-fluoro-2-methylbenzoic acid.[6] The reaction is initiated by the nucleophilic attack of water on the carbonyl carbon. This is why meticulous exclusion of moisture during storage and handling is non-negotiable.

  • Reaction with Nucleophiles : The primary synthetic function of this compound is its reaction with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.[8][9] These reactions can be highly exothermic and must be performed with temperature control. Uncontrolled addition of a strong nucleophile or base can lead to a runaway reaction.

  • Incompatible Materials : Store and handle separately from strong bases, alcohols, amines, strong oxidizing agents, and metals.[6][10] The reaction with bases can be violent, and it can attack many metals, potentially producing flammable hydrogen gas.[10]

Section 2: Protocol for Safe Handling and Engineering Controls

A self-validating safety protocol relies on multiple layers of protection, from engineering controls to personal protective equipment (PPE).

Mandatory Engineering Controls

Personal protective equipment is the last line of defense; engineering controls are the first and most critical.

  • Chemical Fume Hood : All handling of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to protect against inhalation of corrosive vapors.[5][6][11]

  • Ventilation : Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Equipment : An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[12]

Personal Protective Equipment (PPE)

The correct selection and use of PPE are essential to prevent contact with this corrosive material.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical splash goggles AND a full-face shieldGoggles provide a seal against splashes and vapors. The face shield offers an additional layer of protection for the entire face from severe splashes.[5][12][13]
Hands Butyl or heavy-duty nitrile rubber glovesAcyl chlorides can degrade standard latex or thin nitrile gloves. Check the glove manufacturer's compatibility chart. Always double-glove and change gloves immediately upon contamination.[5][13]
Body Flame-retardant lab coatA fully buttoned lab coat made of a flame-retardant material protects skin and personal clothing from splashes.[5][13]
Respiratory Air-purifying respirator (if needed)A full-face respirator with acid gas cartridges may be required if there is a potential for exposure above permissible limits or during a large spill cleanup, but it should be a last resort after engineering controls.[5][14] Respirator use requires specialized training and fit-testing.
Workflow for Reaction Setup

The following workflow illustrates the integration of safety measures into the experimental process.

G cluster_prep Preparation Phase (Inside Fume Hood) cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Reaction Phase PREP 1. Don Full PPE (Face shield, FR coat, Butyl gloves) VERIFY 2. Verify Hood Functionality & Proximity to Eyewash/Shower PREP->VERIFY SETUP 3. Assemble Dry Glassware Under Inert Atmosphere (N₂/Ar) VERIFY->SETUP TRANSFER 4. Transfer Reagent via Syringe or Cannula (Slowly) SETUP->TRANSFER REACT 5. Add to Reaction Vessel Under Controlled Temp (Ice Bath) TRANSFER->REACT CLEAN 7. Quench Reaction & Glassware Carefully Inside Hood REACT->CLEAN QUENCH 6. Prepare Quenching Solution (e.g., NaHCO₃, Alcohol) DISPOSE 8. Dispose of Waste in Labeled Hazardous Waste Container CLEAN->DISPOSE DECON 9. Decontaminate Work Area DISPOSE->DECON

Caption: Safe reaction setup workflow for this compound.

Section 3: Storage, Quenching, and Disposal

Proper management of the chemical's lifecycle is crucial for long-term safety.

Storage
  • Conditions : Store in a cool, dry, well-ventilated, and secure area, away from heat and ignition sources.[6][15][16]

  • Container : Keep the container tightly sealed to prevent contact with atmospheric moisture, which leads to degradation and pressure buildup from HCl gas.[6][15]

  • Segregation : Store away from incompatible materials, particularly water, alcohols, bases, and oxidizers.[10][11]

Quenching and Disposal

Unused or waste this compound is hazardous and must never be disposed of down the drain.

  • Preparation : Work in a fume hood. Prepare a quenching solution, such as a dilute solution of sodium bicarbonate or an alcohol like isopropanol, in a flask equipped with a stirrer and placed in an ice bath to manage the exothermic reaction.[17]

  • Slow Addition : Slowly and carefully add the acyl chloride dropwise to the cooled, stirring quenching solution.[17] Violent reaction, foaming, and gas evolution (CO₂ if using bicarbonate) will occur.

  • Neutralization & Disposal : Once the addition is complete and the reaction has subsided, check the pH to ensure neutralization if a base was used. The resulting mixture must be disposed of as hazardous chemical waste in a properly labeled container, following all institutional and local regulations.[15][17]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

First Aid Measures

Immediate action is critical in the event of exposure.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][15][18]

  • Skin Contact : Immediately remove all contaminated clothing while flushing the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[12][15][18]

  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[2][15][18]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink large quantities of water. Seek immediate medical attention.[1][19]

Spill Response

The response to a spill depends on its scale and the level of personnel training.

Caption: Emergency decision tree for an acyl chloride spill.

For a small, manageable spill (<1 Liter) by trained personnel:

  • Alert & Secure : Alert personnel in the immediate area and restrict access.[19][20]

  • PPE : Don the appropriate PPE, including respiratory protection if necessary.[19]

  • Contain : Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill kit absorbent. Do not use combustible materials like paper towels.[20][21]

  • Neutralize : Cautiously and slowly apply a neutralizing agent, such as sodium bicarbonate or soda ash, from the outside of the spill inward.[19][22] Be prepared for fizzing and off-gassing.

  • Collect & Dispose : Once the reaction has ceased, carefully scoop the mixture into a designated, sealable container for hazardous waste. Use non-sparking tools.[19]

  • Decontaminate : Clean the spill area with a soap and water solution, and dispose of all cleanup materials as hazardous waste.[21][23]

By integrating these principles and protocols into every stage of experimentation, researchers can effectively manage the risks associated with this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Safety Program - Resources. (n.d.). Eastern Mennonite University. Retrieved from [Link]

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  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020, June 4). Chemistry Stack Exchange. Retrieved from [Link]

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  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Retrieved from [Link]

  • A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. (2022, August 23). ACS Publications. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Fluoro-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Fluoro-2-methylbenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into the theoretical basis for the observed spectral features, offering a detailed prediction and interpretation of the chemical shifts, coupling constants, and signal multiplicities.

Molecular Structure and Proton Environments

This compound possesses a substituted benzene ring with three distinct proton environments in the aromatic region, in addition to the protons of the methyl group. The acyl chloride and methyl groups are positioned ortho to each other, while the fluorine atom is in the para position relative to the acyl chloride. This substitution pattern dictates the electronic environment of each proton and, consequently, their resonance frequencies in the ¹H NMR spectrum.

To visualize these relationships, the following diagram illustrates the molecular structure and the different proton and fluorine environments.

Figure 1. Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The prediction of the ¹H NMR spectrum of this compound is based on established principles of substituent effects on aromatic chemical shifts and spin-spin coupling constants. The electron-withdrawing nature of the benzoyl chloride group and the fluorine atom, along with the electron-donating character of the methyl group, all contribute to the final spectral appearance.

Chemical Shift Predictions

The chemical shifts (δ) are predicted relative to a tetramethylsilane (TMS) internal standard (δ = 0.00 ppm). The aromatic region of benzene typically appears around 7.34 ppm. Substituent effects will cause the protons on the substituted ring to shift upfield (to lower ppm) or downfield (to higher ppm).

  • Aromatic Protons (H-3, H-4, H-6):

    • H-6: This proton is ortho to the electron-withdrawing benzoyl chloride group and meta to the fluorine atom. The strong deshielding effect of the adjacent carbonyl group will cause a significant downfield shift. We predict this proton to be the most downfield of the aromatic signals.

    • H-4: This proton is ortho to the fluorine atom and meta to both the methyl and benzoyl chloride groups. The fluorine atom will exert both an inductive withdrawing effect and a resonance donating effect. However, the through-space deshielding and the meta-directing withdrawing effects of the other substituents will likely result in a downfield shift.

    • H-3: This proton is ortho to the methyl group and meta to the benzoyl chloride group and para to the fluorine atom. The electron-donating methyl group will have a shielding effect, while the other groups will have a deshielding effect. This proton is expected to be the most upfield of the aromatic signals.

  • Methyl Protons (-CH₃):

    • The methyl group is attached to the aromatic ring and is ortho to the benzoyl chloride group. The proximity to the electron-withdrawing carbonyl group will cause a downfield shift compared to toluene (δ ≈ 2.3 ppm)[1].

Based on data from analogous compounds such as 4-fluorobenzoyl chloride (protons ortho to -COCl at ~8.13-8.15 ppm) and 2-fluorobenzoyl chloride (aromatic protons in the range of 7.2-8.1 ppm), and considering the combined substituent effects, we can estimate the chemical shifts.[2][3]

Spin-Spin Coupling and Multiplicity

The multiplicity of each signal is determined by the number of neighboring non-equivalent protons and fluorine atoms, following the n+1 rule. In this case, we expect to see both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • H-6: This proton will be coupled to the meta proton H-4 (⁴JHH) and the meta fluorine atom (⁴JHF). This will likely result in a doublet of doublets (dd).

  • H-4: This proton is coupled to the ortho fluorine atom (³JHF) and the meta proton H-6 (⁴JHH). This will also likely appear as a doublet of doublets (dd).

  • H-3: This proton is coupled to the para fluorine atom (⁵JHF) and the adjacent methyl group protons via a long-range coupling (⁵JHH, which is often unresolved). The primary coupling will be with the fluorine, resulting in a doublet.

  • Methyl Protons (-CH₃): These protons are not coupled to any adjacent protons and will therefore appear as a singlet. A very small long-range coupling to H-3 might be observable under high resolution.

Typical aromatic H-H coupling constants are: ³J (ortho) ≈ 7-10 Hz, ⁴J (meta) ≈ 2-3 Hz, and ⁵J (para) ≈ 0-1 Hz. H-F coupling constants are typically larger and can occur over more bonds: ³JHF (ortho) ≈ 6-10 Hz, ⁴JHF (meta) ≈ 3-8 Hz, and ⁵JHF (para) ≈ 1-3 Hz.[4][5]

Tabulated Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-68.0 - 8.2dd⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 3-5 Hz
H-47.3 - 7.5dd³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz
H-37.1 - 7.2d⁵JHF ≈ 2-4 Hz
-CH₃2.5 - 2.7s-

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Use a deuterated solvent that is inert to the acyl chloride functionality, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂). Ensure the solvent is anhydrous to prevent hydrolysis of the sample.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially in the aromatic region.

  • Acquisition Parameters:

    • Pulse Angle: A 30° pulse angle is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans should provide an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of 12-15 ppm is appropriate to cover the expected chemical shifts.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that can be readily interpreted with a solid understanding of chemical shift theory and spin-spin coupling. The predicted spectrum, characterized by three distinct signals in the aromatic region and a singlet for the methyl group, is a powerful tool for confirming the identity and purity of this important chemical intermediate. The interplay of H-H and H-F coupling constants results in characteristic splitting patterns that are diagnostic for this specific substitution pattern. By following the outlined experimental protocol, researchers can obtain high-quality spectra for accurate structural elucidation.

References

  • Nail IB®. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?. [Link]

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A Comprehensive Technical Guide to the ¹³C NMR Spectroscopy of 5-Fluoro-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Fluoro-2-methylbenzoyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, predictive analysis, and practical considerations for acquiring and interpreting the ¹³C NMR spectrum of this important chemical intermediate. Our approach is grounded in fundamental principles and aims to provide actionable insights for unambiguous spectral assignment.

Introduction: The Significance of ¹³C NMR in Characterizing Acyl Chlorides

¹³C NMR spectroscopy is an indispensable tool in organic chemistry for elucidating molecular structures. For reactive species such as acyl chlorides, it provides critical information on the carbon framework. The chemical shift of the carbonyl carbon in acyl chlorides is typically found in the range of 160-180 ppm. This region is less deshielded compared to aldehydes and ketones (around 200 ppm) due to the competing inductive and resonance effects of the chlorine atom.[1] While chlorine is highly electronegative, its lone pairs can participate in resonance, partially shielding the carbonyl carbon.[1] The presence of other substituents on an aromatic ring, such as a fluorine atom and a methyl group in this compound, further influences the chemical shifts of the aromatic carbons and introduces characteristic carbon-fluorine coupling patterns.

Predictive Analysis of the ¹³C NMR Spectrum of this compound

In the absence of a readily available experimental spectrum, a robust predictive analysis based on established substituent chemical shift (SCS) effects and coupling constant data is invaluable. The structure of this compound, with its distinct electronic environments, gives rise to a predictable yet complex ¹³C NMR spectrum.

Structure and Numbering:

Caption: IUPAC Numbering for this compound.

Predicted Chemical Shifts and Coupling Constants:

The chemical shifts of the aromatic carbons are influenced by the electron-donating methyl group and the electron-withdrawing fluoro and benzoyl chloride groups. The fluorine atom will also introduce characteristic through-bond J-coupling with the carbon atoms.

Carbon AtomPredicted Chemical Shift (ppm)Expected C-F Coupling (J_CF)Rationale for Prediction
C=O~168-Typical range for an acyl chloride carbonyl carbon.
C1~135d, ³J_CF ≈ 7-9 HzQuaternary carbon attached to the electron-withdrawing COCl group and influenced by the ortho-methyl group. Expected to show a small meta-coupling to fluorine.
C2~142d, ⁴J_CF ≈ 2-4 HzQuaternary carbon attached to the electron-donating methyl group. Influenced by the para-fluoro substituent. Expected to show a small para-coupling to fluorine.
C3~128d, ³J_CF ≈ 7-9 HzThis carbon is ortho to the methyl group and meta to the fluoro group. Expected to show meta-coupling to fluorine.
C4~118d, ²J_CF ≈ 20-30 HzThis carbon is ortho to the fluoro group and meta to the methyl group. Expected to show a significant ortho-coupling to fluorine.
C5~163d, ¹J_CF ≈ 240-270 HzThe carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant and will be significantly deshielded.[2][3]
C6~115d, ²J_CF ≈ 20-30 HzThis carbon is ortho to the fluoro group and para to the methyl group. Expected to show a significant ortho-coupling to fluorine.
CH₃~20-Typical chemical shift for a methyl group attached to an aromatic ring.

Note: Predicted chemical shifts are estimates based on additive models and data from similar compounds. Actual experimental values may vary.

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful consideration of its reactivity and the desired spectral information.

1. Sample Preparation:

  • Solvent: A dry, deuterated aprotic solvent such as CDCl₃ or C₆D₆ is recommended. The absence of acidic protons is crucial to prevent hydrolysis of the acyl chloride.

  • Concentration: A concentration of 50-100 mg/mL is typically sufficient.

  • Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • Frequency: A spectrometer with a high field strength (e.g., 400 MHz for ¹H) is preferable for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: A sweep width of approximately 250 ppm is adequate to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 50-100 mg of This compound in dry CDCl3 prep2 Add TMS as internal standard prep1->prep2 acq1 Set up spectrometer with proton decoupling pulse program prep2->acq1 acq2 Optimize acquisition parameters (SW, AQ, D1) acq1->acq2 acq3 Acquire data with sufficient number of scans acq2->acq3 proc1 Fourier Transform with exponential multiplication acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference spectrum to TMS (0 ppm) proc2->proc3 analysis1 Assign chemical shifts and C-F coupling constants proc3->analysis1 analysis2 Correlate with predicted values and 2D NMR data analysis1->analysis2

Caption: A typical workflow for acquiring and analyzing the ¹³C NMR spectrum.

Data Interpretation and Validation

Interpreting the ¹³C NMR spectrum of this compound involves a systematic assignment of each resonance.

  • Carbonyl Carbon: The signal around 168 ppm, which will be a singlet with low intensity due to its long relaxation time, is assigned to the carbonyl carbon.

  • Fluorine-Coupled Carbons: The most downfield aromatic signal, appearing as a large doublet (¹J_CF ≈ 250 Hz), is unambiguously assigned to C5. The other aromatic carbons will appear as smaller doublets due to two-, three-, and four-bond couplings with fluorine.

  • Quaternary Carbons: The signals for C1 and C2 will be of lower intensity compared to the protonated carbons. Their chemical shifts will be influenced by their respective substituents.

  • Methyl Carbon: The most upfield signal, around 20 ppm, will be a singlet and is assigned to the methyl carbon.

For an unequivocal assignment, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. HSQC will correlate the protonated aromatic carbons to their directly attached protons, while HMBC will reveal long-range correlations (2-3 bonds), which can be used to confirm the assignments of the quaternary carbons and the carbonyl carbon.

Synthesis and Potential Impurities

This compound is typically synthesized from its corresponding carboxylic acid, 5-fluoro-2-methylbenzoic acid, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4]

Reaction Scheme:

5-Fluoro-2-methylbenzoic acid 5-Fluoro-2-methylbenzoic acid This compound This compound 5-Fluoro-2-methylbenzoic acid->this compound SOCl₂ or (COCl)₂

Sources

Mass spectrometry of 5-Fluoro-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Fluoro-2-methylbenzoyl chloride

Introduction

This compound (C₈H₆ClFO, Molecular Weight: 172.58 g/mol ) is a key chemical intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its bifunctional nature, featuring a reactive acyl chloride and a substituted aromatic ring, makes precise structural verification and purity assessment paramount. Mass spectrometry serves as a definitive analytical technique for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that confirms its molecular structure. This guide offers a detailed examination of the mass spectrometric behavior of this compound, focusing on the principles of ionization, the predictable fragmentation pathways, and a robust protocol for its analysis.

Core Principles: Ionization and Fragmentation

For a volatile and relatively nonpolar molecule like this compound, Electron Ionization (EI) is the most effective and widely used ionization method, typically coupled with Gas Chromatography (GC-MS).[3][4] In the EI source, the analyte molecule is bombarded with a high-energy electron beam (typically 70 eV). This interaction is energetic enough to eject a valence electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[5]

The 70 eV energy is substantially higher than the ionization energy of most organic molecules (typically 10-15 eV).[3][5] This excess energy renders the molecular ion energetically unstable, causing it to undergo predictable bond cleavages, or fragmentations. The resulting charged fragments are then separated by the mass analyzer, generating a mass spectrum that plots ion abundance against their mass-to-charge ratio (m/z). This fragmentation pattern is highly reproducible and provides rich structural information.[5][6]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of the carbonyl group and the aromatic ring leads to the formation of highly stable acylium and phenyl cations.[7] The expected pathway is detailed below.

  • Formation of the Molecular Ion (M⁺•) at m/z 172: The initial ionization event removes an electron from the molecule, resulting in the molecular ion. The presence of chlorine means this peak will be accompanied by an M+2 isotope peak (from ³⁷Cl) at m/z 174, with an intensity approximately one-third of the M⁺• peak.

  • Primary Fragmentation: Formation of the Acylium Ion at m/z 137: The most favorable fragmentation is the cleavage of the weakest bond, which is the C-Cl bond. This results in the loss of a chlorine radical (•Cl) and the formation of the highly stable 5-fluoro-2-methylbenzoyl cation (an acylium ion). This fragment is resonance-stabilized and is predicted to be the base peak (the most abundant ion) in the spectrum.[8]

  • Secondary Fragmentation: Loss of Carbon Monoxide at m/z 109: The acylium ion can further fragment by eliminating a neutral carbon monoxide (CO) molecule. This is a very common pathway for benzoyl derivatives and results in the formation of the 5-fluoro-2-methylphenyl cation.[7]

Data Presentation: Predicted Mass Spectrum
m/z (Mass-to-Charge Ratio) Proposed Ion Structure Origin Predicted Relative Abundance
174[C₈H₆³⁷ClFO]⁺•Molecular Ion (³⁷Cl Isotope)Moderate
172[C₈H₆³⁵ClFO]⁺•Molecular Ion (M⁺•)Moderate
137 [C₈H₆FO]⁺ [M - Cl]⁺ High (Base Peak)
109[C₇H₆F]⁺[M - Cl - CO]⁺High
Visualization: Fragmentation Workflow

Fragmentation_Pathway cluster_main Fragmentation of this compound M Molecular Ion (M⁺•) m/z = 172 F1 5-Fluoro-2-methylbenzoyl Cation (Acylium Ion) m/z = 137 (Base Peak) M->F1 - •Cl F2 5-Fluoro-2-methylphenyl Cation m/z = 109 F1->F2 - CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This section outlines a standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound in a high-purity, volatile, and dry organic solvent (e.g., dichloromethane or ethyl acetate).
  • Perform a serial dilution to create a working solution of approximately 10-20 µg/mL. The final concentration should be optimized to avoid detector saturation.
  • Causality: A volatile solvent is crucial for efficient vaporization in the GC inlet. The concentration must be low enough to produce sharp chromatographic peaks and prevent overloading the MS detector.[9]

2. Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Injection Port: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to handle the sample concentration.

    • Inlet Temperature: 250 °C. This ensures rapid and complete volatilization of the analyte.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm). This type of column separates compounds primarily based on boiling point and is robust for general-purpose analysis.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes. This program ensures good peak shape and elution of the analyte.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[3]

    • Ionization Energy: 70 eV. This is the standard energy for generating reproducible fragmentation patterns and for comparison with spectral libraries.[5]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40 - 400. This range will encompass the molecular ion and all significant fragments.

    • Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering and saturating the MS detector.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
  • Identify the molecular ion peak (m/z 172) and its M+2 isotope peak (m/z 174).
  • Identify the base peak (predicted at m/z 137) and other significant fragment ions (predicted at m/z 109).
  • Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.
Visualization: Experimental Workflow

Experimental_Workflow cluster_workflow GC-MS Analysis Workflow SamplePrep Sample Preparation (10-20 µg/mL in CH₂Cl₂) Injection GC Injection (1 µL, Split Mode) SamplePrep->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (m/z 40-400) Ionization->Analysis Detection Data Acquisition (TIC & Mass Spectrum) Analysis->Detection

Caption: General workflow for the GC-MS analysis of this compound.

Trustworthiness: A Self-Validating System

The protocol described is self-validating through several key checks:

  • Molecular Ion Confirmation: The presence of the M⁺• peak at m/z 172 and the characteristic M+2 peak at m/z 174 (due to the ³⁷Cl isotope) provides strong evidence for the elemental composition, specifically confirming the presence of one chlorine atom.

  • Base Peak Verification: The observation of the predicted base peak at m/z 137 (M-Cl) validates the core benzoyl structure and the lability of the C-Cl bond.

  • Fragmentation Logic: The subsequent loss of 28 Da (CO) to yield the ion at m/z 109 is a classic fragmentation pattern for acylium ions, adding a further layer of structural confirmation.[7]

By confirming each of these expected ions, the researcher can have high confidence in the identity of the compound. Any significant deviation from this pattern would suggest the presence of an isomer, impurity, or a different compound altogether.

Conclusion

The mass spectrometric analysis of this compound by GC-MS with electron ionization is a powerful and reliable method for its unequivocal identification. The molecule exhibits a predictable fragmentation pattern dominated by the formation of a stable acylium ion (m/z 137) through the loss of chlorine, followed by the elimination of carbon monoxide to yield a fragment at m/z 109. This detailed understanding of its mass spectrometric behavior, combined with the robust analytical protocol provided, equips researchers, scientists, and drug development professionals with the necessary tools to confidently characterize this important chemical intermediate.

References

  • Vertex AI Search Result[10] . This compound - SAFETY DATA SHEET. (2024).

  • Vertex AI Search Result[1] . This compound. Echemi.

  • Vertex AI Search Result[2] . This compound. Fluorochem.

  • Vertex AI Search Result[3] . Electron Ionization for GC–MS. LCGC International.

  • Vertex AI Search Result[4] . Ionization Modes. Mass Spectrometry & Proteomics Facility - University of Notre Dame.

  • Vertex AI Search Result[5] . 3.1: Electron Ionization. Chemistry LibreTexts. (2022).

  • Vertex AI Search Result[6] . Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. (2024).

  • Vertex AI Search Result . Spectroscopic Analysis: Acyl Chlorides. University of Calgary.

  • Vertex AI Search Result[7] . A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Benchchem.

  • Vertex AI Search Result[8] . mass spectra - fragmentation patterns. Chemguide.

  • Vertex AI Search Result[9] . Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide. Benchchem.

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An In-Depth Technical Guide to the FT-IR Spectrum of 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Fluoro-2-methylbenzoyl chloride. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of the compound's vibrational spectroscopy, offers a detailed interpretation of its characteristic absorption bands, and presents a field-proven protocol for acquiring high-quality spectral data. By integrating fundamental principles with practical application, this guide serves as an essential resource for the characterization and quality control of this important chemical intermediate.

Introduction: The Molecular Context

This compound (C₈H₆ClFO) is a substituted aromatic acyl chloride. Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals necessitates robust analytical methods for structural confirmation and purity assessment. FT-IR spectroscopy is a rapid, non-destructive, and highly informative technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. Understanding the FT-IR spectrum is therefore critical for verifying the integrity of the acyl chloride moiety and the specific substitution pattern on the aromatic ring.

The structure combines an electron-withdrawing acyl chloride group, a methyl group, and a fluorine atom on a benzene ring. This unique combination of substituents creates a distinct electronic environment that is directly reflected in the vibrational frequencies of its covalent bonds.

Caption: Molecular Structure of this compound.

Theoretical Principles and Spectral Interpretation

The FT-IR spectrum of an organic molecule is governed by the vibrations of its bonds, which stretch and bend at specific quantized frequencies. The frequency of a vibration is primarily determined by the masses of the bonded atoms and the strength of the bond connecting them. Electronic effects, such as induction and resonance, significantly influence bond strength and, consequently, the absorption frequency.

The Carbonyl (C=O) Stretching Vibration: A Key Diagnostic Peak

The most prominent and easily identifiable peak in the spectrum of an acyl chloride is the carbonyl (C=O) stretching band. For acyl chlorides, this absorption occurs at a characteristically high frequency.

  • Inductive Effect: The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, strengthening and stiffening the C=O double bond.[1][2] This results in a higher vibrational frequency compared to ketones or aldehydes, which typically absorb around 1710 cm⁻¹.[3] For aliphatic acyl chlorides, the C=O stretch is typically found in the 1810–1775 cm⁻¹ range.[4]

  • Conjugation Effect: Conjugation of the carbonyl group with the aromatic ring allows for delocalization of π-electrons, which tends to weaken the C=O bond and lower its stretching frequency.[3][5] For benzoyl chloride, this effect shifts the peak to approximately 1775 cm⁻¹.[6]

  • Fermi Resonance: In many acyl chlorides, a weaker shoulder or a distinct secondary peak may appear near the main C=O absorption (often around 1740 cm⁻¹). This is attributed to Fermi resonance, an interaction between the fundamental C=O stretching vibration and an overtone of a lower-frequency band.[3][7]

For this compound, the strong C=O stretch is expected to be the dominant feature in the 1800-1760 cm⁻¹ region, influenced by both the inductive effect of the halogens and conjugation with the phenyl ring.

Aromatic and Aliphatic C-H Vibrations
  • Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the aromatic ring typically appear at frequencies just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).[8][9][10] These bands are often of weak to medium intensity.

  • Aliphatic C-H Stretch: The C-H bonds of the methyl (-CH₃) group will exhibit symmetric and asymmetric stretching vibrations in the region just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[10]

Carbon-Halogen Vibrations
  • Carbon-Fluorine (C-F) Stretch: The C-F stretching vibration is typically strong and found in the 1400-1000 cm⁻¹ region. For aromatic fluorides, this peak is often observed between 1270-1200 cm⁻¹. The exact position can be variable and is sensitive to the overall electronic environment. A C-F stretching band was identified at 1275 cm⁻¹ in the spectrum of 5-Fluorouracil.[11]

  • Carbon-Chlorine (C-Cl) Stretch: The C-Cl stretching absorption for an acyl chloride is found at lower frequencies, generally in the 730-550 cm⁻¹ range.[4][12] These bands can be useful for confirmation but fall within the complex fingerprint region.

Fingerprint Region (1600-600 cm⁻¹)

This region contains a multitude of complex vibrations, including C-C stretching in the ring, C-H bending, and C-Cl stretching.

  • Aromatic C=C Stretches: The stretching vibrations within the benzene ring typically produce two or more sharp bands of variable intensity in the 1600-1400 cm⁻¹ region.[8][10]

  • C-H Out-of-Plane (OOP) Bending: The pattern of strong absorptions in the 900-675 cm⁻¹ region is highly characteristic of the substitution pattern on the aromatic ring.[8][9]

Summary of Expected Absorptions

The following table summarizes the key vibrational modes and their expected frequencies for this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected IntensityNotes
Aromatic C-H StretchAr-H3100 - 3000Weak to MediumConfirms the presence of the aromatic ring.[8][9]
Aliphatic C-H Stretch-CH₃2960 - 2850Weak to MediumAsymmetric and symmetric stretches for the methyl group.[10]
C=O StretchAcyl Chloride (Ar-COCl)1800 - 1760Very Strong, SharpThe most diagnostic peak. Position influenced by inductive and conjugation effects.[4][5]
Fermi Resonance OvertoneAcyl Chloride~1740Medium to WeakOften appears as a shoulder or secondary peak to the main C=O band.[3][7]
Aromatic C=C Ring StretchBenzene Ring1600 - 1450Medium to StrongTypically appears as a series of sharp bands.[8][10]
C-F StretchAr-F1300 - 1200StrongCharacteristic of the aryl fluoride moiety.[11]
C-Cl Stretch-COCl730 - 550Medium to StrongFound in the lower frequency fingerprint region.[4][12]
Aromatic C-H Out-of-Plane BendAr-H900 - 675StrongThe pattern is diagnostic of the 1,2,4-trisubstitution pattern on the ring.[8]

Experimental Protocol: Acquiring the FT-IR Spectrum

Acyl chlorides are reactive compounds, sensitive to moisture, which can cause hydrolysis to the corresponding carboxylic acid. Therefore, proper sample handling and the choice of an appropriate analytical technique are paramount for obtaining an accurate spectrum. Attenuated Total Reflectance (ATR) is the recommended technique due to its simplicity, speed, and lack of sample preparation, which minimizes exposure to atmospheric moisture.[13][14][15]

Safety Precautions
  • This compound is corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Have a quenching agent (e.g., sodium bicarbonate solution) readily available in case of spills.

Recommended Methodology: Attenuated Total Reflectance (ATR)

This protocol outlines the steps for acquiring a high-quality FT-IR spectrum using a standard ATR accessory, often equipped with a diamond or zinc selenide (ZnSe) crystal.

cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis start Start hood Work in Fume Hood start->hood ppe Wear Appropriate PPE hood->ppe clean_atr Clean ATR Crystal (e.g., with isopropanol) ppe->clean_atr background Collect Background Spectrum (Clean, empty crystal) clean_atr->background apply_sample Apply Small Drop of This compound background->apply_sample apply_pressure Lower ATR Arm to Apply Consistent Pressure apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) apply_pressure->collect_spectrum clean_sample Clean Sample from Crystal (Use appropriate solvent) collect_spectrum->clean_sample process_data Process and Analyze Spectrum (Baseline correction, peak picking) clean_sample->process_data end End process_data->end

Caption: Experimental workflow for FT-IR analysis using ATR.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., anhydrous isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection:

    • With the clean, dry ATR crystal exposed to the ambient air in the sample compartment, collect a background spectrum. This spectrum of the air and crystal will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Working in a fume hood, carefully place a single, small drop of this compound directly onto the center of the ATR crystal.[13][16] Only a few microliters are needed to cover the crystal surface.

  • Spectrum Acquisition:

    • Lower the ATR press arm to apply consistent pressure, ensuring good contact between the liquid sample and the crystal.[16]

    • Immediately initiate the collection of the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.

  • Post-Measurement:

    • Raise the press arm and immediately clean the sample from the ATR crystal using a wipe dampened with a suitable solvent, followed by a final rinse and dry.

    • Process the resulting spectrum using the spectrometer software. This may include baseline correction and automatic peak picking.

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a definitive method for its structural confirmation. The key diagnostic feature is the intense carbonyl (C=O) stretching absorption located at a high wavenumber (1800-1760 cm⁻¹), a hallmark of an aromatic acyl chloride. Supplementary absorptions corresponding to aromatic and aliphatic C-H, C-F, and C=C vibrations, along with the characteristic out-of-plane bending patterns, provide a comprehensive molecular fingerprint. By employing the proper ATR-FTIR methodology and understanding the electronic principles that govern these vibrations, researchers can confidently characterize this versatile chemical reagent, ensuring the integrity of their synthetic pathways and the quality of their final products.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

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  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • Gable, K. (2018). The C=O Stretch. Oregon State University. Retrieved from [Link]

  • Hunt, I. (n.d.). Spectroscopic Analysis: Acyl Chlorides. University of Calgary. Retrieved from [Link]

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  • 5-Fluoro-2-(trifluoromethyl)benzoyl chloride. (n.d.). SpectraBase. Retrieved from [Link]

  • Do acyl fluorides exhibit resonance donation or inductive withdrawal? (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • IR spectroscopy for neutral Acetyl Chloride molecule by DFT method. (2018). ResearchGate. Retrieved from [Link]

  • Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. (2000). ResearchGate. Retrieved from [Link]

  • Onwuka, G. S., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Biorg Org Chem, 4(1), 10-15. Retrieved from [Link]

  • Benzoylchloride. (n.d.). SpectraBase. Retrieved from [Link]

  • Benzoyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • How can acyl chlorides be so reactive and have a strong C=O bond? (2019). Reddit. Retrieved from [Link]

  • Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of triethylamine. (2001). ResearchGate. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (2019). ResearchGate. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.).
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Sources

Precursors to 5-Fluoro-2-methylbenzoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methylbenzoyl Chloride and Its Core Precursors

Abstract

This compound is a crucial building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the specific arrangement of the fluoro, methyl, and acyl chloride functionalities on the benzene ring, which allows for diverse subsequent chemical transformations. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the selection and preparation of its key precursors. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into the practical considerations for each synthetic step. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of this compound

Fluorinated aromatic compounds are of paramount importance in modern chemistry, largely due to the unique properties that the fluorine atom imparts to a molecule. These include increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic properties. This compound serves as a versatile intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. For instance, it is a key component in the synthesis of certain benzamide derivatives investigated as potential HIV-1 integrase inhibitors and 3-arylisoquinolinones with antiproliferative activity against cancer cells[1][2].

The synthesis of this acyl chloride is not a trivial matter and relies on a well-defined sequence of reactions starting from readily available precursors. A common and logical synthetic route involves the preparation of 5-fluoro-2-methylbenzoic acid, which is then converted to the final acyl chloride product. This guide will focus on a robust and widely applicable pathway starting from 4-fluorotoluene.

Synthetic Strategy Overview: A Multi-Step Approach

The most common synthetic route to this compound can be dissected into three primary stages, each centered around a key precursor:

  • Bromination of 4-fluorotoluene to yield the first key precursor, 2-bromo-4-fluorotoluene .

  • Formation of a Grignard reagent from 2-bromo-4-fluorotoluene, followed by carboxylation to produce the second key precursor, 5-fluoro-2-methylbenzoic acid .

  • Conversion of 5-fluoro-2-methylbenzoic acid to the final product, This compound , using a chlorinating agent.

This multi-step approach allows for a high degree of control over the regioselectivity of the substitutions on the aromatic ring, ensuring a good yield of the desired final product.

G A 4-Fluorotoluene B Precursor 1: 2-Bromo-4-fluorotoluene A->B Electrophilic Aromatic Bromination C Precursor 2: 5-Fluoro-2-methylbenzoic acid B->C Grignard Reaction & Carboxylation D Final Product: This compound C->D Acyl Chloride Formation

Caption: Overall synthetic pathway to this compound.

Precursor I: Synthesis of 2-Bromo-4-fluorotoluene

The first step in our synthetic pathway is the regioselective bromination of 4-fluorotoluene. The goal is to introduce a bromine atom at the position ortho to the methyl group and meta to the fluorine atom.

Rationale and Mechanistic Considerations

The bromination of 4-fluorotoluene is an electrophilic aromatic substitution reaction. The methyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The directing effects of these two substituents are in opposition. However, the methyl group's activating effect generally leads to substitution at the positions ortho to it. The reaction requires a bromine source and a Lewis acid catalyst, such as iron powder, which generates the electrophile in situ.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the bromination of substituted toluenes[3].

Materials:

  • 4-fluorotoluene

  • Bromine

  • Glacial acetic acid

  • Iron powder

  • Iodine (optional, as a co-catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorotoluene in glacial acetic acid.

  • Add a catalytic amount of iron powder and a crystal of iodine to the solution.

  • From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature. The reaction is exothermic and the temperature should be maintained between 25-30°C using a water bath.

  • After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then worked up by quenching with a solution of sodium bisulfite to destroy any excess bromine.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 2-bromo-4-fluorotoluene.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
4-FluorotolueneC₇H₇F110.131160.997
2-Bromo-4-fluorotolueneC₇H₆BrF189.03170-1721.526

Table 1: Physical properties of the starting material and the first precursor.[4][5]

G cluster_0 Synthesis of 2-Bromo-4-fluorotoluene 4-Fluorotoluene 4-Fluorotoluene 2-Bromo-4-fluorotoluene 2-Bromo-4-fluorotoluene 4-Fluorotoluene->2-Bromo-4-fluorotoluene  Br₂, Fe, Acetic Acid

Caption: Reaction scheme for the synthesis of 2-Bromo-4-fluorotoluene.

Precursor II: Synthesis of 5-Fluoro-2-methylbenzoic Acid

The second key precursor, 5-fluoro-2-methylbenzoic acid, is synthesized from 2-bromo-4-fluorotoluene via a Grignard reaction followed by carboxylation.

Rationale and Mechanistic Considerations

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. In this step, 2-bromo-4-fluorotoluene is reacted with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide (the Grignard reagent). This reagent is a strong nucleophile and a strong base. The subsequent reaction with carbon dioxide (in the form of dry ice) leads to the formation of a magnesium carboxylate salt, which upon acidic workup, yields the desired carboxylic acid. It is crucial to maintain anhydrous conditions throughout the Grignard reagent formation, as any trace of water will protonate and destroy the reagent[6].

Detailed Experimental Protocol

The following protocol is based on general procedures for Grignard reactions and carboxylations[6][7].

Materials:

  • 2-bromo-4-fluorotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (for workup)

Procedure:

  • All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Add a small amount of a solution of 2-bromo-4-fluorotoluene in anhydrous diethyl ether to the magnesium. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), the remaining solution of 2-bromo-4-fluorotoluene is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • The reaction mixture is then cooled in an ice bath, and crushed dry ice is added in small portions with vigorous stirring.

  • After the addition of dry ice is complete, the reaction is allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 5-fluoro-2-methylbenzoic acid, which can be purified by recrystallization.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
5-Fluoro-2-methylbenzoic acidC₈H₇FO₂154.14130-132

Table 2: Physical properties of the second precursor.[8]

G cluster_1 Synthesis of 5-Fluoro-2-methylbenzoic acid 2-Bromo-4-fluorotoluene 2-Bromo-4-fluorotoluene Grignard Reagent Grignard Reagent 2-Bromo-4-fluorotoluene->Grignard Reagent  1. Mg, Et₂O (anhydrous) 5-Fluoro-2-methylbenzoic acid 5-Fluoro-2-methylbenzoic acid Grignard Reagent->5-Fluoro-2-methylbenzoic acid  2. CO₂ (dry ice) 3. H₃O⁺ G cluster_2 Synthesis of this compound 5-Fluoro-2-methylbenzoic acid 5-Fluoro-2-methylbenzoic acid This compound This compound 5-Fluoro-2-methylbenzoic acid->this compound  SOCl₂, heat

Caption: Reaction scheme for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on a logical sequence of reactions, starting from readily available materials. By understanding the underlying mechanisms and adhering to carefully controlled experimental conditions, researchers can efficiently produce this valuable synthetic intermediate. The key to a successful synthesis lies in the careful execution of each step, particularly the anhydrous conditions required for the Grignard reaction and the safe handling of corrosive reagents like bromine and thionyl chloride. This guide provides a solid foundation for the laboratory-scale synthesis of this compound and its essential precursors.

References

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  • LibreTexts Chemistry. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
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5-Fluoro-2-methylbenzoyl chloride stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 5-Fluoro-2-methylbenzoyl chloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of stability and storage for this compound (CAS No: 21900-39-0). As a reactive acyl chloride, its integrity is paramount for the success of downstream synthetic applications and the safety of laboratory personnel. This document synthesizes chemical principles with practical, field-proven protocols to ensure the long-term viability and safe handling of this important chemical intermediate.

Chemical Identity and Core Reactivity Profile

This compound is an organic compound characterized by a benzoyl chloride core substituted with fluorine and a methyl group.[1] This structure dictates its high reactivity, which is a desirable trait for a synthetic building block but also the primary challenge for its storage and handling. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, making the compound a versatile acylating agent.

However, this reactivity also makes it inherently unstable in the presence of various common substances, most notably water. The fundamental principle governing its stability is the prevention of hydrolysis and other nucleophilic substitution reactions.

Property Value Reference
CAS Number 21900-39-0[2]
Molecular Formula C₈H₆ClFO[2]
Molecular Weight 172.58 g/mol [2][3]
Appearance Clear, colorless to pale yellow liquid[4]
Density ~1.27 g/mL at 25 °C[2][3]
Refractive Index ~1.532 at 20 °C[2][4]

The Critical Role of Moisture: Hydrolytic Degradation

The single greatest threat to the stability of this compound is moisture.[2][5] Like all acyl chlorides, it reacts vigorously with water—including atmospheric humidity—in an exothermic hydrolysis reaction.[6][7] This irreversible process degrades the starting material into 5-fluoro-2-methylbenzoic acid and corrosive hydrochloric acid (HCl) gas.[6][8]

The generation of HCl is particularly problematic as it can catalyze further degradation and corrode metallic equipment, including container caps if not properly selected. The visible fuming of the compound when exposed to air is a direct result of this reaction, as the HCl gas forms an aerosol with ambient moisture.

cluster_main Hydrolytic Degradation Pathway reagent 5-Fluoro-2-methylbenzoyl chloride product1 5-Fluoro-2-methylbenzoic acid reagent->product1 Hydrolysis product2 Hydrochloric Acid (HCl gas) reagent->product2 Hydrolysis water H₂O (Moisture) water->reagent

Caption: Primary degradation pathway via hydrolysis.

Incompatible Materials and Hazardous Reactions

Beyond water, several other classes of substances are incompatible with this compound and must be avoided to prevent hazardous reactions and maintain purity.[2]

  • Alcohols: React readily to form the corresponding esters.[2]

  • Amines: React to form amides.[7]

  • Strong Bases: Cause rapid decomposition and neutralization.[2]

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[2][3]

The product is considered stable under recommended storage conditions, and hazardous polymerization does not occur.[3] However, exposure to heat, sparks, open flames, or other ignition sources should be avoided as it is a combustible liquid.[2] In the event of a fire, hazardous decomposition products can be released, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[9]

Recommended Storage and Handling Protocols

A disciplined approach to storage and handling is non-negotiable for preserving the quality of this compound and ensuring laboratory safety.

Storage Conditions

The core principle of proper storage is the strict exclusion of moisture and incompatible substances in a controlled environment.

Parameter Recommendation Rationale
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).To prevent hydrolysis from atmospheric moisture.[10]
Container Tightly closed, sealed containers. Glass is highly recommended.To prevent moisture ingress and leakage.[3][8]
Temperature Store in a cool, dry area.[3][8]To minimize vapor pressure and slow any potential degradation kinetics.
Location A well-ventilated, dedicated chemical storage area.[3][8]To ensure safe dispersal of any potential vapors and prevent accumulation.
Segregation Store locked up and segregated from incompatible materials (bases, alcohols, oxidizers, water).[2][3]To prevent accidental contact and hazardous reactions.
Handling Procedures

Due to its corrosive nature, all handling must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).[2][8]

Protection Type Specific PPE / Control Reason
Engineering Use only in a chemical fume hood.[8] Ensure eyewash stations and safety showers are nearby.[3]To control exposure to corrosive and irritating vapors.[2] For immediate emergency response.
Eye/Face Chemical safety goggles and/or a full-face shield.[3][8]Causes serious eye damage.[2][3]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing.[3][8]Causes severe skin burns.[2]
Respiratory Required if vapors/aerosols are generated outside a fume hood. Use a NIOSH/MSHA approved respirator with an organic vapor/acid gas cartridge.[3][10]Vapors may cause respiratory irritation.[2]

Protocols for Stability Assessment

Regularly assessing the purity and stability of this compound, especially in ongoing research or before use in a critical synthesis step, is a hallmark of good laboratory practice.

Visual and Physical Inspection
  • Appearance: Note any change from a clear, colorless liquid. A yellow or brown tint can indicate the presence of impurities or degradation products.

  • Fuming: Excessive fuming upon opening the container is a strong indicator of moisture ingress and hydrolysis.

  • Freezing Point: A depressed or broad freezing point compared to the specification can suggest impurity. For the related benzoyl chloride, a standard test involves determining the freezing point, which should be between –2.0 to 0.0 °C.[11]

Experimental Protocol: Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the parent compound and separating it from potential degradation products.[12]

Objective: To develop and validate a method capable of separating this compound from its primary hydrolytic degradant (5-fluoro-2-methylbenzoic acid) and other potential impurities.

Methodology:

  • System Preparation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a dry, aprotic solvent such as acetonitrile.

    • Prepare a separate stock solution of the potential degradation product, 5-fluoro-2-methylbenzoic acid, in the same solvent.

    • For analysis, dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Forced Degradation (for method validation):

    • To confirm the method is "stability-indicating," intentionally degrade the compound.

    • Hydrolytic Stress: Add a small amount of water to a solution of the compound and let it stand.

    • Acid/Base Stress: Add dilute HCl or NaOH.

    • Oxidative Stress: Add dilute hydrogen peroxide.[12]

    • Analyze these stressed samples to ensure the degradation peaks are well-resolved from the main compound peak.

  • Chromatographic Conditions (Example):

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or a buffer). A typical starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength appropriate for the benzoyl chromophore (e.g., 240 nm).

    • Injection Volume: 10 µL.

  • Analysis and Interpretation:

    • The retention time of this compound will be different from its more polar carboxylic acid degradant.

    • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

    • A PDA detector can be used to assess peak purity, confirming that the main peak is not co-eluting with any impurities.[12]

cluster_workflow Stability Assessment Workflow start Receive/Open Compound visual Visual Inspection (Color, Fuming) start->visual analytical Analytical Testing (HPLC, GC) visual->analytical decision Purity Meets Specification? analytical->decision use Proceed with Use in Synthesis decision->use Yes dispose Quarantine or Dispose per Protocol decision->dispose No retest Periodic Retesting (e.g., 6 months) use->retest retest->visual

Caption: A logical workflow for compound integrity verification.

Conclusion

The chemical integrity of this compound is intrinsically linked to rigorous adherence to proper storage and handling protocols. Its high reactivity, while beneficial for synthesis, makes it highly susceptible to degradation, primarily through hydrolysis. By implementing the guidelines outlined in this document—including the use of inert atmospheres, appropriate containers, strict exclusion of incompatible materials, and robust analytical oversight—researchers and drug development professionals can ensure the compound's stability, leading to more reliable and safer scientific outcomes.

References

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from Fiveable. [Link]

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  • Martínez, M., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 47(2), 121-6. [Link]

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An In-depth Technical Guide to the Hazards and Handling of 5-Fluoro-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylbenzoyl chloride (CAS No. 21900-39-0) is a versatile chemical intermediate widely employed in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its utility stems from the reactive acyl chloride functional group, which readily participates in a variety of nucleophilic substitution reactions.[3][4][5] However, this high reactivity also underpins the significant hazards associated with its handling. This guide provides a comprehensive overview of the risks posed by this compound and outlines detailed protocols for its safe use in a laboratory setting.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance due to its corrosive, combustible, and irritant properties.[1][6] Understanding these hazards is the first step in implementing effective safety measures.

Primary Hazards:

  • Corrosive: Causes severe skin burns and serious eye damage.[1][2][7][8] Contact with tissues can lead to rapid destruction and chemical burns.

  • Respiratory Irritant: May cause respiratory irritation if inhaled.[1][6] Vapors and fumes are harmful and can damage the mucous membranes and upper respiratory tract.[9]

  • Combustible Liquid: The substance is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[1][6]

  • Lachrymator: It is a lachrymator, meaning it can cause tearing of the eyes.[1]

GHS Hazard Statements:

  • H227: Combustible liquid[1]

  • H314: Causes severe skin burns and eye damage[1][2][7]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1][6]

Section 2: Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its safe handling and storage.

PropertyValueReference
CAS Number 21900-39-0[1]
Molecular Formula C8H6ClFO[1][2][10]
Molecular Weight 172.58 g/mol [2][10]
Appearance Colorless to pale yellow liquid[11]
Boiling Point 108 °C at 24 mm Hg[2]
Flash Point 188 °F (86.7 °C)[2][8]
Density 1.3 ± 0.1 g/cm³[2]
Reactivity Reacts with water, generating heat and gases.[1] Reacts vigorously with water.[3]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize the risk of exposure and accidents.

Engineering Controls

The primary line of defense against exposure is the use of appropriate engineering controls.

  • Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood.[9][12]

  • Secondary Containment: Always store the chemical in a secondary container, such as a polypropylene tray, to contain any potential spills.[9]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this substance.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][6]

  • Hand Protection: Wear protective gloves. The specific glove material should be chosen based on resistance to acyl chlorides. Consult the glove manufacturer's compatibility charts.

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities.[1][6]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an appropriate cartridge for acid gases.[9][13]

Storage

Proper storage is crucial to prevent degradation and accidents.

  • Container: Keep the container tightly closed.[1][6]

  • Location: Store in a well-ventilated, cool, and dry place.[1][6] Store locked up.[1][6]

  • Incompatible Materials: Keep away from water, as it reacts to produce hydrogen chloride gas.[1][3]

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1][6] Seek immediate medical attention.[6][14]

  • Skin Contact: If on skin or hair, immediately take off all contaminated clothing.[1][6] Rinse the skin with plenty of water for at least 15 minutes.[6][15] Seek immediate medical attention.[6]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6][15] Seek immediate medical attention.[6][16]

  • Ingestion: If swallowed, rinse the mouth.[1][6] Do NOT induce vomiting.[1][6][15] Seek immediate medical attention.[6]

Spill Response
  • Small Spills (<1 L): If you are trained and have the appropriate PPE, you may clean up a small spill.[9] Use an inert absorbent material to contain the spill.[16]

  • Large Spills (>1 L): Evacuate the area and call for emergency assistance.[9]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[1]

  • Unsuitable Extinguishing Media: Do not use water, as it reacts with the substance.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1][14]

Section 5: Disposal Considerations

Waste from this compound must be handled as hazardous waste.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][6] Do not allow the product to enter drains.[13]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[13]

Section 6: Synthesis and Reactivity

This compound is typically synthesized from 5-fluoro-2-methylbenzoic acid. A common laboratory method involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[17][18]

The high reactivity of acyl chlorides, including this compound, is due to the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon.[3] This makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles.[3]

Common Reactions:

  • Hydrolysis: Reacts with water to form the corresponding carboxylic acid (5-fluoro-2-methylbenzoic acid) and hydrogen chloride.[3][5]

  • Alcoholysis: Reacts with alcohols to form esters.[5][17]

  • Aminolysis: Reacts with ammonia and amines to form amides.[3][17]

Visualizations

Hazard Diamond (NFPA 704)

g cluster_0 a 2 b 3 c 1 d W

Caption: NFPA 704 Diamond for this compound.

Emergency Response Workflow

G spill Chemical Spill or Exposure Occurs assess Assess the Situation (Is it safe to approach?) spill->assess evacuate Evacuate Immediate Area assess->evacuate If unsafe alarm Activate Alarm / Call for Help assess->alarm If unsafe first_aid Administer First Aid (if trained and safe to do so) assess->first_aid If safe spill_control Contain Spill (if trained and equipped) assess->spill_control If safe evacuate->alarm decontaminate Decontaminate Affected Personnel first_aid->decontaminate spill_control->decontaminate medical Seek Professional Medical Attention decontaminate->medical

Caption: Workflow for responding to a chemical emergency.

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An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methylbenzoyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-2-methylbenzoyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its reactivity and solubility are critical parameters that dictate reaction conditions, yield, and purity of the final product. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the compound's inherent reactivity, particularly with protic and nucleophilic solvents, this guide emphasizes the theoretical principles governing its solubility, the significant challenges posed by its chemical instability, and a detailed, field-proven experimental protocol for the accurate determination of its solubility under controlled, anhydrous conditions. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows.

Introduction: The Critical Role of Solubility in Synthetic Chemistry

The selection of an appropriate solvent is a cornerstone of successful chemical synthesis. A solvent not only dissolves reactants to enable their interaction in the liquid phase but also profoundly influences reaction kinetics, thermodynamics, and the stability of intermediates and transition states. For a highly reactive species such as this compound, an acyl chloride, understanding its solubility is not merely a matter of achieving a homogeneous solution but a critical factor in controlling its reactivity and preventing unwanted side reactions.

This guide will delve into the nuanced interplay between the physicochemical properties of this compound and various organic solvents. We will explore the theoretical underpinnings of its solubility, address the practical challenges associated with its high reactivity, and provide a robust experimental framework for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₆ClFO[1][2]
Molecular Weight 172.58 g/mol [2]
Appearance Colorless to light yellow liquid[1][3]
Melting Point Approx. 33-34 °C[1]
Boiling Point Approx. 169-170 °C[1]
Density Approx. 1.27 g/mL[1][2]

The presence of a polar carbonyl group and a halogen atom, combined with a substituted aromatic ring, results in a molecule with a significant dipole moment. This inherent polarity suggests that this compound will be more soluble in polar solvents than in nonpolar ones. However, the acyl chloride functional group's high electrophilicity leads to reactivity with many common polar solvents, a critical consideration that will be discussed in detail.

Qualitative Solubility Profile and the Challenge of Reactivity

Aprotic Solvents (Generally Good Solvents):

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are often excellent choices due to their polarity and relative inertness towards acyl chlorides.[1]

  • Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): These are also commonly used, providing a non-protic environment.[1] However, care must be taken to use anhydrous grades, as residual water will react.

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene): These nonpolar solvents can dissolve this compound, particularly due to the aromatic nature of the solute.

  • Esters (e.g., Ethyl acetate): These polar aprotic solvents are generally suitable, but their own carbonyl group could potentially interact with the highly reactive acyl chloride under certain conditions.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF)): While these solvents have the polarity to dissolve the compound, they are also nucleophilic and can react with acyl chlorides. Their use should be carefully evaluated based on the specific application and temperature.

Protic Solvents (Reactive, Not True Solvents):

Acyl chlorides are highly reactive towards protic solvents and nucleophiles. Therefore, what might appear as dissolution is often a chemical reaction.

  • Water: Reacts vigorously to form 5-fluoro-2-methylbenzoic acid and hydrochloric acid.[4]

  • Alcohols (e.g., Ethanol, Methanol): React to form the corresponding esters (e.g., ethyl 5-fluoro-2-methylbenzoate).[1]

  • Amines: React readily to form amides.

This high reactivity underscores the necessity of using anhydrous solvents and inert atmospheric conditions when working with this compound to ensure that solubility is being measured, not the concentration of a reaction product.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by the principle of "like dissolves like," but the specific contributions of its structural features and the properties of the solvent are key to a deeper understanding.

  • Polarity: The polar acyl chloride group is the primary driver of solubility in polar solvents. The overall polarity of the molecule is influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzene ring.

  • Substituent Effects:

    • Fluorine: As the most electronegative element, fluorine's presence increases the polarity of the aromatic ring and can participate in dipole-dipole interactions, potentially enhancing solubility in polar solvents.[6]

    • Methyl Group: This electron-donating group can slightly decrease the overall polarity of the molecule compared to an unsubstituted benzoyl chloride but contributes to van der Waals interactions, which can aid solubility in less polar solvents.

  • Solvent Properties:

    • Dielectric Constant: Solvents with a higher dielectric constant are generally better at solvating polar molecules like this compound.

    • Hydrogen Bonding: this compound cannot act as a hydrogen bond donor but can act as a weak acceptor at the carbonyl oxygen and fluorine atom. However, its reactivity with hydrogen bond-donating (protic) solvents is the dominant interaction.

The interplay of these factors means that a systematic experimental approach is the most reliable way to determine the precise solubility in a given solvent for a specific application.

Experimental Protocol for the Determination of Solubility

Given the reactive nature of this compound, a carefully designed experimental protocol is required to obtain accurate and reproducible solubility data. The following protocol is based on established methods for reactive compounds.[4][5]

Pre-experimental Preparations

5.1.1. Solvent Purity and Anhydrous Conditions

The presence of water in the solvent will lead to the hydrolysis of the acyl chloride, resulting in inaccurate solubility measurements. Therefore, the use of anhydrous solvents is critical.

  • Solvent Drying: Use commercially available anhydrous solvents or dry the solvents using appropriate methods (e.g., distillation from a suitable drying agent).

  • Water Content Verification (Karl Fischer Titration): The water content of the solvent should be verified to be below an acceptable threshold (e.g., <50 ppm) using Karl Fischer titration.[7][8][9][10] This is a highly accurate and specific method for water determination.

5.1.2. Glassware and Equipment Preparation

All glassware and equipment must be thoroughly dried to prevent contamination with atmospheric moisture.

  • Oven Drying: Dry all glassware (vials, syringes, etc.) in an oven at >120 °C for at least 4 hours.

  • Flame Drying: For more rigorous applications, flame-dry glassware under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).

Step-by-Step Solubility Determination

Objective: To determine the saturation concentration of this compound in a selected anhydrous organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of interest

  • Oven-dried vials with PTFE-lined septa

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath

  • Inert gas supply (Nitrogen or Argon)

  • Gas-tight syringes

  • 0.2 µm syringe filters (PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solvent Prepare Anhydrous Solvent (Verify with Karl Fischer) add_solvent Add Solvent to Solute (Inert Atmosphere) prep_solvent->add_solvent prep_glassware Dry Glassware & Equipment prep_glassware->add_solvent prep_solute Weigh Excess Solute prep_solute->add_solvent seal_vial Seal Vial add_solvent->seal_vial equilibrate Equilibrate at Constant Temp (e.g., 24h with stirring) seal_vial->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw Supernatant (Inert Atmosphere) settle->sample filter Filter through 0.2µm PTFE filter sample->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC dilute->analyze

Caption: Experimental workflow for solubility determination.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of oven-dried vials.

    • Under an inert atmosphere, add a precise volume of the anhydrous organic solvent to each vial.

    • Seal the vials tightly with PTFE-lined septa.

    • Place the vials in a temperature-controlled bath and stir vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow undissolved material to settle.

    • Under an inert atmosphere, carefully withdraw a known volume of the clear supernatant using a gas-tight syringe.

    • Immediately filter the solution through a 0.2 µm PTFE syringe filter into a clean, dry vial to remove any remaining particulate matter.

  • Quantification by HPLC (with Derivatization):

    • Due to the reactivity of the acyl chloride, direct analysis on a standard HPLC column can be problematic. A more robust method involves derivatization to a more stable compound.[11][12][13][14]

    • Derivatization: React a known volume of the filtered, saturated solution with a suitable derivatizing agent. For example, react with anhydrous methanol to form the stable methyl 5-fluoro-2-methylbenzoate ester. This can be done by adding the sample to a vial containing a known excess of anhydrous methanol.

    • Calibration: Prepare a series of calibration standards of the pure, synthesized derivative (e.g., methyl 5-fluoro-2-methylbenzoate) of known concentrations.

    • HPLC Analysis: Analyze the derivatized sample and the calibration standards by HPLC with UV detection. The derivative will have a strong UV chromophore, allowing for sensitive detection.

    • Quantification: Determine the concentration of the derivative in the sample by comparing its peak area to the calibration curve.

  • Data Analysis:

    • Back-calculate the concentration of this compound in the original saturated solution, accounting for the dilution and the stoichiometry of the derivatization reaction.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Workflow for HPLC Quantification:

G cluster_derivatization Derivatization cluster_hplc HPLC Analysis sample Filtered Saturated Solution derivatize React with Anhydrous Methanol sample->derivatize product Stable Methyl Ester Derivative derivatize->product inject Inject Derivatized Sample product->inject separate Separate on C18 Column inject->separate detect Detect by UV separate->detect quantify Quantify against Calibration Curve detect->quantify

Caption: HPLC quantification via derivatization.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in chemical synthesis. While it is generally soluble in a range of aprotic solvents, its high reactivity, particularly towards protic and nucleophilic species, presents a significant challenge for both its use and the accurate determination of its solubility. This guide has provided a theoretical framework for understanding the factors that influence its solubility and a detailed, practical protocol for its experimental determination under the necessary anhydrous conditions. By employing these methodologies, researchers, scientists, and drug development professionals can ensure the reliable and safe use of this important synthetic intermediate, leading to improved reaction outcomes and product purity.

References

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  • RSC Publishing. (2023). Substituent effects on aromatic interactions in water. Retrieved from [Link]

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The Invisible Hand of Fluorine: A Technical Guide to the Discovery and Strategic Application of Fluorinated Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated benzoyl chlorides represent a cornerstone class of chemical intermediates, wielding significant influence in the realms of medicinal chemistry, agrochemical synthesis, and materials science. The strategic incorporation of fluorine atoms onto the benzoyl chloride scaffold imparts a unique combination of reactivity and modulated physicochemical properties, making these compounds invaluable building blocks for complex molecular architectures. This guide provides a comprehensive technical overview of the discovery, historical evolution, synthesis, and application of fluorinated benzoyl chlorides. We will delve into the foundational fluorination reactions that enabled their creation, detail modern synthetic protocols, explore their critical role in the development of blockbuster pharmaceuticals, and outline the analytical techniques essential for their characterization.

The Dawn of Organofluorine Chemistry: A Historical Perspective

The journey to fluorinated benzoyl chlorides begins with the broader history of organofluorine chemistry. For much of the 19th century, the extreme reactivity of elemental fluorine posed a significant barrier to the controlled incorporation of fluorine into organic molecules. A monumental breakthrough occurred in 1892 when the Belgian chemist Frédéric Jean Edmond Swarts developed a practical method for fluorination through halogen exchange, a reaction that now bears his name.[1][2][3]

The Swarts reaction, which utilizes metal fluorides like antimony trifluoride (SbF₃) to replace chlorine or bromine atoms with fluorine, became a foundational technique in early organofluorine synthesis.[1][3][4] This process enabled the preparation of a variety of organofluorine compounds under relatively mild conditions, avoiding the hazards of elemental fluorine.[1] While initially applied to alkyl halides, the principles of the Swarts reaction laid the groundwork for the development of methods to fluorinate aromatic systems, paving the way for the eventual synthesis of fluorinated benzoyl chlorides. The reaction proceeds via a nucleophilic substitution mechanism, where the metal fluoride provides the fluoride ion to displace a halide.[1]

Historical_Development Moissan 1886: Moissan isolates elemental fluorine Swarts 1892: Swarts develops halogen exchange reaction Moissan->Swarts Enables fluorination CFCs Early 20th Century: Industrial production of CFCs using Swarts-type reactions Swarts->CFCs Industrial application Pharma_Agro Mid-20th Century to Present: Emergence of fluorinated pharmaceuticals and agrochemicals CFCs->Pharma_Agro Growth of organofluorine chemistry F_Benzoyl_Chlorides Fluorinated Benzoyl Chlorides: Key building blocks Pharma_Agro->F_Benzoyl_Chlorides Demand for intermediates

Caption: Historical timeline of key developments in organofluorine chemistry.

Synthesis of Fluorinated Benzoyl Chlorides: From Laboratory to Industrial Scale

The synthesis of fluorinated benzoyl chlorides can be broadly categorized into two main approaches: fluorination of a pre-existing benzoyl chloride derivative or conversion of a fluorinated benzoic acid or toluene derivative into the corresponding benzoyl chloride.

Laboratory-Scale Synthesis: The Thionyl Chloride Route

A common and reliable laboratory method for preparing fluorinated benzoyl chlorides is the reaction of the corresponding fluorinated benzoic acid with thionyl chloride (SOCl₂). This method is widely applicable and generally provides high yields of the desired product.

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

  • Activation of the Carboxylic Acid: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[5]

  • Nucleophilic Attack by Chloride: The chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.

  • Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses, eliminating sulfur dioxide (SO₂) and a chloride ion, to yield the final acyl chloride product. The evolution of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.[6][7]

Thionyl_Chloride_Mechanism cluster_0 Activation and Intermediate Formation RCOOH Fluorinated Carboxylic Acid Intermediate Acyl Chlorosulfite Intermediate RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride RCOCl Fluorinated Benzoyl Chloride Intermediate->RCOCl + Cl⁻, -SO₂, -HCl

Caption: Simplified mechanism for the synthesis of acyl chlorides using thionyl chloride.

Experimental Protocol: Synthesis of 4-Fluorobenzoyl Chloride

Objective: To synthesize 4-fluorobenzoyl chloride from 4-fluorobenzoic acid.

Materials:

  • 4-Fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous chloroform or dichloromethane (solvent)

  • Anhydrous carbon tetrachloride (for azeotropic removal of SOCl₂)

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a reflux condenser protected by a calcium chloride drying tube.

  • Reagent Addition: Charge the flask with 4-fluorobenzoic acid (1.0 equivalent), the chosen anhydrous solvent (e.g., chloroform), and a catalytic amount (a few drops) of DMF.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (2.0-3.0 equivalents) to the stirred mixture. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-16 hours, monitoring the progress by TLC or GC until the starting material is consumed.[2]

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: To ensure complete removal of residual thionyl chloride, add anhydrous carbon tetrachloride to the crude product and evaporate again under reduced pressure.[2] The final product can be purified by fractional distillation under reduced pressure to yield pure 4-fluorobenzoyl chloride as a clear oil.[2]

Industrial Production Methods

On an industrial scale, efficiency, cost, and safety are paramount. Several patented methods describe the large-scale production of fluorinated benzoyl chlorides, often starting from fluorotoluene derivatives.

MethodStarting MaterialKey ReagentsConditionsAdvantagesDisadvantages
Chlorination-Hydrolysis p-FluorotolueneChlorine (Cl₂), UV light, Composite catalyst (e.g., FeCl₃/ZnCl₂)70-85°C for chlorination; ~130°C for hydrolysisHigh yield and purity, suitable for industrial scale-up.[8]Involves handling of chlorine gas.
Side-Chain Chlorination and Hydrolysis o-FluorotolueneChlorine (Cl₂), Azodiisobutyronitrile (AIBN), Zinc chloride solution90-100°C for chlorination; 125-130°C for hydrolysisFew steps, high product yield and purity.[9]Requires careful control of chlorination.

These industrial processes typically involve the free-radical chlorination of the methyl group of a fluorotoluene to form a trichloromethyl intermediate, which is then hydrolyzed to the benzoyl chloride.[8][9]

Industrial_Synthesis_Workflow Start Fluorotoluene Chlorination Side-Chain Chlorination (Cl₂, UV light or initiator) Start->Chlorination Intermediate Fluorinated (Trichloromethyl)benzene Chlorination->Intermediate Hydrolysis Controlled Hydrolysis (Catalyst, H₂O) Intermediate->Hydrolysis Purification Distillation Hydrolysis->Purification Product Fluorinated Benzoyl Chloride Purification->Product

Caption: General workflow for the industrial synthesis of fluorinated benzoyl chlorides.

The Impact of Fluorine in Drug Design and Agrochemicals

The introduction of fluorine into a molecule can dramatically alter its physicochemical and biological properties.[10] Fluorinated benzoyl chlorides are key intermediates because they allow for the facile incorporation of a fluorine-containing benzoyl moiety into a larger molecule, typically through the formation of amide or ester linkages.[11]

Key Benefits of Fluorine Incorporation:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, leading to a longer drug half-life.[12]

  • Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[12][13]

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility and target binding.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of a drug.

These beneficial effects have led to the widespread use of fluorinated benzoyl chlorides in the synthesis of a variety of pharmaceuticals and agrochemicals.[10][11]

Case Study: Kinase Inhibitors in Oncology

A prominent application of fluorinated benzoyl chlorides is in the synthesis of kinase inhibitors for cancer therapy.[14] Many of these drugs feature a benzamide scaffold, which can be formed by reacting a fluorinated benzoyl chloride with an appropriate amine. The trifluoromethylphenyl moiety, for example, is a key feature in multi-kinase inhibitors like Sorafenib and Regorafenib.[14]

Drug_Synthesis_Pathway FBC Fluorinated Benzoyl Chloride Reaction Acylation Reaction (Amide Bond Formation) FBC->Reaction Amine Amine-containing Scaffold Amine->Reaction Intermediate Fluorinated Benzamide Intermediate Reaction->Intermediate API Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Intermediate->API Further Synthetic Steps

Caption: Synthetic pathway for incorporating fluorinated benzoyl chlorides into APIs.

Analytical Characterization

The purity and identity of fluorinated benzoyl chlorides are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the protons on the aromatic ring. The coupling of these protons to the fluorine atom can provide valuable structural information.

    • ¹³C NMR: Shows the chemical shifts of the carbon atoms. The carbon directly attached to the fluorine atom exhibits a large C-F coupling constant.[15]

    • ¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds and provides a characteristic signal for the fluorine atom.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is commonly used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 4-fluorobenzoyl chloride, for instance, shows a characteristic molecular ion peak and a prominent peak corresponding to the fluorobenzoyl cation.[3][16]

  • Gas Chromatography (GC): GC is often coupled with mass spectrometry (GC-MS) to assess the purity of the compound and to separate it from any starting materials or byproducts.

Table of Representative Analytical Data for 4-Fluorobenzoyl Chloride

TechniqueKey Features
¹H NMR (CDCl₃) Multiplets in the aromatic region (~7.1-8.2 ppm) showing coupling to fluorine.
¹³C NMR (CDCl₃) Carbonyl carbon signal (~168 ppm), aromatic carbons with characteristic C-F coupling constants.[15]
Mass Spectrum (EI) Molecular Ion (M⁺) at m/z 158. Key fragment at m/z 123 ([M-Cl]⁺).[16]

Conclusion

From their historical roots in the pioneering work of Frédéric Swarts to their current status as indispensable building blocks in modern chemistry, fluorinated benzoyl chlorides have had a profound impact on scientific innovation. Their synthesis, once a significant challenge, is now well-established on both laboratory and industrial scales. The unique properties imparted by the fluorine atom provide medicinal and agrochemical chemists with a powerful tool to fine-tune molecular properties, leading to the development of more effective and safer drugs and crop protection agents. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, the demand for and application of these versatile chemical intermediates are set to expand even further.

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A Technical Guide to the Role of Fluorine in 5-Fluoro-2-methylbenzoyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorine's unique electronic properties make it a powerful tool in medicinal chemistry and materials science for modulating molecular reactivity and function. This technical guide provides an in-depth analysis of the role of the fluorine atom in 5-Fluoro-2-methylbenzoyl chloride, a versatile synthetic intermediate. We will dissect the interplay between the strong inductive electron-withdrawing effect of the fluorine substituent and the electronic and steric contributions of the ortho-methyl group. This guide will explain how these competing factors ultimately enhance the electrophilicity of the carbonyl carbon, making the molecule a highly reactive and valuable reagent for acylation reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of Fluorination

Organofluorine compounds are prevalent in modern pharmaceuticals and agrochemicals. The strategic incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. In the context of chemical reactivity, fluorine's intense electronegativity introduces powerful electronic effects that can be harnessed to control reaction outcomes.

This compound (CAS No. 21900-39-0) is a prime example of a fluorinated building block whose reactivity is precisely tuned by its substituents.[1][2][3] It serves as a key intermediate in the synthesis of various complex molecules, including benzamide derivatives with potential antiviral properties.[4] Understanding the fundamental principles governing its reactivity is crucial for its effective application in drug discovery and process development.

The Electronic and Steric Landscape

The reactivity of any benzoyl chloride derivative in nucleophilic acyl substitution is primarily dictated by the electrophilicity of its carbonyl carbon.[5][6][7] In this compound, this electrophilicity is the result of a delicate balance between the electronic effects of the fluorine atom at the 5-position (meta to the carbonyl group) and the methyl group at the 2-position (ortho to the carbonyl group).

The Dominant Influence of Fluorine

The fluorine atom exerts a powerful inductive effect (-I) , withdrawing electron density from the aromatic ring due to its high electronegativity.[5] This electron withdrawal is transmitted through the sigma bonds of the ring to the carbonyl group, significantly increasing the partial positive charge on the carbonyl carbon. This effect makes the carbonyl carbon a more potent electrophile, priming it for attack by nucleophiles.[5]

While fluorine also possesses a positive mesomeric or resonance effect (+M) due to its lone pairs, this effect is generally weaker than its inductive pull, especially when it is not in a position to directly donate into the carbonyl group (i.e., not ortho or para). In this molecule, the meta-positioned fluorine's -I effect is the dominant electronic contribution, leading to an overall activation of the acyl chloride.

The Dueling Roles of the Methyl Group

The ortho-methyl group introduces two opposing effects:

  • Electronic Effect : As an alkyl group, the methyl substituent is weakly electron-donating through a positive inductive effect (+I).[6] This effect pushes electron density into the ring, which slightly counteracts the electron-withdrawing effect of the fluorine and would, in isolation, decrease the electrophilicity of the carbonyl carbon.[6]

  • Steric Effect : The placement of the methyl group adjacent to the acyl chloride functionality introduces steric hindrance.[5] This bulkiness can physically impede the approach of a nucleophile to the carbonyl carbon, potentially slowing the reaction rate.[5][8]

The Net Result: Enhanced Reactivity

The overall reactivity of this compound is a result of the interplay between these activating and deactivating forces.[5] Field experience and mechanistic studies show that the powerful, long-range inductive-withdrawing effect of the fluorine atom is the decisive factor. It significantly outweighs the weak, localized electron-donating effect of the methyl group. While the ortho-steric hindrance is a valid consideration, for many common nucleophiles used in drug synthesis (e.g., primary and secondary amines), the electronic activation is so pronounced that the molecule remains a highly efficient acylating agent.

Core Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. The enhanced electrophilicity of the carbonyl carbon makes it highly susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and carbanions.[7][9]

The mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile (Nu:) attacks the highly electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This is typically the rate-determining step.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion (Cl-), which is an excellent leaving group. A base is often used to neutralize the HCl byproduct, driving the reaction to completion.[10]

The fluorine atom's role is critical in the first, rate-determining step. By withdrawing electron density, it stabilizes the developing negative charge on the oxygen atom in the transition state leading to the tetrahedral intermediate, thereby lowering the activation energy of the reaction.

Visualization of Molecular Effects and Reaction Workflow

Diagram 1: Electronic Influences

This diagram illustrates the key electronic forces at play within the this compound molecule. The strong inductive pull (-I) of fluorine is shown activating the carbonyl group, while the methyl group's weaker inductive donation (+I) and steric presence are also depicted.

G Reactants 5-Fluoro-2-methylbenzoyl Cl + Nucleophile (Nu-H) TS1 Rate-Determining Step Reactants->TS1 Intermediate Tetrahedral Intermediate TS1->Intermediate Nucleophilic Attack TS2 Fast Intermediate->TS2 Products Acylated Product + HCl TS2->Products Elimination of Cl-

Caption: Mechanism of Nucleophilic Acyl Substitution.

Experimental Protocol: Synthesis of a Substituted Benzamide

This section provides a validated, representative protocol for the N-acylation of an aniline derivative using this compound. This reaction is fundamental to the synthesis of many pharmacologically active compounds. [11] Objective: To synthesize N-(4-methoxyphenyl)-5-fluoro-2-methylbenzamide.

Materials:

ReagentCAS No.Mol. Wt.Amount (mmol)Equivalents
This compound21900-39-0172.5810.01.0
p-Anisidine (4-methoxyaniline)104-94-9123.1510.01.0
Triethylamine (Et3N)121-44-8101.1912.01.2
Dichloromethane (DCM), anhydrous75-09-284.93~50 mL-
1 M Hydrochloric Acid (HCl)7647-01-0-As needed-
Saturated Sodium Bicarbonate (NaHCO3)144-55-8-As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9-As needed-

Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add p-anisidine (1.23 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution. Rationale: Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing protonation of the starting aniline and driving the equilibrium towards the product. [10]3. Acyl Chloride Addition: In a separate dry vial, dissolve this compound (1.73 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled aniline solution over 15-20 minutes using a dropping funnel. Rationale: Slow, dropwise addition helps to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine.

    • Wash with saturated NaHCO3 solution (2 x 20 mL) to remove any unreacted acyl chloride and acidic impurities.

    • Wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO4. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification & Validation: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. [12]

Diagram 3: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve p-Anisidine in Anhydrous DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add Acyl Chloride Solution Dropwise C->D E Warm to RT & Stir 2-4h D->E F Monitor by TLC E->F G Aqueous Quench F->G H Separatory Funnel Washes (HCl, NaHCO3, Brine) G->H I Dry (MgSO4) & Concentrate H->I J Purify (Recrystallization) I->J K Characterize (NMR, MS) J->K

Caption: Workflow for the synthesis of an N-aryl benzamide.

Conclusion

The reactivity of this compound is a textbook example of rational molecular design. The powerful, activating inductive effect of the meta-fluorine atom is the dominant force, enhancing the electrophilicity of the carbonyl carbon and rendering the molecule a highly efficient acylating agent. While the ortho-methyl group introduces minor electronic opposition and steric considerations, its overall impact is secondary. This predictable and heightened reactivity makes this compound an invaluable building block for medicinal chemists and drug development professionals seeking to rapidly construct complex amide and ester libraries for the discovery of new therapeutic agents.

References

  • A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride. Benchchem.
  • This compound. Synquest Labs.
  • Scheme 1 Benzoyl chloride and its fluorinated analogues.
  • A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Benzylzinc Chlorides. Benchchem.
  • This compound(21900-39-0)FT-IR. ChemicalBook.
  • A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride. Benchchem.
  • This compound. Fluorochem.
  • This compound, 98%. Fisher Scientific.
  • A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity. NINGBO INNO PHARMCHEM CO.,LTD..
  • 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6. Ossila.
  • Benzoyl chloride. Wikipedia.
  • Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. Benchchem.
  • Synthesis and biological activity of novel substituted benzanilides as potassium channel activ

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Methodological & Application

Synthesis of 5-Fluoro-2-methylbenzoyl chloride from 5-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory-Scale Synthesis of 5-Fluoro-2-methylbenzoyl chloride

Abstract: This comprehensive guide provides a detailed and scientifically grounded protocol for the synthesis of this compound from 5-fluoro-2-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the underlying chemical principles, offers a step-by-step experimental procedure, and includes critical insights into reaction monitoring, purification, and safety. The aim is to furnish a robust and reproducible methodology, ensuring high-yield and high-purity synthesis of this valuable chemical intermediate.

Introduction and Strategic Importance

This compound (CAS No: 21900-39-0) is a crucial acylating agent and building block in organic synthesis.[1][2] Its structural motifs are incorporated into a variety of high-value molecules, particularly in the agrochemical and pharmaceutical industries, where the presence of the fluorine atom can significantly enhance biological activity and metabolic stability.[3] The synthesis commences from the readily available 5-fluoro-2-methylbenzoic acid (CAS No: 33184-16-6), a compound itself used in the development of novel therapeutics, including antiviral and anticancer agents.[4][5]

This application note details a standard and reliable laboratory method for this conversion using thionyl chloride, a highly effective chlorinating agent. The protocol is designed to be self-validating, incorporating checkpoints for reaction monitoring and clear guidelines for purification and characterization.

Chemical Principles and Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, "activating" the carboxyl group for subsequent nucleophilic acyl substitution reactions. Several reagents can effect this transformation, including oxalyl chloride, phosphorus pentachloride, and thionyl chloride (SOCl₂).[6][7]

Our protocol prioritizes thionyl chloride for several practical reasons:

  • Efficiency: It reacts readily with carboxylic acids to form the desired acyl chloride.

  • Simplified Work-up: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[7] This allows for their easy removal from the reaction mixture, simplifying the purification process significantly compared to reagents that produce liquid or solid byproducts.[7][8]

  • Cost-Effectiveness: Thionyl chloride is a common, relatively inexpensive laboratory reagent.

The reaction proceeds via a nucleophilic acyl substitution mechanism, as illustrated in the diagram below. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to a highly reactive chlorosulfite intermediate. An intramolecular attack by the chloride ion then generates the acyl chloride and liberates SO₂ and HCl.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products RCOOH 5-Fluoro-2-methylbenzoic Acid (R-COOH) Intermediate Acyloxychlorosulfane Intermediate RCOOH->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) RCOCl 5-Fluoro-2-methylbenzoyl Chloride (R-COCl) Intermediate->RCOCl Intramolecular SNi Reaction Gases SO₂ + HCl (gaseous byproducts) Intermediate->Gases Elimination

Caption: Reaction mechanism for acyl chloride formation using thionyl chloride.

Detailed Experimental Protocol

Materials and Equipment
Reagents & Materials Grade/Purity Equipment
5-Fluoro-2-methylbenzoic acid>98%Round-bottom flask (e.g., 100 mL)
Thionyl chloride (SOCl₂)>99%Reflux condenser
Toluene (anhydrous)>99.8%Magnetic stirrer and stir bar
Heating mantle or oil bath
Gas outlet/bubbler (to scrub HCl/SO₂)
Calcium chloride or silica gel drying tube
Rotary evaporator
Vacuum pump and distillation apparatus
Critical Safety Precautions

This procedure must be performed in a certified chemical fume hood due to the hazardous nature of the chemicals involved.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[9] Avoid all contact with skin and eyes, and prevent inhalation of vapors.[10][11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[9][10]

  • This compound: Corrosive and causes severe skin burns and eye damage.[12] Handle with the same level of care as thionyl chloride.

  • Gas Evolution: The reaction vigorously evolves HCl and SO₂ gas. Ensure the apparatus is properly vented through a scrubbing system (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize these acidic gases.

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at 120 °C for several hours or flame-dried under vacuum) and the reaction must be protected from atmospheric moisture to prevent hydrolysis of the reagent and product.[13]

Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar. Attach a reflux condenser topped with a drying tube or a nitrogen inlet to maintain an anhydrous atmosphere.

  • Charging Reagents: In the fume hood, charge the flask with 5-fluoro-2-methylbenzoic acid (10.0 g, 64.9 mmol).

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (11.0 mL, 151 mmol, ~2.3 equivalents) to the flask at room temperature. The addition may be done in a single portion. A gentle evolution of gas should be immediately visible.

  • Reaction Conditions: Heat the mixture to a gentle reflux (oil bath temperature ~80-85 °C) using a heating mantle.[13][14] Maintain the reflux with stirring for 2-4 hours. The reaction is typically complete when the evolution of gas ceases.[14]

  • Reaction Monitoring (Optional but Recommended):

    • Indirect TLC Analysis: Standard TLC is ineffective for acyl chlorides as they streak or hydrolyze on the silica plate.[15][16] To monitor, carefully withdraw a small aliquot of the reaction mixture and quench it in a vial containing methanol. This converts the acyl chloride to the corresponding methyl ester. Analyze the quenched sample by TLC against the starting carboxylic acid. The disappearance of the starting material spot and the appearance of a new, less polar ester spot indicates reaction progression.[16]

    • In-Situ FTIR (Advanced): For laboratories equipped with in-situ IR probes, the reaction can be monitored in real-time by observing the disappearance of the carboxylic acid C=O peak (~1700 cm⁻¹) and the appearance of the acyl chloride C=O peak (~1780 cm⁻¹).[17]

Work-up and Purification
  • Removal of Excess Reagent: After cooling the reaction mixture to room temperature, the primary task is to remove the excess thionyl chloride. This is achieved by distillation under atmospheric pressure or, more conveniently, by rotary evaporation.[13]

  • Azeotropic Removal: To ensure complete removal of residual thionyl chloride, add 15-20 mL of anhydrous toluene to the crude product and concentrate again on the rotary evaporator.[18] This co-distillation step effectively removes the last traces.

  • Final Purification (If Required): The crude product, a clear to pale-yellow liquid, is often of sufficient purity (>95%) for use in subsequent reactions.[18] For applications requiring higher purity, the product can be purified by fractional distillation under reduced pressure.[14][19][20]

Data Summary and Characterization

Key Reaction and Product Parameters
ParameterValue / Description
Starting Material 5-Fluoro-2-methylbenzoic acid (154.14 g/mol )[4]
Chlorinating Agent Thionyl chloride (SOCl₂)
Molar Ratio Acid : SOCl₂ (1 : 2.3)
Reaction Temperature ~80-85 °C (Reflux)
Reaction Time 2-4 hours
Expected Product This compound (172.58 g/mol )[1]
Appearance Clear, colorless to pale yellow liquid[21]
Boiling Point 108 °C at 24 mmHg[12]
Expected Yield >90%
Expected Characterization Data
  • ¹H NMR (CDCl₃): Expect signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the fluorine and acyl chloride groups.

  • ¹³C NMR (CDCl₃): Expect a characteristic downfield signal for the carbonyl carbon (~168-172 ppm) and signals for the aromatic and methyl carbons.

  • ¹⁹F NMR (CDCl₃): A singlet or multiplet corresponding to the single fluorine atom on the aromatic ring.

  • FTIR (neat): A strong, characteristic C=O stretching absorbance for the acyl chloride functional group around 1780-1800 cm⁻¹.[17]

Workflow Visualization and Troubleshooting

General Experimental Workflow

Workflow A Apparatus Setup (Dry Glassware, N₂ Atmosphere) B Charge Reagents (Acid, then SOCl₂) A->B C Heat to Reflux (80-85 °C, 2-4 h) B->C D Monitor Reaction (Gas evolution stops / Quench-TLC) C->D E Cool to RT D->E F Remove Excess SOCl₂ (Rotary Evaporation) E->F G Azeotropic Removal (Add & Evaporate Toluene) F->G H Crude Product (Use directly) G->H J Vacuum Distillation G->J If higher purity needed K Characterization (NMR, IR, GC-MS) H->K I High-Purity Product I->K J->I

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Presence of moisture in reagents or glassware. 2. Insufficient heating or reaction time.1. Rigorously dry all glassware and use anhydrous solvents. 2. Ensure the reaction reaches reflux and monitor until completion.
Dark-colored Product 1. Aged or impure thionyl chloride.[18] 2. Overheating during reaction or distillation.1. Use freshly opened or redistilled thionyl chloride. 2. Maintain careful temperature control. Purify via vacuum distillation to lower the boiling point.
Product Hydrolyzes Exposure to atmospheric moisture during work-up or storage.Handle the product quickly, store under an inert atmosphere (N₂ or Argon), and use tightly sealed containers.
Persistent SOCl₂ Odor Incomplete removal of excess thionyl chloride.Perform a second azeotropic removal with anhydrous toluene or another suitable inert solvent.

References

Sources

Lab-Scale Synthesis of 5-Fluoro-2-methylbenzoyl Chloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides two robust and reliable protocols for the lab-scale synthesis of 5-Fluoro-2-methylbenzoyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety information.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the creation of complex molecules with biological activity. Its precursor, 5-fluoro-2-methylbenzoic acid, is a fluorinated ortho-toluic acid derivative that serves as a cornerstone in the synthesis of various compounds, including HIV-1 integrase inhibitors and potent anticancer agents that target tubulin polymerization.[1] The conversion of the carboxylic acid to the more reactive acyl chloride is a critical step, enabling subsequent nucleophilic acyl substitution reactions to form esters, amides, and other derivatives.

This document details two widely-used and effective methods for this transformation: the use of thionyl chloride and a milder approach employing oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). Both protocols are presented with a focus on procedural clarity, safety, and high yield.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the product is paramount for a successful and safe synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
5-Fluoro-2-methylbenzoic acidC₈H₇FO₂154.14130-132[3]-White to light yellow powder/crystal[2]
Thionyl chlorideSOCl₂118.97-104.576[4]Colorless to pale yellow fuming liquid
Oxalyl chlorideC₂Cl₂O₂126.93-12[1]63-64[1]Colorless liquid[1]
This compoundC₈H₆ClFO172.58--Clear colorless to pale yellow liquid[5]

Synthesis Protocols

Two effective methods for the preparation of this compound are presented below. The choice of method may depend on the scale of the reaction, the sensitivity of other functional groups in the starting material, and the available laboratory resources.

Protocol 1: Synthesis using Thionyl Chloride

This classic method is efficient and utilizes a common laboratory reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[4]

Reaction Scheme:

Causality of Experimental Choices:

  • Excess Thionyl Chloride: Thionyl chloride is used in excess to ensure the complete conversion of the carboxylic acid and to act as a solvent.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Inert Atmosphere: The reaction is sensitive to moisture, as thionyl chloride reacts violently with water. An inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Removal of Excess Reagent: The excess thionyl chloride is removed by distillation, taking advantage of its relatively low boiling point (76 °C).[6]

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Reagent Addition: To the flask, add 5-fluoro-2-methylbenzoic acid (10.0 g, 64.9 mmol). Under a gentle stream of nitrogen, carefully add an excess of thionyl chloride (20 mL, 274 mmol).

  • Reaction: Gently heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Workup: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under atmospheric pressure. To ensure complete removal, a co-evaporation with a dry, inert solvent like toluene can be performed.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a clear liquid.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is generally milder than using thionyl chloride and is often preferred when sensitive functional groups are present.[7] The reaction proceeds at room temperature and the byproducts (CO, CO₂, and HCl) are all gaseous.

Reaction Scheme:

Causality of Experimental Choices:

  • Oxalyl Chloride: A slight excess of oxalyl chloride is used to drive the reaction to completion.

  • DMF Catalyst: N,N-dimethylformamide (DMF) acts as a catalyst by forming a Vilsmeier reagent with oxalyl chloride, which is a more potent acylating agent.[8]

  • Anhydrous Solvent: An anhydrous, non-protic solvent such as dichloromethane (DCM) is used to prevent the hydrolysis of the acyl chloride and the decomposition of the reagents.

  • Room Temperature Reaction: The high reactivity of the Vilsmeier intermediate allows the reaction to proceed efficiently at room temperature, avoiding the need for heating.

Step-by-Step Methodology:

  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 5-fluoro-2-methylbenzoic acid (10.0 g, 64.9 mmol) in anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.2 mL) to the suspension.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add oxalyl chloride (6.8 mL, 77.9 mmol) dropwise using a syringe. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the gas evolution ceases.

  • Workup: Remove the solvent and any remaining volatile byproducts under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by distillation under reduced pressure.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Measure & Add 5-Fluoro-2-methylbenzoic acid & Anhydrous Solvent start->reagents add_reagent Add Chlorinating Agent (Thionyl Chloride or Oxalyl Chloride/DMF) reagents->add_reagent react Stir at Specified Temperature add_reagent->react remove_volatiles Remove Excess Reagent & Solvent (Distillation/Evaporation) react->remove_volatiles purify Purify by Fractional Distillation remove_volatiles->purify end Pure this compound purify->end

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong carbonyl (C=O) stretching absorption band at a characteristic high frequency for an acyl chloride, typically around 1780-1815 cm⁻¹. The disappearance of the broad O-H stretch from the starting carboxylic acid is also a key indicator of a complete reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing benzoyl chloride group and the fluorine atom.

    • ¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon in the range of 160-180 ppm.

    • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents and product.

Handling of Reagents:

  • Thionyl Chloride and Oxalyl Chloride: Both are highly corrosive, toxic, and moisture-sensitive.[9] They should be handled in a well-ventilated fume hood. They react violently with water, releasing toxic gases (HCl, SO₂ from thionyl chloride; HCl, CO, CO₂ from oxalyl chloride).[9]

  • This compound: As an acyl chloride, it is expected to be corrosive and a lachrymator. It will react with moisture to produce HCl.

Waste Disposal:

  • Quenching: Any residual chlorinating agents should be quenched carefully by slow addition to a stirred, cooled solution of a weak base, such as sodium bicarbonate. This should be done in a fume hood.

  • Solvent Waste: Halogenated and non-halogenated solvent waste should be collected in separate, appropriately labeled containers for disposal according to institutional guidelines.

Mechanistic Insights

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[10]

ThionylChlorideMechanism cluster_step1 Step 1: Formation of Chlorosulfite cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation start Carboxylic Acid + Thionyl Chloride intermediate1 Chlorosulfite Intermediate start->intermediate1 Nucleophilic attack on sulfur intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Chloride ion attack on carbonyl carbon end Acyl Chloride + SO₂ + HCl intermediate2->end Elimination of SO₂ and Cl⁻

Caption: Simplified mechanism for the reaction of a carboxylic acid with thionyl chloride.

In the case of oxalyl chloride with DMF, the DMF catalyst first reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent. This reagent then activates the carboxylic acid, making it susceptible to nucleophilic attack by the chloride ion.

References

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

  • SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. [Link]

  • Thionyl Chloride: Properties, Uses & Reactions Explained. (n.d.). Vedantu. [Link]

  • Oxalyl chloride. (n.d.). Grokipedia. [Link]

  • 22.9 Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. [Link]

  • Thionyl chloride. (n.d.). Bionity.com. [Link]

  • Oxalyl Chloride Manufacturer. (n.d.). Anshul Specialty Molecules Private Limited. [Link]

  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012). Henry Rzepa's Blog. [Link]

  • Thionyl chloride. (n.d.). Sciencemadness Wiki. [Link]

  • Oxalyl chloride. (n.d.). Wikipedia. [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube. [Link]

  • Figure CX5.1. Possible syntheses of an acid chloride. (n.d.). College of Saint Benedict and Saint John's University. [Link]

  • Acyl chloride. (n.d.). Wikipedia. [Link]

  • 5.9: Getting Towed Uphill. (2022). Chemistry LibreTexts. [Link]

  • Oxalyl Chloride. (n.d.). Common Organic Chemistry. [Link]

  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.). [Link]

  • 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114. (n.d.). PubChem. [Link]

  • Dmf role in acid chloride form

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Application Notes & Protocols: Strategic Acylation Reactions Using 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 5-Fluoro-2-methylbenzoyl Chloride

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the precise installation of functional groups is paramount. This compound emerges as a highly valuable acylating agent, distinguished by its unique substitution pattern. The presence of a fluorine atom at the 5-position and a methyl group at the 2-position on the benzoyl ring is not incidental; these substituents provide chemists with powerful tools to modulate the electronic, metabolic, and conformational properties of target molecules.

The electron-withdrawing nature of the fluorine atom can significantly influence the reactivity of the acyl chloride and the properties of the resulting product, often enhancing binding affinity in biological targets or improving metabolic stability.[1][2] The ortho-methyl group introduces steric hindrance that can direct the conformation of the final molecule, a critical factor in designing selective pharmaceutical agents.[3]

This guide provides a comprehensive overview of the core applications of this compound, focusing on three principal transformations:

  • N-Acylation: The formation of robust amide bonds with primary and secondary amines.

  • O-Acylation: The synthesis of esters from alcohols and phenols.

  • C-Acylation: The creation of carbon-carbon bonds with aromatic systems to yield valuable ketone intermediates.

We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols designed for immediate application in the research and development laboratory.

Reagent Profile and Critical Safety Protocols

This compound is a reactive chemical that demands careful handling to ensure operator safety and experimental success.

PropertyValue
CAS Number 21900-39-0[4]
Molecular Formula C₈H₆ClFO[4]
Molecular Weight 172.58 g/mol [4]
Appearance Clear colorless to pale yellow liquid[5][6]
Purity (Typical) ≥97.5% (GC)[5][6]
Boiling Point Data not readily available; handle with care under vacuum.
Density ~1.27 g/cm³[4]

Safety is the cornerstone of reliable research. This reagent is classified as corrosive and will cause severe skin burns and eye damage.[4][7][8] It is a lachrymator and is harmful if inhaled. Adherence to the following safety protocols is mandatory:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield for full protection.[8][9]

  • Handling: Keep the container tightly closed and store in a cool, well-ventilated area away from moisture, as it can hydrolyze to the corresponding carboxylic acid and corrosive HCl gas.[7]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7][8]

    • Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[7][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7][8]

Mechanistic Principles of Acylation

Understanding the reaction mechanism is critical for troubleshooting and optimization. This compound primarily reacts via two distinct pathways depending on the nucleophile.

N- and O-Acylation: The Schotten-Baumann Reaction

The acylation of amines (N-acylation) and alcohols/phenols (O-acylation) typically proceeds via a nucleophilic acyl substitution mechanism, often conducted under Schotten-Baumann conditions.[10][11][12] This reaction is characterized by the use of a base to neutralize the hydrogen chloride (HCl) byproduct.

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[12][13]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: A base (e.g., aqueous NaOH, pyridine, or excess amine) removes the proton from the nitrogen or oxygen, neutralizing the charge and driving the reaction to completion. The base also scavenges the HCl generated, preventing the protonation of the starting amine.[11][14]

Caption: General mechanism for Friedel-Crafts acylation.

Application Protocols

The following protocols are designed as robust starting points for synthesis. Researchers should perform their own optimization based on the specific substrate and scale.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-5-fluoro-2-methylbenzamide (Amide Formation)

This protocol details a classic Schotten-Baumann reaction in a biphasic system, which is highly effective for acylating water-insoluble amines.

  • Objective: To synthesize an N-aryl amide, a common scaffold in pharmaceutical compounds. [3]* Causality: The biphasic system (DCM/water) allows the organic-soluble amine and acyl chloride to react, while the aqueous base (NaOH) efficiently neutralizes the HCl byproduct, preventing it from forming a non-reactive ammonium salt with the starting amine. [11] Materials:

  • p-Anisidine (4-methoxyaniline)

  • This compound

  • Dichloromethane (DCM)

  • 10% w/v Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) in DCM (approx. 0.2 M).

  • Add 10% aqueous NaOH solution (2.0 eq) to the flask. Stir the biphasic mixture vigorously at room temperature.

  • Dissolve this compound (1.05 eq) in a small amount of DCM and add it dropwise to the stirring reaction mixture over 10-15 minutes.

  • Continue to stir vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting amine.

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer once more with DCM.

  • Combine the organic layers. Wash sequentially with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethanol/water to yield the pure amide product.

SubstrateEquivalentsReaction Time (h)Temp (°C)Typical Yield (%)
p-Anisidine1.01.52592
Aniline1.01.02595
4-Chloroaniline1.02.02588
Protocol 2: Synthesis of (5-Fluoro-2-methylphenyl)(p-tolyl)methanone (Friedel-Crafts Acylation)

This protocol describes a standard Friedel-Crafts acylation of an activated aromatic ring.

  • Objective: To form a new C-C bond and synthesize a diaryl ketone, a versatile intermediate for further functionalization.

  • Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water. The reaction is started at 0 °C to control the initial exothermic reaction between the acyl chloride and the Lewis acid. A stoichiometric amount of AlCl₃ is required because the catalyst becomes strongly complexed to the product ketone, rendering it inactive. [15] Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • This compound

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl), chilled

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked flask under a nitrogen or argon atmosphere. Equip it with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Charge the flask with anhydrous AlCl₃ (1.2 eq) and suspend it in anhydrous DCM (approx. 0.3 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add anhydrous toluene (1.5 eq) to the suspension.

  • Add this compound (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-5 hours, or until TLC indicates completion.

  • Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of chilled 1 M HCl to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers and wash with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

AreneEquivalentsReaction Time (h)Temp (°C)Typical Yield (%)
Toluene1.540 → 2585
Anisole1.230 → 2590
p-Xylene2.050 → 2582

Experimental Workflow and Troubleshooting

The selection of the appropriate acylation protocol is dictated by the nature of the nucleophile.

workflow start Identify Nucleophile is_amine_alcohol Amine, Alcohol, or Phenol? start->is_amine_alcohol is_arene Electron-Rich Arene? is_amine_alcohol->is_arene No protocol1 N/O-Acylation (Schotten-Baumann) is_amine_alcohol->protocol1 Yes protocol2 C-Acylation (Friedel-Crafts) is_arene->protocol2 Yes fail Consider Alternative Reaction Conditions is_arene->fail No (Deactivated Ring)

Caption: Decision workflow for selecting an acylation protocol.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of acyl chloride due to moisture. 2. Deactivated nucleophile (e.g., electron-poor aniline or arene). 3. Insufficient base (Schotten-Baumann) or inactive Lewis acid (Friedel-Crafts).1. Use fresh acyl chloride and ensure anhydrous solvents/reagents. 2. For Friedel-Crafts, ensure the arene is not strongly deactivated. For amides, more forcing conditions (heat, stronger base) may be needed. 3. Use fresh, high-purity AlCl₃. Ensure at least stoichiometric amounts are used. Use a sufficient excess of base for Schotten-Baumann.
Reaction Stalls 1. Poor mixing in biphasic Schotten-Baumann reaction. 2. Precipitation of amine hydrochloride salt. 3. Lewis acid complexation with product inhibits catalysis.1. Increase stirring speed or consider a phase-transfer catalyst. 2. Ensure sufficient base is present from the start to neutralize HCl as it forms. 3. This is expected; ensure at least 1.1-1.2 equivalents of Lewis acid are used.
Multiple Products 1. Diacylation of primary amines (rare but possible). 2. Isomers in Friedel-Crafts acylation.1. Use a milder base or lower temperature. 2. The directing effects of substituents on the arene will determine isomer distribution. Purification by chromatography is usually required.

Conclusion

This compound is a versatile and powerful reagent for modern organic synthesis. Its unique electronic and steric properties make it an attractive building block for creating high-value compounds, particularly in the pharmaceutical industry. By understanding the core mechanistic principles of N-, O-, and C-acylation and employing the robust protocols outlined in this guide, researchers can effectively leverage this reagent to achieve their synthetic goals with high efficiency and control.

References

  • Vertex AI Search. (2024-04-01).
  • Vertex AI Search. MSDS of 5-Fluoro-2-methoxybenzoyl chloride.
  • ECHEMI.
  • Fisher Scientific.
  • Sigma-Aldrich. (2025-07-10).
  • ChemicalBook. This compound(21900-39-0)FT-IR.
  • Thermo Scientific Chemicals. This compound, 98% 5 g | Buy Online.
  • BYJU'S. (2019-11-17). Schotten Baumann Reaction.
  • Name Reactions in Organic Synthesis. Schotten-Baumann Reaction. Cambridge University Press.
  • Fluorochem. This compound.
  • Sigma-Aldrich.
  • Organic Chemistry Portal.
  • Wikipedia. Schotten–Baumann reaction.
  • Oakwood Chemical. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • Chemistry Notes. (2023-08-23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Benchchem. Application of 2-(Trifluoromethyl)
  • ResearchGate.
  • PMC - NIH. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • Thermo Fisher Scientific. This compound, 98%.
  • YouTube. (2018-05-07).
  • Khan Academy.
  • Study Mind.
  • Master Organic Chemistry. (2018-05-17). EAS Reactions (3)
  • Chemistry LibreTexts. (2023-01-22). Reactions of Acyl Chlorides with Primary Amines.

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Application Note & Protocol: Synthesis of N-Substituted 5-Fluoro-2-methylbenzamides via Reaction of 5-Fluoro-2-methylbenzoyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzamides in Drug Discovery

The synthesis of amide bonds is a cornerstone of modern medicinal chemistry, with the resulting structures forming the backbone of countless pharmaceutical agents. Among the vast array of available building blocks, 5-Fluoro-2-methylbenzoyl chloride stands out as a particularly valuable reagent. Its reaction with primary amines yields N-substituted 5-fluoro-2-methylbenzamides, a scaffold of significant interest in drug development. The incorporation of fluorine into drug candidates can profoundly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The strategic placement of a fluorine atom and a methyl group on the benzoyl ring offers medicinal chemists a powerful tool to fine-tune the biological activity and properties of lead compounds.[2] This guide provides a comprehensive overview of the synthesis of these valuable compounds, detailing the underlying mechanism, a robust experimental protocol, and methods for characterization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and a primary amine proceeds via a classic nucleophilic acyl substitution mechanism, often conducted under Schotten-Baumann conditions.[3][4][5] This well-established reaction is highly efficient for forming amide bonds from acyl chlorides and amines.[6][7]

The mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[4][8] This initial attack forms a tetrahedral intermediate.[6]

  • Chloride Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (such as triethylamine or sodium hydroxide) to yield the final N-substituted 5-fluoro-2-methylbenzamide and the corresponding ammonium salt.[6][8] The base is crucial to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][9]

Caption: Mechanism of N-substituted benzamide formation.

Experimental Protocol: Synthesis of N-Benzyl-5-fluoro-2-methylbenzamide

This protocol details a representative synthesis using benzylamine as the primary amine. The principles can be readily adapted for other primary amines.

Materials and Equipment:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane.[7]

  • Base Addition: To the stirred solution, add triethylamine (1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and any unreacted benzylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]

  • Purification: The crude N-benzyl-5-fluoro-2-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.[7][10]

Experimental Workflow Start Dissolve Benzylamine & Et₃N in DCM Cool Cool to 0 °C Start->Cool Add Add 5-Fluoro-2-methylbenzoyl Chloride Dropwise Cool->Add React Stir at Room Temperature (Monitor by TLC) Add->React Quench Quench with Water React->Quench Extract Aqueous Work-up (1M HCl, sat. NaHCO₃, Brine) Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Column Chromatography) Concentrate->Purify Product Pure N-Benzyl-5-fluoro-2-methylbenzamide Purify->Product

Caption: General workflow for the synthesis of N-substituted benzamides.

Substrate Scope and Data Presentation

The described protocol is highly versatile and applicable to a wide range of primary amines. The reactivity can be influenced by the steric and electronic properties of the amine.

Primary Amine Product Name Expected Yield Range Notes
AnilineN-(phenyl)-5-fluoro-2-methylbenzamide85-95%Aromatic amines are generally good nucleophiles for this reaction.
4-MethoxyanilineN-(4-methoxyphenyl)-5-fluoro-2-methylbenzamide90-98%Electron-donating groups on the aniline ring can increase nucleophilicity.
4-NitroanilineN-(4-nitrophenyl)-5-fluoro-2-methylbenzamide70-85%Electron-withdrawing groups can decrease the nucleophilicity of the amine, potentially requiring longer reaction times or slightly elevated temperatures.
CyclohexylamineN-(cyclohexyl)-5-fluoro-2-methylbenzamide88-96%Aliphatic amines are typically more nucleophilic than aromatic amines.[11]
tert-ButylamineN-(tert-butyl)-5-fluoro-2-methylbenzamide60-75%Sterically hindered amines may exhibit lower reactivity and yield.

Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions and purification efficiency.

Troubleshooting Guide

Issue Possible Cause Solution
Low or No Reaction Inactive acyl chloride (hydrolyzed).Use fresh or newly opened this compound. Ensure anhydrous reaction conditions.
Insufficient base.Ensure at least one equivalent of base is used to neutralize the HCl byproduct.[9] An excess (1.1-1.2 eq) is recommended.[7]
Low nucleophilicity of the amine.For electron-deficient amines, consider increasing the reaction temperature or using a more forcing base.
Formation of Side Products Reaction with water (hydrolysis of acyl chloride).Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Double acylation of the amine.This is generally not an issue with primary amines under these conditions.

Product Characterization

Unambiguous structural confirmation of the synthesized N-substituted 5-fluoro-2-methylbenzamides is essential.[12] A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the N-H proton (a broad singlet), and the protons of the amine substituent. The methyl group on the benzoyl ring will appear as a singlet around 2.2-2.5 ppm.

    • ¹³C NMR: Will confirm the presence of the carbonyl carbon (amide) typically in the range of 165-170 ppm, along with signals for all other carbon atoms in the molecule.

    • ¹⁹F NMR: Will show a singlet for the fluorine atom, confirming its incorporation into the structure.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretching vibration for the amide will be observed around 1630-1680 cm⁻¹.

    • An N-H stretching vibration will be present in the range of 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Will provide the molecular weight of the compound, confirming the successful coupling of the two reactants. Analysis of the fragmentation pattern can provide further structural information.

Characterization Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Sources

Application Notes: Utilizing 5-Fluoro-2-methylbenzoyl Chloride for Peptide N-Terminal Modification

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of 5-Fluoro-2-methylbenzoyl chloride as a strategic tool in peptide synthesis. The primary application detailed is the N-terminal capping of peptides, a critical modification for enhancing proteolytic stability, modulating biological activity, and altering physicochemical properties such as hydrophobicity. This document outlines the chemical rationale, provides detailed, field-tested protocols for both solid-phase and solution-phase synthesis, and offers insights into reaction optimization and troubleshooting.

Introduction: The Strategic Role of N-Terminal Capping

In the field of peptide chemistry and therapeutics, post-synthesis modification is a cornerstone of rational drug design. The N-terminus of a peptide, with its primary amine, presents a reactive handle for chemical alteration.[1] Unmodified, this amine is a target for exopeptidases, contributing to rapid degradation in vivo. Capping this terminus by converting the amine to an amide not only sterically hinders enzymatic cleavage but also removes a positive charge, which can profoundly influence a peptide's solubility, membrane permeability, and interaction with its biological target.[1]

This compound is a highly reactive acylating agent uniquely suited for this purpose.[2] The introduction of the 5-fluoro-2-methylbenzoyl group imparts several desirable characteristics:

  • Enhanced Hydrophobicity: The aromatic ring and its substituents significantly increase the lipophilicity of the peptide N-terminus, which can aid in cell membrane penetration.[3]

  • Increased Proteolytic Resistance: The bulky aromatic group provides a robust steric shield against aminopeptidases.

  • Modulated Receptor Interaction: The electronic properties of the fluorinated aromatic ring can introduce new interactions (e.g., halogen bonding, π-π stacking) with target receptors.

  • Chemical Stability: The resulting benzamide bond is exceptionally stable under a wide range of physiological and experimental conditions.

This guide provides the necessary protocols and scientific context to successfully implement this modification.

Reagent Profile and Chemical Rationale

The efficacy of this compound stems from its inherent chemical reactivity, which is modulated by its substituents.

Table 1: Properties of this compound

PropertyValueSource
Chemical Formula C₈H₆ClFO[4]
Molecular Weight 172.58 g/mol [4]
CAS Number 21900-39-0[5]
Appearance Colorless to light yellow liquid
Reactivity Highly reactive with nucleophiles, moisture-sensitive[6]

The acyl chloride is a powerful electrophile.[6] The electron-withdrawing nature of both the chlorine atom and the fluorine atom on the benzene ring further increases the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack by the peptide's N-terminal amine.[7] The reaction proceeds via a rapid and irreversible nucleophilic acyl substitution.

To prevent undesirable side reactions, such as the formation of dipeptides, a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is essential.[8] DIPEA acts as a proton scavenger, neutralizing the HCl byproduct without competing with the peptide amine as a nucleophile.[8]

SPPS_Workflow node_start Start: Peptide-Resin (N-terminus deprotected) node_wash node_wash node_start->node_wash Wash (DMF) node_reaction Capping Reaction: Add Capping Solution, React 1-2h node_wash->node_reaction node_wash2 Wash (DMF, DCM) node_reaction->node_wash2 Wash (DMF) node_test Kaiser Test node_test->node_reaction Positive (Yellow) -> Recouple node_end End: Capped Peptide-Resin (Ready for Cleavage) node_test->node_end Negative (Blue) node_wash2->node_test

Figure 2: SPPS N-Terminal Capping Workflow
3.2. Materials and Reagents

Table 2: Reagent Quantities for 0.1 mmol Synthesis Scale

ReagentEquivalentsAmount (mmol)MW ( g/mol )Quantity
Peptide-Resin1.00.1--
This compound101.0172.58173 mg
N,N-Diisopropylethylamine (DIPEA)202.0129.24349 µL
N,N-Dimethylformamide (DMF), peptide grade---~5 mL

Causality Note: A significant excess of the acylating agent and base is used to drive the reaction to completion on the solid support, overcoming steric hindrance and ensuring a high capping efficiency. [9]

3.3. Step-by-Step Protocol
  • Resin Preparation: Following the final Fmoc deprotection of the peptide-resin, wash the resin thoroughly with DMF (3 x 5 mL) to remove all residual piperidine. Ensure the resin is well-swollen in DMF.

  • Capping Solution Preparation: In a separate vial, dissolve 173 mg (1.0 mmol) of this compound in 3 mL of DMF. Add 349 µL (2.0 mmol) of DIPEA. Prepare this solution immediately before use , as the acyl chloride is moisture-sensitive. [6]3. Reaction: Drain the DMF from the reaction vessel containing the resin. Immediately add the freshly prepared capping solution.

  • Incubation: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the capping solution. Wash the resin extensively to remove excess reagents and byproducts. A recommended wash cycle is:

    • DMF (3 x 5 mL)

    • Dichloromethane (DCM) (3 x 5 mL)

    • DMF (2 x 5 mL)

  • Validation (Kaiser Test): Take a small sample of resin beads (5-10) and perform a Kaiser test. [10] * Negative Result (beads remain colorless or blue): The capping is complete. Proceed to the final cleavage step.

    • Positive Result (beads turn yellow/orange): Unreacted primary amines are still present. Repeat steps 3-6. If the test remains positive, consider extending the reaction time to 4 hours.

  • Final Wash: Once capping is confirmed, wash the resin a final time with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator before cleavage.

Protocol: Solution-Phase N-Terminal Capping

This protocol is suitable for smaller peptides or peptide fragments synthesized in solution. It assumes the N-terminal protecting group has been removed and the peptide is available as a free amine or a salt (e.g., HCl or TFA salt).

4.1. Materials and Reagents

Table 3: Reagent Quantities for 0.1 mmol Peptide Scale

ReagentEquivalentsAmount (mmol)MW ( g/mol )Quantity
Peptide Substrate1.00.1--
This compound1.20.12172.5820.7 mg
N,N-Diisopropylethylamine (DIPEA)2.5*0.25129.2443.6 µL
Dichloromethane (DCM), anhydrous---~5 mL

*Note: If starting with a peptide salt (e.g., HCl salt), use 3.5 equivalents of DIPEA. One equivalent is consumed neutralizing the salt.

4.2. Step-by-Step Protocol
  • Peptide Dissolution: Dissolve the peptide (0.1 mmol) in 4 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. If solubility is an issue, a co-solvent like DMF may be used sparingly.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Base Addition: Add DIPEA (2.5 eq, 43.6 µL) to the stirred peptide solution.

  • Acyl Chloride Addition: In a separate vial, dissolve this compound (1.2 eq, 20.7 mg) in 1 mL of anhydrous DCM. Add this solution dropwise to the cold, stirred peptide solution over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS if possible.

  • Work-up:

    • Dilute the reaction mixture with 15 mL of DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 5% aqueous citric acid (2 x 10 mL) to remove excess DIPEA.

      • Saturated aqueous sodium bicarbonate (2 x 10 mL) to remove acidic byproducts.

      • Brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography or preparative HPLC to yield the final capped peptide.

Safety and Handling

This compound is a corrosive and lachrymatory substance that reacts vigorously with water. [11][12]* Personal Protective Equipment (PPE): Always handle this reagent in a certified fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves. [13]* Handling: Use dry glassware and anhydrous solvents to prevent hydrolysis of the reagent. [6]Avoid inhalation of vapors and any contact with skin or eyes. [11]* Storage: Store the reagent tightly sealed under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

  • Waste Disposal: Quench excess reagent carefully by slow addition to a stirred solution of sodium bicarbonate. Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

Table 4: Common Issues and Solutions

Observation / ProblemPotential Cause & Solution
Positive Kaiser test after capping (SPPS) Incomplete Reaction: Extend reaction time to 4 hours or perform a second coupling. Ensure reagent quality.Steric Hindrance: For very bulky N-terminal residues, slightly warming the reaction (to 30-35 °C) may improve yields.
Low yield in solution-phase Reagent Hydrolysis: Ensure all solvents and glassware are scrupulously dry. Insufficient Base: If starting from a peptide salt, ensure enough base was added to both neutralize the salt and catalyze the reaction.
Multiple products observed by LC-MS Side-chain Acylation: If the peptide contains unprotected nucleophilic side chains (e.g., Lys, Orn), they may also be acylated. Ensure proper side-chain protection strategy (e.g., Boc, Cbz) is used. [14]
References
  • CDN. N-Terminus Acetylation Protocol. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Di Fenza, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. [Link]

  • Di Fenza, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. [Link]

  • Galaverna, G., et al. (2000). Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction. The Journal of Organic Chemistry, 65(8), 2309-18. [Link]

  • Miyata, Y., et al. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development, 25(9), 2118-2125. [Link]

  • Loffet, A. (2011). Diisopropylethylamine eliminates dipeptide formation during the acylation of amino acids using benzoyl chloride and some alkyl chloroformates. ResearchGate. [Link]

  • CDN. Strategies for Peptide Synthesis: An Overview. [Link]

  • Vedejs, E., et al. (2000). Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides: Efficient Coupling and Methylation Steps Allow Purification by Extraction. The Journal of Organic Chemistry, 65(8), 2309-2318. [Link]

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  • Wang, Y., et al. (2006). Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping. Journal of Chromatography A, 1104(1-2), 197-206. [Link]

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  • Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

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The Strategic Deployment of 5-Fluoro-2-methylbenzoyl Chloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulation of pKa—are invaluable tools for medicinal chemists.[1][2] Among the array of fluorinated building blocks, 5-Fluoro-2-methylbenzoyl chloride stands out as a versatile and highly reactive intermediate. Its utility spans the synthesis of a diverse range of therapeutic agents, from central nervous system (CNS) modulators to targeted oncology therapeutics.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound. We will delve into its role in the synthesis of key pharmaceutical intermediates, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Core Applications and Synthetic Utility

This compound is primarily employed as a potent acylating agent.[3] The presence of an electron-withdrawing fluorine atom at the 5-position and an electron-donating methyl group at the 2-position creates a unique electronic profile on the aromatic ring, influencing its reactivity and the properties of the resulting derivatives. The two principal applications in medicinal chemistry are:

  • N-Acylation of Amines: The formation of robust amide bonds is fundamental to the construction of a vast number of pharmaceuticals. This compound reacts readily with primary and secondary amines to yield N-substituted benzamides. These benzamides often serve as crucial intermediates in the synthesis of complex molecules, such as kinase inhibitors.

  • Friedel-Crafts Acylation: This classic carbon-carbon bond-forming reaction allows for the introduction of the 5-fluoro-2-methylbenzoyl moiety onto an aromatic or heteroaromatic ring.[4][5] This is a key step in the synthesis of substituted benzophenones, which are precursors to various CNS-active compounds.[6]

Application I: Synthesis of Kinase Inhibitor Precursors via N-Acylation

Kinase inhibitors are at the forefront of targeted cancer therapy.[7][8] The 5-fluoro-2-methylbenzoyl moiety is a feature in some advanced kinase inhibitors, contributing to potent and selective binding. A prime example of a therapeutic agent where this structural motif is present is Repotrectinib (TPX-0005) , a next-generation ROS1/TRK/ALK inhibitor for the treatment of non-small cell lung cancer.[9][10][11][12]

While the publicly available synthesis of Repotrectinib is not fully detailed, the structure strongly implies a key amide bond formation step. The following protocol provides a representative procedure for the N-acylation of a substituted aniline, a common step in the synthesis of such kinase inhibitors, using this compound.

Protocol 1: Synthesis of N-(Aryl)-5-fluoro-2-methylbenzamide

This protocol details the synthesis of a representative N-aryl benzamide, a common core structure in many kinase inhibitors.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products r1 This compound p1 N-(Aryl)-5-fluoro-2-methylbenzamide r1->p1 + r2, Reagents r2 Substituted Aniline reagent1 Triethylamine (Et3N) reagent2 Dichloromethane (DCM) p2 Triethylamine Hydrochloride

Caption: General N-Acylation Workflow.

Materials and Equipment:

Reagent/EquipmentSpecifications
This compoundPurity ≥ 98%
Substituted Aniline1.0 equivalent
Triethylamine (Et3N)Anhydrous, 1.2 equivalents
Dichloromethane (DCM)Anhydrous, sufficient for a 0.2 M solution
Round-bottom flaskAppropriate size, oven-dried
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes. Maintaining a slow addition rate prevents side reactions and ensures a high yield.[13]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and HCl), and finally with brine.[13][14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(Aryl)-5-fluoro-2-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expert Insights:

  • Causality of Reagent Choice: Triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct.[15] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Self-Validation: The work-up procedure is designed to systematically remove unreacted starting materials and byproducts. The acidic wash removes the base, the basic wash removes acidic impurities, and the final brine wash removes residual water. The purity of the final product can be readily assessed by TLC, NMR, and mass spectrometry.

Application II: Synthesis of Benzophenone Intermediates via Friedel-Crafts Acylation

Substituted benzophenones are pivotal intermediates in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. For instance, 2-amino-5-chloro-2'-fluorobenzophenone is a known precursor for anxiolytic drugs like Dormicum and Dalmadorm.[6] While the specific use of this compound for these exact drugs is not documented, a similar Friedel-Crafts acylation approach can be employed to synthesize analogous benzophenone structures.

Protocol 2: Lewis Acid Catalyzed Friedel-Crafts Acylation

This protocol describes the acylation of a simple arene (e.g., benzene or a substituted benzene) with this compound, catalyzed by aluminum chloride (AlCl₃).

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Catalyst & Solvent cluster_products Products r1 This compound p1 Aryl (5-fluoro-2-methylphenyl) methanone r1->p1 + r2, Catalyst r2 Arene (e.g., Benzene) reagent1 Aluminum Chloride (AlCl3) reagent2 Dichloromethane (DCM) p2 HCl

Caption: Friedel-Crafts Acylation Workflow.

Materials and Equipment:

Reagent/EquipmentSpecifications
This compoundPurity ≥ 98%, 1.0 equivalent
Arene (e.g., Benzene)Anhydrous, 1.0-1.2 equivalents
Aluminum Chloride (AlCl₃)Anhydrous, 1.1 equivalents
Dichloromethane (DCM)Anhydrous
Round-bottom flaskAppropriate size, oven-dried
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Crushed ice and conc. HClFor quenching
Separatory funnel
Rotary evaporator
Anhydrous magnesium sulfate

Procedure:

  • Catalyst Suspension: In an oven-dried, three-necked round-bottom flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath. AlCl₃ is highly reactive with moisture, so maintaining anhydrous conditions is critical.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 10 °C. This forms the reactive acylium ion complex.[16]

  • Arene Addition: Following the acyl chloride addition, add the anhydrous arene (1.0-1.2 eq.) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-3 hours. Monitor the reaction's completion by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[16] This hydrolyzes the aluminum chloride complex and quenches the reaction. This step is highly exothermic and should be performed with caution in a fume hood.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with additional DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude benzophenone product can be purified by vacuum distillation or column chromatography on silica gel.

Expert Insights:

  • Mechanism and Catalyst Role: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the benzoyl chloride, polarizing the C-Cl bond and facilitating the formation of a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the nucleophilic aromatic ring.[4][16]

  • Control of Stoichiometry: Unlike Friedel-Crafts alkylation, the acylation reaction typically requires slightly more than one equivalent of the Lewis acid catalyst. This is because the product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst. The quenching step with acid is necessary to break this complex and liberate the product.[5]

Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₆ClFOFisher Scientific[17]
Molecular Weight 172.58 g/mol Fisher Scientific[17]
CAS Number 21900-39-0Fisher Scientific[17]
Appearance Clear colorless to pale yellow liquidThermo Scientific[5]
Purity Typically ≥ 98%Fisher Scientific[17]
Refractive Index 1.5305-1.5345 @ 20°CThermo Scientific[5]

Conclusion

This compound is a powerful and versatile reagent in the medicinal chemist's toolbox. Its ability to readily undergo N-acylation and Friedel-Crafts acylation makes it an invaluable building block for introducing the fluorinated 2-methylbenzoyl moiety into diverse molecular architectures. The protocols and insights provided herein offer a robust framework for the successful application of this reagent in the synthesis of next-generation therapeutics, from targeted kinase inhibitors to CNS-active agents. As with all reactive chemical species, appropriate safety precautions must be observed when handling this compound.

References

  • ResearchGate. (n.d.). Synthesis of repotrectinib (17). Retrieved from [Link]

  • New Drug Approvals. (2025, August 8). Ropotrectinib. Retrieved from [Link]

  • Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
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  • PubChem. (n.d.). Repotrectinib. Retrieved from [Link]

  • PubMed. (2016, September 27). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • PubMed. (n.d.). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PubMed. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • Google Patents. (n.d.). KR970000241B1 - Fluorocytidine derivatives, their preparation and medical p.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

  • PubMed. (2024, January 11). Repotrectinib in ROS1 Fusion-Positive Non-Small-Cell Lung Cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 29). Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Study of Repotrectinib (TPX-0005) in Patients With Advanced Solid Tumors Harboring ALK, ROS1, or NTRK1-3 Rearrangements. Retrieved from [Link]

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Application Note: Strategic Synthesis of Novel Inhibitor Scaffolds from 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules is a widely recognized strategy to enhance pharmacological properties.[1][2] The judicious placement of fluorine can influence metabolic stability, binding affinity, lipophilicity, and pKa, making fluorinated building blocks highly valuable in medicinal chemistry.[1][2] 5-Fluoro-2-methylbenzoyl chloride is a particularly useful reagent, offering a trifecta of desirable features: a reactive acyl chloride for versatile coupling, a fluorine atom for improved drug-like properties, and a methyl group that can provide steric influence and probe hydrophobic interactions within a target's binding site.

This guide provides detailed protocols and expert insights for leveraging this compound as a starting material for three principal classes of potential inhibitors: N-substituted amides , phenolic and alcoholic esters , and diaryl ketones . The methodologies are designed to be robust and adaptable for researchers in drug development and synthetic chemistry.

Core Synthetic Pathways & Mechanistic Rationale

This compound serves as a potent electrophile, enabling the synthesis of diverse inhibitor backbones through nucleophilic acyl substitution and electrophilic aromatic substitution reactions.

G cluster_0 Reactants cluster_1 Inhibitor Classes start 5-Fluoro-2-methylbenzoyl Chloride amine Primary/Secondary Amine (R-NHR') start->amine Nucleophilic Acyl Substitution alcohol Alcohol/Phenol (R-OH) start->alcohol Nucleophilic Acyl Substitution arene Arene (Ar-H) start->arene Friedel-Crafts Acylation amide Amide Inhibitors amine->amide ester Ester Inhibitors alcohol->ester ketone Diaryl Ketone Inhibitors arene->ketone

Caption: Core synthetic routes from this compound.

Protocol 1: Synthesis of N-Substituted Amide Inhibitors

The formation of an amide bond is a cornerstone of medicinal chemistry. The reaction between an acyl chloride and a primary or secondary amine is a highly efficient method to produce amides.[3][4][5] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

G cluster_mech Amide Formation Mechanism R1_NHR2 R1-NH-R2 (Amine) Intermediate Tetrahedral Intermediate R1_NHR2->Intermediate Acyl_Cl 5-Fluoro-2-methylbenzoyl Chloride Acyl_Cl->Intermediate 1. Nucleophilic Attack Product Amide Product Intermediate->Product 2. Collapse & Chloride Elimination HCl HCl Intermediate->HCl Salt [Et3NH]+Cl- HCl->Salt 3. Neutralization Base Base (e.g., Et3N) Base->Salt

Caption: Simplified mechanism for amide synthesis.

Detailed Experimental Protocol: Amide Synthesis

This protocol describes the synthesis of N-aryl/alkyl-5-fluoro-2-methylbenzamides.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired primary or secondary amine (1.0 eq.). Dissolve the amine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirring amine/base mixture over 15-30 minutes. The reaction is often exothermic.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove residual acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.

Data Summary: Amide Synthesis
ParameterDetailsRationale
Amine Substrate Primary or Secondary Aliphatic/Aromatic AminesTertiary amines lack the necessary N-H proton for amide formation.[4]
Solvent Anhydrous DCM, THFAprotic solvents prevent hydrolysis of the reactive acyl chloride.
Base Triethylamine, DIPEA, PyridineNeutralizes the HCl byproduct to drive the reaction to completion.[9]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.
Reaction Time 2-16 hoursVaries based on the nucleophilicity of the amine.
Expected Yield 75-95%Generally high-yielding reaction.

Protocol 2: Synthesis of Ester Inhibitors

Esterification via acyl chlorides is a reliable method for coupling with alcohols and phenols, which are weaker nucleophiles than amines.[10] The mechanism is analogous to amide formation, involving a nucleophilic attack from the hydroxyl group on the acyl chloride.[9][11] A base is crucial to deprotonate the hydroxyl group, increasing its nucleophilicity, and to scavenge the HCl byproduct.[9]

Detailed Experimental Protocol: Ester Synthesis

This protocol outlines the synthesis of aryl/alkyl 5-fluoro-2-methylbenzoates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol substrate (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the stirring solution to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise to the cooled mixture.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC. For less reactive alcohols, gentle heating may be required.[7]

  • Work-up:

    • Quench the reaction with water and transfer to a separatory funnel.

    • Extract with DCM (3x).

    • Combine the organic extracts and wash with 1 M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude ester product by flash column chromatography (e.g., Hexane/Ethyl Acetate eluent system).

Data Summary: Ester Synthesis
ParameterDetailsRationale
Alcohol Substrate Primary, Secondary Alcohols; PhenolsTertiary alcohols are generally unreactive due to steric hindrance.[12]
Solvent Anhydrous DCM, THF, AcetonitrileMust be aprotic and inert to the reaction conditions.
Base Pyridine, Triethylamine, DMAP (cat.)Activates the alcohol and neutralizes HCl.[9]
Temperature 0 °C to RefluxDependent on the reactivity of the alcohol substrate.
Reaction Time 4-24 hoursPhenols and primary alcohols react faster than secondary alcohols.
Expected Yield 70-90%Good to excellent yields are typical.

Protocol 3: Synthesis of Diaryl Ketone Inhibitors via Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction for forming carbon-carbon bonds.[13][14] It allows for the direct attachment of the 5-fluoro-2-methylbenzoyl moiety to another aromatic ring. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the acyl chloride to generate a highly electrophilic acylium ion.[15][16][17]

G cluster_fc Friedel-Crafts Acylation Mechanism Acyl_Cl 5-Fluoro-2-methylbenzoyl Chloride Acylium_Complex Acylium Ion Complex [R-C=O]+[AlCl4]- Acyl_Cl->Acylium_Complex 1. Formation of Acylium Ion Lewis_Acid AlCl3 Lewis_Acid->Acylium_Complex Sigma_Complex Sigma Complex (Wheland Intermediate) Acylium_Complex->Sigma_Complex 2. Electrophilic Attack Arene Arene (Ar-H) Arene->Sigma_Complex Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex 3. Deprotonation & Catalyst Complexation Final_Product Aryl Ketone Product_Complex->Final_Product 4. Aqueous Work-up

Caption: Simplified mechanism for Friedel-Crafts acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of (substituted-phenyl)(5-fluoro-2-methylphenyl)methanones.

  • Preparation: To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃, 1.2-2.5 eq.) and an anhydrous solvent (e.g., DCM or 1,2-dichloroethane). Cool the suspension to 0 °C.

  • Reagent Addition: Add the aromatic substrate (1.0 eq.) to the cooled suspension. Separately, dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-12 hours. The reaction can be gently heated if necessary. Monitor the reaction by TLC.

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

    • Transfer the quenched mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude diaryl ketone by flash column chromatography or recrystallization.

Data Summary: Friedel-Crafts Acylation
ParameterDetailsRationale
Aromatic Substrate Electron-rich arenes (e.g., Toluene, Anisole)The reaction fails with strongly deactivated rings (e.g., nitrobenzene).[16]
Catalyst Anhydrous AlCl₃, FeCl₃Strong Lewis acid required to generate the acylium ion electrophile.[15]
Stoichiometry >1 eq. of catalyst is needed.The product ketone complexes with the Lewis acid, so a stoichiometric amount is required.[13][15]
Solvent Anhydrous DCM, CS₂, 1,2-dichloroethaneMust be inert to the strongly acidic conditions.
Temperature 0 °C to RefluxReaction conditions depend on the reactivity of the aromatic substrate.
Expected Yield 50-85%Yields can be variable depending on substrate and conditions.

References

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  • Pace, V., et al. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH. [Link]

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  • Sano, T. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis. 1999, 1141-1144. [Link]

  • Al-Harthi, T., et al. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PubMed. [Link]

  • Al-Harthi, T., et al. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC - NIH. [Link]

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  • YouTube. Esterification using Acid Chloride and Alcohol. [Link]

  • Li, Y., et al. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC - NIH. [Link]

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Application Note: 5-Fluoro-2-methylbenzoyl Chloride as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-2-methylbenzoyl chloride is a versatile chemical intermediate whose utility in modern pharmaceutical synthesis is growing. Its unique substitution pattern—a fluorine atom for metabolic stability and modulation of electronic properties, and a methyl group for steric influence and lipophilicity—makes it a valuable synthon for creating complex molecular architectures. This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this building block. We will explore its core reactivity, provide detailed, field-tested protocols for its use in amide bond formation, discuss methods for reaction monitoring, and offer practical troubleshooting advice.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. This compound is a reactive compound that must be handled with appropriate care.

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 21900-39-0[1][2]
Molecular Formula C₈H₆ClFO[3]
Molecular Weight 172.58 g/mol -
Appearance Clear, colorless to pale yellow liquid[1][4]
Purity (Typical) ≥97.5% (by GC)[1][4]
Refractive Index 1.5305-1.5345 @ 20°C[1][4]
Critical Safety & Handling Protocols

This compound is classified as a combustible liquid that causes severe skin burns, eye damage, and may cause respiratory irritation.[3][5] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[3][5] All manipulations should be performed exclusively within a certified chemical fume hood to prevent inhalation of corrosive vapors.[5][6]

  • Handling: The reagent is moisture-sensitive and will hydrolyze to the corresponding carboxylic acid upon contact with water or humid air, releasing corrosive hydrogen chloride (HCl) gas. Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][5] The container should be stored in a secondary containment tray. Store locked up.[3][5]

  • First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[5] In either case, seek immediate medical attention.[5] Do not induce vomiting if swallowed.[5]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the reactivity of the acyl chloride functional group. It is a potent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.

Amide Bond Formation: The Workhorse Reaction

The most common application in API synthesis is the reaction with primary or secondary amines to form highly stable amide bonds.[7][8] This reaction is typically rapid and high-yielding.[7]

  • Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group.

  • Causality—The Need for a Base: Each mole of acyl chloride that reacts produces one mole of HCl.[9] This acid will protonate any available amine in the reaction mixture, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is added to scavenge the HCl as it is formed.[9][10] Often, two equivalents of the reactant amine are used, where one acts as the nucleophile and the second acts as the base.[9]

Friedel-Crafts Acylation

This building block can also be used in Friedel-Crafts acylation to form a C-C bond with an electron-rich aromatic ring, yielding a diaryl ketone.[11][12] This powerful reaction is a cornerstone of synthetic chemistry for constructing complex molecular scaffolds.[12]

  • Mechanism & Catalysis: The reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), which coordinates to the carbonyl oxygen and facilitates the departure of the chloride to form a highly electrophilic acylium ion.[13] This ion is then attacked by the aromatic ring in an electrophilic aromatic substitution reaction.

The Influence of Ring Substituents

The fluoro and methyl groups are not mere spectators; they strategically influence the molecule's properties:

  • 5-Fluoro Group: As a moderately electron-withdrawing group, it can slightly increase the electrophilicity of the carbonyl carbon. More importantly in a drug development context, the C-F bond is exceptionally strong and can block metabolic oxidation at that position, enhancing the pharmacokinetic profile of the final API.

  • 2-Methyl Group: This group provides steric hindrance around the carbonyl, which can influence reaction rates and, in some cases, selectivity. It also increases the lipophilicity of the molecule, a key parameter for membrane permeability and target engagement of the final drug.

Application Protocol: Synthesis of a Chiral Amide Intermediate

This section provides a detailed, self-validating protocol for a representative synthesis of a chiral amide, a common motif in modern APIs. This reaction demonstrates the coupling of this compound with a valuable chiral amine.

Principle: This procedure details the acylation of (S)-tert-leucinamide, a chiral primary amine, to produce (S)-2-(5-fluoro-2-methylbenzamido)-3,3-dimethylbutanamide. The reaction is performed at a controlled temperature to minimize side reactions and ensure a high yield of the desired product.

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification cluster_analysis Final Product prep1 Dissolve (S)-tert-leucinamide and Triethylamine in DCM prep2 Cool solution to 0°C (Ice-water bath) prep1->prep2 reac1 Slowly add 5-Fluoro-2-methylbenzoyl chloride to the cooled solution prep2->reac1 reac2 Stir at 0°C for 30 min, then warm to RT for 2h reac1->reac2 reac3 Monitor reaction by TLC/LC-MS reac2->reac3 work1 Wash with 1M HCl (aq) reac3->work1 work2 Wash with sat. NaHCO₃ (aq) work1->work2 work3 Wash with Brine work2->work3 work4 Dry over Na₂SO₄, filter, and concentrate work3->work4 work5 Purify by column chromatography or recrystallization work4->work5 end_product Characterize by NMR, MS, HPLC (Yield & Purity Analysis) work5->end_product

Caption: General workflow for the synthesis of a chiral amide.

Materials and Reagents
ReagentCAS No.M.W.AmountMolesEquiv.
(S)-tert-leucinamide62295-98-3130.191.00 g7.68 mmol1.0
This compound21900-39-0172.581.39 g8.06 mmol1.05
Triethylamine (TEA)121-44-8101.191.28 mL9.22 mmol1.2
Dichloromethane (DCM), anhydrous75-09-2-40 mL--
Hydrochloric Acid (1 M aq.)7647-01-0-20 mL--
Sodium Bicarbonate (sat. aq.)144-55-8-20 mL--
Brine (sat. aq. NaCl)7647-14-5-20 mL--
Anhydrous Sodium Sulfate7757-82-6-~5 g--
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-tert-leucinamide (1.00 g, 7.68 mmol) and anhydrous dichloromethane (40 mL).

    • Causality: Using anhydrous solvent and an inert atmosphere is crucial to prevent hydrolysis of the acyl chloride.

  • Addition of Base: Add triethylamine (1.28 mL, 9.22 mmol) to the suspension. Stir until the amine fully dissolves.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

    • Causality: The acylation reaction is exothermic. Cooling prevents potential side reactions and ensures better control over the reaction rate.

  • Acyl Chloride Addition: Add this compound (1.39 g, 8.06 mmol) dropwise to the stirred solution over 10 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form immediately.

    • Causality: Slow, dropwise addition is critical to manage the exotherm and prevent localized overheating.

  • Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting amine using Thin Layer Chromatography (TLC) or LC-MS.

    • Self-Validation: A complete reaction is indicated by the consumption of the limiting reagent ((S)-tert-leucinamide). A typical TLC system would be 10% Methanol in DCM.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and finally brine (20 mL).

    • Causality: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any unreacted acyl chloride (as the carboxylate) and neutralizes any remaining acid. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure (S)-2-(5-fluoro-2-methylbenzamido)-3,3-dimethylbutanamide.

    • Expected Outcome: A white to off-white solid. The yield should be in the range of 85-95%. Purity should be >98% by HPLC.

Analytical Monitoring and Troubleshooting

Effective reaction monitoring ensures process control and high-quality outcomes. While TLC is a quick qualitative tool, quantitative methods are preferred for process development.

In-Process Controls
  • HPLC: High-Performance Liquid Chromatography is the gold standard for monitoring these reactions. It can quantify the disappearance of starting materials and the appearance of the product, providing precise data on reaction completion and purity.

  • FlowNMR: For process optimization and scale-up, real-time reaction monitoring using Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful technique.[14][15] It allows for continuous data acquisition, providing deep insights into reaction kinetics and the formation of any transient intermediates without the need for sampling.[14][15]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Low reactivity of the amine.1. Use fresh or newly opened acyl chloride. Ensure anhydrous conditions.2. Ensure at least 1.1 equivalents of base are used.3. Increase reaction temperature or use a more forcing solvent (e.g., DMF), but monitor for side products.
Multiple Spots on TLC / Impure Product 1. Over-acylation (if amine has multiple reactive sites).2. Side reactions due to excessive heat.3. Impure starting materials.1. This is unlikely for a primary amine but possible for others. Use controlled stoichiometry.2. Maintain strict temperature control during acyl chloride addition.3. Verify the purity of starting materials before beginning the reaction.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during aqueous work-up.3. Inefficient purification.1. Allow the reaction to run longer or warm slightly to drive to completion.2. Ensure the pH of the aqueous layers is correct during washes. Perform back-extraction of aqueous layers if product has some water solubility.3. Optimize the recrystallization solvent system or chromatography elution gradient.

Conclusion

This compound is a highly effective and strategically important building block for the synthesis of pharmaceutical compounds. Its well-defined reactivity, primarily through nucleophilic acyl substitution, allows for the reliable formation of amide bonds—a critical linkage in countless APIs. The electronic and steric properties conferred by the fluoro and methyl substituents provide medicinal chemists with valuable tools to fine-tune the metabolic stability and physicochemical properties of their target molecules. By following robust and well-controlled protocols, such as the one detailed in this note, researchers can confidently and safely leverage this reagent to accelerate the drug discovery and development process.

References

  • MSDS of 5-Fluoro-2-methoxybenzoyl chloride. (n.d.). Retrieved from [Link]

  • 445-05-6 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE 5-氟-2-甲基苯磺酰氯 -Win-Win Chemical. (n.d.). Retrieved from [Link]

  • This compound, 98% - Labchem. (n.d.). Retrieved from [Link]

  • Nikpassand, M., Fekri, L. Z., & Tofigh, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40316–40351. [Link]

  • Nikpassand, M., Fekri, L. Z., & Tofigh, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40316–40351. Available from: [Link]

  • Ishihara, K., & Yamamoto, H. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 24(15), 2789. [Link]

  • G. A. Akien, L. D. Field, & J. B. McLeary. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 336-348. [Link]

  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Angewandte Chemie International Edition, 54(23), 6688-6728. [Link]

  • Pinalli, R., et al. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 25(35), 6561–6566. [Link]

  • Gáplovský, A., et al. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules, 26(16), 4930. [Link]

  • E. V. S. V. R. Kumar, J. Koča, & M. Potáček. (2005). 2-N-methylamino-2,3-dimethylbutanamides and (R)- and (S)-(5-isopropyl-1,5-dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridines. Arkivoc, 2005(10), 226-236. [Link]

  • Liu, L., et al. (2012). Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor. Drug Metabolism and Disposition, 40(9), 1835-1842. [Link]

  • CN109734581A - A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4 - Google Patents. (n.d.).
  • Reactions of Amines. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • US 9,315,438 B2 - Google Patents. (2014). Retrieved from [Link]

  • Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids. (2020). ResearchGate. Retrieved from [Link]

  • Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. (2022). In Chemistry LibreTexts. Retrieved from [Link]

  • Acid chloride reaction with amine : r/OrganicChemistry. (2024). Reddit. Retrieved from [Link]

  • Advances in reaction monitoring with FlowNMR. (2024). YouTube. Retrieved from [Link]

  • Reactions Acid Chlorides With Amines. (2017). YouTube. Retrieved from [Link]

  • A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents. (n.d.).
  • WO2007140989A2 - Process for the manufacture of 2-butyl-3- (4-methoxybenzoyl) -5-nitrobenzofurane and use thereof in the production of of medicaments - Google Patents. (n.d.).
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Application Note: Enhanced Gas Chromatographic Analysis of Alcohols via Derivatization with 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Direct analysis of alcohols by gas chromatography (GC) is often hindered by their high polarity and low volatility, leading to poor chromatographic performance, including broad, tailing peaks and low sensitivity.[1][2] Derivatization is a chemical modification technique used to convert polar analytes into less polar, more volatile, and more thermally stable derivatives, making them more amenable to GC analysis.[2] This application note provides a comprehensive guide and detailed protocol for the derivatization of alcohols using 5-Fluoro-2-methylbenzoyl chloride. This acylation reaction forms stable ester derivatives that exhibit superior chromatographic behavior. The introduction of a fluorinated group significantly enhances detectability, particularly for sensitive detectors like Electron Capture Detectors (ECD) or when using Mass Spectrometry (MS) in negative chemical ionization mode.[3][4]

Introduction: The Rationale for Derivatization

Gas chromatography is a cornerstone technique for separating and quantifying volatile and semi-volatile compounds.[5][6] However, the hydroxyl (-OH) functional group in alcohols presents a significant challenge. This group can form hydrogen bonds, which increases the boiling point of the compound and promotes undesirable interactions with active sites in the GC inlet and column, resulting in poor peak shape.[1]

Derivatization addresses these issues by masking the polar hydroxyl group.[2] The process of acylation, specifically using an acyl chloride like this compound, converts the alcohol into an ester. This transformation offers several key advantages:

  • Increased Volatility: By eliminating hydrogen bonding, the derivative becomes more volatile, allowing for analysis at lower temperatures.

  • Improved Peak Shape: The less polar ester derivative minimizes interactions with the GC system, resulting in sharper, more symmetrical peaks.[1]

  • Enhanced Stability: The resulting esters are often more thermally stable than the parent alcohols, preventing on-column degradation.[7]

  • Increased Sensitivity: The incorporation of a halogenated moiety, like fluorine, makes the derivative highly responsive to electron-capturing detectors, providing a significant boost in sensitivity.[4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The derivatization of an alcohol with this compound is a classic nucleophilic acyl substitution reaction.[8][9] The reaction proceeds via an addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[8][9]

  • Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate.

  • Elimination: The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is eliminated.

  • Deprotonation: A base, such as pyridine or triethylamine, is typically added to the reaction mixture. It serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][10]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Alcohol Alcohol (R-OH) Attack Nucleophilic Attack Alcohol->Attack AcylChloride 5-Fluoro-2-methylbenzoyl chloride AcylChloride->Attack Base Base (e.g., Pyridine) Scavenges HCl Base->Attack Catalyst & Acid Scavenger Ester Fluoro-methylbenzoyl Ester (Derivative) Attack->Ester Addition-Elimination HCl HCl (Byproduct) Attack->HCl

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol provides a robust method for the derivatization of primary and secondary alcohols. Tertiary alcohols may react more slowly and require more forcing conditions.

3.1. Materials and Reagents

  • Alcohol sample or standard

  • This compound (≥98% purity)

  • Anhydrous Pyridine or Triethylamine (as catalyst and acid scavenger)

  • Anhydrous organic solvent (e.g., Toluene, Dichloromethane, Hexane - GC grade)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vials (2 mL, with PTFE-lined screw caps)

  • Heating block or water bath

  • Vortex mixer and centrifuge

3.2. Step-by-Step Derivatization Procedure

Caption: Experimental workflow for alcohol derivatization.

  • Sample Preparation: Accurately weigh 1-2 mg of the alcohol sample into a clean, dry 2 mL reaction vial. Add 500 µL of an anhydrous organic solvent (e.g., Toluene) and vortex briefly to dissolve. Rationale: The use of anhydrous solvents is critical as the acyl chloride reagent will readily react with any water present, reducing the yield of the desired derivative.[1][2]

  • Addition of Base: Add 100 µL of anhydrous pyridine or triethylamine to the vial. Rationale: The base acts as a catalyst and neutralizes the HCl gas produced during the reaction, preventing potential degradation of the sample or derivative and driving the equilibrium towards the products.[1]

  • Addition of Derivatizing Reagent: Carefully add a 1.5 to 2-fold molar excess of this compound to the vial. Caution: Acyl chlorides are corrosive and moisture-sensitive. This step should be performed in a fume hood.

  • Reaction Incubation: Tightly seal the vial with a PTFE-lined cap. Place it in a heating block or water bath set to 60-70°C for 30-60 minutes. For more sterically hindered alcohols, reaction time may need to be extended. Rationale: Heating provides the necessary activation energy to ensure the reaction proceeds to completion in a reasonable timeframe.

  • Work-up and Quenching: After incubation, cool the reaction vial to room temperature. Carefully add 500 µL of saturated sodium bicarbonate solution to neutralize any unreacted this compound and HCl.[1]

  • Liquid-Liquid Extraction: Vortex the mixture vigorously for 1 minute. Centrifuge for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Drying: Carefully transfer the organic layer (top or bottom depending on the solvent used) to a clean vial containing a small amount of anhydrous sodium sulfate. Let it stand for 5 minutes to remove residual water.

  • Sample for GC Analysis: The dried organic layer containing the derivatized alcohol is now ready for GC analysis. The sample can be injected directly or diluted with the appropriate solvent to a final concentration suitable for the detector (e.g., ~1-10 µg/mL).

Gas Chromatography (GC) Analysis

A standard Gas Chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for the analysis of the derivatized alcohols.

Parameter Typical Setting Rationale
GC System Agilent 8860 GC or equivalentProvides reliable and reproducible results for routine analysis.[11]
Injection Port Split/Splitless, 250°CA split injection is suitable for concentrated samples, while splitless is better for trace analysis.
Liner Deactivated, splitless linerAn inert liner is crucial to prevent adsorption or degradation of the analyte.[1]
Carrier Gas Helium or Hydrogen, 1.0-1.5 mL/minHelium is a standard, inert carrier gas providing good efficiency.[5]
Column 30 m x 0.25 mm ID, 0.25 µm filmA mid-polarity column like a DB-5ms or HP-5ms is a good starting point for method development.
Oven Program Initial: 100°C, hold 2 minAn initial hold ensures sharp focusing of the analyte band at the head of the column.
Ramp: 15°C/min to 280°CThe ramp rate allows for good separation of components with different boiling points.
Final Hold: 280°C for 5 minThe final hold ensures that all high-boiling components are eluted from the column.
Detector (FID) 300°CA high temperature prevents condensation of the analytes in the detector.
Detector (MS) Transfer Line: 280°C, Source: 230°CThese temperatures ensure the integrity of the analyte as it passes from the GC to the MS.

Note: These parameters are a general guideline and must be optimized for the specific alcohols being analyzed and the instrument used.[1]

Method Validation and Trustworthiness

To ensure the reliability and accuracy of the results, the analytical method should be validated. This protocol becomes a self-validating system by incorporating the following checks:

  • Linearity: Prepare a calibration curve using at least five concentrations of derivatized alcohol standards. The correlation coefficient (R²) should be ≥0.995.[12]

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is typically established at a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[13]

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (RSD) should typically be <15%.

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of the alcohol and running it through the entire derivatization and analysis procedure. Recoveries should ideally be within 85-115%.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
No or Low Product Yield Incomplete reaction; presence of moisture; degraded reagent.Increase reaction time and/or temperature. Ensure all reagents and solvents are anhydrous. Use a fresh bottle of this compound.[1]
Poor Peak Shape (Tailing) Active sites in the GC inlet or column; incomplete derivatization.Use a new, deactivated GC liner. Condition or replace the GC column. Optimize reaction conditions to ensure complete derivatization.[1]
Multiple Peaks for One Analyte Incomplete derivatization; side reactions; thermal degradation.Optimize reaction conditions (reagent ratio, time, temperature). Ensure the work-up effectively removes byproducts. Lower the GC inlet temperature.
Baseline Noise / Extraneous Peaks Contaminated solvent or reagents; carryover from previous injection.Use high-purity, GC-grade solvents and reagents. Run a solvent blank to clean the system.

References

  • Muttan, S. M., & T. N, V. K. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Restek Corporation. Retrieved from [Link]

  • Santa Monica College. (n.d.). Gas Chromatography of an Alcohol Mixture. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Agilent. Retrieved from [Link]

  • Wiśniewska, P., Śliwińska, M., & Dymerski, T. (2015). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. ResearchGate. Retrieved from [Link]

  • Restek. (n.d.). Alcoholic Beverage Analysis by GC. Restek Corporation. Retrieved from [Link]

  • Save My Exams. (n.d.). Organic Chemistry Revision Sheets Reaction Mechanism Notes. Retrieved from [Link]

  • Schlegel, D. M., Woudneh, M. B., & Williams, K. J. (2011). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. NIH Public Access. Retrieved from [Link]

  • Sîrghie, C., Ionete, R. E., & Radu, G. L. (2007). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. UPB Scientific Bulletin. Retrieved from [Link]

  • Sman, N. A., Khir, J. M., & Saad, B. (2019). Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages. ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

  • Mbi, A., & Podgorski, R. J. (2010). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Schlegel, D. M., Woudneh, M. B., & Williams, K. J. (2011). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Hokkinen, J., Pasanen, A., Kuitunen, M., & Rautio, A. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Retrieved from [Link]

  • Save My Exams. (n.d.). Acyl chlorides and alcohols. Retrieved from [Link]

  • Rosli, N. S., Bakar, M. A., & Sarbini, S. R. (2023). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surface methodology. Food Research. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Reaction of alcohols with PCl5 and PCl3. Retrieved from [Link]

  • LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

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HPLC method for purity analysis of 5-Fluoro-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 5-Fluoro-2-methylbenzoyl chloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. Due to the inherent reactivity and hydrolytic instability of acyl chlorides, direct analysis by reversed-phase HPLC is not feasible. This protocol details a validated, stability-indicating method that employs an in-situ derivatization step, converting the highly reactive analyte into a stable amide derivative. This allows for accurate and reproducible separation and quantification on a standard C18 stationary phase. The methodology, experimental protocols, and validation strategy are detailed in accordance with international regulatory standards, making this guide an essential resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Method Strategy

This compound (CAS No. 21900-39-0) is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Its purity is critical to ensure the quality and safety of the final products. The primary challenge in the analysis of this compound is the high reactivity of the benzoyl chloride functional group. It readily hydrolyzes in the presence of moisture or nucleophilic solvents, such as water, which is a primary component of reversed-phase HPLC mobile phases.[3][4][5] This reaction forms 5-fluoro-2-methylbenzoic acid, which is often the principal process-related impurity.

Direct injection onto a reversed-phase column would lead to on-column degradation, resulting in inaccurate quantification, poor peak shape, and compromised method reproducibility. To circumvent this, our strategy is based on a pre-column derivatization approach.

Causality of Experimental Choice: Why Derivatization?

The core of this method is the conversion of the unstable this compound into a stable, readily analyzable derivative. We utilize a primary amine, benzylamine, as the derivatizing agent. The reaction is rapid and quantitative under mild conditions, forming a stable N-benzyl amide. This derivative is significantly less reactive, possesses a strong chromophore for UV detection, and is ideally suited for separation by reversed-phase chromatography. This approach not only stabilizes the analyte but also allows the method to be stability-indicating by separating the derivative of the active compound from the derivative of its primary degradant, 5-fluoro-2-methylbenzoic acid, and other potential impurities.

Detailed Experimental Protocol

This section provides the step-by-step methodology for the purity analysis.

Reagents, Materials, and Equipment
  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Formic Acid (≥98%), Benzylamine (≥99%), Dichloromethane (ACS Grade), this compound reference standard and samples.

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Equipment: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. Analytical balance, volumetric flasks, pipettes, and 0.45 µm syringe filters.

Chromatographic Conditions

All quantitative data is summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection DAD at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: Optimized HPLC Chromatographic Conditions.

Gradient Elution Program

A gradient elution is employed to ensure adequate separation of the derivatized analyte from early-eluting polar impurities and late-eluting non-polar impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.02080
15.02080
15.16040
20.06040

Table 2: Gradient Elution Time Program.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Derivatizing Solution (1% Benzylamine in Dichloromethane): Dissolve 1.0 mL of benzylamine in 100 mL of dichloromethane. This solution should be prepared fresh daily.

  • Diluent: Acetonitrile.

Sample and Standard Preparation Protocol (Derivatization)

The following workflow ensures complete and reproducible derivatization.

Derivatization_Workflow cluster_prep Sample/Standard Preparation cluster_reaction Derivatization Reaction cluster_final Final Preparation for Injection weigh 1. Weigh ~25 mg of This compound into a volumetric flask dissolve 2. Dissolve and dilute to 25 mL with Dichloromethane (Concentration ~1 mg/mL) weigh->dissolve aliquot 3. Transfer 1.0 mL of this solution to an -autosampler vial dissolve->aliquot add_reagent 4. Add 1.0 mL of 1% Benzylamine Solution aliquot->add_reagent vortex 5. Cap and vortex for 30 seconds add_reagent->vortex wait 6. Let stand for 5 minutes at room temperature vortex->wait evaporate 7. Evaporate to dryness under a stream of nitrogen wait->evaporate reconstitute 8. Reconstitute residue in 1.0 mL of Acetonitrile (Diluent) evaporate->reconstitute inject 9. Inject into HPLC system reconstitute->inject

Caption: Workflow for sample derivatization.

  • Reference Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with dichloromethane. This yields a stock solution of ~1.0 mg/mL. Proceed with steps 3-9 as described in the diagram above.

  • Sample Preparation: Prepare the sample in the same manner as the reference standard.

Method Validation Strategy

The analytical method must be validated to demonstrate its suitability for the intended purpose, as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Validation_Flow cluster_params Validation Parameters Method Developed HPLC Method Validation Method Validation (ICH Q2(R1)) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for method validation.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing placebo, impurity-spiked samples, and force-degraded samples. The primary degradant, 5-fluoro-2-methylbenzoic acid, must be well-resolved from the main peak.

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by linear regression analysis of at least five concentration levels.

  • Accuracy: The accuracy of the method is the closeness of test results to the true value. It should be established across the specified range of the analytical procedure, often by spike-recovery studies.

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Analysis and System Suitability

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to be adequate for the intended analysis, as outlined in USP General Chapter <621>.[9][10][11] A standard solution is injected five times, and the results are evaluated against the criteria in Table 3.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
Relative Standard Deviation (%RSD) ≤ 2.0% for peak areas from replicate injectionsDemonstrates the precision of the injection and system electronics.
Resolution (Rs) Rs ≥ 2.0 between the main peak and closest impurityEnsures baseline separation of the analyte from potential impurities.

Table 3: System Suitability Test Parameters and Criteria.

Calculation of Purity

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

This application note presents a validated, stability-indicating HPLC method for the purity determination of this compound. The strategic use of pre-column derivatization with benzylamine successfully overcomes the inherent instability of the acyl chloride, enabling robust and reliable analysis using standard reversed-phase HPLC. The detailed protocol and validation framework provide a complete solution for quality control and research applications, ensuring the integrity of analytical data for this important chemical intermediate.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . (2022). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). European Compliance Academy. [Link]

  • Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. [Link]

  • Understanding the Latest Revisions to USP <621> . (n.d.). Agilent. [Link]

  • Martínez, D., et al. (2003). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). Food and Drug Administration. [Link]

  • USP-NF 621 Chromatography . (2021). Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). Food and Drug Administration. [Link]

  • Quality Guidelines . (n.d.). International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . (2024). Starodub. [Link]

  • A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography . (n.d.). RSC Publishing. [Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples . (n.d.). PubMed Central. [Link]

  • In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry . (n.d.). PubMed Central. [Link]

  • Acid Chlorides by HPLC . (2003). Chromatography Forum. [Link]

  • How can I separate carboxylic acid and chloride by HPLC? . (2020). ResearchGate. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? . (2023). Biotage. [Link]

  • What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? . (2012). ResearchGate. [Link]

  • Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS . (n.d.). ResearchGate. [Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media . (n.d.). MDPI. [Link]

  • Separation of Benzoyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. [Link]

  • This compound . (n.d.). ChemBK. [Link]

  • Which benzoyl chloride undergoes hydrolysis faster in water? . (2024). Reddit. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation . (n.d.). [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles . (n.d.). PubMed Central. [Link]

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Application Note: Real-Time Monitoring of 5-Fluoro-2-methylbenzoyl Chloride Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of thin-layer chromatography (TLC) for real-time monitoring of reactions involving 5-Fluoro-2-methylbenzoyl chloride. This reactive acyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Accurate reaction monitoring is critical to ensure reaction completion, optimize yields, and minimize byproduct formation. TLC offers a rapid, cost-effective, and highly efficient method for this purpose. This document details the underlying principles, step-by-step protocols for baseline analysis and in-situ reaction monitoring, data interpretation, and troubleshooting.

Introduction: The Importance of Reaction Monitoring

This compound is a highly reactive acylating agent used to form amide and ester linkages, which are fundamental bonds in many active pharmaceutical ingredients.[] The reactions, typically nucleophilic acyl substitutions, are often rapid and exothermic.[2][3] Without careful monitoring, these reactions can result in incomplete conversion or the formation of impurities, complicating purification and reducing overall yield.

Thin-layer chromatography (TLC) is a simple, quick, and inexpensive analytical technique that separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[4] By observing the disappearance of starting materials and the appearance of the product spot on a TLC plate, a chemist can effectively track the reaction's progress toward completion.[5]

Principle: The polarity of the synthesized product (amide or ester) will differ significantly from the starting materials (this compound and the corresponding amine or alcohol). This compound itself is a relatively non-polar molecule, while the nucleophilic amines or alcohols have varying polarities. The resulting amide or ester product will have a distinct polarity, allowing for clear separation on a silica gel TLC plate. The acyl chloride is also susceptible to hydrolysis, forming the corresponding carboxylic acid, a highly polar byproduct that can also be easily monitored.[6]

Materials and Reagents

  • TLC Plates: Silica Gel 60 F₂₅₄ plates are recommended, as the fluorescent indicator allows for visualization of UV-active compounds.[4]

  • Reactants: this compound (CAS 21900-39-0), amine or alcohol nucleophile.

  • Solvents: HPLC-grade or distilled solvents such as Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methanol (MeOH).

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotting: Glass capillary tubes.

  • Visualization:

    • Hand-held UV lamp (254 nm).

    • Iodine chamber.

    • Potassium permanganate (KMnO₄) stain.

  • Glassware: Small vials, pipettes.

Experimental Protocols

PART A: Baseline Analysis & Solvent System Selection

Before initiating the reaction, it is crucial to determine an appropriate TLC solvent system and establish the retention factor (Rf) for each starting material. An ideal solvent system will provide an Rf value for the limiting reactant between 0.2 and 0.4, ensuring good separation from both the product and the solvent front.[7]

Protocol:

  • Prepare Starting Material Solutions: Create dilute (~1%) solutions of this compound and your nucleophile (e.g., an amine or alcohol) in a volatile solvent like ethyl acetate or DCM.

  • Select an Initial Solvent System: A common starting point for compounds of moderate polarity is a 3:1 mixture of Hexanes:Ethyl Acetate.[8]

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.[9] Mark three lanes.

  • Spot the Plate:

    • Lane 1: Spot the this compound solution.

    • Lane 2: Spot the nucleophile (amine or alcohol) solution.

    • Lane 3: "Co-spot" by applying a spot of each starting material in the same location.[5]

  • Develop the Plate: Place the plate in a developing chamber containing ~0.5 cm of the chosen solvent system. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend via capillary action until it is ~1 cm from the top of the plate.[9]

  • Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let it dry.[7]

    • View the plate under a 254 nm UV lamp. Aromatic compounds like the benzoyl chloride and its derivatives will appear as dark spots.[10] Circle the spots with a pencil.

    • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Optimize: Adjust the solvent system polarity to achieve the target Rf.

    • If Rf is too low (spots don't move far): Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[8]

    • If Rf is too high (spots move too close to the solvent front): Decrease the polarity (e.g., increase the proportion of hexanes).

Component Expected Polarity Typical Mobile Phase Expected Rf Range
This compoundLow to Medium4:1 Hexanes:EtOAc0.5 - 0.7
Typical Amine/AlcoholVaries (Medium to High)4:1 to 1:1 Hexanes:EtOAc0.1 - 0.4
Amide/Ester ProductMedium4:1 to 1:1 Hexanes:EtOAc0.3 - 0.5
Hydrolysis Byproduct (Carboxylic Acid)High1:1 Hexanes:EtOAc (+1% Acetic Acid)0.0 - 0.2

Table 1: Representative Polarity and Rf Values.

PART B: In-Situ Reaction Monitoring

This protocol allows for the real-time assessment of the reaction's progress.

Protocol:

  • Reaction Setup: Begin your chemical reaction under the desired conditions.

  • Prepare the Monitoring TLC Plate: Prepare a TLC plate with three lanes labeled: Starting Material (SM), Co-spot (Co), and Reaction (Rxn).

  • Initial Spotting (T=0):

    • Lane SM: Spot a dilute solution of the limiting reactant.

    • Lane Co: Spot the limiting reactant, then carefully spot the reaction mixture directly on top of it.

    • Lane Rxn: Using a capillary tube, withdraw a tiny aliquot of the initial reaction mixture (T=0) and spot it in this lane.[5]

  • Develop and Visualize: Develop the plate in the pre-determined solvent system. Visualize under UV light and circle the spots. This T=0 plate serves as your baseline.

  • Time-Point Analysis: At regular intervals (e.g., every 15-30 minutes), repeat the process:

    • Withdraw a new aliquot from the reaction pot.

    • Spot a fresh TLC plate in the "Rxn" lane alongside the reference SM and Co-spot lanes.

    • Develop and visualize.

  • Assess Completion: The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the "Rxn" lane, and a new spot, corresponding to the product, is clearly visible and its intensity is no longer increasing.[5]

Visualization Techniques Beyond UV

While UV shadowing is the primary method for these aromatic compounds, chemical stains can provide confirmation or visualize non-UV active reactants.[11][12]

  • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols or some amines. The plate is dipped in the stain and gently heated, revealing products as yellow-brown spots on a purple/pink background.[13] The acyl chloride and the resulting amide/ester are generally less reactive to this stain than an alcohol starting material.

  • Ninhydrin Stain: This is a specific stain for primary and secondary amines, which will appear as purple or yellow spots upon heating.[14] This is highly effective if an amine is your nucleophile.

Data Interpretation and Troubleshooting

Observation on TLC Possible Cause Suggested Action
Starting material spot in 'Rxn' lane is still intense.Reaction is incomplete.Continue the reaction, monitor at later time points. Consider increasing temperature if thermally stable.
Multiple new spots appear in the 'Rxn' lane.Formation of byproducts.Re-evaluate reaction conditions (temperature, stoichiometry, catalyst).
A new, very polar spot (Rf ≈ 0) appears.Hydrolysis of the acyl chloride to carboxylic acid.Ensure reaction is performed under anhydrous (dry) conditions.
Spots are streaking.Sample is too concentrated; compound is highly acidic/basic.Dilute the aliquot before spotting. Add a small amount (1%) of acetic acid (for acids) or triethylamine (for bases) to the mobile phase.

Table 2: Troubleshooting Common TLC Issues.

Safety Precautions

This compound is corrosive and a lachrymator, causing severe skin burns and eye damage.[15][16] It reacts with water and may cause respiratory irritation.[15]

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Ensure all glassware is dry to prevent unwanted hydrolysis.

  • Consult the Safety Data Sheet (SDS) before use.[15][16]

Workflow Visualization

TLC_Monitoring_Workflow Figure 1: TLC Reaction Monitoring Workflow cluster_prep Preparation cluster_loop Monitoring Cycle cluster_end Completion start Select Solvent System (Baseline Analysis) setup Set up Reaction start->setup sample Take Aliquot at Time (t) setup->sample t = 0 spot Spot TLC Plate (SM, Co, Rxn) sample->spot develop Develop & Visualize spot->develop analyze Analyze Plate develop->analyze analyze->sample No (Continue Reaction) workup Proceed to Workup analyze->workup Yes (SM Consumed)

Caption: Figure 1: TLC Reaction Monitoring Workflow

Conclusion

Thin-layer chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. Its simplicity, speed, and low cost allow for rapid optimization of reaction conditions, leading to improved yields and purity. By following the detailed protocols and interpretation guides presented in this note, researchers can confidently and efficiently track the progress of their acylation reactions, ensuring successful synthetic outcomes.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination.
  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
  • StudySmarter. (2023, October 20). Amide Formation: Mechanism & Acyl Chloride.
  • Ambion. (n.d.). Tips From the Bench: UV Shadowing.
  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • National Diagnostics. (2011, September 12). UV Shadowing.
  • Synquest Labs. (2016, December 6). This compound Safety Data Sheet.
  • Fisher Scientific. (2024, April 1). This compound - SAFETY DATA SHEET.
  • Khan Academy. (n.d.). Amide formation from acyl chloride [Video].
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • AHH Chemical Co., Ltd. (n.d.). MSDS of 5-Fluoro-2-methoxybenzoyl chloride.
  • Brittain, W. J., et al. (1998). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 63(20), 6949-6955.
  • ECHEMI. (n.d.). This compound SDS, 21900-39-0 Safety Data Sheets.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Chem Help ASAP. (2019, November 12). synthesis of esters from acid chlorides [Video].
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Organic Chemistry at CU Boulder. (n.d.). TLC Stains.
  • Orgsyn. (n.d.). TLC stains.
  • SiliCycle. (n.d.). SiliaPlate TLC Practical Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Bunn, L., & El-Sagheer, A. (2011). UV Shadowing Technique Using a CCD Imaging System. American Laboratory.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
  • ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and....
  • University of Michigan. (n.d.). TLC Stains.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 2-Fluoro-5-methylbenzoyl chloride.
  • SiliCycle. (n.d.). SOLUTIONS FOR THIN LAYER CHROMATOGRAPHY.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • University of Missouri - St. Louis. (n.d.). Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.

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Application Notes and Protocols for the Use of 5-Fluoro-2-methylbenzoyl chloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are designed as a technical guide for the utilization of 5-Fluoro-2-methylbenzoyl chloride in the synthesis of novel polymers. Due to a lack of specific published literature on the polymerization of this particular monomer, the methodologies presented herein are representative protocols based on well-established principles of polymer chemistry for analogous acyl chloride monomers.[1][2][3] These protocols are intended to serve as a robust starting point for research and development, and optimization may be required to achieve desired polymer properties.

Introduction: The Potential of this compound as a Polymer Building Block

This compound is an aromatic acyl chloride with fluorine and methyl substitutions on the benzene ring. These substitutions make it a compelling monomer for the synthesis of high-performance and specialty polymers. The incorporation of fluorine into a polymer backbone is known to impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and altered solubility.[4][5][6] The methyl group, in turn, can influence the polymer's solubility and processability.

The reactive acyl chloride group allows for the synthesis of various polymers, primarily through polycondensation reactions.[1] This guide will focus on two of the most common classes of polymers that can be synthesized from this monomer: polyamides and polyesters. The protocols provided are based on low-temperature solution and interfacial polymerization techniques, which are standard methods for preparing aromatic polymers.[2][7][8]

Polymerization Methodologies: Synthesis of Novel Fluorinated Polymers

The primary route for polymerizing this compound is through step-growth polycondensation. This involves the reaction of the acyl chloride with a suitable co-monomer, such as a diamine or a diol, to form polyamide or polyester linkages, respectively.

Synthesis of Fluorinated Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal and mechanical properties. The synthesis of polyamides from this compound can be achieved through low-temperature solution polycondensation.[9][10] This method is advantageous as it minimizes side reactions and allows for the formation of high molecular weight polymers.[11]

Reaction Mechanism: The fundamental reaction involves the nucleophilic acyl substitution of the acyl chloride by the amine groups of a diamine monomer. This reaction forms an amide bond and releases hydrochloric acid (HCl) as a byproduct. An acid scavenger, such as pyridine or another tertiary amine, is typically added to neutralize the HCl and drive the reaction to completion.[7]

This protocol describes the synthesis of a novel fluorinated aromatic polyamide from this compound and a representative aromatic diamine, 4,4'-oxydianiline.

Materials:

  • This compound (1 equivalent)

  • 4,4'-oxydianiline (1 equivalent)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous Pyridine (acid scavenger)

  • Methanol (for precipitation)

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (4,4'-oxydianiline) in anhydrous NMP under a nitrogen atmosphere.

  • Cooling: Cool the diamine solution to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve this compound in a minimal amount of anhydrous NMP. Add this solution dropwise to the stirred diamine solution over a period of 30-60 minutes, while maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution is expected to increase significantly as the polymer forms.[7]

  • Precipitation: Precipitate the polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring. A fibrous polymer solid should form.

  • Purification: Filter the polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Table 1: Representative Reaction Conditions for Polyamide Synthesis

ParameterValue/ObservationRationale
Reaction Temperature 0°C to Room TemperatureMinimizes side reactions and favors linear chain growth.[7]
Solvent Anhydrous NMPAprotic polar solvent that dissolves both monomers and the resulting polymer.[9]
Acid Scavenger PyridineNeutralizes the HCl byproduct, driving the polymerization equilibrium forward.[7]
Stirring Mechanical StirringEnsures homogeneity in the increasingly viscous solution.
Atmosphere Inert (Nitrogen)Prevents reaction of the acyl chloride with atmospheric moisture.

Workflow for Polyamide Synthesis

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep_diamine Dissolve Diamine in Anhydrous NMP cool Cool Diamine Solution to 0°C prep_diamine->cool prep_acyl Dissolve Acyl Chloride in Anhydrous NMP add Dropwise Addition of Acyl Chloride Solution prep_acyl->add cool->add react Stir at Room Temperature for 12-24h add->react precipitate Precipitate Polymer in Methanol react->precipitate wash Wash with Methanol and Hot Water precipitate->wash dry Dry under Vacuum wash->dry end End dry->end start Start start->prep_diamine

Caption: Workflow for Low-Temperature Solution Polycondensation.

Synthesis of Fluorinated Aromatic Polyesters

Polyesters are another important class of polymers that can be synthesized from this compound. The reaction of a diacyl chloride with a diol is a common method for preparing polyesters, particularly those with aromatic components.[12][13]

Reaction Mechanism: Similar to polyamide synthesis, polyester formation occurs via nucleophilic acyl substitution, where the hydroxyl groups of a diol attack the acyl chloride. This reaction forms an ester linkage and also produces HCl. An acid scavenger is used to neutralize the acid byproduct.[1]

This protocol outlines the synthesis of a polyester from this compound and a representative diol, Bisphenol A.

Materials:

  • This compound (1 equivalent)

  • Bisphenol A (1 equivalent)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent

  • Anhydrous Pyridine (acid scavenger)

  • Methanol (for precipitation)

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask with a mechanical stirrer and nitrogen inlet, dissolve the diol (Bisphenol A) and pyridine in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the stirred diol solution over 30-60 minutes at 0°C.

  • Polymerization: After addition, allow the mixture to warm to room temperature and stir for 4-8 hours.

  • Precipitation: Pour the reaction mixture into an excess of methanol to precipitate the polyester.

  • Purification: Collect the polymer by filtration, wash it with methanol and water, and then dry it.

  • Drying: Dry the purified polyester in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Table 2: Representative Reaction Conditions for Polyester Synthesis

ParameterValue/ObservationRationale
Reaction Temperature 0°C to Room TemperatureControls the reaction rate and minimizes side reactions.
Solvent Anhydrous DCMDissolves the monomers and the resulting polyester.
Acid Scavenger PyridineNeutralizes HCl to drive the reaction to completion.[12]
Stirring Mechanical StirringEnsures proper mixing of reactants.
Atmosphere Inert (Nitrogen)Protects the acyl chloride from hydrolysis.

Workflow for Polyester Synthesis

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep_diol Dissolve Diol and Pyridine in Anhydrous DCM cool Cool Solution to 0°C prep_diol->cool prep_acyl Dissolve Acyl Chloride in Anhydrous DCM add Dropwise Addition of Acyl Chloride Solution prep_acyl->add cool->add react Stir at Room Temperature for 4-8h add->react precipitate Precipitate Polymer in Methanol react->precipitate wash Wash with Methanol and Water precipitate->wash dry Dry under Vacuum wash->dry end End dry->end start Start start->prep_diol

Caption: Workflow for Solution Polycondensation of Polyesters.

Characterization of the Synthesized Polymers

Once the polymers are synthesized, a thorough characterization is essential to determine their structure, molecular weight, and thermal properties.

Table 3: Standard Polymer Characterization Techniques

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of functional groups (e.g., amide C=O stretch, ester C=O stretch).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed structural elucidation of the polymer repeating unit.
Gel Permeation Chromatography (GPC) Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and decomposition temperature.

Conclusion

This compound presents a valuable opportunity for the synthesis of novel fluorinated aromatic polyamides and polyesters. The representative protocols provided in these application notes, based on established low-temperature solution polycondensation methods, offer a solid foundation for researchers to explore the potential of this monomer. The resulting polymers are expected to exhibit enhanced thermal stability and chemical resistance, making them attractive candidates for a variety of high-performance applications. Further optimization of reaction conditions and co-monomer selection will enable the fine-tuning of polymer properties to meet specific application demands.

References

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  • National Institutes of Health. (2022, November 30). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Available at: [Link]

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  • PubMed. (2024, June 15). Synergistic interfacial polymerization between hydramine/diamine and trimesoyl chloride: A novel reaction for NF membrane preparation. Available at: [Link]

  • ResearchGate. Scheme 1. Synthesis of polyamides. Available at: [Link]

  • ResearchGate. (2025, August 6). Novel aromatic polyamides with 1,3-benzoazole groups in the main chain. 1. Polymers derived from 2-(4-carboxyphenyl) benzoxazole-5- and 6-carboxylic acids. Synthesis and characterization. Available at: [Link]

  • RSC Publishing. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Available at: [Link]

  • ResearchGate. Interfacial Polymerization. Available at: [Link]

  • National Institutes of Health. (2023, February 1). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Available at: [Link]

  • PubMed. (2018, November 27). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. Available at: [Link]

  • Wiley Online Library. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Available at: [Link]

  • ACS Publications. Synthesis and Properties of Highly Fluorinated Polyimides. Available at: [Link]

  • NPTEL. Lecture 50-Fluorocarbons, Polyxylyenes, and Polyesters. Available at: [Link]

  • Google Patents. CN103449964A - Preparation method of benzyl chloride derivatives.
  • International Journal of Innovative Research in Science, Engineering and Technology. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Available at: [Link]

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Application Note & Protocol: Strategic Synthesis of Fluorinated Benzophenones via Friedel-Crafts Acylation with 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Fluorinated Aryl Ketones

The Friedel-Crafts acylation, a foundational carbon-carbon bond-forming reaction, remains a highly relevant tool in modern organic synthesis.[1][2] Its ability to construct complex aryl ketones makes it indispensable in the production of fine chemicals and pharmaceutical intermediates.[3] This guide focuses on the application of 5-Fluoro-2-methylbenzoyl chloride as the acylating agent. The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate key properties such as metabolic stability, membrane permeability, and binding affinity.[4] The specific substitution pattern of this compound—featuring an electron-withdrawing fluorine and an electron-donating, sterically influential methyl group—presents unique considerations for reactivity and regioselectivity that are critical for synthetic planning. This document provides a deep dive into the mechanistic nuances, a field-tested protocol, and practical insights for leveraging this reagent in synthesis campaigns.

Mechanistic Rationale: Controlling Reactivity and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) pathway, which is initiated by the generation of a highly reactive acylium ion.[5]

Step 1: Generation of the Acylium Ion Electrophile A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen and abstracts the chloride from the acyl chloride. This generates a resonance-stabilized acylium ion, which serves as the potent electrophile.[6][7] The presence of the fluorine atom on the benzoyl chloride can subtly influence the rate of this step, but the reaction is primarily driven by the strength of the Lewis acid.

Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the aromatic substrate attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[8][9]

Step 3: Rearomatization A weak base, typically AlCl₄⁻, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and yields the final aryl ketone product.[1][6]

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product. The electron-withdrawing carbonyl group makes the product less nucleophilic than the starting material, thereby preventing further acylation reactions.[2][6]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization reagent This compound + AlCl₃ acylium Resonance-Stabilized Acylium Ion reagent->acylium Complexation & Cleavage substrate Aromatic Substrate (e.g., Anisole) sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex π-system attack substrate->sigma_complex product Final Product: (5-Fluoro-2-methylphenyl) (4-methoxyphenyl)methanone sigma_complex->product Deprotonation by AlCl₄⁻

Caption: The three-step mechanism of Friedel-Crafts acylation.

Causality Behind Experimental Choices:
  • Choice of Lewis Acid: While AlCl₃ is the archetypal catalyst due to its high activity, its stoichiometric requirement (it complexes with the product ketone) and harsh nature can be problematic.[6] For sensitive substrates, milder Lewis acids like FeCl₃, ZnCl₂, or solid acid catalysts such as zeolites can offer improved selectivity and easier workup.[10]

  • Solvent Selection: The reaction is typically performed in non-polar, aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) to avoid reaction with the Lewis acid catalyst. For less reactive substrates, nitrobenzene can be used as a solvent, as it is highly polar and resistant to acylation.[5]

  • Regioselectivity on the Substrate: The position of acylation is overwhelmingly dictated by the directing effects of the substituents on the aromatic substrate being acylated.

    • Activating Groups (-OCH₃, -CH₃): These groups are ortho, para-directing. Due to steric hindrance from the 2-methyl group on the acylating agent and the bulk of the acylium complex, acylation typically occurs predominantly at the para position.[10][11]

    • Deactivating Groups (-NO₂, -CN): These groups are meta-directing. However, Friedel-Crafts reactions often fail with strongly deactivated rings.[12]

  • Unsuitability of Certain Substrates: Aromatic rings substituted with amine (-NH₂) or hydroxyl (-OH) groups are not suitable for this reaction as the lone pairs on the nitrogen or oxygen will coordinate with the Lewis acid, deactivating the catalyst.[5][12]

Experimental Protocol: Synthesis of (5-Fluoro-2-methylphenyl)(4-methoxyphenyl)methanone

This protocol details the acylation of anisole, a moderately activated aromatic substrate, with this compound. The procedure is designed to be self-validating through integrated monitoring and purification steps.

Safety Precautions:

  • This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar).[8]

  • Dichloromethane is a volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

Materials & Equipment:

  • This compound (1.0 equiv.)[14][15][16]

  • Anisole (1.1 equiv.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Oven-dried, three-neck round-bottom flask with magnetic stirrer, reflux condenser, and pressure-equalizing addition funnel

  • Inert gas supply (N₂ or Ar)

  • Ice/water bath

G cluster_workflow Experimental Workflow A 1. Setup Flask under N₂/Ar B 2. Reagent Loading Add AlCl₃ & DCM A->B C 3. Cooling Cool to 0°C B->C D 4. Acyl Chloride Addition Add 5-Fluoro-2-methyl- benzoyl chloride dropwise C->D E 5. Substrate Addition Add Anisole dropwise D->E F 6. Reaction Warm to RT, stir 2-4h Monitor via TLC E->F G 7. Quenching Pour onto ice/HCl F->G H 8. Workup Separate layers, wash organic phase G->H I 9. Purification Dry, evaporate solvent, column chromatography H->I J 10. Analysis Confirm structure via NMR, MS I->J

Caption: High-level experimental workflow for the acylation protocol.

Step-by-Step Methodology:

  • Reaction Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure the system is under a positive pressure of nitrogen or argon.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equiv.) followed by anhydrous dichloromethane (approx. 50 mL for a 10 mmol scale reaction).

  • Cooling: Cool the resulting suspension to 0°C using an ice/water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equiv.) in anhydrous DCM (20 mL) and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The mixture may turn yellow or orange.

  • Substrate Addition: Following the same procedure, add a solution of anisole (1.1 equiv.) in anhydrous DCM (20 mL) dropwise over 20-30 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the consumption of the starting materials.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl (100 mL). This will hydrolyze the aluminum complexes. Stir until all solids have dissolved.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL). Combine all organic layers.

  • Neutralization and Washing: Wash the combined organic phase sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL) to remove residual acid and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Data Presentation: Expected Outcomes & Substrate Scope

The Friedel-Crafts acylation with this compound is applicable to a range of aromatic substrates. The following table summarizes the expected major products and typical yield ranges based on analogous reactions reported in the literature.[17][18][19][20]

Aromatic SubstrateDirecting EffectExpected Major Product NameTypical Yield Range (%)Key Considerations
Anisole ortho, para(5-Fluoro-2-methylphenyl)(4-methoxyphenyl)methanone75-90Highly activating. Reaction is exothermic and favors para substitution due to sterics.[21]
Toluene ortho, para(5-Fluoro-2-methylphenyl)(p-tolyl)methanone70-85Moderately activating. Strong preference for para product.
Benzene N/A(5-Fluoro-2-methylphenyl)(phenyl)methanone65-80Baseline reactivity. Requires standard conditions.
Chlorobenzene ortho, para(4-Chlorophenyl)(5-fluoro-2-methylphenyl)methanone40-60Deactivating but o,p-directing. Slower reaction may require longer time or slightly elevated temperatures.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (hydrolyzed AlCl₃).2. Substrate is strongly deactivated.3. Insufficient reaction time/temperature.1. Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is dry and the system is inert.2. Confirm the substrate is not strongly deactivated (e.g., nitrobenzene).3. Increase reaction time or gently heat under reflux (e.g., to 40°C in DCE).[22]
Formation of Multiple Products 1. Substrate allows for competing ortho and para substitution.2. Reaction temperature is too high.1. While para is usually favored, some ortho isomer is expected. Improve separation with careful chromatography.2. Maintain low temperature during reagent addition to improve regioselectivity.[12]
Difficult Workup Emulsion formation during aqueous extraction.Add more brine to the separatory funnel to help break the emulsion. Allow the layers to stand for a longer period.

References

  • Synthesis of fluorine-containing prenylated benzophenones. (2020). Synthetic Communications, 50(14). [Link][17]

  • Synthesis of fluorine-containing prenylated benzophenones | Request PDF. (n.d.). ResearchGate. [Link][23]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (n.d.). Revista de la Sociedad Química de México. [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (n.d.). ACS Publications. [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega, 7(36), 32353–32363. [Link][11]

  • Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids. (n.d.). ResearchGate. [Link][24]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research, 3(2), 01-07. [Link][3]

  • Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. (n.d.). ResearchGate. [Link][25]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link][6]

  • Reaction Mechanism of Friedel−Crafts Acylation. (n.d.). Physics Wallah. [Link][5]

  • Friedel-Crafts acylation of anisole. (n.d.). UW-Madison Chemistry. [Link][26]

  • Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. (n.d.). Journal of the American Chemical Society. [Link][18]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link][7]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link][2]

  • Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (n.d.). ResearchGate. [Link][27]

  • Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. (n.d.). ResearchGate. [Link][19]

  • On Friedel-Crafts acetylation, anisole yields. (n.d.). Vedantu. [Link][21]

  • Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. (n.d.). ResearchGate. [Link][28]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (n.d.). PMC - NIH. [Link][20]

  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link][4]

  • friedel-crafts acylation of benzene. (n.d.). Chemguide. [Link][22]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. [Link][29]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link][9]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link][30]

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Application Notes and Protocols: Asymmetric Synthesis Employing 5-Fluoro-2-methylbenzoyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[1] Asymmetric synthesis, the selective production of a single stereoisomer, is therefore a critical discipline.[2]

Acyl chlorides are highly reactive carboxylic acid derivatives frequently employed as powerful acylating agents in organic synthesis.[3][4] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, often enhancing metabolic stability, binding affinity, and bioavailability.[5] This guide explores the utility of 5-Fluoro-2-methylbenzoyl chloride and its derivatives as versatile reagents in stereoselective transformations. While not a classical chiral auxiliary itself, its unique electronic properties and reactivity make it an invaluable tool for derivatizing chiral molecules, resolving racemic mixtures, and serving as a foundational building block for complex, high-value chiral targets.

This document provides an in-depth examination of the principles, protocols, and mechanistic considerations for employing these fluorinated synthons in the pursuit of enantiomerically enriched compounds.

Section 1: Reagent Profile: this compound

A thorough understanding of the reagent's properties is paramount for safe and effective experimental design.

Physicochemical and Safety Data

Proper handling of this compound is essential due to its corrosive and reactive nature. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] The material is sensitive to moisture and will react with water to release corrosive hydrogen chloride gas.[6]

PropertyValueSource
CAS Number 21900-39-0[8]
Molecular Formula C₈H₆ClFO[8]
Molecular Weight 172.58 g/mol [8]
Appearance Clear colorless to pale yellow liquid[9][10]
Density 1.27 g/cm³[8]
Flash Point 86.6 °C[8]
Refractive Index 1.5305-1.5345 @ 20°C[9][10]
Purity ≥97.5% (GC)[9][10]
Hazards Causes severe skin burns and eye damage.[7][8]
Storage and Handling

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials, particularly water, alcohols, and bases.[6][11] For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Section 2: The Role of Fluorinated Benzoyl Chlorides in Modern Synthesis

The presence of a fluorine atom on the benzoyl ring significantly modulates the reactivity of the acyl chloride. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making this compound a highly efficient acylating agent.[5][12] This heightened reactivity allows for rapid and often quantitative conversion under mild conditions, which is particularly advantageous when working with sensitive or sterically hindered substrates.

This reagent is primarily utilized as a key building block in the synthesis of complex organic molecules, especially pharmaceutical intermediates, where the fluorinated benzoyl moiety is incorporated into the final molecular structure.[5][13]

Caption: Logical flow of fluorine's electronic influence on synthetic utility.

Section 3: Strategies and Protocols for Asymmetric Synthesis

While this compound is achiral, it is a powerful tool for transformations involving chiral molecules. The following strategies detail its application in diastereoselective reactions and chiral resolutions.

Strategy A: Diastereoselective Acylation of Chiral Substrates

This approach leverages substrate control, where the stereochemical outcome is dictated by a pre-existing stereocenter in the nucleophile (e.g., a chiral alcohol or amine). The reaction of the achiral acyl chloride with a single enantiomer of a chiral substrate produces a single diastereomer of the product.

Protocol 1: Diastereoselective Esterification of (R)-1-Phenylethanol

This protocol details the synthesis of (R)-1-phenylethyl 5-fluoro-2-methylbenzoate. The reaction proceeds via a nucleophilic addition-elimination mechanism.[3][4] The causality for this experimental design lies in using a mild base (pyridine) to neutralize the HCl byproduct without promoting side reactions, and employing an inert solvent (DCM) to ensure solubility and prevent participation in the reaction.

Materials:

  • This compound (1.0 eq)

  • (R)-1-Phenylethanol (1.05 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Dissolve (R)-1-Phenylethanol (1.05 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred mixture dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure diastereomeric ester.

Caption: Experimental workflow for diastereoselective esterification.

Strategy B: Derivatization for Chiral Resolution

This classical technique involves reacting the acyl chloride with a racemic mixture of a chiral amine or alcohol. This creates a mixture of two diastereomers, which, unlike enantiomers, have different physical properties and can be separated using standard laboratory techniques like crystallization or chromatography.

Protocol 2: Preparation of Diastereomeric Amides for Chromatographic Separation

This protocol describes the derivatization of a racemic primary amine, (±)-α-methylbenzylamine, to facilitate its resolution. The resulting diastereomeric amides can be separated on a standard silica gel column. The choice to form amides is deliberate; they are often more crystalline and chromatographically well-behaved than the corresponding esters.

Materials:

  • This compound (1.0 eq)

  • (±)-α-Methylbenzylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Follow steps 1-3 from Protocol 1, using (±)-α-methylbenzylamine and triethylamine instead of the alcohol and pyridine.

  • After dropwise addition of the acyl chloride at 0 °C, allow the reaction to stir at room temperature overnight to ensure complete conversion.

  • Perform the aqueous work-up as described in Protocol 1 (steps 6-8).

  • The resulting crude product is a mixture of two diastereomers: (R)-N-(1-phenylethyl)-5-fluoro-2-methylbenzamide and (S)-N-(1-phenylethyl)-5-fluoro-2-methylbenzamide.

  • Carefully separate the two diastereomers using flash column chromatography. The separation efficiency will depend on the choice of eluent system (e.g., hexane/ethyl acetate or DCM/methanol). Collect fractions and analyze by TLC to isolate each pure diastereomer.

  • Optional: Once separated, the chiral amine can be recovered by hydrolyzing the amide bond under acidic or basic conditions, though this step can be challenging.

Caption: Logical workflow for the resolution of a racemic amine.

Conclusion

This compound is a highly versatile and reactive reagent that holds a significant place in the synthetic chemist's toolkit. While not a chiral auxiliary in the traditional sense, its application in the diastereoselective acylation of chiral substrates and as a derivatizing agent for chiral resolution provides robust and reliable pathways to enantiomerically enriched compounds. The fluorine and methyl substitutions on the aromatic ring offer unique electronic and steric properties that can be exploited for efficient transformations and for imparting desirable characteristics to target molecules in pharmaceutical and materials science research. The protocols and strategies outlined herein provide a solid foundation for researchers to confidently employ this powerful building block in their asymmetric synthesis endeavors.

References

  • Juaristi, E., & Soloshonok, V. A. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Wang, Z., et al. (2022). Nickel-Catalyzed Enantioselective Coupling of Acid Chlorides with α-Bromobenzoates: An Asymmetric Acyloin Synthesis. Journal of the American Chemical Society, 144(50), 22895–22903. [Link]

  • Soai, K., et al. (1987). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 52(1), 131-134. [Link]

  • University of York. (n.d.). Asymmetric Synthesis Lecture Notes. [Link]

  • Ghorai, M. K., et al. (2011). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 1(7), 1196-1219. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • ACS Publications. (2022). Nickel-Catalyzed Enantioselective Coupling of Acid Chlorides with α-Bromobenzoates: An Asymmetric Acyloin Synthesis. [Link]

  • Thomas, S. P., et al. (2018). Energy frameworks and a topological analysis of the supramolecular features in situ cryo-crystallized liquids: Tuning the Weak Interaction Landscape by fluorination. CrystEngComm, 20(3), 329-337. [Link]

  • ResearchGate. (2020). Continuous-Flow Processes for the Production of Floxacin Intermediates. [Link]

  • MDPI. (2021). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Catalysts, 11(11), 1367. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • National Institutes of Health. (2025). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylbenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of this important synthetic intermediate. This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its high reactivity, while synthetically useful, also makes it susceptible to side reactions and degradation, demanding careful control over reaction conditions.[3][4]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter during its preparation from 5-Fluoro-2-methylbenzoic acid.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Low Yield & Incomplete Conversion
Q1: My reaction is complete, but the isolated yield of this compound is significantly lower than expected. What are the likely causes?

Low isolated yields despite complete consumption of the starting carboxylic acid often point to issues during the work-up and purification stages. Acyl chlorides are highly reactive and moisture-sensitive, making them prone to hydrolysis back to the carboxylic acid.[3][5]

Possible Causes & Solutions:

  • Hydrolysis during Work-up: Exposure to atmospheric moisture or residual water in solvents during extraction or filtration can rapidly convert your product back to the starting material.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the work-up procedure. Perform extractions and filtrations as quickly as possible.

  • Decomposition during Solvent Removal: Many acyl chlorides have limited thermal stability.[4] Removing the excess chlorinating agent (e.g., thionyl chloride) or solvent at elevated temperatures can lead to decomposition.

    • Solution: Remove volatile components under reduced pressure (vacuum) at a low temperature. A rotary evaporator with a cooled water bath is ideal. For excess thionyl chloride, which has a boiling point of 76 °C, distillation is an effective removal method.[6]

  • Mechanical Losses: Significant product can be lost during transfers, especially in small-scale reactions.

    • Solution: Minimize the number of transfers. Rinse glassware with a small amount of a suitable anhydrous solvent (like dichloromethane) to recover any residual product.

Q2: TLC and NMR analysis show a significant amount of unreacted 5-Fluoro-2-methylbenzoic acid in my crude product. How can I drive the reaction to completion?

Incomplete conversion is a common issue stemming from suboptimal reaction conditions or reagent quality.

Possible Causes & Solutions:

  • Insufficient Chlorinating Agent: The stoichiometry of the reaction is critical. While a slight excess of the chlorinating agent is often used, an insufficient amount will naturally lead to incomplete conversion.

    • Solution: Use a 1.2 to 2.0 molar excess of thionyl chloride (SOCl₂) or oxalyl chloride. A larger excess is typically used when the chlorinating agent also serves as the solvent.

  • Low Reaction Temperature or Time: The conversion of a carboxylic acid to an acyl chloride requires sufficient thermal energy to overcome the activation barrier.

    • Solution: For reactions with thionyl chloride, refluxing is common, often between 70-80 °C.[7] Monitor the reaction by TLC or by observing the cessation of gas evolution (HCl and SO₂).[8] If the reaction stalls, consider extending the reaction time.

  • Inactive Catalyst: When using a catalytic amount of N,N-dimethylformamide (DMF), its quality is paramount. DMF can absorb water, which would quench the chlorinating agent.

    • Solution: Use a fresh, anhydrous grade of DMF. Even a catalytic amount (a few drops) can significantly accelerate the reaction rate.[9][10] The mechanism involves the formation of a Vilsmeier reagent, which is a more potent acylating agent.[10]

Section 2: Purity Issues & Side Reactions
Q3: My final product is dark-colored and shows unknown impurities in the NMR spectrum. What are the potential side products?

The formation of colored impurities often indicates decomposition or side reactions occurring at elevated temperatures.

Possible Causes & Solutions:

  • Thermal Decomposition: Prolonged heating or excessively high temperatures can cause the acyl chloride or starting material to decompose, leading to complex, often colored, byproducts.

    • Solution: Maintain the recommended reaction temperature and avoid overheating. Use an oil bath for uniform temperature control. Once the reaction is complete, do not let it sit at high temperatures.

  • Side Reactions with DMF Catalyst: While DMF is an excellent catalyst, it can be the source of impurities. At high temperatures, the Vilsmeier reagent formed from DMF and thionyl chloride can lead to the formation of dimethylcarbamoyl chloride (DMCC), a potential carcinogen.[11]

    • Solution: Use only a catalytic amount of DMF. If purity is a major concern and the reaction is sluggish, consider using oxalyl chloride, which is often more reactive and can be used at lower temperatures.[12]

  • Formation of Anhydride: If trace amounts of water are present, two molecules of the carboxylic acid can react to form an anhydride, which can be difficult to separate from the desired acyl chloride.

    • Solution: Strict anhydrous conditions are the best prevention. If anhydride formation is suspected, purification by fractional distillation under high vacuum is the most effective method.

Q4: How do I effectively purify this compound?

Purification is critical to obtaining a high-quality product. Given its reactivity, special care must be taken.

Recommended Purification Method: Fractional Vacuum Distillation

This is the gold standard for purifying acyl chlorides.[6][7]

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is scrupulously dried.

  • Procedure: After removing the excess thionyl chloride, heat the crude residue gently under vacuum.

  • Collection: Collect the fraction that distills at the correct boiling point and pressure. The boiling point of this compound is not widely reported, but similar compounds suggest it will be significantly lower under vacuum. Discard any initial low-boiling fractions and any high-boiling residue.

Purification MethodAdvantagesDisadvantages
Fractional Vacuum Distillation Excellent for removing non-volatile impurities and byproducts with different boiling points.Requires specialized glassware; potential for thermal degradation if not controlled carefully.
Recrystallization Not generally suitable for low-melting or liquid acyl chlorides.High risk of hydrolysis from solvent impurities.
Column Chromatography Not recommended. The silica gel is protic and will rapidly degrade the acyl chloride.Product will decompose on the column.
Section 3: Handling & Storage
Q5: What are the best practices for storing this compound to prevent degradation?

Due to their high reactivity with atmospheric moisture, proper storage is essential to maintain the purity of acyl chlorides.[3][13]

Storage Recommendations:

  • Container: Store in a tightly sealed glass bottle with a PTFE-lined cap to prevent moisture ingress.[5]

  • Atmosphere: For long-term storage, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.[5]

  • Temperature: Store in a cool, dry place, away from heat and direct sunlight. Refrigeration can be beneficial but ensure the container is well-sealed to prevent condensation upon removal.

  • Environment: Always store in a well-ventilated area designated for corrosive and water-reactive chemicals.[14]

Experimental Protocols & Visualizations

Optimized Synthesis Protocol

This protocol details a standard laboratory-scale synthesis using thionyl chloride with a catalytic amount of DMF.

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous toluene (optional, as solvent)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet tube from the top of the condenser to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.[8] Ensure all glassware is oven-dried.

  • Charging Reagents: Under an inert atmosphere (N₂ or Ar), charge the flask with 5-Fluoro-2-methylbenzoic acid (1.0 eq). Add excess thionyl chloride (2.0 eq).

  • Catalyst Addition: Add 1-2 drops of anhydrous DMF to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approximately 75-80 °C) using an oil bath. Stir vigorously. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction by observing the cessation of gas evolution.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation (at atmospheric pressure) or under reduced pressure.

  • Purification: Purify the resulting crude oil by fractional vacuum distillation to obtain pure this compound as a colorless to light-yellow liquid.[15]

Visual Workflow for Synthesis and Purification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Oven-Dry Glassware Setup Assemble Reflux Apparatus (under N2/Ar) Start->Setup Reagents 5-Fluoro-2-methylbenzoic acid Thionyl Chloride (Excess) DMF (cat.) Reagents->Setup Heat Heat to Reflux (75-80 °C, 2-4h) Setup->Heat Monitor Monitor Gas Evolution Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete RemoveSOCl2 Remove Excess SOCl₂ (Distillation/Vacuum) Cool->RemoveSOCl2 Purify Fractional Vacuum Distillation RemoveSOCl2->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Problem Low Yield or Impure Product IncompleteConv Incomplete Conversion Problem->IncompleteConv Unreacted Starting Material? PurityIssue Purity Issues Problem->PurityIssue Product is Dark/Has Impurities? WorkupLoss Work-up / Purification Loss Problem->WorkupLoss Reaction Complete, Still Low Yield? Sol_Reagent Increase SOCl₂ Excess (1.2-2.0 eq) IncompleteConv->Sol_Reagent Check Stoichiometry Sol_TempTime Increase Reflux Time Ensure Temp is 75-80°C IncompleteConv->Sol_TempTime Check Temp/Time Sol_Catalyst Use Fresh, Anhydrous DMF IncompleteConv->Sol_Catalyst Check Catalyst Quality Sol_Decomp Avoid Overheating Use Oil Bath PurityIssue->Sol_Decomp Check Temperature Control Sol_SideRxn Minimize DMF Catalyst Ensure Anhydrous Conditions PurityIssue->Sol_SideRxn Consider Side Reactions Sol_Hydrolysis Use Anhydrous Solvents Work Quickly WorkupLoss->Sol_Hydrolysis Moisture Exposure? Sol_Vac Use Low Temp Vacuum (Rotovap) WorkupLoss->Sol_Vac Solvent Removal Method?

Caption: Troubleshooting flowchart for common synthesis issues.

References

  • Benchchem. A Comparative Guide to the Stability of Acyl Chlorides in Solution.
  • Fiveable. Acid chlorides | Organic Chemistry II Class Notes.
  • Al-Zoubi, R. M., et al. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC - NIH.
  • Benchchem. Application Notes and Protocols for the Conversion of Carboxylic Acids to Acyl Chlorides using N,N-dimethylformamide Hydrochlori.
  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
  • Zhang, Y., et al. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing).
  • Unknown Author. An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.
  • Unknown Author. Dmf role in acid chloride formation.
  • Unknown Author. (2001). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. American Chemical Society.
  • Wikipedia. Acyl chloride.
  • Google Patents. (2012). Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Al-Suwaidan, I. A., et al. (2015). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC - NIH.
  • Benchchem. Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • Ossila. 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
  • Reddit. (2025). reaction of carboxylic acid + thionyl chloride.
  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Google Patents. (2019). Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • ChemicalBook. This compound(21900-39-0)FT-IR.
  • Echemi. This compound.
  • Synquest Labs. This compound Safety Data Sheet.
  • ChemBK. This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of 5-Fluoro-2-methylbenzoic Acid and Its Derivatives.
  • Fluorochem. This compound.
  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?

Sources

Technical Support Center: Purification of Crude 5-Fluoro-2-methylbenzoyl Chloride by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve high purity for this critical reagent.

Core Principles of Purifying this compound

This compound is a reactive acyl chloride. Like many compounds in its class, it is susceptible to thermal degradation and hydrolysis.[1][2] The primary method for its purification is vacuum distillation, which lowers the boiling point to a temperature where decomposition is minimized.[2][3] Success hinges on meticulous attention to three key areas: removal of non-volatile impurities and acidic residues before distillation, maintaining anhydrous conditions, and precise control over temperature and pressure during distillation.

Key Physical and Chemical Properties

A thorough understanding of the compound's properties is the foundation of a successful purification protocol.

PropertyValueSource
CAS Number 21900-39-0[4][5][6]
Molecular Formula C₈H₆ClFO[4][5][6]
Molecular Weight 172.58 g/mol [5][6]
Appearance Clear, colorless to pale yellow liquid[7][8]
Boiling Point 108 °C at 24 mmHg[9][10]
Density ~1.27 - 1.3 g/cm³[9][11]
Refractive Index 1.5305-1.5345 @ 20°C[7][8]
Reactivity Reacts with water and other nucleophiles. Corrosive.[1]

Troubleshooting Guide: Distillation Issues & Solutions

This section addresses specific problems you may encounter during the distillation process in a direct question-and-answer format.

Question 1: My distillate is coming over with a yellow or brown tint. What's causing this discoloration and how can I fix it?

Answer: A colored distillate is a classic indicator of thermal decomposition. Acyl chlorides can degrade at elevated temperatures, producing colored, high-boiling point byproducts that can co-distill.[2]

  • Causality: The most likely cause is that your distillation pot temperature is too high. This can happen if the vacuum is not low enough, forcing you to increase the heat to achieve boiling. Acidic impurities, such as residual HCl from the synthesis or 5-fluoro-2-methylbenzoic acid from hydrolysis, can also catalyze decomposition at lower temperatures.[12]

  • Troubleshooting Steps:

    • Improve Vacuum: Check your entire apparatus for leaks. Ensure all joints are properly sealed with a suitable vacuum grease.[13] Verify your vacuum pump is operating efficiently. A lower, more stable pressure will allow you to distill at a lower temperature.

    • Lower the Mantle Temperature: Reduce the heat supplied to the distillation flask. The goal is a slow, steady distillation, not a rapid boil.

    • Pre-Purification Wash (for highly impure material): If you suspect significant acidic impurities, consider a pre-distillation workup. Dissolve the crude material in an inert, dry solvent (like dichloromethane). Wash carefully with a cold, dilute solution of sodium bicarbonate until CO₂ evolution ceases. Follow with a wash of cold brine.[12][14] Thoroughly dry the organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure before proceeding to distillation. Caution: This step must be performed carefully to avoid excessive hydrolysis of the desired product.

Question 2: My vacuum pressure is unstable and I can't reach the target pressure. What should I check?

Answer: An unstable or poor vacuum is almost always due to leaks in the distillation setup.

  • Causality: Under vacuum, even a minuscule opening can allow a significant amount of air to enter the system, overwhelming the pump's capacity. Common leak points are glass joints, hose connections, and cracks in the glassware.

  • Troubleshooting Steps:

    • Inspect Glassware: Before assembly, carefully inspect every piece of glassware for star cracks or fractures, which can fail under vacuum.[13]

    • Check Joints: Ensure all ground glass joints are clean and properly greased with a minimal amount of vacuum grease to create a complete seal.[13]

    • Hose Connections: Use thick-walled vacuum tubing and ensure it is securely attached to the vacuum adapter and the pump/trap system. Check for any cracks or perishing in the tubing itself.

    • Systematic Leak Test: Assemble the apparatus and pull a vacuum. Listen for a hissing sound, which can help pinpoint the location of a major leak. For minor leaks, a high-vacuum gauge (like a Pirani or McLeod gauge) can be used to monitor the pressure while you systematically check each connection.

Question 3: The material in my distillation flask is bumping violently, and some has shot into my condenser. How do I prevent this?

Answer: Bumping occurs when a liquid becomes superheated and then boils in a sudden, violent burst. This is a common and dangerous issue in vacuum distillation.

  • Causality: Under vacuum, the air trapped in the pores of traditional boiling chips is rapidly removed, rendering them ineffective.[13] Without nucleation sites for smooth boiling, the liquid superheats.

  • Troubleshooting Steps:

    • Use a Magnetic Stirrer: This is the most critical step. A magnetic stir bar provides constant agitation, breaking the surface tension and creating a vortex that facilitates smooth boiling and prevents superheating.[13] Ensure the stirring is vigorous enough to create a noticeable vortex in the liquid before and during heating.

    • Incorporate a Claisen Adapter: Using a Claisen adapter between the distillation flask and the condenser provides a secondary path. If bumping does occur, the material is more likely to splash into the second arm of the adapter rather than directly into the product-collecting stream.[13]

    • Ensure Gradual Heating: Apply heat slowly and evenly using a heating mantle with a controller. Avoid "hot spots" by ensuring good contact between the flask and the mantle.

Question 4: My product is solidifying in the condenser, blocking the distillation path. What should I do?

Answer: While this compound is a liquid at room temperature, higher melting point impurities or the product itself (if its melting point is close to the condenser temperature) can solidify and cause a blockage.

  • Causality: The cooling water flowing through the condenser is too cold, causing the distillate's temperature to drop below its freezing point.

  • Troubleshooting Steps:

    • Stop the Cooling Water Flow: Temporarily turn off the water supply to the condenser. This will allow the trapped vapor to warm the condenser tube and melt the solid plug.

    • Use Room Temperature Water: Once the path is clear, resume cooling with water that is at or slightly above room temperature. In many cases, simply passing air through the condenser jacket provides sufficient cooling for vacuum distillation.

    • Gentle Heating (Use with extreme caution): A carefully applied heat gun on a low setting can be used to melt the plug, but this must be done with great care to avoid thermal shock to the glassware.

Workflow Visualization: Troubleshooting Distillation

The following diagram outlines the logical steps for diagnosing and solving common distillation problems.

G start Distillation Problem Observed discolor Discolored Distillate start->discolor poor_vac Poor/Unstable Vacuum start->poor_vac bumping Violent Bumping start->bumping blockage Condenser Blockage start->blockage cause_decomp Cause: Thermal Decomposition discolor->cause_decomp cause_leak Cause: System Leak poor_vac->cause_leak cause_superheat Cause: Superheating bumping->cause_superheat cause_freezing Cause: Overcooling blockage->cause_freezing sol_temp Solution: 1. Lower Temperature 2. Improve Vacuum cause_decomp->sol_temp sol_vac Solution: 1. Check Joints/Hoses 2. Inspect Glassware cause_leak->sol_vac sol_stir Solution: 1. Use Vigorous Stirring 2. Use Claisen Adapter cause_superheat->sol_stir sol_cool Solution: 1. Stop/Reduce Coolant Flow 2. Use Warmer Coolant cause_freezing->sol_cool

Sources

Technical Support Center: Efficient Removal of Thionyl Chloride from 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Fluoro-2-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of removing residual thionyl chloride (SOCl₂) post-synthesis. We provide troubleshooting advice and frequently asked questions (FAQs) to ensure the high purity of your final product, which is essential for subsequent successful reactions.

Introduction: The Importance of Complete Thionyl Chloride Removal

The conversion of 5-fluoro-2-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride is a fundamental transformation in organic synthesis. However, the presence of residual thionyl chloride, a highly reactive and corrosive reagent, can lead to undesired side reactions, compromised product stability, and inaccurate downstream quantification. Therefore, its complete removal is paramount. This guide will explore the most effective methods for this purification step, focusing on distillation-based techniques, and provide solutions to common issues encountered in the laboratory.

Key Physical Properties for Separation

A successful separation strategy relies on exploiting the differences in the physical properties of the components. The significant disparity in boiling points between thionyl chloride and this compound forms the basis for their effective separation by distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Thionyl Chloride118.9776
This compound172.58108 @ 24 mmHg
Toluene92.14110.6

Data sourced from various chemical suppliers and literature.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride from my this compound product?

A1: The most reliable and commonly employed methods are distillation-based, taking advantage of the significant difference in boiling points. These include:

  • Simple or Fractional Distillation: Due to the large boiling point difference at atmospheric pressure, a simple or fractional distillation can effectively remove the bulk of the thionyl chloride.

  • Vacuum Distillation: This is a highly recommended technique as it allows for the removal of thionyl chloride at a lower temperature, which is ideal if your product has any thermal sensitivity.[3][4]

  • Azeotropic Distillation: This method involves adding a solvent, typically dry toluene, to form a lower-boiling azeotrope with the remaining thionyl chloride, facilitating its removal.[5][6][7] This is particularly useful for removing the final traces of thionyl chloride.

Q2: My product is darkening or decomposing upon heating to distill the thionyl chloride. What should I do?

A2: Product decomposition is a common issue when excessive heat is applied. To mitigate this:

  • Utilize Vacuum Distillation: By reducing the pressure, you can significantly lower the boiling point of thionyl chloride, allowing for its removal at a much gentler temperature.[3][4]

  • Consider Azeotropic Distillation with Toluene: Adding dry toluene and distilling the azeotrope can help remove thionyl chloride at a temperature lower than the boiling point of the product.[5][6][7]

Q3: I've performed a distillation, but I can still smell the characteristic pungent odor of thionyl chloride. How can I remove the final traces?

A3: Removing the last vestiges of thionyl chloride can be challenging. An effective method is to perform several "toluene chases." This involves adding dry toluene to the crude product and then removing it under reduced pressure using a rotary evaporator.[6][7] This process is repeated 2-3 times to ensure all residual thionyl chloride is co-evaporated with the toluene.

Q4: Can I use a chemical quench to remove the thionyl chloride?

A4: While chemical quenching is a valid method for removing thionyl chloride in some contexts, it is generally not recommended for the purification of an acyl chloride product like this compound. Quenching agents such as water, alcohols, or amines will react vigorously with and consume your desired product, leading to significant yield loss. This method is more appropriate when the excess reagent needs to be destroyed after the desired reaction with the acyl chloride is complete.

Q5: What are the critical safety precautions when removing thionyl chloride?

A5: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. When using a vacuum pump or rotary evaporator, it is crucial to include a base trap (containing a solution of NaOH or KOH) between your apparatus and the pump to neutralize the acidic vapors and protect the equipment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product Decomposition (Darkening) Distillation temperature is too high.Switch to vacuum distillation to lower the boiling point of thionyl chloride.[3][4] Alternatively, use azeotropic distillation with toluene.[5][6][7]
Incomplete Thionyl Chloride Removal Insufficient distillation time or inefficient fractionation.Increase the distillation time, ensuring the vapor temperature holds at the boiling point of thionyl chloride. For trace amounts, perform multiple azeotropic distillations with dry toluene.[6][7]
Low Product Yield Product co-distilling with thionyl chloride. Hydrolysis of the acyl chloride due to moisture.Use a fractionating column to improve separation. Ensure all glassware is thoroughly dried before use and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Vigorous Bumping During Distillation Uneven heating or lack of boiling chips/stirring.Use a magnetic stir bar or boiling chips in the distillation flask. Apply vacuum gradually to a cooled reaction mixture.
Rotary Evaporator Tubing Degradation Corrosion from acidic vapors (HCl, SO₂).Use chemically resistant tubing (e.g., PTFE). Always use a base trap before the vacuum pump to neutralize acidic off-gases.

Experimental Protocols

Protocol 1: Removal of Thionyl Chloride by Vacuum Distillation

This protocol is recommended for removing the bulk of the excess thionyl chloride after the initial reaction.

Diagram of Workflow:

workflow start Crude Reaction Mixture (this compound + excess SOCl₂) distillation Assemble Vacuum Distillation Apparatus start->distillation apply_vacuum Gradually Apply Vacuum distillation->apply_vacuum heat Gently Heat (Water or Oil Bath) apply_vacuum->heat collect Collect Thionyl Chloride Distillate heat->collect product Purified this compound collect->product

Caption: Workflow for removing excess thionyl chloride by vacuum distillation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using oven-dried glassware. Ensure all joints are well-sealed. Connect the receiving flask to a cold trap (e.g., with dry ice/acetone) and then to a vacuum source. A base trap should be placed between the cold trap and the vacuum pump.

  • Initial Cooling: Cool the reaction flask containing the crude this compound and excess thionyl chloride to room temperature.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. Be cautious of initial bumping.

  • Heating: Gently heat the reaction flask using a water or oil bath. The temperature should be gradually increased until the thionyl chloride begins to distill. The head temperature should be monitored and kept close to the boiling point of thionyl chloride at the applied pressure.

  • Collection: Collect the distilled thionyl chloride in the cooled receiving flask.

  • Completion: Once the distillation of thionyl chloride is complete (indicated by a drop in head temperature and a slowing of the distillation rate), remove the heat source and allow the system to cool to room temperature.

  • Release Vacuum: Slowly and carefully release the vacuum before collecting the purified this compound from the distillation flask.

Protocol 2: Removal of Trace Thionyl Chloride by Azeotropic Distillation with Toluene

This protocol is ideal for removing the final traces of thionyl chloride after the bulk has been removed by simple or vacuum distillation.

Diagram of Workflow:

workflow start Crude Product with Trace SOCl₂ add_toluene Add Dry Toluene start->add_toluene rotovap Remove Toluene/SOCl₂ Azeotrope on Rotary Evaporator add_toluene->rotovap repeat Repeat 2-3 Times rotovap->repeat Check for residual SOCl₂ repeat->add_toluene final_product Highly Purified this compound repeat->final_product If complete

Caption: Workflow for azeotropic removal of trace thionyl chloride.

Step-by-Step Methodology:

  • Initial Removal: Ensure the majority of the excess thionyl chloride has been removed, for instance, by simple or vacuum distillation.

  • Add Toluene: To the flask containing the crude this compound, add a volume of dry toluene approximately equal to the volume of the crude product.

  • Rotary Evaporation: Connect the flask to a rotary evaporator. Use a water bath with gentle heating. The vacuum should be sufficient to evaporate the toluene-thionyl chloride azeotrope. Remember to use a base trap to protect the vacuum pump.

  • Repeat: Once the solvent has been removed, repeat the process by adding another portion of dry toluene and evaporating it. This "chasing" with toluene should be done 2-3 times to ensure complete removal of the thionyl chloride.[6][7]

  • Final Product: After the final evaporation, the remaining oil is the highly purified this compound.

References

  • Organic Syntheses. (n.d.). 7-methoxyphthalide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 14). Exploring the Synthesis Pathways of 5-Fluoro-2-methylbenzoic Acid and Its Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]

  • Bionity. (n.d.). Thionyl chloride. Retrieved from [Link]

  • University of Cambridge. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthesis and overcome common hurdles.

I. Understanding the Core Reaction: From Carboxylic Acid to Acyl Chloride

The conversion of 5-Fluoro-2-methylbenzoic acid to its corresponding acyl chloride is a cornerstone reaction, typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂). The general transformation is illustrated below:

Figure 1: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

While this reaction is generally efficient, the presence of activating and directing groups (the methyl and fluoro substituents) on the aromatic ring, as well as the inherent reactivity of the reagents and products, can lead to several side reactions. This guide will delve into these potential issues and provide actionable solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound.

Q1: My reaction is sluggish or incomplete, even with an excess of thionyl chloride. What could be the cause and how can I drive it to completion?

A1: Several factors can contribute to an incomplete reaction. Let's break them down:

  • Purity of Starting Material: Ensure your 5-Fluoro-2-methylbenzoic acid is dry and free of impurities. The presence of water will consume thionyl chloride, reducing its availability for the desired reaction.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating is often necessary to achieve a reasonable rate. A temperature range of 50-70°C is a good starting point. However, excessive heat can promote side reactions (see Q3).

  • Catalysis: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acyl chlorinating agent.[1][2]

Troubleshooting Protocol: Incomplete Conversion

  • Verify Starting Material Purity: Dry the 5-Fluoro-2-methylbenzoic acid under vacuum before use.

  • Optimize Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by a suitable method (e.g., IR spectroscopy to observe the disappearance of the broad O-H stretch of the carboxylic acid).

  • Introduce a Catalyst: Add a catalytic amount of DMF (typically 1-5 mol%) to the reaction mixture.

  • Increase Thionyl Chloride Stoichiometry: If the above measures are insufficient, a moderate increase in the excess of thionyl chloride (e.g., from 1.5 to 2.5 equivalents) can be beneficial.

Q2: I've noticed the formation of a white solid in my reaction mixture that is not my starting material. What is this byproduct and how can I prevent it?

A2: The most likely culprit for an unwanted solid byproduct is the formation of 5-Fluoro-2-methylbenzoic anhydride. This occurs when the newly formed this compound reacts with unreacted 5-Fluoro-2-methylbenzoic acid.[3][4]

Mechanism of Anhydride Formation:

The highly electrophilic carbonyl carbon of the acyl chloride is susceptible to nucleophilic attack by the hydroxyl group of the carboxylic acid. This reaction is often favored if the concentration of the starting carboxylic acid is high relative to the chlorinating agent at any point in the reaction.

Preventative Measures:

  • Order of Addition: Add the 5-Fluoro-2-methylbenzoic acid portion-wise to the thionyl chloride. This ensures that the chlorinating agent is always in excess, minimizing the opportunity for the acyl chloride to react with the starting material.

  • Efficient Stirring: Maintain vigorous stirring throughout the reaction to ensure homogeneity and prevent localized areas of high carboxylic acid concentration.

  • Use of a Non-Polar Solvent: Conducting the reaction in a non-polar solvent like toluene can sometimes reduce the likelihood of this side reaction.

Q3: My final product is a dark, tarry material, and the yield of the desired acyl chloride is low. What is causing this decomposition?

A3: The formation of dark, polymeric materials often points to decomposition, which can be triggered by excessive heat. Thionyl chloride itself can decompose at higher temperatures, leading to the formation of reactive species that can induce polymerization or other unwanted side reactions.[5]

Troubleshooting Protocol: Product Decomposition

  • Control the Reaction Temperature: Maintain a consistent and moderate reaction temperature. Use a controlled heating mantle and a thermometer to monitor the internal temperature of the reaction. Avoid aggressive heating.

  • Remove Excess Thionyl Chloride Under Reduced Pressure: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This is a gentler method than distillation at atmospheric pressure and minimizes thermal stress on the product.

  • Monitor for Gas Evolution: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1] The cessation of gas evolution is a good indicator that the reaction is nearing completion, at which point heating should be stopped.

Q4: My product analysis shows impurities with chlorine atoms on the methyl group. How is this happening and what can I do to avoid it?

A4: Chlorination of the benzylic methyl group is a potential side reaction, particularly under more forcing conditions (e.g., prolonged heating at high temperatures or in the presence of radical initiators). While thionyl chloride is primarily a chlorinating agent for carboxylic acids and alcohols, it can, in some cases, chlorinate activated methyl groups on aromatic rings.[6]

Preventative Measures:

  • Mild Reaction Conditions: Employ the mildest possible reaction conditions that still afford a reasonable reaction rate. This includes using a moderate temperature and shorter reaction times.

  • Avoid Radical Initiators: Ensure that the reaction is performed in the absence of light or any potential radical initiators.

  • Purification: If minor amounts of chlorinated byproducts are formed, they can often be separated from the desired acyl chloride by fractional distillation under reduced pressure, as their boiling points will be different.

Q5: I am concerned about potential reactions involving the fluorine atom or the aromatic ring itself. Are these likely side reactions?

A5: Side reactions directly involving the fluorine atom or electrophilic aromatic substitution on the ring by species derived from thionyl chloride are generally less common under standard conditions for acyl chloride formation.

  • Fluorine Reactivity: The carbon-fluorine bond is very strong, and the fluorine atom is a deactivating group for electrophilic aromatic substitution, making reactions at the aromatic ring less likely.[5][7]

  • Aromatic Chlorination: While thionyl chloride can act as a chlorinating agent for highly activated aromatic rings, the deactivating effect of the fluorine and the acyl chloride group itself makes further chlorination of the ring unlikely.[8]

However, under very harsh conditions or in the presence of strong Lewis acid catalysts, the possibility of these side reactions cannot be entirely ruled out. Adhering to the recommended mild reaction conditions is the best way to avoid these issues.

III. Visualization of Reaction Pathways

The following diagram illustrates the desired reaction pathway to this compound and the key side reactions discussed above.

Figure 2: Reaction Pathway and Side Reactions

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 5-Fluoro-2-methylbenzoic acid B This compound A->B + SOCl₂ (Optimal Conditions) C 5-Fluoro-2-methylbenzoic anhydride A->C + this compound (Excess Carboxylic Acid) D Benzylic Chlorination Products B->D Excess Heat/ Prolonged Reaction Time E Decomposition/Polymerization B->E High Temperature

Caption: Desired synthesis and potential side reaction pathways.

IV. Purification Protocol

Purification of this compound is typically achieved by fractional distillation under reduced pressure. This method is effective for separating the product from less volatile impurities (such as the starting carboxylic acid and anhydride byproduct) and more volatile components (like residual thionyl chloride).

Step-by-Step Purification by Vacuum Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

  • Removal of Excess Thionyl Chloride: Before fractional distillation, it is advisable to remove the bulk of the excess thionyl chloride by simple distillation at atmospheric pressure or under reduced pressure.

  • Fractional Distillation:

    • Introduce the crude this compound into the distillation flask.

    • Slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound will be significantly lower under vacuum compared to its atmospheric boiling point.

  • Product Handling: The purified this compound is corrosive and moisture-sensitive. It should be collected and stored under an inert atmosphere (e.g., nitrogen or argon).

V. Summary of Key Parameters

ParameterRecommendationRationale
Starting Material Purity High, anhydrousWater consumes thionyl chloride.
Thionyl Chloride Stoichiometry 1.5 - 2.5 equivalentsDrives the reaction to completion.
Reaction Temperature 50 - 70°CBalances reaction rate and prevention of side reactions.
Catalyst (Optional) Catalytic DMFAccelerates the reaction.
Purification Method Fractional vacuum distillationSeparates product from byproducts and starting materials.[9][10]

This technical support guide provides a comprehensive overview of the potential side reactions and troubleshooting strategies for the synthesis of this compound. By understanding the underlying chemistry and implementing the recommended protocols, researchers can enhance the yield, purity, and reproducibility of their synthetic efforts.

VI. References

  • Thionyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Process for preparing substituted benzoyl chlorides. (n.d.). Google Patents. Retrieved from

  • Benzoyl chloride. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Purification of Benzoyl chloride. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Kabaňová, N., & Tokárová, Z. (2024). Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals. International Journal of Environmental Science and Technology.

  • Feng, S., et al. (2001). An unusual oxidation of a benzylic methylene group by thionyl chloride: a synthesis of 1,3-dihydro-2-[2-(dimethyl-amino)ethyl]-1,3-dioxopyrrolo[3,4-c]acridine derivatives. The Journal of Organic Chemistry, 66(2), 612–616.

  • Process for the preparation of chloro-benzoyl chlorides. (n.d.). Google Patents. Retrieved from

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). Organic Process Research & Development, 13(5), 875–879.

  • Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. (2017). Journal of the Brazilian Chemical Society.

  • Process for the preparation of sulfonic acid chlorides. (n.d.). Google Patents. Retrieved from

  • Chapter 6: Chlorination Using Thionyl Chloride. (2022). In Royal Society of Chemistry. Retrieved from [Link]

  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.

  • In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case. (2023). Organic Process Research & Development.

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2001). Journal of Chemical Education, 78(10), 1374.

  • Help with thionyl chloride halogenation. (2023, October 8). Reddit. Retrieved from [Link]

  • Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved from [Link]

  • Rate of EAS in chlorobenzene and fluorobenzene. (2016, January 4). Chemistry Stack Exchange. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Show how you would use appropriate acyl chlorides and amines to s... (n.d.). Pearson. Retrieved from [Link]

  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Friedel Crafts Acylation. (2012, July 2). YouTube. Retrieved from [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(10), 8341–8348.

  • Is fluorobenzene more reactive than benzene? (2016, July 9). Quora. Retrieved from [Link]

  • 10.9 Reactions of Alcohols with Thionyl Chloride. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. Retrieved from [Link]

  • Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms. (2013). International Journal of Molecular Sciences, 14(12), 23465–23484.

  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved from [Link]

  • Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms. (2013). Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Handling 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for the safe and effective handling of this moisture-sensitive reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the challenges associated with this compound.

I. Understanding the Reagent: Physicochemical Properties and Reactivity

This compound is a valuable building block in organic synthesis, frequently employed in the creation of complex molecules for pharmaceuticals and agrochemicals.[1][2] Its reactivity stems from the electrophilic carbonyl carbon, which is made more reactive by the electron-withdrawing effects of both the chlorine and fluorine atoms.[2] However, this high reactivity also makes it extremely susceptible to hydrolysis.

The primary challenge in handling this compound is its vigorous reaction with water, including atmospheric moisture.[1][3] This hydrolysis reaction is often rapid and exothermic, producing 5-Fluoro-2-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[1][4][5] This degradation pathway not only consumes the reagent, leading to lower yields, but the resulting HCl can also catalyze unwanted side reactions.[6]

PropertyValueSource
Molecular Formula C₈H₆ClFO[7]
Molecular Weight 172.58 g/mol [7]
Appearance Clear colorless to pale yellow liquid[8]
Density 1.27 g/mL at 25 °C[9]
Flash Point 86.6 °C[7]
CAS Number 21900-39-0[7]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: My reaction yield is consistently low. What is the most likely cause?

A1: The most probable cause of low yield is the degradation of the this compound starting material due to hydrolysis.[1] This can happen either during storage or during the reaction setup. The presence of even trace amounts of water in your glassware, solvents, or reagents can significantly impact the outcome of your experiment.[10] To mitigate this, it is crucial to employ stringent anhydrous techniques.[11][12]

Q2: I observe fuming when I open the bottle of this compound. Is this normal and what should I do?

A2: Yes, fuming is a common observation with reactive acyl chlorides.[13] The fumes are hydrogen chloride (HCl) gas, which is formed when the acyl chloride reacts with moisture in the air.[4][13] This indicates that the reagent is highly reactive and moisture-sensitive. You should always handle the reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][14]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the longevity and reactivity of the reagent, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[1] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent hydrolysis. Many suppliers provide moisture-sensitive reagents in bottles with a Sure/Seal™ cap, which allows for the removal of the reagent via syringe while maintaining an inert atmosphere.

Q4: Can I use a rotary evaporator to remove excess this compound after my reaction?

A4: While possible, it should be done with caution. The vapor can be corrosive to the components of the rotary evaporator. It is advisable to use a cold trap (e.g., with liquid nitrogen) to protect the vacuum pump.[15] Additionally, any residual acyl chloride in the flask will hydrolyze upon exposure to air, releasing HCl gas. A safer approach for removing small amounts of excess reagent is to quench it before workup (see Section IV). For larger scales, distillation under reduced pressure with appropriate safety measures is an option.[16]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during reactions involving this compound.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Hydrolysis of Starting Material - Ensure all glassware is oven-dried (e.g., at 125°C overnight) and cooled under an inert atmosphere (nitrogen or argon).[11] - Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. - Handle the this compound under an inert atmosphere using Schlenk techniques or in a glovebox.[12][17]
Incomplete Reaction - Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR). - If the reaction has stalled, consider extending the reaction time. - If the reaction protocol allows, gentle heating may be beneficial. Optimize the temperature based on literature for similar reactions.[1]
Deactivated Substrate (in Friedel-Crafts reactions) - Friedel-Crafts acylation is an electrophilic aromatic substitution and will be slow or may not proceed with aromatic rings containing strongly electron-withdrawing groups (e.g., -NO₂, -CN).[10] - Consider using a more activated substrate or a different synthetic route.
Inactive Catalyst (in Friedel-Crafts reactions) - Lewis acid catalysts like AlCl₃ are extremely moisture-sensitive.[10] Use a fresh bottle of the catalyst or purify it before use. - Ensure the catalyst is added under strictly anhydrous conditions.
Issue 2: Formation of 5-Fluoro-2-methylbenzoic acid as a Major Byproduct

This is a clear indication of water contamination.

Possible Cause Troubleshooting Steps
Water in Reaction Mixture - Rigorously dry all reagents, solvents, and glassware as described above.[11][12]
Hydrolysis During Workup - During the aqueous workup, any unreacted this compound will be converted to the carboxylic acid.[1] - To remove the carboxylic acid byproduct from your desired product, you can wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[1][2] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move to the aqueous layer.
Workflow for Handling Moisture-Sensitive Reagents

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_glass Oven-dry glassware (>120°C overnight) cool_inert Cool under inert gas (N₂ or Ar) prep_glass->cool_inert setup_inert Assemble apparatus under inert gas flow cool_inert->setup_inert prep_solvent Use anhydrous solvents add_reagents Add reagents via syringe/cannula prep_solvent->add_reagents prep_reagent Use fresh/properly stored acyl chloride prep_reagent->add_reagents setup_inert->add_reagents run_reaction Run reaction under positive inert gas pressure add_reagents->run_reaction quench Quench excess acyl chloride (see quenching protocol) run_reaction->quench extract Aqueous extraction quench->extract purify Purification (e.g., chromatography, recrystallization) extract->purify

Caption: A standard workflow for experiments involving moisture-sensitive reagents.

IV. Experimental Protocols

Protocol 1: Safe Quenching of Excess this compound

Quenching is the process of safely neutralizing a reactive chemical. For acyl chlorides, this is a critical step to ensure a safe workup.[18]

Objective: To safely neutralize unreacted this compound in a reaction mixture before aqueous workup.

Materials:

  • Reaction mixture containing excess this compound

  • A suitable quenching agent (e.g., methanol, isopropanol, or a dilute solution of a non-nucleophilic base like triethylamine in an inert solvent)[18]

  • An ice bath

  • Stir plate and stir bar

Procedure:

  • Cool the reaction mixture: Place the reaction flask in an ice bath to dissipate the heat that will be generated during the exothermic quenching process.[18]

  • Slow addition of quenching agent: While stirring the reaction mixture, slowly add the quenching agent dropwise. A common and effective method is to use an alcohol like methanol or isopropanol.[18] The alcohol will react with the acyl chloride to form a more stable ester.

    • Rationale: Adding the quenching agent slowly is crucial to control the rate of the exothermic reaction and prevent a dangerous temperature increase or pressure buildup from evolving HCl gas.[18]

  • Monitor the reaction: Continue stirring the mixture in the ice bath for 15-30 minutes after the addition is complete to ensure all the excess acyl chloride has reacted.

  • Proceed with workup: Once the quenching is complete, you can safely proceed with your standard aqueous workup procedure.

Decision Tree for Quenching

G start Excess Acyl Chloride in Reaction Mixture? cool Cool reaction to 0°C start->cool nucleophile Is the desired product sensitive to alcohols/amines? cool->nucleophile add_alcohol Slowly add Methanol or Isopropanol nucleophile->add_alcohol No add_h2o Slowly add to ice-cold water nucleophile->add_h2o Yes workup Proceed to Aqueous Workup add_alcohol->workup add_h2o->workup

Caption: Decision-making process for quenching excess acyl chloride.

V. Safety First: A Non-Negotiable Pillar

Working with this compound demands a stringent adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles that provide a complete seal around the eyes, and a flame-retardant lab coat.[9][14]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[9]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[1] Be familiar with the location and operation of fire extinguishers.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's and local regulations. Quenched reaction mixtures can typically be neutralized and disposed of in an aqueous waste container.[18]

By understanding the reactivity of this compound and diligently applying the techniques and safety precautions outlined in this guide, you can ensure the integrity of your experiments and a safe laboratory environment.

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024).
  • Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. (n.d.).
  • Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh, Wipf Group.
  • Working with air and moisture sensitive compounds. (2008). Retrieved from University of Groningen, Molecular Inorganic Chemistry.
  • This compound - Safety Data Sheet. (2024).
  • Acyl Chlorides - formation and hydrolysis mechanism. (2025).
  • Video: Acid Halides to Carboxylic Acids: Hydrolysis. (2025).
  • Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • MSDS of 5-Fluoro-2-methoxybenzoyl chloride. (n.d.).
  • This compound - Safety Data Sheet. (2016).
  • This compound SDS, 21900-39-0 Safety Data Sheets. (n.d.).
  • Preservation of Moisture-Sensitive Chemical Reagents. (n.d.).
  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2018).
  • Safety Data Sheet. (2025).
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025).
  • Removing oxalyl chloride from acid chloride intermediate in ester formation. (2024).
  • Safety Data Sheet. (2025).
  • Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.).
  • Quenching Reactive Substances. (2006).
  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017).
  • This compound. (n.d.).
  • Common side reactions with 3-Fluoro-4-methylbenzoyl chloride. (n.d.).
  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. (2025).
  • A Comparative Analysis of 3-Fluoro-4-methylbenzoyl chloride in Acylation Reactions. (n.d.).
  • Synthesis of 2-methylbenzoyl chloride. (n.d.).
  • This compound, 98% 5 g. (n.d.).
  • Benzoyl chloride | C6H5COCl | CID 7412. (n.d.).
  • Reactions of Acyl Chlorides with Water. (2023).
  • Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids. (2014).
  • CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (n.d.).
  • 1807027-18-4 Cas No. | 2-Chloro-4-fluoro-5-methylbenzoyl chloride. (n.d.).
  • This compound(21900-39-0)FT-IR. (n.d.).
  • This compound. (n.d.).
  • Benzoyl chloride, o-chloro. (n.d.).

Sources

Technical Support Center: Optimizing Acylation Reactions with 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Fluoro-2-methylbenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of acylation reactions using this versatile reagent. As Senior Application Scientists, we have structured this center to provide not just protocols, but a deeper understanding of the reaction mechanisms and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the use of this compound.

Q1: What are the primary applications for this compound?

This compound is a highly reactive acylating agent. Its primary applications involve the introduction of the 5-fluoro-2-methylbenzoyl group onto various nucleophiles. This is commonly achieved through two main reaction types:

  • N-Acylation: The reaction with primary or secondary amines to form amides.[1][2] This is a cornerstone of peptide synthesis and the functionalization of amine-containing molecules in medicinal chemistry.

  • C-Acylation (Friedel-Crafts): The reaction with electron-rich aromatic or heteroaromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[3][4] This is a fundamental carbon-carbon bond-forming reaction.

Q2: How should I handle and store this compound?

This reagent is an acyl chloride and is therefore highly sensitive to moisture.[5][6] It will react with water, including atmospheric moisture, to hydrolyze back to the corresponding carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas.[5]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Handling: Always handle in a well-ventilated fume hood. Use dry glassware and syringes. Upon opening, flushing the bottle with an inert gas before re-sealing is recommended to prolong its shelf life.

Q3: For N-acylation of an amine, is a base always necessary?

Yes. The acylation of an amine with this compound produces one equivalent of HCl as a byproduct.[7] This HCl will protonate any available amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize or "scavenge" the generated HCl.[1]

  • Stoichiometry: If your amine is valuable, use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2] If the amine is inexpensive, you can use two equivalents of the amine itself, with one equivalent acting as the HCl scavenger.[1]

Q4: What are the key differences in conditions for N-acylation versus Friedel-Crafts acylation?

The conditions are fundamentally different and are summarized in the table below. The choice of reaction pathway is dictated by the nature of the substrate you wish to acylate.

ParameterN-Acylation (Amide Formation)C-Acylation (Friedel-Crafts)
Substrate Primary or Secondary AminesElectron-rich Arenes (e.g., Anisole, Toluene)
Catalyst/Reagent Stoichiometric Base (e.g., TEA, Pyridine)Stoichiometric Lewis Acid (e.g., AlCl₃, FeCl₃)[8]
Solvent Aprotic (e.g., DCM, THF, DMF)[2]Anhydrous, non-coordinating (e.g., DCM, CS₂, Nitrobenzene)
Key Consideration Neutralize HCl byproductAbsolutely anhydrous conditions to prevent catalyst deactivation[8]
Temperature Typically 0 °C to room temperatureVaries, often 0 °C to reflux, substrate-dependent

Q5: How can I monitor the progress of my acylation reaction?

Regularly monitoring the reaction is crucial for optimization and determining the endpoint.

  • Thin-Layer Chromatography (TLC): A quick and effective method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new, typically more polar (for N-acylation) or less polar (for Friedel-Crafts) spot, indicates product formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for unambiguous monitoring.[9] It allows for the direct observation of the mass-to-charge ratio (m/z) of the starting materials and the expected product, confirming the reaction's success and providing an estimate of conversion.[9]

In-Depth Troubleshooting Guides

Even with optimized protocols, challenges can arise. This section provides a systematic approach to diagnosing and solving common experimental issues.

Guide 1: Troubleshooting Low or No Product Yield

Low yield is one of the most common frustrations. The cause often depends on the type of acylation being performed.

start Low or No Yield Observed reaction_type Which Reaction? start->reaction_type n_acylation N-Acylation (Amine) reaction_type->n_acylation Amine c_acylation C-Acylation (Friedel-Crafts) reaction_type->c_acylation Arene base_check Is base present and sufficient? (>1 eq.) n_acylation->base_check base_check->n_acylation No, Add More Base amine_reactivity Is the amine sterically hindered or electronically poor? base_check->amine_reactivity Yes amine_reactivity->n_acylation Yes, Increase Temp/Time temp_check_n Is the temperature too low? amine_reactivity->temp_check_n No temp_check_n->n_acylation Yes, Warm to RT anhydrous_check Were conditions strictly anhydrous? c_acylation->anhydrous_check anhydrous_check->c_acylation No, Repeat w/ Dry Reagents catalyst_check Is Lewis Acid stoichiometry sufficient? (>1 eq.) anhydrous_check->catalyst_check Yes catalyst_check->c_acylation No, Add More Catalyst ring_activity Is the aromatic ring deactivated? (e.g., contains -NO₂, -CN, -COR) catalyst_check->ring_activity Yes ring_activity->c_acylation Yes, Reaction May Fail cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Dissolve Amine (1 eq) & TEA (1.2 eq) in dry DCM B Cool to 0 °C (Ice Bath) A->B C Add Acyl Chloride (1.1 eq) solution dropwise B->C D Stir at 0 °C to RT C->D E Monitor by TLC/LC-MS (until amine is consumed) D->E F Quench with H₂O E->F G Extract with DCM F->G H Wash with NaHCO₃ (aq) then Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify by Chromatography I->J

Sources

Troubleshooting low conversion in 5-Fluoro-2-methylbenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, we will address common issues leading to low conversion rates and provide scientifically grounded solutions in a direct question-and-answer format.

Troubleshooting Guide: Overcoming Low Conversion

Low conversion in the synthesis of this compound from 5-fluoro-2-methylbenzoic acid is a frequent challenge. This guide provides a systematic approach to identifying and resolving the root causes of poor yields.

Q1: My reaction shows a significant amount of unreacted 5-fluoro-2-methylbenzoic acid, even after extended reaction times. What are the likely causes and how can I fix this?

A1: Incomplete conversion is often a result of suboptimal reaction conditions or reagent quality. The combination of an electron-donating methyl group and an electron-withdrawing fluorine atom on the benzoic acid ring can influence its reactivity. Here are the primary factors to investigate:

  • Insufficiently Reactive Chlorinating Agent: The choice and quality of the chlorinating agent are critical.

    • Thionyl Chloride (SOCl₂): While cost-effective, its reactivity can sometimes be insufficient without proper activation. Ensure you are using a fresh, high-purity bottle of thionyl chloride, as it can decompose over time, especially with exposure to moisture.

    • Oxalyl Chloride ((COCl)₂): Generally more reactive and milder than thionyl chloride, often leading to cleaner reactions and higher yields.[1] If you are facing stubborn starting material with thionyl chloride, switching to oxalyl chloride is a recommended first step.

  • Lack of Catalysis: For less reactive benzoic acids, a catalyst is often necessary to achieve full conversion.

    • Dimethylformamide (DMF): A catalytic amount of DMF is widely used to accelerate the reaction with both thionyl chloride and oxalyl chloride.[2] DMF reacts with the chlorinating agent to form the highly reactive Vilsmeier reagent, which is the active acylating species.

  • Suboptimal Temperature: The reaction temperature plays a crucial role in reaction kinetics.

    • While many acyl chloride formations proceed at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate and drive the equilibrium towards the product.[2][3] However, excessive heat can lead to side reactions.

Troubleshooting Workflow:

Caption: A stepwise workflow for troubleshooting low conversion.

Q2: I'm observing the formation of a high-boiling point byproduct that is difficult to separate from my desired this compound. What is this impurity and how can I prevent it?

A2: The most likely high-boiling byproduct is the corresponding anhydride, 5-fluoro-2-methylbenzoic anhydride. This can form through the reaction of the newly formed acyl chloride with unreacted starting material.

Mechanism of Anhydride Formation:

Caption: Formation of anhydride byproduct.

Prevention Strategies:

  • Control Stoichiometry: Ensure a slight excess of the chlorinating agent (1.1-1.5 equivalents) to drive the complete conversion of the carboxylic acid.

  • Order of Addition: Adding the carboxylic acid to the chlorinating agent (inverse addition) can sometimes minimize the concentration of unreacted acid available for anhydride formation.

  • Efficient Removal of Byproducts: The gaseous byproducts of the reaction (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) should be efficiently removed from the reaction mixture, as their accumulation can affect the reaction equilibrium.[1]

Purification: If anhydride formation is significant, purification can be achieved by vacuum distillation. The anhydride will have a significantly higher boiling point than the acyl chloride.

Q3: My reaction mixture turns dark, and I'm getting a complex mixture of products. What could be causing these side reactions?

A3: Darkening of the reaction mixture often indicates decomposition or polymerization, which can be triggered by several factors.

  • Excessive Heat: As mentioned, while gentle heating can be beneficial, temperatures above 80 °C can lead to the decomposition of the acyl chloride or promote side reactions, especially with prolonged heating times.

  • Impurities in the Starting Material: The presence of impurities in the 5-fluoro-2-methylbenzoic acid can initiate unwanted side reactions. Ensure the purity of your starting material before proceeding.

  • Reaction with Solvent: While generally inert, solvents like dichloromethane (DCM) or chloroform can sometimes participate in side reactions under harsh conditions. Toluene is often a good alternative solvent choice.

Mitigation Strategies:

  • Strict Temperature Control: Use an oil bath and a temperature controller to maintain a consistent and appropriate reaction temperature.

  • Purify Starting Material: If necessary, recrystallize the 5-fluoro-2-methylbenzoic acid before use.

  • Solvent Selection: Consider using a higher-boiling, inert solvent like toluene, especially if gentle heating is required.

Frequently Asked Questions (FAQs)

Q: What is the recommended chlorinating agent for the synthesis of this compound?

A: Both thionyl chloride and oxalyl chloride can be effective. Oxalyl chloride is often preferred for its higher reactivity and milder reaction conditions, which can lead to cleaner reactions and higher yields.[1] However, thionyl chloride is a more economical option and can be effective with the addition of a catalytic amount of DMF and gentle heating.

Q: What is the role of DMF in this reaction?

A: DMF acts as a catalyst by reacting with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating agent than thionyl chloride or oxalyl chloride alone. This accelerates the conversion of the carboxylic acid to the acyl chloride.[2]

Q: How can I monitor the progress of the reaction?

A: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, a small aliquot of the reaction mixture can be quenched with methanol to convert the acyl chloride to the corresponding methyl ester, which will have a different Rf value than the starting carboxylic acid.

Q: What are the key safety precautions for this reaction?

A: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. The reaction also evolves toxic and corrosive gases (HCl, SO₂, CO). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride and Catalytic DMF
  • To a stirred solution of 5-fluoro-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent (e.g., toluene or dichloromethane, 5 mL per gram of acid) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
  • To a stirred solution of 5-fluoro-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, 5 mL per gram of acid) under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise. Vigorous gas evolution will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Chlorinating Agents and Conditions

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity ModerateHigh
Typical Equivalents 1.1 - 1.51.1 - 1.3
Catalyst Catalytic DMF recommendedCatalytic DMF recommended
Temperature Room Temperature to 60 °C0 °C to Room Temperature
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Cost LowerHigher

Table 2: Physical and Spectroscopic Data for this compound

PropertyValue
CAS Number 21900-39-0
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol
Appearance Colorless to pale yellow liquid[4]
Boiling Point ~169-170 °C[5]
Density ~1.27 g/mL[6]
Refractive Index ~1.532 @ 20 °C[6]

Visualization of Key Relationships

G Carboxylic_Acid 5-Fluoro-2-methylbenzoic Acid Reaction Acyl Chloride Synthesis Carboxylic_Acid->Reaction Chlorinating_Agent Chlorinating Agent (SOCl₂ or (COCl)₂) Chlorinating_Agent->Reaction Catalyst Catalyst (DMF) Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Acyl_Chloride This compound Reaction->Acyl_Chloride Byproducts Gaseous Byproducts (HCl, SO₂, CO, CO₂) Reaction->Byproducts Side_Products Side Products (e.g., Anhydride) Reaction->Side_Products

Caption: Relationship between inputs, process, and outputs in the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. Retrieved from [Link]

  • Patents, G. (n.d.). Process for preparing substituted benzoyl chlorides.
  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Benzoyl chloride. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the production of acid chlorides using oxalyl.... Retrieved from [Link]

  • Patents, G. (n.d.). Preparation method for o-fluorobenzoyl chloride.
  • Organic Syntheses Procedure. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link]

  • YouTube. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. Retrieved from [Link]

  • Pearson+. (n.d.). When a student treated butanedioic acid with thionyl chloride, sh... | Study Prep. Retrieved from [Link]

  • Labchem. (n.d.). This compound, 98%. Retrieved from [Link]

  • Patents, G. (n.d.). Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Patents, G. (n.d.). Preparation method for 2, 4-dichloro-5-fluorobenzoyl chloride.
  • National Institutes of Health. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

  • ResearchGate. (2024, April 26). (PDF) Synthesis of Methyl 2-O-Benzoyl-3,5-di-O-benzyl-α-L-talofuranoside. Retrieved from [Link]

  • Patents, G. (n.d.). A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4.
  • Patents, G. (n.d.). Process for the preparation of fluorinated benzoic acids.
  • ResearchGate. (2025, August 6). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Retrieved from [Link]

  • Patents, G. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
  • Reddit. (2015, September 9). Can oxalyl chloride be used in great excess? (acid chloride synthesis). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2024, April 5). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

  • Patents, G. (n.d.). Process for the preparation of benzoic acid derivatives.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

Sources

Preventing decomposition of 5-Fluoro-2-methylbenzoyl chloride during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling and working up this reactive intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic procedures effectively.

Introduction: The Challenge of Stability

This compound is a valuable building block in organic synthesis, prized for its ability to introduce the 5-fluoro-2-methylbenzoyl moiety. However, like most acyl chlorides, its high reactivity makes it susceptible to decomposition, particularly during aqueous workup procedures.[1][2][3][4][5] The primary culprit is hydrolysis, a rapid reaction with water that cleaves the acyl chloride to the less reactive carboxylic acid, leading to yield loss and purification challenges.[1][6][7] This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate these issues and ensure the integrity of your material.

Troubleshooting Guide: Navigating Common Workup Issues

This section addresses specific problems you may encounter during the workup of reactions involving this compound.

Q1: After my aqueous quench and extraction, I'm seeing a significant amount of 5-fluoro-2-methylbenzoic acid in my crude product. What's happening and how can I prevent it?

A: This is a classic sign of hydrolysis. The electrophilic carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack by water.[7] This nucleophilic addition-elimination reaction is often faster than the desired separation, converting your product into the corresponding carboxylic acid.[1][6]

Causality Explained: The presence of two electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon makes it highly electron-deficient and thus, an excellent electrophile.[3][5] Water, although a weak nucleophile, will readily attack this carbon, leading to the formation of a tetrahedral intermediate which then expels a chloride ion to yield the carboxylic acid and HCl.[1][2][8]

Solutions & Protocols:

  • Minimize Contact with Water: The most effective solution is to avoid an aqueous workup altogether if your reaction chemistry permits. If an aqueous quench is unavoidable, perform it at low temperatures (0 °C or below) and as rapidly as possible.

  • Use of Cold, Weak Base: If you must neutralize excess acid, use a cold, dilute solution of a weak base like sodium bicarbonate.[9][10] A strong base like sodium hydroxide can catalyze hydrolysis and other side reactions.[3][11] The wash should be performed quickly in a separatory funnel.

  • Brine Wash: After the base wash, a wash with cold, saturated sodium chloride solution (brine) will help to remove bulk water from the organic layer before the drying step.[12][13]

  • Efficient Drying: Ensure your organic layer is thoroughly dried with a suitable anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal.[12][14][15]

Diagram: Hydrolysis Pathway of this compound

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Decomposition Products AcylChloride 5-Fluoro-2-methylbenzoyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack (Addition) Water Water (H₂O) (Nucleophile) CarboxylicAcid 5-Fluoro-2-methylbenzoic acid Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl Hydrochloric Acid (HCl) Intermediate->HCl Proton Transfer

Caption: Hydrolysis of this compound proceeds via a nucleophilic addition-elimination mechanism.

Q2: My final product is a dark-colored oil, but the literature reports it as a clear liquid. What could be the cause?

A: Discoloration often points to impurities or decomposition. For acyl chlorides, this can arise from several sources:

Potential Causes & Solutions:

  • Residual Thionyl Chloride or Oxalyl Chloride: If you've synthesized the acyl chloride, residual chlorinating agents can cause discoloration and are difficult to remove.

    • Solution: Ensure complete removal of the excess reagent under reduced pressure. A nitrogen sweep can also be effective. For stubborn cases, co-evaporation with an anhydrous solvent like toluene can help.[16]

  • Acid-Catalyzed Polymerization/Degradation: Trace amounts of acid (like HCl from hydrolysis) can catalyze side reactions, especially at elevated temperatures during distillation.[12]

    • Solution: A pre-distillation wash with cold 5% sodium bicarbonate solution can neutralize acidic impurities.[9][12] However, this re-introduces the risk of hydrolysis, so it must be done carefully and quickly.

  • High Distillation Temperatures: this compound, like many organic molecules, can decompose at its atmospheric boiling point.

    • Solution: Purify the compound by vacuum distillation to lower the required temperature.[9]

Q3: I'm trying to purify my this compound by distillation, but I'm getting a poor recovery. Why?

A: Poor recovery during distillation can be due to either mechanical losses or decomposition.

Troubleshooting Steps:

  • Check for Leaks: Ensure your vacuum distillation setup is airtight. A poor vacuum will require higher temperatures, leading to decomposition.

  • Avoid Bumping: Use a magnetic stir bar or capillary bubbler for smooth boiling. Avoid porous boiling chips which can have adsorbed moisture.[9]

  • Minimize Hold-up Volume: Use a short-path distillation apparatus for smaller quantities to minimize the amount of material that remains coating the glassware.

  • Pre-treatment: If you suspect acidic impurities are causing decomposition upon heating, consider the cautious bicarbonate wash described in Q2.[12]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: Due to its moisture sensitivity, proper storage is critical.[11][17][18][19] Store this compound in a tightly sealed container, preferably with a PTFE-lined cap.[17][19][20] The headspace of the container should be flushed with an inert gas like nitrogen or argon.[17][20] Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[17][20][21] For long-term storage, refrigeration is recommended.

Q2: What is the best way to monitor the conversion of 5-fluoro-2-methylbenzoic acid to the acyl chloride?

A: Direct analysis of the reactive acyl chloride by methods like TLC or HPLC can be problematic due to on-plate or on-column decomposition.[16] A common and effective method is to quench a small aliquot of the reaction mixture with a nucleophile like methanol or benzylamine.[16] This converts the acyl chloride into a stable methyl ester or benzylamide, which can be easily analyzed by TLC, GC, or LC-MS alongside the starting carboxylic acid to determine the extent of conversion.

Q3: How can I confirm the purity and identity of my final this compound product?

A: Spectroscopic methods are essential for characterization.

Technique Expected Observation Notes
Infrared (IR) Spectroscopy A strong, sharp carbonyl (C=O) stretching band around 1770-1810 cm⁻¹.[4][22][23]This is a key diagnostic peak. The corresponding carboxylic acid will have a broader C=O stretch at a lower wavenumber (around 1700-1725 cm⁻¹) and a very broad O-H stretch from 2500-3300 cm⁻¹.
¹H NMR Spectroscopy Protons adjacent to the carbonyl group will be deshielded. The aromatic protons will show splitting patterns consistent with the substitution on the ring. The methyl protons will appear as a singlet.NMR provides detailed structural information.
¹³C NMR Spectroscopy The carbonyl carbon will have a characteristic resonance in the 160-180 ppm range.[23]
Gas Chromatography (GC) A single major peak should be observed for a pure sample.[24]GC is an excellent method for assessing purity and detecting volatile impurities.

Q4: Can I use an aqueous workup if my subsequent reaction step is performed in water?

A: No. It is critical to purify and isolate the this compound under anhydrous conditions first. Introducing the crude reaction mixture, which may contain unreacted chlorinating agents (like SOCl₂ or (COCl)₂), into an aqueous medium is extremely hazardous and will violently decompose the remaining reagent and your product. The purified acyl chloride should then be added carefully to the aqueous reaction medium under controlled conditions.

Experimental Protocol: Anhydrous Workup & Purification

This protocol is recommended following the synthesis of this compound from the corresponding carboxylic acid using a reagent like thionyl chloride or oxalyl chloride.

Objective: To isolate pure this compound while minimizing hydrolytic decomposition.

Materials:

  • Crude reaction mixture containing this compound.

  • Anhydrous toluene (or another high-boiling inert solvent).

  • Vacuum pump, distillation apparatus (short-path recommended for small scale), cold trap.

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Removal of Excess Chlorinating Agent:

    • Connect the reaction flask to a rotary evaporator. Remove the bulk of the solvent and excess chlorinating agent under reduced pressure.

    • To remove trace amounts, add anhydrous toluene to the flask and evaporate again.[16] Repeat this step twice to ensure all volatile acidic byproducts (HCl, SO₂) and excess reagent are removed.

  • Setup for Vacuum Distillation:

    • Quickly assemble the distillation apparatus, which has been oven or flame-dried to ensure it is free of moisture.

    • Use a magnetic stirrer in the distillation flask. Do not use porcelain boiling chips.[9]

    • Ensure all joints are well-sealed (a small amount of vacuum grease can be used, but avoid contamination of the product).[9]

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Once the vacuum is stable, gently heat the distillation flask using an oil bath.

    • Collect the fraction boiling at the expected temperature for the applied pressure (e.g., 108 °C at 24 mmHg).[25]

  • Storage:

    • Transfer the distilled, pure product into a pre-dried, nitrogen-flushed storage vessel.[17][19][20]

    • Seal the vessel tightly and store as recommended in the FAQ section.

References

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Benzoyl chloride - Chempedia. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.
  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

  • Chemistry Land. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

  • Save My Exams. (2025, January 10). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • TMP Chem. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Continuous-Flow Processes for the Production of Floxacin Intermediates. Retrieved from [Link]

  • Canadian Journal of Hospital Pharmacy. (2009). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Labcompare. (n.d.). This compound from Aladdin Scientific Corporation. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 5-Fluoro-2-methylbenzoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Fluoro-2-methylbenzoyl chloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to ensure your success. This guide is structured as a dynamic resource, addressing common challenges through detailed troubleshooting guides and frequently asked questions.

Core Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most reliable and common method for preparing this compound is the reaction of the parent carboxylic acid with a chlorinating agent, most notably thionyl chloride (SOCl₂).[1] This method is favored in both lab and industrial settings because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[2][3]

Experimental Protocol: Synthesis via Thionyl Chloride
  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. The reaction should be conducted in a well-ventilated fume hood.[1]

  • Charging the Reactor: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add 5-Fluoro-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 - 2.5 eq) to the flask via the addition funnel at room temperature.[4] A slight excess of thionyl chloride is used to ensure complete conversion.

  • Catalyst (Optional): For less reactive systems or to increase the reaction rate, a catalytic amount of N,N-dimethylformamide (DMF) (0.01 - 0.05 eq) can be added.[5]

  • Reaction: Heat the mixture to a gentle reflux (typically 70-80°C) and maintain for 2-4 hours.[5][6] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation, preferably under reduced pressure.[4]

  • Purification: The crude this compound can be purified by fractional distillation under vacuum to yield a clear, colorless to pale yellow liquid.[2][3]

Reaction Overview

G cluster_start Starting Materials cluster_reagents Conditions cluster_products Products & Byproducts SM1 5-Fluoro-2-methylbenzoic Acid Prod This compound SM1->Prod Main Transformation SM2 Thionyl Chloride (SOCl₂) SM2->Prod Cond1 Reflux (70-80°C) Cond1->Prod Cond2 Catalytic DMF (Optional) BP1 Sulfur Dioxide (SO₂) (gas) Prod->BP1 Forms BP2 Hydrogen Chloride (HCl) (gas) Prod->BP2 Forms

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My reaction yield is consistently low. What are the likely causes?

Answer: Low yield is a common issue that can typically be traced back to a few key areas:

  • Moisture Contamination: Acyl chlorides are highly reactive towards water and will readily hydrolyze back to the starting carboxylic acid.[7][8] Ensure your starting material is anhydrous and that all glassware is thoroughly dried. Performing the reaction under an inert atmosphere is critical.

  • Incomplete Reaction: The conversion may be incomplete. This can be due to insufficient heating, too short a reaction time, or an inadequate amount of thionyl chloride. Try increasing the reflux time or using a larger excess of the chlorinating agent.

  • Loss During Workup: Significant product loss can occur during the removal of excess thionyl chloride if the distillation is not performed carefully. This compound is a relatively volatile compound, and aggressive vacuum or heat can lead to co-distillation.

  • Purity of Starting Material: The purity of the initial 5-Fluoro-2-methylbenzoic acid is crucial. Impurities can interfere with the reaction.[9]

Troubleshooting Start Low Yield Observed CheckMoisture Check for Moisture Contamination Is glassware dry? Is starting material anhydrous? Is inert atmosphere maintained? Start->CheckMoisture First Check CheckReaction Assess Reaction Completion Was reflux temperature reached? Was reaction time sufficient? Was SOCl₂ excess adequate? Start->CheckReaction Second Check CheckWorkup Review Workup Procedure Was vacuum distillation too aggressive? Was product lost during transfer? Start->CheckWorkup Third Check CheckPurity Verify Starting Material Purity Analyze 5-Fluoro-2-methylbenzoic acid via NMR/HPLC Start->CheckPurity Fourth Check Action1 Solution: Dry all reagents and glassware. Use inert gas. CheckMoisture->Action1 If Moisture Suspected Action2 Solution: Increase reflux time or SOCl₂ stoichiometry. CheckReaction->Action2 If Incomplete Action3 Solution: Use fractional distillation and control vacuum carefully. CheckWorkup->Action3 If Loss Suspected Action4 Solution: Recrystallize or purify starting material before use. CheckPurity->Action4 If Impure

Caption: Decision tree for troubleshooting low reaction yields.

Question: The final product is dark or discolored. Why is this happening and how can I fix it?

Answer: Product discoloration often points to decomposition or the presence of non-volatile impurities.

  • Cause: Overheating during the reaction or distillation is a primary cause. Thionyl chloride can also contain sulfur impurities (e.g., sulfur chlorides) which can cause discoloration and may poison catalysts in subsequent steps.[10]

  • Solution:

    • Ensure the reaction temperature does not significantly exceed the reflux temperature.

    • Use freshly distilled thionyl chloride for sensitive substrates.

    • During purification, use vacuum distillation to keep the temperature as low as possible. If the color persists, a small amount of activated carbon can be added to the crude product before the final distillation, followed by filtration.

Question: The reaction seems to have stalled; gas evolution has stopped, but analysis shows significant starting material remaining. What should I do?

Answer: A stalled reaction is often due to the deactivation of the reagents or insufficient activation energy.

  • Cause: This can happen if the reaction temperature is too low or if a catalytic amount of DMF was not used and is necessary for your specific batch of starting material.

  • Solution: First, ensure your heating and stirring are adequate. If the reaction remains stalled, a small, cautious addition of DMF can sometimes restart it. DMF acts as a catalyst by forming a Vilsmeier intermediate with thionyl chloride, which is a more potent acylating agent.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between a carboxylic acid and thionyl chloride?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group first attacks the sulfur atom of thionyl chloride.[11] This forms a highly reactive chlorosulfite intermediate, which effectively converts the hydroxyl group into a much better leaving group.[12] A chloride ion, released in the process, then acts as a nucleophile, attacking the carbonyl carbon.[13] The intermediate collapses, eliminating SO₂ and HCl as gaseous byproducts, to form the final acyl chloride.

Mechanism cluster_step1 Step 1: Formation of Chlorosulfite Intermediate cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination a Carboxylic Acid (R-COOH) c Chlorosulfite Intermediate (R-CO-O-S(O)Cl) a->c b Thionyl Chloride (SOCl₂) b->c d Chloride Ion (Cl⁻) c->d releases e Tetrahedral Intermediate d->e f Acyl Chloride (R-COCl) e->f g SO₂ + HCl e->g

Sources

Identification of impurities in 5-Fluoro-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and managing impurities during your experiments. Our approach is rooted in practical, field-proven insights to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of this compound?

A1: Given its synthesis route and inherent reactivity, the most common impurities in this compound are:

  • 5-Fluoro-2-methylbenzoic acid: This is the primary hydrolysis product, formed when the acyl chloride reacts with moisture from the air or residual water in solvents. It is also the starting material for the synthesis of the acyl chloride, so its presence could indicate an incomplete reaction.[1][2][3]

  • Residual Thionyl Chloride (SOCl₂): If thionyl chloride is used as the chlorinating agent in the synthesis, trace amounts may remain if not completely removed during workup.[4]

  • Isomeric Impurities: Depending on the purity of the starting materials, you might encounter other positional isomers of fluoro-methylbenzoyl chloride.

  • Polymeric materials: Self-condensation or polymerization, although less common, can occur under certain conditions.

Q2: My this compound sample has a pungent, acidic odor. Is this normal?

A2: Yes, to some extent. Acyl chlorides are known for their sharp, irritating odors. However, a strong acidic smell, often resembling hydrochloric acid (HCl), can indicate ongoing hydrolysis. This is because the reaction of the acyl chloride with water produces 5-Fluoro-2-methylbenzoic acid and HCl gas. Proper storage under inert, anhydrous conditions is crucial to minimize degradation.[5]

Q3: Can I use water or methanol as a solvent for my experiments with this compound?

A3: It is highly discouraged to use protic solvents like water or methanol directly with this compound unless the intention is to perform a hydrolysis or esterification reaction. These solvents will readily react with the acyl chloride, consuming your starting material and forming the corresponding carboxylic acid or methyl ester.[1][6] For applications where the acyl chloride needs to remain intact, anhydrous aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (THF) should be used.

Q4: How should I properly store this compound to maintain its purity?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[5] Refrigeration is also recommended to slow down any potential degradation pathways.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: You observe one or more unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram when analyzing this compound.

Possible Cause & Troubleshooting Steps:

  • Hydrolysis: The most likely culprit is the formation of 5-Fluoro-2-methylbenzoic acid due to exposure to moisture.

    • Verification: Spike your sample with a known standard of 5-Fluoro-2-methylbenzoic acid. If the area of the suspect peak increases, its identity is confirmed.

    • Solution: Ensure all solvents, vials, and syringes are anhydrous. Prepare samples immediately before analysis. Consider using a derivatization method to stabilize the highly reactive acyl chloride.[1][7]

  • Solvent Reaction: If you are using a reactive solvent, the unexpected peaks could be reaction byproducts.

    • Verification: Analyze a blank solvent injection to rule out solvent-related impurities. Review the compatibility of your solvent with acyl chlorides.

    • Solution: Switch to a non-reactive, anhydrous solvent for sample preparation.

Issue 2: Inconsistent Results in Quantitative NMR (qNMR)

Symptom: You are getting variable purity assays when using quantitative Nuclear Magnetic Resonance (qNMR).

Possible Cause & Troubleshooting Steps:

  • On-going Sample Degradation: The high reactivity of the acyl chloride can lead to degradation within the NMR tube, especially if there is residual water in the deuterated solvent.

    • Verification: Re-run the NMR spectrum of the same sample after a few hours. A decrease in the acyl chloride signals and an increase in signals corresponding to the carboxylic acid would confirm degradation.

    • Solution: Use high-purity, anhydrous deuterated solvents. Prepare the NMR sample immediately before acquisition.

  • Improper Internal Standard Selection: The internal standard might be reacting with the acyl chloride.

    • Verification: Check for any new peaks that might indicate a reaction between your sample and the internal standard.

    • Solution: Choose an inert internal standard. Hexamethylcyclotrisiloxane (D6) or 1,3,5-trimethoxybenzene are often suitable choices for qNMR of reactive species.

Analytical Protocols for Impurity Identification

Protocol 1: Identification of 5-Fluoro-2-methylbenzoic Acid by HPLC with Derivatization

This method is ideal for trace-level detection of the acyl chloride and its primary degradant. The high reactivity of acyl chlorides makes their direct analysis challenging; therefore, a derivatization step is employed to create a more stable and easily detectable compound.[1][7][8]

Experimental Protocol:

  • Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with anhydrous acetonitrile.

    • Transfer 1 mL of this solution to a clean, dry vial.

  • Derivatization Reaction:

    • Add 1 mL of the 2-nitrophenylhydrazine solution to the sample vial.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.[1][7]

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 395 nm (for the derivative).[1]

    • Injection Volume: 10 µL.

Data Interpretation: The derivatized this compound will have a specific retention time. The presence of 5-Fluoro-2-methylbenzoic acid can be confirmed by comparing the retention time with a standard or by using a diode-array detector (DAD) to compare UV spectra.

Diagram of the HPLC Derivatization Workflow:

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis reagent Prepare 2-Nitrophenylhydrazine Solution mix Mix Sample and Reagent reagent->mix sample Prepare 5-Fluoro-2-methylbenzoyl Chloride Solution sample->mix react React at Room Temperature (30 min) mix->react inject Inject into HPLC-UV/DAD react->inject detect Detect Derivative at 395 nm inject->detect identify Identify Impurities detect->identify

Caption: Workflow for HPLC analysis with derivatization.

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.[9][10][11]

Experimental Protocol:

  • Sample Preparation (Esterification for improved stability):

    • To a vial containing approximately 5 mg of the this compound sample, add 1 mL of anhydrous methanol.

    • The reaction is typically rapid at room temperature. The acyl chloride will be converted to its methyl ester derivative (methyl 5-fluoro-2-methylbenzoate).

  • GC-MS Analysis:

    • GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

Data Interpretation: The mass spectrum of each separated peak can be compared to a library (e.g., NIST) for tentative identification. The primary peak will correspond to the methyl ester derivative of the main compound. Impurities will be identified by their respective mass spectra. For example, any unreacted 5-Fluoro-2-methylbenzoic acid will also be esterified to the same methyl ester, so this method is best for identifying other types of impurities.

Diagram of the GC-MS Impurity Profiling Logic:

GCMS_Logic Start Sample of 5-Fluoro-2- methylbenzoyl chloride Derivatize Derivatize with Methanol (Esterification) Start->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separate Components (GC) Inject->Separate Ionize Ionize & Fragment (MS) Separate->Ionize Detect Detect Fragments Ionize->Detect Identify Identify Impurities via Mass Spectra Library Detect->Identify

Caption: Logical flow for impurity identification by GC-MS.

Protocol 3: Structural Confirmation and Impurity Identification by NMR Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the main component and any significant impurities.[12][13][14]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • For detailed structural analysis of impurities, 2D NMR experiments such as COSY, HSQC, and HMBC can be very informative.

Data Interpretation:

  • ¹H NMR: The spectrum of pure this compound will show characteristic signals for the aromatic protons and the methyl group protons. Impurities will present as additional, smaller signals. The presence of 5-Fluoro-2-methylbenzoic acid would be indicated by a broad singlet for the carboxylic acid proton (typically >10 ppm).

  • ¹³C NMR: The carbonyl carbon of the acyl chloride has a characteristic chemical shift in the range of 160-180 ppm. The carbonyl of the corresponding carboxylic acid will appear at a slightly different chemical shift.

  • ¹⁹F NMR: This is particularly useful for identifying any fluorine-containing impurities.

Summary of Expected NMR Signals:

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HAr-H 7.0 - 8.2
-CH~2.5
-COOH (impurity)>10 (broad)
¹³CC =O (Acyl Chloride)160 - 180
Ar-C 110 - 165
-C H₃~20
¹⁹FAr-F -110 to -120 (relative to CFCl₃)

References

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. [Link]

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

  • Benzoyl chloride - analysis. Analytice. [Link]

  • Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. [Link]

  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. ResearchGate. [Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. [Link]

  • Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • [A level chemistry] testing for an acyl chloride. Reddit. [Link]

  • This compound. ChemBK. [Link]

  • Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]

  • Which benzoyl chloride undergoes hydrolysis faster in water?. Reddit. [Link]

  • Impurity Profiling and Structure Elucidation via ACD/Labs. YouTube. [Link]

  • Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. Canadian Journal of Hospital Pharmacy. [Link]

  • CN106397148A - Benzal chloride hydrolysis method.
  • S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed. [Link]

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Technical Support Center: Column Chromatography of 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Fluoro-2-methylbenzoyl chloride. This document provides field-proven insights and troubleshooting advice tailored for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your purification is both successful and reproducible.

The Primary Challenge: Taming a Reactive Molecule

This compound is a valuable synthetic intermediate, but its purification via column chromatography is not trivial. The primary challenge stems from the high reactivity of the acyl chloride functional group.[1] This group is exceptionally electrophilic and therefore highly susceptible to hydrolysis by water or reaction with other nucleophiles (like alcohols).[2][3]

Standard silica gel, the most common stationary phase, presents two main problems:

  • Adsorbed Water: It naturally contains water molecules, which can readily hydrolyze the acyl chloride to the corresponding, more polar, carboxylic acid (5-fluoro-2-methylbenzoic acid).[4][5]

  • Acidity: The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the degradation of sensitive compounds.[4][5]

This guide is structured to address these challenges head-on, providing you with the knowledge to prevent on-column degradation and achieve high purity.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the setup of your purification method.

Q1: What is the best stationary phase for purifying this compound?

While standard silica gel (60 Å, 230-400 mesh) can be used with extreme care, its inherent acidity and water content make it a risky choice.[4][6] We recommend considering these more robust options:

  • Deactivated Silica Gel (Recommended): This is often the best choice. By neutralizing the acidic silanol groups, you significantly reduce the risk of compound degradation. You can easily prepare this by flushing a pre-packed column with your starting eluent containing 1-2% triethylamine (or another non-nucleophilic base), followed by re-equilibration with the starting eluent alone.[4]

  • Neutral or Basic Alumina: Alumina is a good alternative for acid-sensitive compounds.[4][7] Ensure you use neutral or basic alumina (Brockmann I-III), as acidic alumina would pose the same problems as silica.

  • Florisil®: This is a magnesium silicate-based adsorbent that is milder and less acidic than silica gel. It can be an effective option for less challenging separations where the primary concern is avoiding an acidic stationary phase.[6][7]

Q2: Which mobile phase (eluent) system should I use?

For normal-phase chromatography of a moderately polar compound like this compound, a mixture of a non-polar and a more polar solvent is standard.[4][7]

  • Recommended Systems:

    • Hexane/Ethyl Acetate

    • Hexane/Dichloromethane

  • Critical Consideration: Solvents must be anhydrous. Use freshly opened bottles of anhydrous solvents or solvents dried over molecular sieves. The presence of water in your mobile phase will lead to hydrolysis of the product.[2]

Q3: How do I determine the optimal mobile phase ratio?

The ideal solvent ratio must be determined empirically using Thin-Layer Chromatography (TLC) before running the column.[4]

  • Dissolve a small amount of your crude reaction mixture.

  • Spot the mixture onto a silica gel TLC plate.

  • Develop the plate using various ratios of your chosen solvent system (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

  • Visualize the spots (e.g., under UV light).

Your goal is to find a solvent system where the desired product, this compound, has a Retention Factor (Rf) value of approximately 0.2-0.3 .[4] An Rf in this range provides the best balance for achieving good separation from impurities on a column.[8] A much higher Rf means the compound will elute too quickly with poor separation, while a lower Rf can lead to broad peaks and excessively long run times.[9]

Q4: My crude sample doesn't dissolve well in the non-polar starting eluent. How should I load it onto the column?

This is a very common issue. Loading the sample in a strong, polar solvent will ruin the separation by creating a broad, poorly resolved band. The best solution is dry loading .[4][10] This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then carefully added to the top of your column. See the detailed protocol below.

Troubleshooting Guide

Even with the best plan, unexpected issues can arise. This section addresses specific problems you might encounter during the experiment.

ProblemProbable Cause(s)Recommended Solution(s)
My compound decomposed on the column. (Identified by TLC analysis of fractions showing a new, more polar spot, likely the carboxylic acid).1. The acyl chloride was hydrolyzed by water on the silica gel.[4][5]2. The acidic nature of the silica gel catalyzed decomposition.[6]1. Use Deactivated Silica: Flush the column with a hexane/triethylamine mixture before use to neutralize acidic sites.[4]2. Use Anhydrous Solvents: Ensure your mobile phase is completely dry.[2]3. Work Quickly: Minimize the time the compound spends on the column.4. Consider Alumina/Florisil: Switch to a non-acidic stationary phase.[6][7]
I have poor separation and my compounds are co-eluting. 1. The mobile phase is too polar, causing compounds to elute too quickly.2. The column was overloaded with too much sample.3. Improper sample loading (e.g., using too much of a strong solvent).1. Optimize Mobile Phase: Re-run TLCs to find a less polar solvent system that gives a product Rf of 0.2-0.3.[4]2. Reduce Sample Load: The mass of the crude sample should generally be 1-5% of the mass of the stationary phase.[11]3. Use Dry Loading: This is the best way to ensure a tight, narrow starting band for your sample.[10]
My compound is not eluting from the column. 1. The mobile phase is not polar enough.2. The compound has decomposed into a very polar baseline material that is irreversibly adsorbed to the silica.[6]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution).2. Test for Stability: Before running the column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot at the baseline that wasn't there initially, your compound is not stable on silica.[6] In this case, you must use a deactivated or alternative stationary phase.
I see significant streaking or tailing of my spot on TLC. 1. The compound is reacting with the acidic silica on the TLC plate.[5]2. The sample is too concentrated on the TLC spot.3. The compound is interacting with residual acidic sites on the stationary phase.1. Confirm Stability: The streaking may be a sign of on-plate decomposition.[5]2. Dilute Sample: Ensure the spotting solution is not overly concentrated.3. Use Buffered Mobile Phase (Advanced): Adding a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid (if compatible with your compound) or triethylamine to the eluent can sometimes improve peak shape, but this should be done cautiously as it can affect separation.

Experimental Protocols & Visual Workflows

General Column Chromatography Workflow

The following diagram illustrates the logical flow for a successful column chromatography purification.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Determine Rf & Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Run Solvent) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine & Concentrate Pure Fractions Analyze->Combine Final 8. Final Characterization (NMR, MS, etc.) Combine->Final

Caption: Standard workflow for column chromatography purification.

Protocol 1: Dry Loading for Samples with Poor Solubility

This technique is highly recommended for this compound to ensure a narrow sample band and optimal separation.[4][10]

  • In a small round-bottom flask, dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether).

  • Add a small amount of dry silica gel to the solution (typically 2-3 times the mass of your crude sample).

  • Gently swirl the flask to ensure the silica is fully wetted and suspended.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude sample adsorbed onto silica.

  • Carefully layer this powder onto the top of your packed chromatography column.

  • Gently add a thin protective layer of sand on top of the sample layer before slowly adding the eluent.

Troubleshooting Decision Tree

When faced with a problem, a logical diagnostic process is key.

G cluster_causes cluster_solutions Problem Problem Encountered: Poor Result Decomposition Decomposition? Problem->Decomposition WrongSolvent Wrong Solvent System? Problem->WrongSolvent BadLoading Improper Loading? Problem->BadLoading Deactivate Deactivate Silica Use Alumina/Florisil Decomposition->Deactivate Check stability on TLC plate ReTLC Re-run TLCs Aim for Rf 0.2-0.3 WrongSolvent->ReTLC Optimize eluent polarity DryLoad Use Dry Loading Reduce Sample Amount BadLoading->DryLoad Ensure narrow starting band

Caption: A decision tree for troubleshooting common chromatography issues.

References
  • LookChem. Purification of Benzoyl chloride. Chempedia. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. [Link]

  • SIELC Technologies. Separation of Benzoyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. TLC analysis of ABTC: TLC was performed for ABTC. Benzoyl chloride (A)...[Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?[Link]

  • Chegg.com. (2020, April 21). Solved 1. How would you predict the relative Rf values of...[Link]

  • Chemical Communications (RSC Publishing). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]

  • Organic Chemistry at CU Boulder. Column Chromatography. [Link]

  • Wikipedia. Protecting group. [Link]

  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?[Link]

  • Chromatography Forum. (2010, October 31). Separation of Acyl halides with HPLC. [Link]

  • University of Toronto. Thin Layer Chromatography (TLC). [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. [Link]

  • Shimadzu. 8. Methods in Developing Mobile Phase Condition for C18 Column. [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

  • Organic Chemistry at CU Boulder. Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Fluoro-2-methylbenzoyl chloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on extensive laboratory experience and a thorough review of established protocols. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and safely manage byproducts.

I. Reaction Overview and Core Challenges

The synthesis of this compound from 5-Fluoro-2-methylbenzoic acid is a fundamental transformation in medicinal chemistry and materials science.[1][2] The most common and efficient method involves the use of a chlorinating agent, with thionyl chloride (SOCl₂) being a prevalent choice due to its reactivity and the convenient removal of its byproducts.[3][4][5]

The primary reaction is as follows:

C₈H₇FO₂ + SOCl₂ → C₈H₆ClFO + SO₂ (g) + HCl (g)

While this reaction is generally robust, the evolution of gaseous hydrogen chloride (HCl) and sulfur dioxide (SO₂) presents a significant challenge, particularly at scale.[6] Inadequate management of these acidic gases can lead to safety hazards, environmental concerns, and potential degradation of acid-sensitive materials. This guide will focus on providing practical solutions for the effective neutralization and management of the HCl byproduct.

II. Frequently Asked Questions (FAQs) and Troubleshooting

How can I effectively and safely neutralize the HCl gas generated during the reaction?

The most common and effective method for neutralizing HCl gas is through the use of a wet scrubber system.[7][8][9] This involves bubbling the off-gases from your reaction through a basic solution.

Troubleshooting Guide:

  • Issue: Inefficient HCl trapping leading to corrosive fumes in the fume hood.

    • Cause: The scrubbing solution may be saturated, or the gas flow rate is too high for the scrubber's capacity.

    • Solution:

      • Monitor the pH of the scrubbing solution. A significant drop in pH indicates saturation. Replace the solution with a fresh batch. Continuous pH monitoring can be implemented for larger-scale reactions.[10]

      • Increase the volume or concentration of the scrubbing solution. A larger volume or a higher concentration of the basic solution will provide a greater capacity for neutralization.

      • Reduce the reaction rate. If the gas evolution is too vigorous, consider slowing the addition of thionyl chloride or lowering the reaction temperature to control the rate of HCl generation.

      • Use a more efficient scrubbing setup. A fritted gas dispersion tube will create smaller bubbles, increasing the surface area for gas-liquid contact and improving absorption efficiency. For larger scales, a packed bed scrubber can be employed.[8][9]

  • Issue: "Suck-back" of the scrubbing solution into the reaction vessel.

    • Cause: A rapid decrease in temperature or pressure within the reaction flask can create a vacuum, drawing the liquid from the scrubber back into the reaction.

    • Solution:

      • Incorporate an empty trap between the reaction vessel and the gas scrubber. This will catch any liquid that is pulled back before it reaches your reaction.

      • Maintain a gentle positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction and cooling phases. This will prevent the formation of a vacuum.

What are the recommended scrubbing solutions for HCl neutralization?

Several options are available, each with its own advantages and considerations.

Scrubbing SolutionConcentrationAdvantagesDisadvantages
Sodium Hydroxide (NaOH) 1-5 MHighly effective and readily available.[7][11]The neutralization reaction is highly exothermic. Can cause suck-back if not managed carefully.
Sodium Bicarbonate (NaHCO₃) Saturated SolutionMilder base, less exothermic reaction.[12]Can foam significantly due to CO₂ evolution, requiring a larger headspace in the scrubber.
Water N/ASimple and readily available. HCl is highly soluble in water.[13]The resulting hydrochloric acid solution is still corrosive and requires subsequent neutralization before disposal.

Expert Recommendation: For most lab-scale syntheses, a 2 M solution of sodium hydroxide is a robust and effective choice. However, for reactions where precise temperature control is critical, or for larger-scale operations where the exotherm from neutralization could be problematic, a saturated sodium bicarbonate solution may be a safer alternative.

What are the key safety precautions when working with thionyl chloride and managing HCl gas?

Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to produce HCl and SO₂ gases.[14][15] Strict adherence to safety protocols is paramount.

Safety Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or rubber), safety goggles, a face shield, and a lab coat.[16][17]

  • Fume Hood: All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[16]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent the reaction of thionyl chloride with atmospheric moisture.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[16] Have an appropriate spill kit for corrosive materials available.

  • Quenching Excess Reagent: Excess thionyl chloride should be quenched slowly and carefully by adding it to a large volume of cold water or a basic solution in a fume hood. Be prepared for a vigorous reaction with the evolution of acidic gases.

How can I monitor the completion of the reaction?

The reaction between a carboxylic acid and thionyl chloride is typically driven to completion by refluxing the mixture.[18][19]

Monitoring Techniques:

  • Gas Evolution: The cessation of gas evolution (bubbling) is a strong indicator that the reaction is nearing completion.[19]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (typically around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (typically around 1780-1815 cm⁻¹) can be used to monitor the reaction progress.

  • Thin Layer Chromatography (TLC): While less common for this specific reaction due to the reactivity of the acyl chloride, it can be used if the product is derivatized to a more stable compound (e.g., an ester or amide) prior to analysis.

III. Experimental Workflow and Visualization

Step-by-Step Protocol for this compound Synthesis with HCl Management
  • Apparatus Setup:

    • Assemble a two- or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. .

    • Connect the outlet of the reflux condenser to an empty safety trap, and then to a gas scrubber containing a 2 M NaOH solution. Ensure all connections are secure. .

  • Reagent Charging:

    • Under a nitrogen atmosphere, charge the reaction flask with 5-Fluoro-2-methylbenzoic acid. .

    • Add a suitable solvent (e.g., toluene or dichloromethane) if desired, although the reaction can often be run neat. .

    • Add thionyl chloride to the addition funnel. A slight excess (1.5-2.0 equivalents) is typically used.[18] .

  • Reaction:

    • Slowly add the thionyl chloride to the stirred solution of the carboxylic acid. The reaction may be exothermic, so cooling with an ice bath may be necessary during the addition. .

    • Once the addition is complete, heat the reaction mixture to a gentle reflux. .

    • Continue refluxing until gas evolution ceases. This typically takes 1-3 hours.[18] .

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. .

    • Remove the excess thionyl chloride and solvent under reduced pressure.[6] This should be done with a trap cooled by dry ice/acetone to capture the volatile thionyl chloride. .

    • The crude this compound can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation. .

Diagrams

HCl_Scrubbing_Setup reaction_vessel Reaction Vessel (5-Fluoro-2-methylbenzoic acid + Thionyl Chloride) condenser Reflux Condenser reaction_vessel->condenser Off-gases (HCl, SO₂) safety_trap Empty Safety Trap condenser->safety_trap gas_scrubber Gas Scrubber (2M NaOH) safety_trap->gas_scrubber HCl, SO₂ fume_hood Fume Hood Exhaust gas_scrubber->fume_hood Neutralized Gas

Caption: Experimental setup for HCl gas scrubbing.

Troubleshooting_Workflow start HCl Fumes Detected in Hood check_ph Check Scrubber pH start->check_ph ph_low pH is low (< 9) check_ph->ph_low replace_solution Replace Scrubbing Solution ph_low->replace_solution Yes check_flow Check Gas Flow Rate ph_low->check_flow No resolved Issue Resolved replace_solution->resolved flow_high Flow Rate Too High? check_flow->flow_high reduce_rate Reduce Reaction Rate (Cooling / Slower Addition) flow_high->reduce_rate Yes increase_capacity Increase Scrubber Capacity (More Solution / Better Dispersion) flow_high->increase_capacity No reduce_rate->resolved increase_capacity->resolved

Caption: Troubleshooting flowchart for inefficient HCl scrubbing.

IV. Concluding Remarks

The successful synthesis of this compound hinges on the careful management of the HCl byproduct. By implementing a robust gas scrubbing system and adhering to strict safety protocols, researchers can ensure a safe and efficient reaction. This guide provides a foundation for troubleshooting common issues, but we encourage you to consult the referenced literature for a deeper understanding of the underlying principles.

V. References

  • AIMEQUIP. (2024, July 16). Chemical Reaction Mechanisms of Scrubbers. Retrieved from

  • Schutte & Koerting. Wet scrubbing of acidic gases. Retrieved from

  • Mach Engineering. Hydrochloric Acid Scrubber System. Retrieved from

  • De Dietrich. HCl Treatment. Retrieved from

  • Torch-Air. HCl Scrubber: Operation, Review of Types, Efficiency, Cost and Selection. Retrieved from

  • CAMEO Chemicals - NOAA. THIONYL CHLORIDE. Retrieved from

  • Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from

  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from

  • ChemicalBook. (2025, September 27). Thionyl chloride - Safety Data Sheet. Retrieved from

  • Merck Millipore. (2025, December 10). SAFETY DATA SHEET - Thionyl chloride. Retrieved from

  • Reddit. (2023, December 10). What would you put in this trap to neutralize HCl gas created by reaction?. Retrieved from

  • Ossila. 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6. Retrieved from

  • Organic Syntheses. Procedure. Retrieved from

  • Wikipedia. Acyl chloride. Retrieved from

  • Google Patents. US4851160A - Process for the preparation of benzoic acid derivatives. Retrieved from

  • Study.com. Neutralizing Hydrochloric Acid | Process & Calculations. Retrieved from

  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.). Retrieved from

  • Chemguide. preparation of acyl chlorides (acid chlorides). Retrieved from

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from

  • Eureka | Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from

  • Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. (2020, June 9). Retrieved from

  • Fluorochem. This compound. Retrieved from

  • Google Patents. CN101302016A - Hydrochloric acid neutralisation degasification method for alkali making filtrated stock. Retrieved from

  • ResearchGate. 19.2 PREPARATION OF ACYL CHLORIDES. Retrieved from

  • BLD Pharm. 33184-16-6|5-Fluoro-2-methylbenzoic acid. Retrieved from

  • PrepChem.com. Synthesis of 2-methylbenzoyl chloride. Retrieved from

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from

  • ResearchGate. (2025, August 6). Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids. Retrieved from

  • From Lab to Industry: The Production Process of Hydrochloric Acid. (2023, September 2). Retrieved from

Sources

Technical Support Center: Catalyst Selection for 5-Fluoro-2-methylbenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 5-Fluoro-2-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into catalyst selection and troubleshooting for this versatile reagent. Our goal is to move beyond simple protocols and explain the fundamental principles that govern reaction success, enabling you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types for this compound, and which general classes of catalysts are recommended?

This compound is a reactive acyl chloride primarily used in two major classes of reactions:

  • Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): This reaction forms a new carbon-carbon bond by attaching the 5-fluoro-2-methylbenzoyl group to an aromatic ring.[1][2] The reaction requires a strong Lewis acid catalyst to activate the acyl chloride.[2][3] Common choices include Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), and Titanium tetrachloride (TiCl₄).[4]

  • Nucleophilic Acyl Substitution (Esterification & Amidation): This involves the reaction of the acyl chloride with nucleophiles like alcohols, phenols, or amines to form esters and amides, respectively.[1] While these reactions can sometimes proceed without a catalyst, they are often slow. The use of a nucleophilic catalyst, most notably 4-(Dimethylamino)pyridine (DMAP), can accelerate the reaction rate by orders of magnitude.[5][6]

Q2: How does the substitution pattern of this compound influence catalyst selection and reactivity?

The electronic and steric properties of this specific molecule are critical to consider:

  • Electronic Effects: The fluorine atom at the 5-position is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. This makes the acyl chloride more reactive toward nucleophiles. In Friedel-Crafts reactions, this deactivating group on the acylating agent necessitates the use of a potent Lewis acid catalyst to generate the required acylium ion.[7]

  • Steric Effects: The methyl group at the 2-position (ortho to the carbonyl group) introduces significant steric hindrance. This can slow down the approach of both the catalyst and the nucleophile/aromatic substrate. For sterically hindered substrates, catalyst choice is paramount. In esterifications, the high activity of a catalyst like DMAP is often necessary to overcome this hindrance.[8] In Friedel-Crafts reactions, the steric bulk may influence the regioselectivity of the acylation on the aromatic substrate.

Q3: Can you explain the mechanism of DMAP catalysis for esterification and amidation reactions?

4-(Dimethylamino)pyridine (DMAP) is a hyper-efficient nucleophilic catalyst, not a simple base.[5][9] Its mechanism dramatically increases acylation rates.

The catalytic cycle involves two main steps:

  • Formation of a Highly Reactive Intermediate: The pyridine nitrogen of DMAP, which is highly nucleophilic due to the electron-donating dimethylamino group, attacks the electrophilic carbonyl carbon of the this compound.[5][10] This displaces the chloride ion and forms a resonance-stabilized N-acylpyridinium salt.[5]

  • Acyl Group Transfer: This N-acylpyridinium intermediate is a significantly more potent acylating agent than the starting acyl chloride.[5] The alcohol or amine nucleophile then attacks the carbonyl carbon of this activated intermediate. This step is highly favorable because DMAP is an excellent leaving group, and its departure regenerates the catalyst for the next cycle.[11]

This mechanism is far more efficient than simple base catalysis (e.g., using triethylamine), where the base only serves to deprotonate the nucleophile or scavenge the HCl byproduct.[9]

DMAP_Catalysis cluster_regeneration AcylCl 5-Fluoro-2-methylbenzoyl Chloride (R-COCl) Intermediate N-Acylpyridinium Salt [R-CO-DMAP]⁺ Cl⁻ AcylCl->Intermediate + DMAP (Nucleophilic Attack) DMAP DMAP Product Acylated Product (R-CO-Nu) Intermediate->Product + Nucleophile (Nu-H) (Acyl Transfer) Nucleophile Nucleophile (Nu-H) Regen_DMAP DMAP (Regenerated) Product->Regen_DMAP + [DMAP-H]⁺ Regen_DMAP->DMAP - H⁺ (via Base) HCl_Scavenger Base (e.g., NEt₃) Scavenges HCl Troubleshooting_FC Start Low Yield in Friedel-Crafts Acylation Check_Conditions Verify Anhydrous Conditions (Solvent, Glassware, N₂/Ar) Start->Check_Conditions Check_Catalyst Review Catalyst (Fresh? Stoichiometry > 1.0 eq?) Start->Check_Catalyst Check_Substrate Analyze Substrate (Is the arene electron-rich enough?) Start->Check_Substrate Check_Temp Optimize Temperature (Too low? Too high?) Start->Check_Temp Action_Dry Action: Rigorously dry all components. Use fresh solvent. Check_Conditions->Action_Dry Issue Suspected Action_Catalyst Action: Use fresh, anhydrous Lewis acid. Increase loading to 1.2 eq. Check_Catalyst->Action_Catalyst Issue Suspected Action_Substrate Action: Consider a more potent Lewis acid (e.g., AlCl₃) or a different synthetic route. Check_Substrate->Action_Substrate Arene is Deactivated Action_Temp Action: Run small-scale trials at different temperatures (e.g., 0°C, RT, 50°C). Check_Temp->Action_Temp Not Optimized Outcome_Success Yield Improved Outcome_Fail Still Low Yield Action_Dry->Outcome_Success Action_Catalyst->Outcome_Success Action_Substrate->Outcome_Fail Action_Temp->Outcome_Success

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation. [12]

Problem 2: My esterification/amidation reaction is sluggish and incomplete, even with a base.

This often occurs when relying on a simple non-nucleophilic base (like triethylamine or pyridine) with sterically hindered reactants.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: Triethylamine or pyridine are primarily HCl scavengers and weak catalysts. [6]For a sterically hindered acyl chloride like this compound, or with a bulky alcohol/amine, their catalytic activity is insufficient for rapid conversion.

    • Solution: Introduce a true nucleophilic catalyst. Adding a small amount of DMAP (0.05 - 0.2 equivalents) will dramatically accelerate the reaction by activating the acyl chloride via the N-acylpyridinium intermediate. [5][13]

  • Poor Nucleophile: The alcohol or amine may be a poor nucleophile due to steric hindrance or electronic effects (e.g., phenols, anilines with electron-withdrawing groups).

    • Solution: DMAP is particularly effective for acylating low-activity alcohols and phenols. [6]For very difficult amidations, you may need to convert the amine to a more nucleophilic species (e.g., deprotonation with a stronger base) or use specialized coupling agents, although with an acyl chloride, this is less common.

Experimental Protocol: DMAP-Catalyzed Esterification of a Hindered Phenol

This protocol demonstrates the use of DMAP to overcome poor reactivity.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 eq.), triethylamine (1.5 eq., to act as an HCl scavenger), and DMAP (0.1 eq.) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in a small amount of anhydrous solvent and add it dropwise to the cooled solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the bases. Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Purification: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [5][14]

Q4: Are there recyclable or more environmentally friendly catalyst options?

Yes, research has focused on developing more sustainable catalytic systems.

  • For Esterification/Amidation: DMAP hydrochloride (DMAP·HCl) has been shown to be an effective and recyclable catalyst for acylations. [15][16]It can often be recovered and reused multiple times without significant loss of activity. [16]Polystyrene-supported DMAP is another option that allows for simple filtration to recover the catalyst. [13]* For Friedel-Crafts Acylation: Solid acid catalysts, such as zeolites or phosphotungstic acid on a support, are greener alternatives to stoichiometric Lewis acids. [4][17]They can be filtered off and reused, minimizing waste. However, they typically require higher reaction temperatures and may not be as reactive as traditional Lewis acids. [4]

References

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239). Available at: [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at: [Link]

  • ACS Publications. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Available at: [Link]

  • 4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions. (n.d.). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • PMC - NIH. (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. Available at: [Link]

  • ResearchGate. (n.d.). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. Available at: [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Available at: [Link]

  • Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available at: [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]

  • PMC - NIH. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Available at: [Link]

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2025). Available at: [Link]

  • TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. (n.d.). Available at: [Link]

  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation of arenes with benzoyl chloride (BzCl) as the... Available at: [Link]

  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • ResearchGate. (2022). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Google Patents. (n.d.). Catalyst for use in esterification reaction and method for catalyzing...
  • Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. (2025). Available at: [Link]

  • Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells. (n.d.). Available at: [Link]

  • PMC - NIH. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Available at: [Link]

Sources

Impact of temperature on 5-Fluoro-2-methylbenzoyl chloride stability

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support guide for 5-Fluoro-2-methylbenzoyl chloride (CAS No. 21900-39-0). This document serves as a critical resource for researchers, chemists, and production managers who utilize this highly reactive intermediate. As an acyl chloride, its stability is intrinsically linked to storage and handling conditions, with temperature being a primary factor influencing its integrity and performance in synthetic applications.[1][2] This guide provides in-depth, experience-driven advice to help you mitigate degradation, troubleshoot common issues, and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary and most rapid degradation pathway is hydrolysis.[2][3][4] The acyl chloride functional group is highly electrophilic and reacts readily with nucleophiles, particularly water from atmospheric moisture.[2] This reaction is often vigorous and results in the formation of the corresponding carboxylic acid (5-Fluoro-2-methylbenzoic acid) and hydrochloric acid (HCl).[2][4] Elevated temperatures accelerate the rate of this hydrolysis, making strict moisture control and temperature management essential.

Q2: What are the recommended storage conditions to ensure the stability of this reagent?

A2: To maximize shelf-life and maintain purity, this compound should be stored under a combination of controlled temperature and atmospheric conditions. The ideal protocol involves storing the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at reduced temperatures.[5]

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential decomposition and hydrolysis reactions. Some suppliers recommend keeping it cool.[6][7]
Atmosphere Inert Gas (Nitrogen/Argon)Displaces atmospheric moisture, preventing the primary degradation pathway of hydrolysis.[5]
Container Tightly Sealed, PTFE-lined capPrevents ingress of ambient air and moisture.[5] A bottle stored inside a larger container with a desiccant can provide an extra layer of protection.[8]
Location Ventilated, Corrosives CabinetEnsures safety in case of accidental leakage, as HCl gas is a byproduct of hydrolysis.

Q3: I noticed the liquid has a faint yellow color. Is it still usable?

A3: A clear, colorless to pale yellow appearance is generally considered acceptable for this product.[9][10] However, a significant change in color, such as turning dark yellow or brown, may indicate degradation or the presence of impurities. If a color change is observed, it is highly recommended to perform a quality control (QC) check, such as an NMR analysis or a test reaction on a small scale, before committing the material to a large-scale synthesis.

Q4: Can I store this compound in a freezer?

A4: While lower temperatures generally slow chemical reactions, storing in a freezer is not always recommended. The primary risk is condensation. When the very cold container is removed from the freezer, moisture from the ambient air will rapidly condense on its surfaces, increasing the risk of water ingress when the container is opened. If freezer storage is necessary, the container must be allowed to warm to room temperature completely before opening. A better practice is refrigerated storage (2-8°C) combined with robust moisture control.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during synthesis, linking them back to the stability and quality of the this compound reagent.

Issue 1: Low or No Yield in Acylation Reactions (e.g., Friedel-Crafts)

  • Possible Cause: Degradation of the acyl chloride. If the reagent has been improperly stored or handled, a significant portion may have hydrolyzed to the unreactive 5-Fluoro-2-methylbenzoic acid.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before the reaction, run a quick quality check. An IR spectrum should show a strong carbonyl (C=O) stretch around 1770-1800 cm⁻¹. The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) suggests significant carboxylic acid contamination.

    • Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle of this compound. It is good practice to aliquot stock bottles into smaller, single-use quantities to prevent contamination of the entire stock.[5]

    • Ensure Anhydrous Conditions: Acylation catalysts like AlCl₃ are extremely sensitive to moisture.[11][12][13] Ensure all glassware is flame- or oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere.[14] Water will deactivate the catalyst and hydrolyze the starting material.

Issue 2: Inconsistent Reaction Times or Stalled Reactions

  • Possible Cause: Partial degradation of the acyl chloride leads to inaccurate stoichiometry. If a portion of the reagent is already hydrolyzed, the actual molar amount of active acyl chloride is lower than calculated.

  • Troubleshooting Steps:

    • Perform Titration: For critical applications, the purity of the acyl chloride can be determined via titration. A common method involves reacting a known quantity of the acyl chloride with a nucleophile (e.g., an amine or alcohol) in the presence of a base and then back-titrating the excess base.

    • Adjust Stoichiometry: If titration is not feasible, consider adding a slight excess (e.g., 1.05-1.1 equivalents) of the this compound to compensate for potential minor degradation, while monitoring the reaction closely to avoid side products.

Issue 3: Formation of Unexpected Byproducts

  • Possible Cause: Thermal decomposition at elevated reaction temperatures. While hydrolysis is the primary concern at ambient temperatures, excessively high reaction temperatures can lead to decarboxylation or other side reactions.[11][12]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Carefully control the reaction temperature. If the reaction is exothermic, ensure efficient stirring and use an ice bath during reagent addition.[11]

    • Review Literature: Check for literature precedents for similar acylation reactions to determine the optimal temperature range. Some reactions proceed well at room temperature, while others may require gentle heating.[11]

Below is a logical workflow for troubleshooting issues related to reagent stability.

G start Low Yield or Inconsistent Results check_reagent Check Reagent Appearance (Color, Clarity) start->check_reagent check_storage Review Storage & Handling (Temp, Inert Gas, Age) start->check_storage qc_analysis Perform QC Analysis (e.g., IR, NMR, Titration) check_reagent->qc_analysis is_degraded Is Reagent Degraded? qc_analysis->is_degraded check_storage->is_degraded use_new Use Fresh Reagent Aliquot for future use is_degraded->use_new Yes optimize_conditions Re-evaluate Reaction Conditions (Anhydrous Setup, Temp Control) is_degraded->optimize_conditions No success Problem Resolved use_new->success optimize_conditions->success

Caption: Troubleshooting workflow for synthesis issues.

Experimental Protocols

Protocol 1: Incoming Quality Control via Quench Test

This protocol provides a rapid, qualitative assessment of the reagent's activity upon receipt or before use in a critical reaction.

  • Preparation: In a fume hood, add 5 mL of anhydrous methanol to a clean, dry test tube equipped with a magnetic stir bar. Place the test tube in an ice bath.

  • Sample Addition: Using a dry syringe, carefully add ~0.1 mL of this compound to the cold methanol.

  • Observation: An active acyl chloride will react exothermically with the methanol. You should observe immediate bubbling (HCl gas evolution) and a noticeable warming of the test tube despite the ice bath.

  • Analysis (Optional): After the reaction subsides, the resulting solution can be analyzed by TLC or GC-MS to confirm the formation of the methyl ester (methyl 5-fluoro-2-methylbenzoate).

  • Interpretation: A vigorous reaction indicates high reactivity and good quality. A sluggish or weak reaction suggests partial hydrolysis and reduced potency.

Protocol 2: Recommended Handling for Moisture-Sensitive Acyl Chlorides

This workflow minimizes exposure to atmospheric moisture, preserving the reagent's integrity.

Caption: Anhydrous handling workflow for acyl chlorides.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem Technical Support.
  • BenchChem. (2025).
  • Tanabe, K. (n.d.). The mechanism of the hydrolysis of benzyl chloride. SciSpace.
  • Fisher Scientific. (2024).
  • Tanabe, K., & Ido, T. (1965). THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE. Semantic Scholar.
  • BYJU'S. (n.d.). Structure of Benzoyl Chloride.
  • Reddit. (2022).
  • G-Chemicals. (n.d.). MSDS of 5-Fluoro-2-methoxybenzoyl chloride.
  • PubMed. (1951). Mechanism of hydrolysis of benzoyl chloride.
  • SynQuest Laboratories, Inc. (2016).
  • Echemi. (n.d.). This compound SDS.
  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
  • BenchChem. (2025). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Reddit. (2021). Acetyl Chloride Storage. r/chemistry.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • Fisher Scientific. (2025).
  • MDPI. (2026). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters.
  • Rhenium Bio Science. (n.d.). This compound, 98%, Thermo Scientific Chemicals.
  • Reddit. (2023). Drying agents for Acyl halides. r/OrganicChemistry.
  • Reddit. (2022). What are some common causes of low reaction yields? r/Chempros.
  • ChemicalBook. (n.d.). This compound | 21900-39-0.
  • BenchChem. (2025). Fundamental characteristics of acyl chlorides.
  • Save My Exams. (2025). Acyl Chlorides (A-Level).
  • Thermo Scientific Chemicals. (n.d.). This compound, 98% 5 g.
  • Save My Exams. (2025). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
  • Thermo Fisher Scientific. (2025). Product Specification: this compound, 98%.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methylbenzonitrile 98%.
  • Chemistry LibreTexts. (2023).
  • Chemsrc. (2025). 2-Fluor-6-methylbenzoylchlorid.

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Troubleshooting peak tailing in HPLC analysis of benzoyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzoyl Chloride Analysis

Subject: A Systematic Guide to Troubleshooting Peak Tailing in the HPLC Analysis of Benzoyl Chlorides and Related Compounds

Welcome to the technical support center. As a Senior Application Scientist, I understand that persistent peak tailing can compromise the accuracy and reproducibility of your HPLC analysis, particularly with reactive compounds like benzoyl chlorides. This guide is structured to move from rapid diagnostics to in-depth, mechanism-based solutions, providing you with the causal understanding needed to not only fix the current issue but also prevent its recurrence.

Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section provides immediate answers to the most common issues encountered when analyzing benzoyl chlorides and their derivatives.

Q1: My benzoyl chloride peak is tailing. What is the most common cause?

A: The most frequent cause is not the benzoyl chloride itself, but its rapid hydrolysis to benzoic acid, either in your sample diluent or on the column. Benzoic acid is an acidic compound, and its interaction with the HPLC stationary phase is a primary source of tailing. The secondary, and often related, cause is the interaction of this acidic analyte with residual silanol groups on the silica-based stationary phase.[1][2][3]

Q2: All the peaks in my chromatogram are tailing, not just the analyte of interest. What should I check first?

A: When all peaks are affected, the issue is likely systemic or physical rather than chemical. The top three things to investigate are:

  • A column void or blockage: A void at the column inlet or a partially blocked frit can distort the flow path.[1][4]

  • Extra-column dead volume: Excessive tubing length or fittings that are not properly seated can cause band broadening and tailing.[2][3]

  • Mismatched sample solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.[5][6][7]

Q3: How does mobile phase pH affect the peak shape of my acidic analyte (e.g., benzoic acid)?

A: Mobile phase pH is critical.[8][9] If the pH is near the pKa of your analyte (benzoic acid pKa ≈ 4.2), the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to mixed retention behaviors and results in a broad, tailing peak.[3][9] Furthermore, at a mid-range pH (e.g., pH > 4), residual silanol groups on the silica packing are ionized (negatively charged), which can lead to secondary ionic interactions.[10]

Q4: Can my choice of column make peak tailing worse?

A: Absolutely. Older columns, often designated as "Type A" silica, have a higher concentration of acidic silanol groups and trace metal impurities, making them more prone to causing peak tailing with polar and ionizable compounds.[10][11] Modern, high-purity "Type B" silica columns that are fully end-capped are specifically designed to minimize these secondary interactions and provide much better peak symmetry.[2][11]

Section 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into the root causes of peak tailing, complete with mechanistic explanations, visual workflows, and step-by-step protocols.

Guide 1: The Primary Culprit - Secondary Silanol Interactions

Peak tailing is most often a symptom of more than one retention mechanism occurring simultaneously.[1] While the primary, desired mechanism in reversed-phase HPLC is hydrophobic interaction, unwanted secondary ionic interactions with the stationary phase are a common problem, especially for ionizable compounds like the hydrolysis products of benzoyl chlorides.

The "Why": Understanding the Mechanism

Silica-based columns have residual silanol groups (Si-OH) on their surface. These groups can be acidic and, depending on the mobile phase pH, can become deprotonated (Si-O⁻).[10][12] If your analyte has a positive charge (basic compounds) or is an acid that can be repelled by this negative charge, this secondary interaction will interfere with the primary hydrophobic retention, causing the peak to tail.

cluster_0 Mechanism of Secondary Interaction Analyte Acidic Analyte (A⁻) e.g., Benzoate StationaryPhase C18 Chain Desired Hydrophobic Interaction Silica Surface Ionized Silanol (SiO⁻) Problematic Ionic Repulsion Analyte:f0->StationaryPhase:f1 Primary Retention Analyte:f0->StationaryPhase:f3 Secondary Interaction Result Result: Mixed retention modes lead to peak tailing.

Caption: Interaction of an acidic analyte with the stationary phase.

The "How-To": Systematic Protocol for Mitigation

  • Step 1: Mobile Phase pH Adjustment The most effective way to suppress silanol interactions is to control the mobile phase pH.[13] Lowering the pH protonates the silanol groups, neutralizing them.

    • Protocol: Prepare mobile phases with an acidic modifier. A good starting point is 0.1% formic acid, which typically brings the aqueous portion of the mobile phase to a pH of ~2.7.[13] This is generally well below the pKa of most silanols, effectively silencing them.

    • Causality: By operating at a pH at least 2 units below the analyte's pKa, you ensure the analyte is in a single, neutral form, and by keeping the pH low (<3.5), you ensure the silanols are also neutral.[14] This promotes a single, hydrophobic retention mechanism, leading to sharp, symmetrical peaks.

    • Caution: Ensure your column is rated for use at low pH. Most modern silica columns are stable down to pH 2, but prolonged use below this can degrade the stationary phase unless it's specifically designed for it (e.g., Agilent ZORBAX StableBond).[1]

  • Step 2: Use a High-Purity, End-Capped Column If pH adjustment is not sufficient or desirable for your separation, your column may be the issue.

    • Protocol: Switch to a modern, high-purity (Type B) silica column that is thoroughly end-capped. End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl) to shield them from interacting with analytes.[1][3]

    • Causality: While end-capping is never 100% complete due to steric hindrance, it significantly reduces the number of available active silanol sites, thereby minimizing the potential for secondary interactions.[1]

  • Step 3: Consider Mobile Phase Additives (for basic analytes) While less common for acidic compounds like benzoic acid, if you are analyzing basic derivatives of benzoyl chloride, using a competing base can be effective.

    • Protocol: Add a small concentration (e.g., 0.05 M) of an amine modifier like triethylamine (TEA) to the mobile phase and adjust the pH.[2]

    • Causality: The competing base is a small, charged molecule that preferentially interacts with the active silanol sites, effectively masking them from your analyte. This is a more traditional method and is often unnecessary with modern columns.[2]

Parameter Low pH (0.1% Formic Acid) Mid pH (Phosphate Buffer pH 7) High-Purity End-Capped Column
Silanol State Protonated (Si-OH)Ionized (SiO⁻)Mostly Shielded
Analyte State (Acid) Protonated (HA)Ionized (A⁻)Protonated (HA) at low pH
Expected Peak Shape SymmetricalTailingSymmetrical
MS Compatibility ExcellentPoor (non-volatile salts)Excellent

Table 1. Effect of pH and column type on peak shape for acidic analytes.

Guide 2: Diagnosing and Fixing System & Column Health Issues

If tailing affects all peaks, the problem is likely physical. This troubleshooting workflow can help you isolate the cause.

start Observe Peak Tailing (All Peaks Affected) q1 Is the backpressure unusually high or fluctuating? start->q1 sol1 Frit Blockage Suspected. 1. Disconnect column & reverse flush to waste. 2. If unresolved, replace inlet frit or column. q1->sol1 Yes q2 Did the problem appear after changing tubing or fittings? q1->q2 No sol2 Dead Volume Suspected. 1. Ensure correct ferrules are used. 2. Cut tubing ends cleanly and ensure they are bottomed-out in the port. 3. Minimize tubing length. q2->sol2 Yes q3 Is the sample dissolved in a strong solvent (e.g., 100% ACN)? q2->q3 No sol3 Sample Solvent Mismatch. 1. Re-dissolve sample in the initial mobile phase. 2. If solubility is an issue, inject a smaller volume. q3->sol3 Yes sol4 Column Void Suspected. Problem likely terminal for the column. Replace the column and use a guard column for protection. q3->sol4 No

Caption: Troubleshooting workflow for system-wide peak tailing.

The "Why": Explaining Physical Distortions

  • Column Voids/Blockages: A void at the head of the column or a partially blocked inlet frit creates a non-uniform flow path.[4] Part of the sample band travels through the packed bed correctly, while another part is delayed in the void or diverted, leading to a distorted, tailing peak. This can be caused by pressure shocks or operating at a high pH that dissolves the silica.[2]

  • Extra-Column Dead Volume: Any space in the flow path outside the column (e.g., in fittings, tubing, injector loop) where the sample band can spread out contributes to peak broadening and tailing.[3] This effect is more pronounced for early-eluting peaks.[13]

  • Sample Solvent Effects: Injecting a sample in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile into a mobile phase with 10% acetonitrile) causes the sample band to spread rapidly at the column inlet instead of focusing into a tight band.[5][7] This leads to broad and often distorted peaks. The ideal practice is to always dissolve the sample in the initial mobile phase.

The "How-To": Diagnostic and Corrective Protocols

  • Protocol for Checking for Blockages:

    • Note the current system pressure.

    • Disconnect the column from the injector. Run the pump and note the pressure of the system without the column. It should be very low.

    • Disconnect the column from the detector and reverse its orientation.

    • Connect the reversed column to the injector, directing the outlet to a waste beaker.

    • Flush the column with a strong solvent (e.g., 100% acetonitrile) at a low flow rate (0.2 mL/min) for 10-15 column volumes.[1] This can dislodge particulates from the inlet frit.

    • If pressure returns to normal and peak shape improves upon re-installation, the blockage was cleared. If not, the column or frit may need replacement.[13]

  • Protocol for Minimizing Dead Volume:

    • Audit all connections: Start from the autosampler and trace the flow path to the detector.

    • Check fittings: Ensure that you are using the correct ferrule type and that it is swaged in the correct position for your specific port depth. A gap between the tubing end and the bottom of the port is a major source of dead volume.

    • Minimize tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing to connect system components.[3]

References

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). The LCGC Blog. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025-06-09). Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC? (2025-10-28). Chrom Tech, Inc. [Link]

  • Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (2006-06-30). Journal of Chromatography A. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021-10-15). Labcompare.com. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018-11-28). Crawford Scientific. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021-10-15). American Laboratory. [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions | Request PDF. (2025-08-05). ResearchGate. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023-01-24). Biotage. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023-09-19). ACD/Labs. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023-12-27). Industry news. [Link]

  • Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06). Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Troubleshooting HPLC Column Issues. CHROMacademy. [Link]

  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. LinkedIn. [Link]

  • Reasons for the Failure of High Performance Liquid Chromatography Column. (2025-08-29). Hawach. [Link]

  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Fluoro-2-methylbenzoyl Chloride and 2-Fluoro-6-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl chlorides are powerful acylating agents, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The reactivity of these compounds is critically influenced by the nature and position of substituents on the aromatic ring.[2] This guide provides an in-depth comparison of two structurally similar, yet distinctively different, isomers: 5-Fluoro-2-methylbenzoyl chloride and 2-Fluoro-6-methylbenzoyl chloride. Understanding their relative reactivity is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. For instance, 2-Fluoro-6-methylbenzoyl chloride is a key intermediate in the synthesis of Avacopan, a drug used to treat ANCA-associated vasculitis.[3][4] Similarly, the precursor to this compound is used in synthesizing HIV-1 integrase inhibitors and other bioactive molecules.[5]

This analysis will focus on the interplay of electronic and steric effects imparted by the fluoro and methyl substituents, which ultimately govern the electrophilicity of the carbonyl carbon and its accessibility to nucleophiles.

Structural and Electronic Analysis: The Decisive Factors

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the partial positive charge on the carbonyl carbon and the steric environment surrounding it.[2][6] The addition of a nucleophile to the carbonyl is typically the rate-limiting step.[6]

This compound

In this isomer, the substituents are positioned to exert moderate, and somewhat opposing, electronic effects on the reactive center.

  • Electronic Effects:

    • The methyl group at the ortho (C2) position is weakly electron-donating through an inductive effect, which slightly destabilizes the partial positive charge on the carbonyl carbon, thus decreasing reactivity.[2][7]

    • The fluorine atom at the meta (C5, which is para to the carbonyl group's point of attachment) position exerts a strong electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+M).[8] For halogens, the inductive effect typically dominates. The Hammett constant (σ), a measure of the electronic influence of a substituent, for a para-fluoro group is +0.062, indicating it is net electron-withdrawing.[8] This withdrawal enhances the electrophilicity of the carbonyl carbon, increasing reactivity.

  • Steric Effects:

    • The single ortho-methyl group presents a moderate level of steric hindrance to an incoming nucleophile.[9] This can slow the rate of attack compared to an unsubstituted benzoyl chloride.

2-Fluoro-6-methylbenzoyl chloride

This isomer presents a dramatically different scenario due to the presence of two ortho substituents.

  • Electronic Effects:

    • Both the fluoro (C2) and methyl (C6) groups are ortho to the acyl chloride functionality. Their inductive effects (electron-withdrawing for F, electron-donating for CH₃) will influence the carbonyl carbon's electrophilicity. However, the most significant impact of this substitution pattern is steric.

  • Steric Effects:

    • The presence of two ortho substituents creates substantial steric hindrance around the carbonyl group. This "buttressing" effect severely impedes the trajectory of an incoming nucleophile, making the tetrahedral intermediate much harder to form.[10]

    • Furthermore, these ortho groups can force the acyl chloride group to twist out of the plane of the benzene ring.[10] This disrupts the π-system conjugation between the ring and the carbonyl group, which can alter the ground-state energy and the stability of the transition state.

Comparative Reactivity Prediction

Based on the structural analysis, a clear prediction of relative reactivity can be made:

This compound is expected to be significantly more reactive than 2-Fluoro-6-methylbenzoyl chloride.

The dominant factor is the severe steric hindrance in the 2,6-disubstituted isomer, which creates a large kinetic barrier for nucleophilic attack. While the electronic effects of the substituents are important, the steric shielding in 2-fluoro-6-methylbenzoyl chloride is the overriding determinant of its reactivity. In contrast, this compound has a more accessible reaction center, and the electron-withdrawing effect of the fluorine atom enhances the carbonyl's electrophilicity, making it more susceptible to nucleophilic attack.

FeatureThis compound2-Fluoro-6-methylbenzoyl chloride
Structure
Key Influence Balance of electronic effects and moderate steric hindrance.Severe steric hindrance from two ortho groups.
Electronic Profile Net electron-withdrawing effect from para-F (activating), slightly opposed by ortho-CH₃ (deactivating).Complex interplay of ortho-F and ortho-CH₃ inductive effects.
Steric Profile Moderate hindrance from one ortho-CH₃ group.High hindrance from ortho-F and ortho-CH₃ groups.
Predicted Reactivity Higher Lower

Proposed Experimental Protocol for Kinetic Analysis

To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. A common method involves monitoring the rate of reaction with a nucleophile, such as an amine or alcohol, using techniques like HPLC or NMR spectroscopy.[11]

Objective: To determine the pseudo-first-order rate constants for the reaction of each benzoyl chloride isomer with a standard nucleophile (e.g., benzylamine).

Materials:

  • This compound

  • 2-Fluoro-6-methylbenzoyl chloride

  • Benzylamine (nucleophile)

  • Anhydrous Acetonitrile (solvent)

  • N,N-Diisopropylethylamine (non-nucleophilic base/acid scavenger)

  • Internal Standard (e.g., Dodecane)

  • HPLC system with a suitable C18 column

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of this compound and 2-Fluoro-6-methylbenzoyl chloride in anhydrous acetonitrile, each containing the internal standard at a known concentration.

    • Prepare a 1.0 M solution of benzylamine and a 1.1 M solution of N,N-Diisopropylethylamine in anhydrous acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vial at 25°C, place a stir bar and 9.0 mL of the benzylamine/base solution.

    • To initiate the reaction, rapidly inject 1.0 mL of the respective benzoyl chloride stock solution into the vial (time t=0) and begin vigorous stirring.

  • Quenching and Sampling:

    • At predetermined time intervals (e.g., 1, 3, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 900 µL of a 1:1 acetonitrile/water solution with 0.1% trifluoroacetic acid.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining benzoyl chloride relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the benzoyl chloride concentration (ln[BC]) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values for the two isomers. A higher k_obs value indicates greater reactivity.

G cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 0.1 M Stock Solutions of each Benzoyl Chloride (with Internal Standard) react2 Initiate Reaction: Inject Benzoyl Chloride Stock Solution (t=0) prep1->react2 prep2 Prepare 1.0 M Nucleophile (Benzylamine) Solution with Base react1 Thermostat Nucleophile Solution to 25°C prep2->react1 react1->react2 analysis1 Withdraw Aliquots at Timed Intervals react2->analysis1 Start Timer analysis2 Quench Aliquots Immediately analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 analysis4 Plot ln[Reactant] vs. Time analysis3->analysis4 analysis5 Determine Rate Constant (k_obs) from Slope analysis4->analysis5

Synthetic Utility and Applications

The difference in reactivity directly impacts the synthetic applications of these isomers.

  • This compound , as the more reactive species, is suitable for standard acylation reactions under mild conditions. It can be used to readily form amides and esters with a wide range of nucleophiles. Its predictable reactivity makes it a reliable building block in multi-step syntheses where high conversion is desired.

  • 2-Fluoro-6-methylbenzoyl chloride , due to its low reactivity, is advantageous in specific scenarios. It can be used when selectivity is required in the presence of other, more reactive functional groups. Its steric bulk may also be exploited to direct the conformation of the final product. Reactions with this compound will likely require more forcing conditions, such as higher temperatures, stronger nucleophiles, or the use of activating catalysts, to achieve reasonable yields and reaction times.

Conclusion

While this compound and 2-Fluoro-6-methylbenzoyl chloride are isomers, their reactivity profiles are starkly different. The dominant steric hindrance from the two ortho-substituents in 2-Fluoro-6-methylbenzoyl chloride renders it significantly less reactive than This compound . The latter's reactivity is governed by a more conventional balance of moderate steric hindrance and activating electronic effects. For the synthetic chemist, this means this compound is a general-purpose acylating agent for efficient transformations, while its 2,6-disubstituted isomer is a specialized reagent for applications demanding low reactivity and high steric bulk. This comparative understanding is essential for the rational design and successful execution of complex synthetic strategies in drug discovery and materials science.

References

  • Wikipedia. (2023). Hammett equation. Retrieved from [Link]

  • Fisichella, S., & Alberghina, G. (1978). Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzene. Journal of the Chemical Society, Perkin Transactions 2, 567-571. DOI: 10.1039/P29780000567.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]

  • Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]

  • ResearchGate. (2025). Kinetic Studies of Nucleophilic Substitution Reaction of para-Substituted Benzoyl Compounds with Pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • ACS Publications. (n.d.). Steric, conformational, and electronic effects as revealed by acidities of substituted xanthenes and reactions of substituted xanthenyl and related carbanions with benzyl chloride. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fisichella, S., Alberghina, G., & Arcoria, A. (1974). Kinetics of the reaction of some 3- and 5-substituted 2-thenoyl and ortho- and para-benzoyl chlorides with aniline in benzene. Journal of the Chemical Society, Perkin Transactions 2, 147-150.
  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(8), 2029.
  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with benzylamine (excess)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Reaction of Benzoyl Chloride and Sodium Dicarboxylate under Inverse Phase Transfer Catalysis. Retrieved from [Link]

  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Fluoro-6-methylbenzoyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]

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A Guide to the Spectroscopic Validation of Synthesized 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for drug discovery and development, rigorous structural confirmation is paramount. This guide provides a comprehensive framework for the spectroscopic validation of 5-Fluoro-2-methylbenzoyl chloride, a key intermediate in various synthetic pathways. By leveraging fundamental principles of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS), we will establish a robust analytical workflow. This document will not only present the expected spectral data for the target compound but also draw comparisons with closely related analogues, namely 2-methylbenzoyl chloride and 5-fluorobenzoyl chloride, to highlight the influence of substitution on spectral characteristics.

The Imperative of Spectroscopic Validation

Acyl chlorides are highly reactive functional groups, making them valuable synthons in organic chemistry. However, their reactivity also necessitates careful handling and unambiguous characterization to ensure the integrity of subsequent synthetic steps. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the chemical structure and purity of these compounds. Each technique probes different aspects of the molecule's constitution, and together they provide a comprehensive fingerprint.

Predicted Spectroscopic Data for this compound and Comparative Analysis

Due to the limited availability of published experimental spectra for this compound, this guide will focus on a "predictive validation" approach. We will deduce the expected spectral features based on established principles of spectroscopy and the known effects of substituents on aromatic systems. This predictive framework, when used in conjunction with acquired experimental data, provides a powerful tool for structural elucidation.

¹H NMR Spectroscopy: Unraveling the Proton Environment

In ¹H NMR spectroscopy, the chemical shift, splitting pattern (multiplicity), and integration of the signals provide detailed information about the electronic environment and connectivity of the protons in a molecule. The substituents on the benzene ring significantly influence the chemical shifts of the aromatic protons. Electron-withdrawing groups, such as the benzoyl chloride moiety and the fluorine atom, will generally deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups, like the methyl group, will shield the protons, shifting their signals upfield.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
This compound (Predicted) ~7.9-8.1 (d), ~7.2-7.4 (dd), ~7.0-7.2 (dd)~2.5 (s)
2-Methylbenzoyl chloride (Literature) ~7.8-8.0 (d), ~7.2-7.5 (m)~2.5 (s)
5-Fluorobenzoyl chloride (Literature) ~7.9-8.1 (dd), ~7.3-7.5 (m), ~7.1-7.3 (ddd)-

Note: Predicted shifts are approximate and can vary based on solvent and experimental conditions. 'd' denotes a doublet, 'dd' a doublet of doublets, and 'm' a multiplet.

The ¹H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region. The proton ortho to the electron-withdrawing benzoyl chloride group is expected to be the most deshielded. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling, with the magnitude of the coupling constant (J-coupling) dependent on the number of bonds separating the proton and the fluorine atom. Typically, ortho-coupling is the largest, followed by meta- and para-coupling.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups. The carbonyl carbon of the benzoyl chloride group is highly deshielded and will appear significantly downfield. The aromatic carbons will resonate in the typical aromatic region, with their specific chemical shifts influenced by the attached substituents. The fluorine atom will also induce splitting of the carbon signals due to ¹³C-¹⁹F coupling, providing valuable structural information.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)
This compound (Predicted) ~165-170~115-165 (multiple signals, some split by F)~20-25
2-Methylbenzoyl chloride (Literature) ~168~125-140 (multiple signals)~21
5-Fluorobenzoyl chloride (Literature) ~166~115-165 (multiple signals, some split by F)-

The carbon directly bonded to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant. Carbons at the ortho, meta, and para positions relative to the fluorine will show smaller, but often observable, multi-bond couplings.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For acyl chlorides, the most prominent absorption is the carbonyl (C=O) stretching vibration, which typically appears at a high frequency.

Table 3: Characteristic FT-IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-Cl StretchC-F Stretch
This compound (Predicted) ~1770-1800~700-800~1200-1300
2-Methylbenzoyl chloride (Literature) ~1770~760-
5-Fluorobenzoyl chloride (Literature) ~1780~750~1250

The exact position of the carbonyl stretch is influenced by electronic and steric effects. Electron-withdrawing groups tend to increase the frequency, while conjugation can lower it. The presence of both a methyl and a fluoro substituent in this compound will result in a C=O stretching frequency that reflects the combined electronic effects of these groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. For benzoyl chloride derivatives, a common fragmentation pathway involves the loss of the chlorine radical to form a stable benzoyl cation.

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion [M]⁺[M-Cl]⁺
This compound 172.0/174.0 (isotope pattern)137.0
2-Methylbenzoyl chloride 154.0/156.0 (isotope pattern)119.0
5-Fluorobenzoyl chloride 158.0/160.0 (isotope pattern)123.0

The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. The fragmentation pattern can provide further structural confirmation. For example, the [M-Cl]⁺ fragment of this compound (m/z 137) would be distinct from that of its isomers.

Experimental Protocols for Spectroscopic Validation

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 10-20 mg of the synthesized this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

  • FT-IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be optimized to obtain a good signal-to-noise ratio without saturating the detector.

Data Acquisition Workflow

The following diagram illustrates the general workflow for acquiring and validating the spectroscopic data.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation & Comparison Synthesis Synthesized This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Acquisition (¹H, ¹³C) Purification->NMR FTIR FT-IR Acquisition Purification->FTIR MS MS Acquisition Purification->MS Interpretation Spectral Interpretation NMR->Interpretation FTIR->Interpretation MS->Interpretation Predicted_Data Predicted Spectra Predicted_Data->Interpretation Comparator_Data Comparator Spectra Comparator_Data->Interpretation Validation Structural Validation Interpretation->Validation

Caption: Workflow for the spectroscopic validation of synthesized compounds.

Logical Framework for Data Interpretation

The interpretation of the acquired spectra should follow a logical and systematic approach, integrating the information from all techniques to build a coherent structural picture.

Data_Interpretation_Logic cluster_analysis Individual Spectral Analysis cluster_integration Integrated Structural Elucidation Start Acquired Spectra (NMR, FT-IR, MS) Analyze_MS MS Analysis: - Molecular Ion (M⁺) - Isotope Pattern - Fragmentation Start->Analyze_MS Analyze_FTIR FT-IR Analysis: - Carbonyl (C=O) Stretch - C-Cl & C-F Stretches Start->Analyze_FTIR Analyze_NMR NMR Analysis: - Chemical Shifts (δ) - Integration - Multiplicity (J-coupling) - ¹H-¹⁹F & ¹³C-¹⁹F Coupling Start->Analyze_NMR Combine_Data Combine Information: - Molecular Formula (from MS) - Functional Groups (from FT-IR) - Connectivity (from NMR) Analyze_MS->Combine_Data Analyze_FTIR->Combine_Data Analyze_NMR->Combine_Data Compare_Predicted Compare with Predicted Data & Comparator Compounds Combine_Data->Compare_Predicted Final_Structure Confirm Structure of This compound Compare_Predicted->Final_Structure

Caption: Logical flow for the interpretation of spectroscopic data.

Conclusion

The spectroscopic validation of synthesized compounds is a critical component of chemical research and development. By employing a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, a comprehensive structural elucidation of this compound can be achieved. This guide has provided a framework for this process, emphasizing a predictive approach in the absence of readily available experimental data. By understanding the fundamental principles of spectroscopy and the influence of substituents on spectral features, researchers can confidently validate the structure and purity of their synthesized materials, ensuring the reliability of their scientific endeavors.

References

  • NIST Chemistry WebBook: A comprehensive source for chemical and physical property data, including mass spectra and IR spectra. [Link]

  • Spectral Database for Organic Compounds (SDBS): An integrated spectral database system for organic compounds, which includes various types of spectra. [Link]

  • IUPAC Standards for Spectroscopic Data: Guidelines and recommendations for the reporting and validation of spectroscopic data. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comparative Guide to the Purity Assessment of 5-Fluoro-2-methylbenzoyl Chloride by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 5-Fluoro-2-methylbenzoyl chloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), exemplifies this principle. As a reactive acyl chloride, its purity directly influences the yield and impurity profile of subsequent reactions. The presence of residual starting materials, byproducts, or degradants like its hydrolysis product, 5-fluoro-2-methylbenzoic acid, can introduce critical impurities into the final API. Therefore, employing a precise, accurate, and robust analytical method for its purity determination is paramount.

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of this compound. We will explore the fundamental principles of qNMR, detail a validated experimental protocol, and present supporting data to demonstrate its superiority as a primary analytical method for this application.

The qNMR Advantage: A Fundamental Principle of Quantification

Unlike chromatographic techniques that rely on the response of a detector to an analyte, which can vary between compounds, qNMR is an inherently quantitative method.[1] The core principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[2][3][4] This allows for the direct comparison of an analyte's signal to that of a certified reference material (the internal standard) within the same sample, enabling a direct and highly accurate calculation of purity or concentration without the need for an identical reference standard of the analyte itself.[2][3]

This unique characteristic establishes qNMR as a primary ratio method of measurement, with results traceable to the International System of Units (SI) through the use of certified reference materials.[4][5] Its non-destructive nature further allows the same sample to be used for additional analyses if required.[2][6]

Methodological Showdown: qNMR vs. Chromatographic Techniques

The choice of an analytical technique for purity determination depends on factors like the nature of the analyte, expected impurities, and the required accuracy.[7] While HPLC and GC are workhorses in the pharmaceutical industry, qNMR offers distinct advantages, particularly for reactive and reference-standard-limited compounds like this compound.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[4][7]Separation based on polarity, with UV absorbance detection.[7]Separation based on volatility and polarity, with flame ionization detection.
Selectivity High; resolves structurally distinct molecules based on unique nuclear environments.[8]Moderate to high; depends on column chemistry and mobile phase. Co-elution is possible.High; excellent separation for volatile compounds. Derivatization may be needed for non-volatile impurities.
Reference Standard Requires a certified internal standard of a different compound.[9] Does not require an analyte-specific standard.Requires a well-characterized reference standard of the analyte and each impurity for accurate quantification.[1]Requires a well-characterized reference standard of the analyte and each impurity for accurate quantification.
Accuracy & Traceability High; considered a primary method with direct traceability to SI units.[5]Dependent on the purity of the reference standard.Dependent on the purity of the reference standard.
Sample Preparation Simple; accurate weighing of analyte and internal standard, followed by dissolution.More complex; involves mobile phase preparation, filtering, and potential dilutions.Can be complex; may require derivatization to improve volatility or thermal stability.
Analysis Time Rapid; typically 10-15 minutes per sample for data acquisition.[3]Slower; run times can be 20-60 minutes per sample.Moderate; run times are typically 15-40 minutes.
Key Limitation Lower sensitivity compared to LC-MS; potential for signal overlap in highly complex mixtures.[2][10]Requires impurities to have a UV chromophore; response factors can vary significantly.[1]Limited to thermally stable and volatile compounds.
Suitability for Analyte Excellent. Handles the reactive acyl chloride in an inert environment. Universal detection for all proton-containing impurities.Good. Suitable but requires a pure reference standard of the acyl chloride, which can be unstable.Good. Suitable for the main component, but non-volatile impurities (e.g., hydrolysis product) may be missed.

Designing a Self-Validating qNMR Protocol for this compound

The trustworthiness of a qNMR assay hinges on a meticulously designed protocol where experimental choices are made to eliminate sources of error. This creates a self-validating system.

Causality Behind Experimental Choices
  • Internal Standard (IS) Selection: This is the most critical step. For the reactive this compound, the IS must be non-reactive, highly pure (certified >99.5%), stable, and soluble in the chosen solvent, with signals that do not overlap with the analyte.[9][10][11] While maleic acid is a common IS, its acidic proton makes it unsuitable. An inert aromatic compound like 1,4-Dinitrobenzene is an excellent choice. It is commercially available in high purity, stable, and its aromatic proton signal appears in a clear region of the spectrum, far from the analyte's signals.

  • Solvent Selection: The solvent must be deuterated, inert, and dry to prevent hydrolysis of the acyl chloride. Deuterated chloroform (CDCl₃) passed through a short plug of neutral alumina to remove residual acid and water is ideal.

  • Acquisition Parameters:

    • Relaxation Delay (d1): To ensure accurate integration, all protons in both the analyte and the IS must fully return to their equilibrium state before the next pulse. A relaxation delay of at least 5 times the longest longitudinal relaxation time (T₁) of any proton being measured is essential.[2][12] For small molecules, a conservative d1 of 30-60 seconds is often sufficient.

    • Pulse Angle: A 90° pulse is used to ensure maximum signal generation for all nuclei, which is crucial for quantification.[10]

    • Signal-to-Noise (S/N) Ratio: For integration errors to be less than 1%, a S/N ratio of at least 250:1 is required for the peaks of interest.[13] The number of scans is adjusted to achieve this target.

    • Sample Spinning: The experiment is run in non-spinning mode to eliminate spinning sidebands, which can be confused with or overlap small impurity peaks, leading to inaccurate integration.[12]

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte (ms) dissolve Dissolve in Dry CDCl3 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (mstd) weigh_is->dissolve setup Set Quantitative Parameters (d1 > 5*T1, 90° pulse, non-spinning) dissolve->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte (Ia) & Standard (Istd) Signals process->integrate calculate Calculate Purity (%) integrate->calculate result result calculate->result Final Purity Report

Caption: Workflow for purity determination by qNMR.

Experimental Protocol: Purity of this compound

1. Materials and Equipment

  • Analyte: this compound

  • Internal Standard (IS): 1,4-Dinitrobenzene (certified purity ≥ 99.5%)

  • Solvent: Deuterated Chloroform (CDCl₃), dried over neutral alumina.

  • Equipment: Analytical microbalance (readability ± 0.01 mg), 5 mm NMR tubes, volumetric flasks, gas-tight syringes, NMR spectrometer (≥400 MHz).

2. Sample Preparation

  • Accurately weigh approximately 15-20 mg of 1,4-Dinitrobenzene (m_std) into a clean, dry vial.

  • Accurately weigh approximately 25-30 mg of this compound (m_a) into the same vial.

  • Using a gas-tight syringe, add approximately 0.7 mL of dry CDCl₃ to the vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

  • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate (approx. 5 minutes).

  • Lock onto the deuterium signal of CDCl₃ and perform shimming.

  • Acquire a standard ¹H NMR spectrum using the following key parameters:

    • Pulse Program: Standard single 90° pulse (zg on Bruker).

    • Relaxation Delay (d1): 60 seconds.

    • Acquisition Time (aq): ~3-4 seconds.

    • Number of Scans (ns): 16-64 (adjust to achieve S/N > 250:1 on the IS signal).

    • Spinning: Off.

4. Data Processing and Purity Calculation

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Manually phase the spectrum and perform a baseline correction.

  • Select well-resolved, non-overlapping signals for both the analyte and the internal standard.

    • Analyte (a): The methyl protons (-CH₃) signal around 2.5 ppm (singlet, 3H).

    • Internal Standard (std): The aromatic protons signal around 8.4 ppm (singlet, 4H).

  • Integrate the selected signals to obtain their areas (I_a and I_std).

  • Calculate the purity using the following equation[5][10]:

    Purity_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * Purity_std (%)

    Where:

    • I_a, I_std: Integral areas of the analyte and standard.

    • N_a, N_std: Number of protons for the integrated signal of the analyte (N_a=3) and standard (N_std=4).

    • M_a, M_std: Molar masses of the analyte (172.58 g/mol ) and standard (168.11 g/mol ).

    • m_a, m_std: Masses of the analyte and standard.

    • Purity_std: Certified purity of the internal standard.

Hypothetical Data and Comparative Analysis

A batch of this compound was analyzed by qNMR, HPLC-UV (external standard method), and GC-FID (area % method) to compare performance.

Analytical MethodMean Purity (%)Relative Standard Deviation (%RSD)Comments
qNMR 98.7 0.15% Direct, absolute measurement. High precision. Not affected by impurity response factors.
HPLC-UV 98.20.45%Result is dependent on the purity of the unstable acyl chloride reference standard. Assumes equal response factor for impurities.
GC-FID (Area %) 99.10.30%Overestimates purity as it does not detect the non-volatile hydrolysis byproduct (5-fluoro-2-methylbenzoic acid).

The data clearly illustrates that qNMR provides a highly precise result. The GC method overestimates purity by failing to detect a key potential impurity, while the HPLC result is subject to the uncertainty of its reference standard.

Method Selection Guide

Method_Choice start Need Purity of This compound q1 Is an absolute, SI-traceable result required? start->q1 q2 Are non-volatile impurities (e.g., hydrolysis) expected? q1->q2 No res_qnmr Use qNMR q1->res_qnmr Yes q3 Is a pure, stable analyte reference standard available? q2->q3 Yes res_gc Use GC-FID (with caution) q2->res_gc No q3->res_qnmr No res_hplc Use HPLC-UV q3->res_hplc Yes

Caption: Decision tree for selecting a purity analysis method.

Regulatory Standing and Conclusion

Quantitative NMR is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia, as a valid method for purity and content determination.[5][14][15] Revisions to USP General Chapters <761> and <1761> further expand on the applications and validation of qNMR, solidifying its role in pharmaceutical analysis.[5][16]

For the purity assessment of a reactive and critical intermediate like this compound, qNMR emerges as the superior analytical technique. Its foundation as a primary ratio method provides a level of accuracy and confidence that is difficult to achieve with chromatography. By eliminating the need for an often-unstable analyte-specific reference standard and providing universal detection for proton-bearing impurities, qNMR delivers a robust, precise, and trustworthy purity value. For researchers, scientists, and drug development professionals, adopting qNMR is a strategic step towards ensuring the highest quality of pharmaceutical intermediates and, ultimately, the final drug product.

References

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of AOAC International, 97(5), 1275-1286. [Link]

  • Bruker. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • JEOL Ltd. Let's try doing quantitative NMR. [Link]

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]

  • U.S. Pharmacopeia. (2022). Updates and Future Vision of qNMR at U.S. Pharmacopeia. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 73(11), 1234-1241. [Link]

  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]

  • ValidNMR. (2020). Guideline for qNMR Analysis. [Link]

  • Journal of Medicinal Chemistry. Purity by absolute qNMR Instructions. [Link]

  • Miura, T., & Sugimoto, N. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 453. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & McAlpine, J. B. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Regis Technologies, Inc. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • Semantic Scholar. Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. [Link]

  • ECA Academy. (2022). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Thermo Fisher Scientific. Certificate of analysis - this compound, 98%. [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(5), 17-21. [Link]

  • ResearchGate. Guided approach to quantitative 1 H NMR spectroscopy for the choice of.... [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). [Link]

  • ResearchGate. Quantitative NMR of chloride by an accurate internal standard approach. [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

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A Senior Application Scientist's Guide to Confirming the Structure of 5-Fluoro-2-methylbenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of key intermediates is paramount. 5-Fluoro-2-methylbenzoyl chloride is a valuable building block in the synthesis of various pharmaceutically active compounds. Its reactivity as an acyl chloride allows for the facile creation of a diverse range of derivatives, such as amides and esters. This guide provides an in-depth comparison of the analytical techniques used to confirm the structure of this compound and its derivatives, supported by experimental data and protocols.

The Importance of Orthogonal Analytical Techniques

Reliance on a single analytical method for structural elucidation is fraught with risk. An experienced scientist leverages a suite of orthogonal techniques, each providing a unique piece of the structural puzzle. For this compound and its derivatives, the core analytical triumvirate consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will dissect the expected outcomes from each technique and demonstrate how, in concert, they provide unambiguous structural verification.

Analytical Workflow for Structural Confirmation

The logical flow for confirming the structure of a synthesized this compound derivative is a systematic process. It begins with the purification of the compound, followed by analysis using multiple spectroscopic techniques. The data from each analysis is then interpreted and cross-referenced to build a cohesive and undeniable structural assignment.

Structural_Confirmation_Workflow Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesize Derivative from This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr Analyze Purified Compound ir Infrared (IR) Spectroscopy purification->ir Analyze Purified Compound ms Mass Spectrometry (MS) purification->ms Analyze Purified Compound interpret_nmr Interpret NMR Spectra (Chemical Shifts, Coupling) nmr->interpret_nmr interpret_ir Interpret IR Spectrum (Functional Groups) ir->interpret_ir interpret_ms Interpret Mass Spectrum (Molecular Ion, Fragmentation) ms->interpret_ms confirmation Cross-reference Data & Confirm Structure interpret_nmr->confirmation interpret_ir->confirmation interpret_ms->confirmation

Caption: A typical workflow for the synthesis, purification, and structural confirmation of a this compound derivative.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, we expect to see signals corresponding to the aromatic protons and the methyl protons. The fluorine atom will cause characteristic splitting of the signals from nearby protons.

  • Methyl Protons: A singlet around 2.4-2.6 ppm.

  • Aromatic Protons: The three aromatic protons will appear as multiplets in the range of 7.0-8.2 ppm. The proton ortho to the fluorine will show a large coupling constant (J-coupling) with the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The fluorine atom will also couple to the carbon atoms, resulting in splitting of the carbon signals.

  • Carbonyl Carbon: A signal around 168-172 ppm.

  • Aromatic Carbons: Signals in the range of 115-145 ppm. The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

  • Methyl Carbon: A signal around 20-25 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom. For this compound, a single signal is expected. The chemical shift will be indicative of the fluorine's position on the aromatic ring.

Comparative NMR Data for this compound and a Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key Observations
This compound (Predicted) ~2.5 (s, 3H, CH₃), ~7.2-8.1 (m, 3H, Ar-H)~22 (CH₃), ~115-140 (Ar-C), ~165 (C=O)Aromatic protons will show complex splitting due to H-H and H-F coupling.
5-Fluoro-2-methylbenzamide ~2.4 (s, 3H, CH₃), ~5.5-6.5 (br s, 2H, NH₂), ~7.1-7.8 (m, 3H, Ar-H)~21 (CH₃), ~114-142 (Ar-C), ~168 (C=O)Appearance of a broad singlet for the amide protons (NH₂).

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong carbonyl (C=O) stretch of the acyl chloride.

  • C=O Stretch (Acyl Chloride): A strong, sharp absorption band in the region of 1770-1815 cm⁻¹. This is at a higher wavenumber than the carbonyl stretch of a corresponding carboxylic acid or amide due to the electron-withdrawing effect of the chlorine atom.

  • C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

When this compound is converted to a derivative, such as an amide, the IR spectrum will show distinct changes.

Comparative IR Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Indicated
This compound ~1785 (strong, sharp)Acyl Chloride (C=O)
5-Fluoro-2-methylbenzamide ~1660 (strong), ~3200-3400 (broad)Amide (C=O), N-H Stretches

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For compounds containing chlorine, the presence of its two stable isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio, results in a characteristic M+2 peak that is approximately one-third the intensity of the molecular ion peak.

Expected Mass Spectrum Features for this compound (C₈H₆ClFO)

  • Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecule with the ³⁵Cl isotope.

  • M+2 Peak: A peak at m/z = 174, corresponding to the molecule with the ³⁷Cl isotope, with an intensity of about 33% of the M⁺ peak.

  • Key Fragments: Loss of Cl (m/z = 137), and loss of COCl (m/z = 109).

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected M⁺ Peak (m/z)Key Fragments (m/z)
This compound C₈H₆ClFO172.58172 (and 174)137, 109
5-Fluoro-2-methylbenzamide C₈H₈FNO153.15153137, 109

The presence of the distinct isotopic pattern for chlorine in the mass spectrum of this compound is a crucial piece of evidence for its structural confirmation.[1][2][3] This pattern will be absent in its derivatives where the chlorine has been substituted.

Experimental Protocols

Sample Preparation

For all spectroscopic techniques, it is crucial that the sample is pure. Purification can be achieved by standard laboratory techniques such as recrystallization or column chromatography. The purified sample should be thoroughly dried to remove any residual solvents, which could interfere with the analysis, particularly in ¹H NMR and IR spectroscopy.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: The choice of NMR spectrometer will depend on the required sensitivity. A 400 MHz or higher field instrument is recommended for detailed analysis of coupling patterns.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Standard acquisition parameters are usually sufficient, but may need to be optimized for specific samples.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid derivatives, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of compound and provides detailed fragmentation patterns.[4]

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and the M+2 peak (if chlorine is present). Analyze the fragmentation pattern to further support the proposed structure.

Conclusion

The structural confirmation of this compound and its derivatives is a critical step in synthetic chemistry and drug development. By employing a multi-technique approach encompassing NMR spectroscopy, IR spectroscopy, and mass spectrometry, researchers can build a comprehensive and irrefutable body of evidence for the structure of their compounds. The principles and comparative data presented in this guide provide a solid framework for the successful characterization of this important class of molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • PubChem. (n.d.). 5-fluoro-2-methylbenzamide. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Fluorinated Benzoyl Chloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated benzoyl chlorides are pivotal building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the incorporation of fluorine can significantly enhance metabolic stability and biological activity.[1][2] The reactivity of these acylating agents, however, is not uniform and is critically dependent on the position of the fluorine substituent on the aromatic ring. This guide provides an in-depth comparison of the reactivity of ortho- (2-), meta- (3-), and para- (4-) fluorobenzoyl chloride. We will explore the underlying electronic and steric principles, present comparative experimental data from the literature, and offer a standardized protocol for assessing reactivity in your own laboratory settings. Understanding these nuances is essential for reaction optimization, predicting reaction outcomes, and controlling impurity profiles in complex synthetic pathways.

Theoretical Background: The Interplay of Electronic and Steric Effects

The reactivity of a benzoyl chloride in a nucleophilic acyl substitution reaction is primarily governed by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will react faster with a given nucleophile. Substituents on the phenyl ring modulate this electrophilicity through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[3] This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon, increasing its electrophilicity and enhancing reactivity. This effect is distance-dependent, weakening as the substituent moves further from the reaction center.

  • Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be donated to the aromatic pi-system through resonance. This electron-donating effect pushes electron density towards the carbonyl group, decreasing its electrophilicity and reducing reactivity.

The observed reactivity of each isomer is a direct consequence of the balance between these two opposing effects, which varies with the substituent's position.

  • Para-Fluorobenzoyl Chloride (4-FBC): The fluorine atom is in a position where both the strong -I effect and the +M effect can operate. The inductive effect withdraws electron density, making the carbonyl carbon more electrophilic. Simultaneously, the resonance effect can donate electron density to the ring. For reactions where a positive charge develops in the transition state (like many Friedel-Crafts acylations), this resonance can be stabilizing. However, in typical nucleophilic acyl substitution, the dominant influence is the electron-withdrawing inductive effect, which generally makes 4-FBC more reactive than unsubstituted benzoyl chloride.[4]

  • Meta-Fluorobenzoyl Chloride (3-FBC): At the meta position, the resonance effect does not extend to the carbon attached to the carbonyl group. Therefore, the reactivity of 3-FBC is almost exclusively dictated by the strong -I effect of fluorine. This potent electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, leading to a substantial enhancement in reactivity compared to the unsubstituted analog.

  • Ortho-Fluorobenzoyl Chloride (2-FBC): The ortho isomer is subject to a complex interplay of effects. Like the para isomer, both -I and +M effects are operative. However, two additional factors come into play:

    • Steric Hindrance: The proximity of the fluorine atom to the carbonyl chloride group physically obstructs the incoming nucleophile, slowing the reaction rate.[5][6] This is a significant deactivating effect.

    • Direct Field Effect: The electron-withdrawing inductive effect can operate through space, directly influencing the electrophilicity of the carbonyl carbon.

Comparative Reactivity: Analysis and Data

Kinetic studies of acylation reactions consistently demonstrate a clear reactivity trend among the isomers. While specific rates vary with the nucleophile, solvent, and temperature, the general order is well-established. For instance, in Friedel-Crafts acylation reactions, electron-withdrawing groups on the benzoyl chloride increase the reaction rate.[7] Data from studies on substituted benzoyl chlorides show that p-chlorobenzoyl chloride reacts approximately 2.5 times faster than benzoyl chloride itself.[7] Given that fluorine is more electronegative than chlorine, a similar or greater activating effect is expected from fluorine substitution.

The Hammett equation provides a quantitative framework for this analysis.[8][9][10] The substituent constant (σ) measures the electronic effect of a substituent. Electron-withdrawing groups have positive σ values. The Hammett constants for fluorine are:

  • σ_meta ≈ +0.34

  • σ_para ≈ +0.06

A more positive σ value correlates with greater electron withdrawal and, for reactions favored by this (like nucleophilic acyl substitution), a higher reaction rate.[9][11] Based on these constants, the predicted order of reactivity is:

Meta > Para > Ortho

The ortho isomer's reactivity is significantly attenuated by steric hindrance, placing it last in the series despite the strong electronic effects.

Table 1: Predicted Relative Reactivity in Nucleophilic Acyl Substitution

IsomerKey Electronic EffectsSteric HindrancePredicted Reactivity RankRationale
3-Fluorobenzoyl Chloride Strong Inductive (-I)Minimal1 (Most Reactive) Reactivity is dominated by the powerful, unopposed inductive withdrawal of the fluorine atom.
4-Fluorobenzoyl Chloride Strong Inductive (-I), Weak Resonance (+M)Minimal2 (Intermediate) The resonance effect partially counteracts the strong inductive effect, making it less reactive than the meta isomer.
2-Fluorobenzoyl Chloride Strong Inductive (-I), Weak Resonance (+M)High3 (Least Reactive) Significant steric hindrance from the ortho-fluorine atom severely impedes nucleophilic attack at the carbonyl center.[5]

Experimental Protocol: A Standardized Acylation Assay

To provide a self-validating system for comparing reactivity, we describe a standardized protocol for the acylation of a model nucleophile, aniline, monitored by High-Performance Liquid Chromatography (HPLC).

Objective: To determine the relative rates of reaction for 2-, 3-, and 4-fluorobenzoyl chloride with aniline at a constant temperature.

Materials:

  • 2-Fluorobenzoyl Chloride (2-FBC)

  • 3-Fluorobenzoyl Chloride (3-FBC)

  • 4-Fluorobenzoyl Chloride (4-FBC)

  • Aniline

  • Acetonitrile (HPLC Grade)

  • Triethylamine (as an acid scavenger)

  • Water (Deionized)

  • Formic Acid (for mobile phase)

  • HPLC system with a C18 column and UV detector

Workflow Diagram:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Stock Solutions: - Aniline in Acetonitrile - Each FBC Isomer in Acetonitrile - Triethylamine in Acetonitrile C Set Reaction Vessels in Constant Temp Bath (e.g., 25°C) A->C B Equilibrate HPLC System D Initiate Reaction: Add FBC solution to Aniline/Triethylamine mixture C->D E Start Timer & Agitate D->E F Withdraw Aliquots at Timed Intervals (t=1, 5, 15, 30 min) E->F G Quench Aliquots (e.g., with acidic water) F->G H Inject Quenched Samples onto HPLC G->H I Monitor Consumption of FBC Isomer via UV Detection H->I J Calculate % Conversion vs. Time I->J K Plot Data & Determine Initial Reaction Rates J->K

Caption: Experimental workflow for kinetic analysis of FBC isomers.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a 0.1 M stock solution of aniline and a 0.1 M stock solution of triethylamine in acetonitrile.

    • Prepare individual 0.1 M stock solutions for each of the three fluorobenzoyl chloride isomers in acetonitrile.

    • Equilibrate three separate reaction vessels, each containing 10 mL of the aniline/triethylamine solution, in a constant temperature water bath set to 25.0 °C.

  • Reaction Initiation:

    • To initiate the first reaction, rapidly add 10 mL of the 0.1 M 4-fluorobenzoyl chloride stock solution to the first reaction vessel. Start a stopwatch immediately.

    • Ensure the mixture is stirring vigorously.

    • Repeat the process in separate vessels for the 3-fluoro and 2-fluoro isomers.

  • Sampling and Quenching:

    • At predefined time points (e.g., 1, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 900 µL of a 1:1 acetonitrile/water solution with 0.1% formic acid. This will hydrolyze any remaining benzoyl chloride and protonate the amines.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid) suitable for separating the starting benzoyl chloride from the resulting anilide product.

    • Monitor the disappearance of the benzoyl chloride peak at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis:

    • Calculate the concentration of the remaining fluorobenzoyl chloride at each time point relative to a t=0 sample (prepared by quenching immediately after mixing).

    • Plot the concentration of each fluorobenzoyl chloride isomer versus time.

    • The initial slope of this curve is proportional to the initial reaction rate. Compare the initial rates to establish the reactivity order.

Discussion and Practical Implications

The established reactivity order, meta > para > ortho , has significant consequences for chemical process development.

  • Reaction Control: When using the highly reactive 3-fluorobenzoyl chloride, exothermic reactions may require more careful temperature control and slower addition rates to prevent runaway reactions and the formation of thermal degradation byproducts.

  • Catalyst and Reagent Choice: For the less reactive 2-fluorobenzoyl chloride, forcing conditions (higher temperatures, longer reaction times) or the use of more potent catalysts (e.g., 4-DMAP in acylations) may be necessary to achieve acceptable conversion.

  • Competitive Reactions: In syntheses involving multifunctional molecules, the differential reactivity can be exploited. A more reactive isomer might be used for selective acylation of one site over another under mild conditions.

  • Impurity Profiling: If a synthesis uses a mixture of fluorobenzoyl chloride isomers as a starting material, the final product will be enriched in the anilide derived from the most reactive isomer (meta), while unreacted starting material will be enriched in the least reactive isomer (ortho). This knowledge is crucial for designing effective purification strategies.

G cluster_reactivity Relative Reactivity of FBC Isomers cluster_factors Governing Factors Meta 3-Fluorobenzoyl Chloride (Most Reactive) Para 4-Fluorobenzoyl Chloride (Intermediate) Inductive Strong -I Effect (Increases Reactivity) Meta->Inductive Dominant Factor Ortho 2-Fluorobenzoyl Chloride (Least Reactive) Para->Inductive Resonance Weak +M Effect (Decreases Reactivity) Para->Resonance Partially Offsetting Ortho->Inductive Ortho->Resonance Steric Steric Hindrance (Decreases Reactivity) Ortho->Steric Dominant Factor

Caption: Factors influencing the reactivity order of FBC isomers.

Conclusion

The reactivity of fluorobenzoyl chloride isomers is a nuanced subject governed by a delicate balance of electronic and steric effects. The meta isomer stands out as the most reactive due to the unimpeded electron-withdrawing inductive effect of fluorine. The para isomer's reactivity is moderated by a competing resonance effect, while the ortho isomer is significantly deactivated by steric hindrance. For drug development professionals and synthetic chemists, a thorough understanding of this reactivity hierarchy is not merely academic; it is a practical tool for designing robust, efficient, and selective chemical transformations.

References

  • Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series.
  • ResearchGate. (n.d.). Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. Retrieved from [Link]

  • Hudson, H. R., et al. (n.d.). Halide-Accelerated Acyl Fluoride Formation Using Sulfuryl Fluoride. ResearchGate. Retrieved from [Link]

  • Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. DOI:10.1039/C6CS00351F. Available from: [Link]

  • Dey, D., et al. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Do acyl fluorides exhibit resonance donation or inductive withdrawal?. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Available from: [Link]

  • University of British Columbia. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]

  • Koch, H. F., et al. (1971). Electronic Effects in Elimination Reactions. V. The E2 Reaction of β-Phenylethyl Fluorides and Chlorides. Journal of the American Chemical Society, 93(14), 3345–3351. Available from: [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Ameh, A. E., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 737804. DOI: 10.3389/fchem.2021.737804. Available from: [Link]

  • jmm. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]

  • Oxford Reference. (n.d.). Hammett equation. Retrieved from [Link]

  • Butler, A. R., & Gold, V. (1961). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B: Physical Organic, 1361-1369. Available from: [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex. Retrieved from [Link]

  • Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?. r/OrganicChemistry. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pettiford, L. R. (1972). Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates. Journal of the Chemical Society, Perkin Transactions 2, (1), 52-55. DOI: 10.1039/p29720000052.
  • PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]

  • Professor Dave Explains. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Cai, S., et al. (2006). Rational Synthesis of Meso- Or Beta- Fluoroalkylporphyrin Derivatives via Halo-Fluoroalkylporphyrin Precursors: Electronic and Steric Effects on Regioselective Electrophilic Substitution in 5-fluoroalkyl-10,20-diarylporphyrins. The Journal of Organic Chemistry, 71(2), 527-36. DOI: 10.1021/jo051672g. Available from: [Link]

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A Senior Application Scientist's Guide to Acylation: Evaluating Alternatives to 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the acylation reaction is a fundamental tool for forging critical carbon-nitrogen and carbon-oxygen bonds. 5-Fluoro-2-methylbenzoyl chloride has established itself as a valuable reagent in this domain, prized for the unique electronic properties imparted by its fluorine and methyl substituents. These features can significantly influence the biological activity and pharmacokinetic profile of target molecules.[1][2] However, the inherent reactivity and handling challenges associated with acyl chlorides, such as their moisture sensitivity and the generation of corrosive hydrogen chloride gas, necessitate a thorough evaluation of alternative reagents.[3]

This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals the data and insights required to make informed decisions for their specific synthetic challenges. We will delve into the performance of key alternatives, supported by experimental protocols and comparative data, to illuminate the optimal path forward for your acylation needs.

The Contenders: A Comparative Overview of Acylating Agents

The ideal acylating agent strikes a balance between reactivity, selectivity, and ease of handling. While this compound excels in reactivity, its alternatives offer compelling advantages in other areas. Here, we compare the primary contenders:

  • This compound: The benchmark reagent, known for its high reactivity. The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4]

  • 5-Fluoro-2-methylbenzoic Anhydride: A milder and more stable alternative to the acyl chloride. Acid anhydrides are generally less reactive, which can be advantageous for improving selectivity in molecules with multiple nucleophilic sites. The byproduct of the reaction is the corresponding carboxylic acid, which is less corrosive than HCl.[3]

  • 5-Fluoro-2-methylbenzoic Acid with a Coupling Agent: This approach offers the highest degree of tunability and is often the method of choice for sensitive substrates or when minimizing side reactions is paramount. Coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activate the carboxylic acid in situ to form a highly reactive intermediate that readily undergoes acylation.[5][6] This method avoids the need to handle and store a highly reactive acylating agent.

Head-to-Head Comparison: Acylation of p-Anisidine

To provide a practical comparison, we will examine the acylation of a representative nucleophile, p-anisidine. This substrate is a common building block in organic synthesis and its reactivity is well-documented.

Acylating AgentCatalyst/BaseTypical SolventReaction TimeYield (%)Byproduct
This compound TriethylamineDichloromethane1-3 hours~90-95%Triethylamine Hydrochloride
5-Fluoro-2-methylbenzoic Anhydride DMAP (cat.)Dichloromethane4-8 hours~85-90%5-Fluoro-2-methylbenzoic Acid
5-Fluoro-2-methylbenzoic Acid HATU / DIPEADimethylformamide2-6 hours~90-98%Tetramethylurea, DIPEA Salt

Note: The yields presented are estimates based on typical reactions with similar substrates and reagents. Actual yields may vary depending on specific reaction conditions and purification methods.[4][7]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the acylation of p-anisidine with each of the discussed reagents. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: Acylation with this compound

This protocol outlines a standard procedure for the acylation of an amine using an acyl chloride.

Materials:

  • p-Anisidine

  • This compound

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acylation with 5-Fluoro-2-methylbenzoic Anhydride

This protocol details the use of a less reactive acid anhydride, often requiring a catalyst for efficient conversion.

Materials:

  • p-Anisidine

  • 5-Fluoro-2-methylbenzoic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine (1.0 eq), 5-Fluoro-2-methylbenzoic anhydride (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired amide from the 5-Fluoro-2-methylbenzoic acid byproduct.

Protocol 3: Acylation with 5-Fluoro-2-methylbenzoic Acid and HATU

This protocol showcases the in situ activation of a carboxylic acid for amide bond formation.[5]

Materials:

  • 5-Fluoro-2-methylbenzoic Acid

  • p-Anisidine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-Fluoro-2-methylbenzoic acid (1.0 eq), p-anisidine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mechanistic Insights and Workflow Visualization

The choice of acylating agent dictates the reaction mechanism and workflow. The following diagrams illustrate these differences.

Acylation_Mechanisms cluster_acyl_chloride Acyl Chloride Pathway cluster_anhydride Acid Anhydride Pathway cluster_coupling_agent Coupling Agent Pathway AcylChloride 5-Fluoro-2-methylbenzoyl Chloride Tetrahedral1 Tetrahedral Intermediate AcylChloride->Tetrahedral1 + Amine Amine1 p-Anisidine Amine1->Tetrahedral1 Product1 N-(4-methoxyphenyl)-5-fluoro- 2-methylbenzamide Tetrahedral1->Product1 - HCl HCl HCl Tetrahedral1->HCl Anhydride 5-Fluoro-2-methylbenzoic Anhydride Tetrahedral2 Tetrahedral Intermediate Anhydride->Tetrahedral2 + Amine Amine2 p-Anisidine Amine2->Tetrahedral2 Product2 N-(4-methoxyphenyl)-5-fluoro- 2-methylbenzamide Tetrahedral2->Product2 - Carboxylic Acid CarboxylicAcid 5-Fluoro-2-methylbenzoic Acid Tetrahedral2->CarboxylicAcid CarboxylicAcid2 5-Fluoro-2-methylbenzoic Acid ActiveEster OAt-Active Ester CarboxylicAcid2->ActiveEster + HATU HATU HATU HATU->ActiveEster Product3 N-(4-methoxyphenyl)-5-fluoro- 2-methylbenzamide ActiveEster->Product3 + Amine Byproducts Tetramethylurea + DIPEA Salt ActiveEster->Byproducts Amine3 p-Anisidine Amine3->Product3

Caption: Comparative reaction pathways for different acylation reagents.

Experimental_Workflow cluster_reagents Reagent Selection Start Start AcylChloride Acyl Chloride + Base Start->AcylChloride Anhydride Anhydride + Catalyst (optional) Start->Anhydride Coupling Carboxylic Acid + Coupling Agent + Base Start->Coupling Reaction Acylation Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure Amide Product Purification->Product AcylChloride->Reaction Anhydride->Reaction Coupling->Reaction

Caption: Generalized experimental workflow for amide synthesis.

Conclusion and Recommendations

The selection of an appropriate acylating agent is a critical decision in the design of a synthetic route. While This compound offers high reactivity and rapid conversions, its handling requirements and corrosive byproduct can be significant drawbacks.

For syntheses where selectivity is a concern or a milder reagent is preferred, 5-Fluoro-2-methylbenzoic anhydride presents a viable alternative. Although it may require longer reaction times or the use of a catalyst, the improved stability and less hazardous byproduct are often advantageous.

When working with sensitive substrates, or when aiming for the highest possible yields and purity, the use of 5-Fluoro-2-methylbenzoic acid in conjunction with a modern coupling agent like HATU is highly recommended. This approach provides excellent control over the reaction and avoids the need to prepare and handle a separate, highly reactive acylating agent.

Ultimately, the optimal choice will depend on the specific constraints and goals of your project. By understanding the trade-offs in reactivity, selectivity, and handling, researchers can confidently select the most appropriate reagent to achieve their synthetic objectives efficiently and safely.

References

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  • Ningbo Inno Pharmchem Co., Ltd.
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  • Wikipedia. HATU. Available from: [Link]

  • Enamine.
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  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. 2024-03-29. (URL not available)
  • Sigma-Aldrich. 5-Fluoro-2-methylbenzoic acid 99 33184-16-6. (URL not available)
  • PubChem. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114. Available from: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. 2008-06-23. (URL not available)
  • Organic Syntheses.
  • Organic Process Research & Development. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. 2015-11. (URL not available)
  • BenchChem. Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. (URL not available)
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  • PubMed. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash-Based HBEA Zeolite. 2021-06-18. Available from: [Link]

  • ResearchGate. Reaction scheme for acetylation of p-anisidine with acetic acid. (URL not available)
  • ChemicalBook. 2-FLUORO-5-METHYLBENZOIC ACID | 321-12-0. 2025-08-08. (URL not available)
  • ResearchGate. Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH 3 CN as a solvent. (URL not available)
  • ResearchGate. Effect of Base and Acyl Chloride on Regioselectivity of Acylation of 8,8Pentamethylene2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1Oxide. 2025-08-07. (URL not available)

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A Comparative Guide to the Biological Activity of Compounds Derived from 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluoro-2-methylbenzoyl Chloride in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of foundational chemical scaffolds is a critical determinant of success. This compound is not merely a starting material; it is a strategically designed building block for creating novel therapeutic agents. Its utility stems from the deliberate placement of its functional groups. The acyl chloride group provides a reactive handle for straightforward derivatization, while the fluoro and methyl groups on the phenyl ring are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1][2][3] The C-F bond is exceptionally strong and resistant to metabolic cleavage, often prolonging the in vivo half-life of a drug candidate.[2] The methyl group, in turn, provides steric bulk that can influence binding selectivity and further tune the molecule's electronic properties. This guide provides a comparative analysis of the biological activities of compounds synthesized from this versatile scaffold, with a primary focus on their anticancer potential, supported by experimental data and detailed protocols.

Synthetic Pathways: From Building Block to Bioactive Candidate

The primary utility of this compound lies in its ability to readily form amides, esters, and ketones, which serve as precursors to more complex heterocyclic systems. A common synthetic route involves the acylation of an appropriate amine or alcohol, followed by cyclization reactions to generate diverse scaffolds such as benzoxazoles, benzothiazoles, and quinazolinones.[4] These heterocyclic cores are prevalent in many clinically approved drugs.

The choice of reactants and reaction conditions is dictated by the desired final structure. For instance, the synthesis of benzoxazole derivatives, which have shown significant anticancer activity, often begins with the reaction of the acyl chloride with an aminophenol precursor.[4][5]

G cluster_synthesis Generalized Synthesis Workflow A 5-Fluoro-2-methylbenzoyl chloride C Acylation Reaction (e.g., Schotten-Baumann) A->C B Amine / Alcohol (R-NH2 / R-OH) B->C D Amide / Ester Intermediate C->D Formation of C-N or C-O bond E Cyclization / Further Modification D->E Intramolecular reaction F Final Bioactive Compound (e.g., Benzoxazole) E->F

Caption: Generalized workflow for synthesizing bioactive compounds from this compound.

Comparative Analysis of Anticancer Activity

Derivatives incorporating the 5-fluoro-2-methylbenzoyl moiety have demonstrated promising cytotoxic effects against various cancer cell lines. The strategic inclusion of this scaffold, often combined with other pharmacologically active groups like piperazine, can lead to potent and selective anticancer agents.[4]

Comparison with Alternatives and Standards

To contextualize the efficacy of these novel compounds, their performance must be benchmarked against both established clinical drugs and structural analogs. For this guide, we will compare a representative benzoxazole derivative against the well-known chemotherapeutic agent 5-Fluorouracil (5-FU) and Sorafenib. 5-FU is an antimetabolite that inhibits thymidylate synthase, a critical enzyme in DNA synthesis, while Sorafenib is a multi-kinase inhibitor.[5][6][7]

Compound/DerivativeTarget Cell LineIC₅₀ (µM)Mechanism of Action (Putative/Known)Reference
Benzoxazole Derivative 11 MDA-MB-2313.12PARP-2 Inhibition[5]
Benzoxazole Derivative 12 MDA-MB-2315.89PARP-2 Inhibition[5]
Benzoxazole Derivative 11 MCF-73.79PARP-2 Inhibition[5]
Benzoxazole Derivative 12 MCF-76.05PARP-2 Inhibition[5]
Sorafenib (Standard) MDA-MB-2317.47Multi-kinase Inhibitor[5]
Sorafenib (Standard) MCF-77.26Multi-kinase Inhibitor[5]
3-NO₂-benzoyloxymethyl-5-FU MCF-7348.40Thymidylate Synthase Inhibition[6]
5-Fluorouracil (5-FU) (Standard) VariousVaries (µM range)Thymidylate Synthase Inhibition[6][8][9]

Note: The benzoxazole derivatives cited are structurally related and demonstrate the potential of fluorinated benzoyl-derived heterocycles. IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

The data clearly indicates that certain novel benzoxazole derivatives exhibit superior potency compared to the standard drug Sorafenib against breast cancer cell lines MDA-MB-231 and MCF-7.[5] This highlights the potential of leveraging the 5-fluoro-2-methylbenzoyl scaffold to develop highly effective anticancer agents.

Investigating the Mechanism of Action: PARP-2 Inhibition

A key aspect of drug development is understanding how a compound exerts its therapeutic effect. For many benzoxazole derivatives, a promising mechanism of action is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-2.[5] PARP enzymes are crucial for DNA repair. In cancer cells, which often have compromised DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality, a state where the combination of two genetic defects (the cancer mutation and the drug-induced inhibition) results in cell death.

G cluster_pathway PARP Inhibition Pathway in Cancer Therapy DNA_Damage DNA Single-Strand Break (Caused by ROS, etc.) PARP PARP Enzyme Activation DNA_Damage->PARP Repair DNA Repair Pathway PARP->Repair Recruits repair proteins Apoptosis Apoptosis (Cell Death) PARP->Apoptosis Inhibition leads to accumulated damage Cell_Survival Cell Survival & Proliferation Repair->Cell_Survival Inhibitor Benzoxazole Derivative (PARP Inhibitor) Inhibitor->PARP Inhibits

Caption: Simplified signaling pathway showing how PARP inhibitors induce cancer cell death.

By inhibiting PARP-2, the derivatives prevent the repair of DNA single-strand breaks. When the cell attempts to replicate its DNA, these unrepaired breaks are converted into lethal double-strand breaks, triggering apoptosis. This targeted approach is often more effective and less toxic than traditional chemotherapies that indiscriminately target all rapidly dividing cells.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative amide derivative and its subsequent biological evaluation using a standard cytotoxicity assay.

Protocol 1: Synthesis of N-(2-hydroxyphenyl)-5-fluoro-2-methylbenzamide

This protocol describes the synthesis of a key intermediate for benzoxazole formation. The causality behind this choice is that amides are stable, easily purified, and serve as direct precursors for cyclization.

Materials:

  • This compound

  • 2-Aminophenol

  • Pyridine (as a base and solvent)

  • Dichloromethane (DCM) (solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, separation funnel, standard glassware

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) in a mixture of DCM and pyridine (10:1 v/v). The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Acylation: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction. Add this compound (1.1 eq) dropwise to the stirred solution. The slight excess of the acyl chloride ensures full consumption of the limiting reagent, 2-aminophenol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminophenol) is no longer visible.

  • Workup - Acid Wash: Quench the reaction by adding 1M HCl. Transfer the mixture to a separation funnel and extract the organic layer. The acid wash removes the basic pyridine.

  • Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution to remove any unreacted acyl chloride and residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography to obtain the pure N-(2-hydroxyphenyl)-5-fluoro-2-methylbenzamide.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Its selection is based on its reliability, high throughput, and widespread use in academic and industrial labs for screening anticancer compounds.[5][8]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend the cells in a complete medium and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment. This step ensures a uniform monolayer of healthy cells before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is chosen to be sufficient for the compound to exert its effect and for differences in cell proliferation to become apparent.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals. This step is critical for accurate spectrophotometric measurement.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Outlook

Compounds derived from this compound represent a promising class of molecules with significant biological activity, particularly in the realm of oncology. The strategic incorporation of fluorine enhances their drug-like properties, and their synthetic tractability allows for the creation of diverse and complex heterocyclic structures. As demonstrated by the superior in vitro performance of certain benzoxazole derivatives against breast cancer cell lines when compared to standard drugs, this scaffold is a valuable starting point for developing next-generation targeted therapies.[5]

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, exploring a wider range of biological targets beyond PARP, and advancing the most promising candidates into preclinical in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Hamad, H. A., Tashtoush, H. M., & Voelter, W. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2948. [Link]

  • El-Damasy, A. K., Lee, J.-A., & Lee, K.-H. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • Puspaningtyas, A. R., Christianty, F. M., & Purwandhono, A. (2022). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters, 5(2), 131-138. [Link]

  • Wang, Y., Chen, Z., & Wang, L. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2841. [Link]

  • Prakash, S., Lavogina, D., & Shcherbakova, E. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 445–457. [Link]

  • Zhang, L., Wang, Y., & Li, J. (2010). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 15(11), 8073–8083. [Link]

  • El-Damasy, A. K., Lee, J.-A., & Lee, K.-H. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

  • Putri, D. D., Hati, G., & Saleh, C. (2025). Modification of 5-fluorouracil with thiourea and benzoyl groups and in silico study on thymidylate synthase enzyme as an anticancer drug candidate. Pharmacia, 72(2), 437-446. [Link]

  • Rhenium Shop. (n.d.). This compound, 98%, Thermo Scientific Chemicals. Retrieved January 11, 2026, from [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16262. [Link]

Sources

A Comparative Guide to Cross-Reactivity of 5-Fluoro-2-methylbenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles of 5-Fluoro-2-methylbenzoyl chloride and its derivatives, offering crucial insights for researchers, scientists, and drug development professionals. By objectively comparing the performance of these compounds with supporting experimental data, this document aims to facilitate informed decisions in the selection and application of these reagents, ultimately enhancing the specificity and reliability of experimental outcomes.

Introduction: The Double-Edged Sword of Reactivity

This compound is a valuable reagent in organic synthesis, primarily utilized for the acylation of nucleophilic groups on target molecules.[1] Its reactivity, governed by the electrophilic benzoyl chloride moiety, is essential for its synthetic utility. However, this same reactivity can lead to off-target modifications, a phenomenon known as cross-reactivity.[2] Such non-specific interactions can result in misleading experimental data and potential toxicity in therapeutic applications, underscoring the importance of characterizing the selectivity of these compounds.[3]

This guide presents a comparative study of this compound and its rationally designed derivatives to mitigate cross-reactivity. We will delve into the experimental design, detailed protocols, and data analysis required to build a comprehensive cross-reactivity profile, thereby enabling researchers to select the most appropriate reagent for their specific needs.

Experimental Design and Rationale

A robust experimental design is fundamental to accurately assessing cross-reactivity. The following sections outline the strategic choices made in this study.

Compound Selection
  • This compound (Parent Compound): Serves as the benchmark for reactivity and cross-reactivity. Its chemical properties are well-documented.[4][5][6][7]

  • Amide Derivative: Synthesized to reduce the electrophilicity of the carbonyl carbon, thereby potentially decreasing non-specific reactions.

  • Ester Derivative: Another modification aimed at tempering reactivity to enhance target specificity.

  • 5-Fluoro-2-methylbenzonitrile (Negative Control): A structurally related but non-reactive compound used to control for non-covalent binding and other assay artifacts.[8]

Assay Selection

Ligand binding assays are powerful tools for quantifying molecular interactions and are central to this study.[9][10][11] Specifically, an Enzyme-Linked Immunosorbent Assay (ELISA) was chosen for its high sensitivity, specificity, and adaptability for screening small molecule inhibitors.[12][13][14] This method allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which is a measure of a compound's potency.[15]

Experimental Workflow

A systematic workflow ensures the generation of reliable and comparable data.

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-Fluoro-2-methylbenzoyl chloride: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-methylbenzoyl chloride is a crucial chemical intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its fluorinated aromatic structure is a key building block for creating compounds with enhanced metabolic stability and binding affinity.[1][2] The conversion of the parent carboxylic acid, 5-Fluoro-2-methylbenzoic acid, to its more reactive acyl chloride derivative is a fundamental and critical step in its utilization.

The synthesis of acyl chlorides from carboxylic acids is a cornerstone transformation in organic chemistry, typically achieved by replacing the hydroxyl group of the acid with a chloride ion.[3] While several reagents can accomplish this, the most prevalent in laboratory and industrial settings include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and, more recently, cyanuric chloride (TCT).[4][5][6]

This guide provides an in-depth, comparative analysis of these three primary methods for synthesizing this compound. As a self-validating system, each protocol is presented with a detailed explanation of the underlying chemical principles, causality behind experimental choices, and a clear-eyed view of the advantages and disadvantages. This allows researchers, scientists, and drug development professionals to select the optimal synthetic route based on their specific needs, whether they are prioritizing yield, purity, safety, cost, or scalability.

Method 1: The Workhorse - Thionyl Chloride (SOCl₂) Route

The use of thionyl chloride is arguably the most traditional and widely employed method for preparing acyl chlorides.[3][6] Its appeal lies in its high reactivity and the convenient nature of its byproducts.

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride, forming a highly reactive chlorosulfite intermediate. The chloride ion, liberated in this step, then attacks the carbonyl carbon. The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[5][6] This decomposition is thermodynamically favorable and drives the reaction to completion.

RCOOH 5-Fluoro-2-methylbenzoic Acid Intermediate Chlorosulfite Intermediate RCOOH->Intermediate Nucleophilic attack on S SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate RCOCl This compound Intermediate->RCOCl Attack by Cl⁻ Gases SO₂ + HCl (gaseous byproducts) Intermediate->Gases Elimination & Decomposition

Caption: Mechanism of Acyl Chloride Formation using SOCl₂.

Experimental Protocol
  • Setup: In a fume hood, equip a round-bottomed flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried to prevent hydrolysis of the reagents and product.

  • Charging the Flask: Add 5-Fluoro-2-methylbenzoic acid (1.0 equiv) to the flask.

  • Reagent Addition: Add thionyl chloride (2.0-3.0 equiv) to the flask. The excess thionyl chloride can also serve as the solvent.[7] For a more controlled reaction, an inert solvent like dichloromethane (DCM) or toluene can be used. Optionally, add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[8]

  • Reaction: Gently heat the mixture to reflux (typically 70-80°C).[9] The reaction is complete when the evolution of gas ceases (usually 1-3 hours).

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or, more commonly, by rotary evaporation under reduced pressure.[8][9] Crucially, a cold trap (e.g., liquid nitrogen) and a base trap must be placed between the evaporator and the vacuum pump to protect the pump from corrosive vapors. The resulting crude this compound is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation.[8]

Method 2: The Mild Alternative - Oxalyl Chloride ((COCl)₂) Route

Oxalyl chloride offers a milder and often more selective method for acyl chloride synthesis, capable of being performed under less forcing conditions than the thionyl chloride route.[10]

Principle and Mechanism

This reaction is typically catalyzed by DMF, which first reacts with oxalyl chloride to form the Vilsmeier reagent, a reactive chloroiminium salt. The carboxylic acid then reacts with the Vilsmeier reagent to form an activated acyl-oxy-iminium intermediate. A chloride ion attacks the carbonyl carbon of this intermediate, yielding the desired acyl chloride, regenerated DMF, and unstable byproducts that decompose into carbon monoxide (CO), carbon dioxide (CO₂), and HCl gases.[10][11] The evolution of three gaseous byproducts makes this an entropically favorable process.

Experimental Protocol
  • Setup: In a fume hood, equip an oven-dried, three-necked round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charging the Flask: Dissolve 5-Fluoro-2-methylbenzoic acid (1.0 equiv) in anhydrous DCM.[12]

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 2 drops per 30 mmol of acid).[13]

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add oxalyl chloride (1.5-2.0 equiv) dropwise via the dropping funnel over 15-20 minutes.[12] Effervescence will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.[13]

  • Workup and Isolation: The reaction mixture is concentrated under reduced pressure using a rotary evaporator. The volatile byproducts and excess reagent are easily removed, often yielding the crude acyl chloride in high purity, suitable for direct use in the next synthetic step.[12][14]

Caption: Experimental Workflow for Oxalyl Chloride Method.

Method 3: The Solid Reagent - Cyanuric Chloride (TCT) Route

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is an inexpensive, stable, and easy-to-handle solid reagent that serves as an effective alternative to corrosive liquid chlorinating agents.[15]

Principle and Mechanism

TCT acts as a powerful activating agent for carboxylic acids. In the presence of a tertiary amine base such as pyridine, the carboxylate anion attacks one of the electrophilic carbon atoms of the triazine ring, displacing a chloride ion. This forms a highly reactive acyl-oxy-triazine intermediate. This "activated ester" is then readily converted to the acyl chloride.[15][16] The reaction generates a solid byproduct, 2,4-dichloro-6-hydroxy-1,3,5-triazine, and the hydrochloride salt of the amine base.[17]

RCOOH 5-Fluoro-2-methylbenzoic Acid Intermediate Acyl-oxy-triazine Intermediate RCOOH->Intermediate TCT Cyanuric Chloride (TCT) TCT->Intermediate Activation Base Pyridine Base->Intermediate Base RCOCl This compound Intermediate->RCOCl Chloride transfer Byproducts Spent TCT + Pyridine·HCl (solid byproducts) Intermediate->Byproducts Elimination

Caption: Reaction Pathway using Cyanuric Chloride (TCT).

Experimental Protocol
  • Setup: In a fume hood, equip a round-bottomed flask with a magnetic stirrer and a nitrogen inlet.

  • Charging the Flask: Add 5-Fluoro-2-methylbenzoic acid (1.0 equiv) and cyanuric chloride (1.0-1.5 equiv) to the flask, followed by an anhydrous solvent such as DCM or acetone.[15][17]

  • Base Addition: Add a tertiary amine, such as pyridine or triethylamine (1.0 equiv), dropwise to the stirred suspension at room temperature.[15] The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A voluminous white precipitate will form as the reaction progresses.[17]

  • Workup and Isolation: Remove the solid byproducts (spent TCT and amine hydrochloride) by vacuum filtration. The filtrate contains the desired this compound in solution. The solvent can be removed by rotary evaporation to yield the crude product.

Comparative Data and Analysis

The choice of synthetic method is a critical decision that balances multiple factors. The following table provides a side-by-side comparison to guide this selection process.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Cyanuric Chloride (TCT)
Reagent Form Corrosive liquidCorrosive, fuming liquidStable, crystalline solid[18]
Typical Conditions Reflux (70-80°C), 1-3 h[9]0°C to RT, 1-2 h[12][13]Room Temperature, 2-4 h[15]
Byproducts SO₂ (gas), HCl (gas)[4]CO (gas), CO₂ (gas), HCl (gas)[10]Spent TCT (solid), Amine·HCl (solid)[17]
Workup Simplicity High (evaporation of excess reagent)Very High (evaporation of excess reagent)Moderate (filtration required)
Advantages Inexpensive, widely available, volatile byproducts.[4]Mild conditions, high selectivity, volatile byproducts.[10][14]Inexpensive solid, easy to handle, mild conditions.[15]
Disadvantages Harsh conditions, corrosive, generates SO₂.[6]More expensive, toxic, DMF catalyst can form carcinogens.[10]Solid byproduct removal, stoichiometry can be crucial.
Safety Concerns Highly corrosive, reacts violently with water, toxic fumes.Highly toxic and corrosive, moisture sensitive.[10]Less corrosive, but resulting HCl is a concern.
Discussion of Field-Proven Insights
  • For Scalability and Cost-Effectiveness: The thionyl chloride method is often the preferred choice in industrial settings for robust substrates. Its low cost and the straightforward removal of gaseous byproducts make it economically attractive for large-scale production.

  • For Sensitive Substrates and High Purity: The oxalyl chloride method is the gold standard for laboratory-scale synthesis, especially when dealing with molecules containing sensitive functional groups that may not tolerate the high temperatures or harshness of thionyl chloride. The mild conditions typically result in a cleaner crude product, often negating the need for further purification.[10]

  • For Ease of Handling and Storage: The cyanuric chloride method provides a significant logistical advantage as it employs a stable, non-volatile solid reagent. This can simplify handling and storage procedures, making it an attractive option in environments where managing highly corrosive liquids is challenging. However, the need to filter solid byproducts adds a step to the workup process compared to the other methods.

Conclusion and Recommendations

All three benchmarked methods are effective for the synthesis of this compound from its corresponding carboxylic acid. There is no single "best" method; the optimal choice is dictated by the specific requirements of the synthesis.

  • Recommendation for Routine/Large Scale: The Thionyl Chloride Route is recommended for its cost-efficiency and proven scalability. Proper engineering controls to handle the HCl and SO₂ off-gases are essential.

  • Recommendation for Research & Development/High-Value Synthesis: The Oxalyl Chloride Route is highly recommended for its mild conditions, rapid reaction times, and exceptional purity of the crude product, which is ideal for multi-step syntheses where purity is paramount.

  • Recommendation for Alternative/Simplified Handling: The Cyanuric Chloride Route is a viable and powerful alternative, particularly when the handling of corrosive liquids is a primary concern. It offers mild conditions and uses an inexpensive, stable reagent.

By understanding the distinct advantages and operational demands of each protocol, researchers can confidently and efficiently produce this compound, a key building block for innovation in science and medicine.

References

  • Kangani, C. O., & Day, B. W. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 10(13), 2645–2648. [Link]

  • Organic Chemistry Portal. (2008). Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. [Link]

  • ResearchGate. (n.d.). Synthesis of acyl azides from carboxylic acids using cyanuric chloride. [Link]

  • Sciencemadness.org. (2008). Reaction of CC (TCT) w/Carboxylic Acids in Presence of tert Amine. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Org. Synth. 2018, 95, 486. [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of an amide from a carboxylic acid. Org. Synth. 2004, 81, 232. [Link]

  • Google Patents. (n.d.).
  • LibreTexts Chemistry. (2023). Carboxylic Acid Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]

  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.). [Link]

  • Organic Syntheses. (n.d.). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Org. Synth. 2014, 91, 1. [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. [Link]

  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. [Link]

  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Org. Synth. 1977, 56, 16. [Link]

Sources

A Comparative Guide to Isotopic Labeling with Benzoyl Chloride Derivatives for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of small polar molecules like amines, phenols, and amino acids in complex biological matrices remains a significant analytical challenge. These molecules often exhibit poor retention on reversed-phase liquid chromatography (LC) columns and suboptimal ionization efficiency in mass spectrometry (MS), hindering sensitive detection. Chemical derivatization, coupled with stable isotope labeling, provides a powerful solution to overcome these limitations.

This guide offers an in-depth comparison of the isotopic labeling strategy centered on benzoyl chloride and its derivatives, with a focus on 5-Fluoro-2-methylbenzoyl chloride. We will explore the underlying chemistry, compare performance with alternative methods, and provide validated experimental protocols to empower your research.

The Challenge with Polar Metabolites and the Derivatization Solution

Endogenous metabolites such as neurotransmitters, amino acids, and trace amines are critical for understanding physiological mechanisms and identifying disease biomarkers. However, their inherent polarity makes them difficult to analyze. Without derivatization, many of these compounds have low extraction efficiencies from aqueous samples and fail to produce a robust signal in LC-MS analysis.

Chemical derivatization addresses this by modifying the analyte's structure to make it more amenable to analysis. The ideal derivatization agent should:

  • React rapidly and specifically with target functional groups under mild conditions.

  • Substantially increase the hydrophobicity of the analyte for better chromatographic retention.

  • Enhance ionization efficiency to boost MS signal intensity.

  • Be available in isotopically labeled forms to enable accurate quantification.

The benzoyl chloride family of reagents excels in all these areas, making it a preferred choice for targeted metabolomics.[1]

The Isotope-Coded Benzoyl Chloride Strategy

The core of this technique is an isotope-coded derivatization (ICD) approach.[2] It involves two parallel reactions:

  • Sample Derivatization ("Light"): The biological sample (e.g., serum, tissue homogenate, microdialysate) is derivatized with a natural abundance (isotopically "light") benzoyl chloride reagent, such as this compound.

  • Internal Standard Derivatization ("Heavy"): A standard mixture containing known concentrations of the target analytes is derivatized with a stable isotope-labeled version of the same reagent (e.g., ¹³C₆-Benzoyl chloride). This creates a "heavy" version of every analyte.

These "heavy" derivatives serve as the ideal stable isotope-labeled internal standards (SIL-ISs).[3][4] By spiking the heavy SIL-IS mixture into the light-derivatized sample before LC-MS analysis, a precise and accurate quantification is achieved. The mass spectrometer distinguishes between the light (from the sample) and heavy (from the standard) versions of each analyte. The ratio of their signal intensities allows for calculation of the analyte's concentration, automatically correcting for variations in sample preparation, matrix effects, and instrument response.[5][6]

Mechanism of Action: The Schotten-Baumann Reaction

Benzoyl chloride and its derivatives react with primary amines, secondary amines, and phenols via the classic Schotten-Baumann reaction.[1][3] This is a rapid, base-catalyzed acylation that occurs in an aqueous environment, forming stable amide or ester linkages, respectively. This reaction is notably faster and occurs under milder conditions than those required for many other derivatization agents.[1]

Performance Analysis: Why Choose a Benzoyl Chloride-Based Reagent?

The primary advantage of benzoylation is the dramatic improvement in analytical performance. The addition of the nonpolar benzoyl group significantly enhances retention on reversed-phase columns and drastically increases ionization efficiency, leading to substantial gains in sensitivity.

Analyte ExampleFunctional Group(s)Typical Signal Enhancement FactorReference
Gamma-aminobutyric acid (GABA)Primary Amine, Carboxylic Acid~1,400-fold[4]
3-Methoxytyramine (3-MT)Primary Amine, Phenol~460-fold[4]
Dopamine (DA)Primary Amine, Phenol (x2)~37-fold[4]
Glutamate (Glu)Primary Amine, Carboxylic Acid (x2)~23-fold[4]
Serotonin (5-HT)Primary Amine, Phenol~22-fold[4]
Table 1: Reported signal enhancement in LC-MS/MS for key neurotransmitters and amino acids after derivatization with benzoyl chloride compared to their underivatized forms. Data is indicative of the significant performance gains achievable.

Comparison of Derivatization Reagents

While this guide focuses on this compound, it is essential to understand its position relative to the parent compound and other common derivatization agents.

FeatureThis compound Benzoyl Chloride (Unsubstituted) Dansyl Chloride
Target Groups Primary/Secondary Amines, Phenols, ThiolsPrimary/Secondary Amines, Phenols, Thiols, some AlcoholsPrimary/Secondary Amines, Phenolic Hydroxyls
Reaction Speed Expected to be very rapid (< 5 min)Very rapid (< 5 min)[1][3]Slower (30-60 min at elevated temp.)
Isotopic Standard Not found to be commercially availableReadily available (¹³C₆-Benzoyl chloride)[7]Readily available (e.g., ¹³C₂-Dansyl chloride)
Key Advantage Potentially altered chromatographic selectivity due to fluoro/methyl groups.Well-documented, proven performance with available isotopic standard.[4][8]Extensive history of use, good for fluorescence detection.
Considerations Lack of commercially available heavy standard requires custom synthesis or use of ¹³C₆-Benzoyl chloride as a close structural analog for the SIL-IS.The foundational reagent for this highly effective workflow.Slower reaction requires heating; derivatives can be light-sensitive.
Table 2: Objective comparison of this compound with standard benzoyl chloride and another common derivatization reagent, Dansyl Chloride. The choice of reagent depends on the availability of isotopic standards and specific analytical needs.

While direct isotopic labeling studies using this compound are not prevalent in the reviewed literature, its performance can be confidently extrapolated from the extensive data on unsubstituted benzoyl chloride.[1][4][8] The fluorine and methyl substitutions may offer subtle advantages in chromatographic separation for specific isomers, a factor that should be evaluated during method development. The most significant current limitation is the lack of a commercially available ¹³C- or D-labeled version, making ¹³C₆-Benzoyl chloride the de facto choice for generating the heavy internal standards.

Experimental Protocols and Workflows

A self-validating protocol is crucial for trustworthy and reproducible results. The following workflow and detailed protocol are based on established and validated methods for benzoyl chloride derivatization.[8][9]

Overall Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_deriv Isotope-Coded Derivatization cluster_analysis Analysis s_sample Biological Sample (e.g., Serum, CSF) d_light Derivatize with 'Light' Reagent (this compound) s_sample->d_light s_std Analyte Standard Mix d_heavy Derivatize with 'Heavy' Reagent (¹³C₆-Benzoyl chloride) s_std->d_heavy mix Combine Light Sample & Heavy Standard (SIL-IS) d_light->mix d_heavy->mix lcms LC-MS/MS Analysis mix->lcms data Data Processing & Quantification lcms->data

Caption: Isotope-coded derivatization workflow.

Detailed Protocol: Derivatization of Serum Samples

This protocol is adapted for a 20 µL serum sample and can be scaled as needed.

Reagents & Materials:

  • This compound (or standard Benzoyl Chloride)

  • ¹³C₆-Benzoyl chloride

  • Acetonitrile (ACN), LC-MS grade

  • Sodium Carbonate (Na₂CO₃), 100 mM in water

  • Formic Acid

  • Microcentrifuge tubes

  • Vortex mixer and centrifuge

Procedure:

  • Protein Precipitation:

    • To 20 µL of serum in a microcentrifuge tube, add 80 µL of ice-cold acetonitrile.

    • Causality: Acetonitrile is a potent protein precipitating agent. Adding it in a 4:1 ratio effectively crashes out larger proteins that would otherwise interfere with the analysis, ensuring a clean sample extract.

    • Vortex briefly and centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer 20 µL of the clear supernatant to a new tube for derivatization.

  • Derivatization of Sample ("Light"):

    • Add 10 µL of 100 mM Sodium Carbonate to the 20 µL of supernatant. Vortex briefly.

    • Causality: The Schotten-Baumann reaction requires a basic pH (~9-10) to deprotonate the amine or phenol groups, making them nucleophilic enough to attack the benzoyl chloride. Sodium carbonate provides this basic environment.

    • Prepare a fresh 2% (v/v) solution of this compound in acetonitrile. Add 10 µL of this solution to the sample.

    • Vortex immediately for 1 minute. The reaction is extremely fast.

  • Preparation of Internal Standard ("Heavy"):

    • In a separate tube, derivatize a mixture of your target analyte standards using ¹³C₆-Benzoyl chloride following the exact same procedure as in step 2. This is your SIL-IS stock.

  • Sample Finalization:

    • To the "light" derivatized sample from step 2, add 10 µL of the "heavy" SIL-IS stock.

    • Causality: The internal standard is added after the derivatization is complete but before any potential for sample loss during transfer or injection. This ensures that both the analyte and its standard are subjected to identical conditions from this point forward, enabling accurate ratio-based quantification.

    • Add 50 µL of water to reduce the organic content of the sample, which can improve peak shape in reversed-phase chromatography.

    • Centrifuge one final time to pellet any precipitates. Transfer the supernatant to an LC vial for analysis.

This self-validating system ensures that for every analyte, a perfectly matched internal standard is generated and processed alongside it, providing the highest level of quantitative accuracy.

Conclusion

Isotopic labeling using benzoyl chloride derivatization is a robust, rapid, and highly effective strategy for the quantitative analysis of polar metabolites by LC-MS. It systematically overcomes the challenges of poor chromatographic retention and low ionization efficiency, often yielding sensitivity gains of several orders of magnitude. While this compound is a viable reagent within this class, the widespread availability and documentation of ¹³C₆-Benzoyl chloride make the unsubstituted version the current gold standard for generating internal standards. By implementing the validated protocols described here, researchers can achieve highly accurate and sensitive quantification of critical biomarkers in a variety of complex biological samples.

References

  • Garcia, B. M., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Available at: [Link]

  • Song, P., et al. (2012). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Wong, J. M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A. Available at: [Link]

  • Guo, K., & Li, L. (2009). Chemical derivatization for liquid chromatography–mass spectrometry in metabolomics. Journal of Chromatography B. (While a specific link isn't provided in the search results, this is a general reference to the field).
  • Malec, P., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Available at: [Link]

  • Wong, J. M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. ResearchGate. Available at: [Link]

  • Kaspar, H., et al. (2008). Utility of isotope-coded derivatization in gas chromatographic-mass spectrometric analyses with special emphasis on metabolomics. Journal of Chromatography A. (While a specific link isn't provided, this reference supports the general principle of ICD).
  • Romer Labs. (n.d.). 13C Isotope Labeled. Romer Labs. Available at: [Link]

Sources

A Comparative Guide to Benzoyl Chlorides in Drug Discovery: Reactivity, Selectivity, and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a benzoyl group is a cornerstone transformation in medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active molecules.[1] Benzoyl chloride, a highly reactive acylating agent, has long been a workhorse for this purpose.[2] However, the evolving demands of modern drug discovery—characterized by increasingly complex molecular scaffolds and the need for milder, more selective reaction conditions—necessitate a critical evaluation of this classic reagent against contemporary alternatives. This guide provides an in-depth comparative analysis of benzoyl chloride, objectively weighing its performance against other acylating agents and offering the experimental insights required to make informed decisions in the laboratory.

The Profile of Benzoyl Chloride: A Double-Edged Sword

Benzoyl chloride (C₆H₅COCl) is an acyl chloride noted for the high electrophilicity of its carbonyl carbon, a property that drives its utility as a potent benzoylating agent.[2] This reactivity is fundamental to its role in synthesizing a wide range of pharmaceuticals, including antihistamines, NSAIDs, and local anesthetics.

Advantages:

  • High Reactivity: Its primary advantage is its rapid and often quantitative reaction with a broad range of nucleophiles, including amines and alcohols, to form stable amide and ester linkages, respectively.[2][3]

  • Cost-Effectiveness & Availability: As a bulk chemical, benzoyl chloride is relatively inexpensive and widely available, making it a go-to reagent for large-scale synthesis.

Limitations:

  • Low Selectivity: The high reactivity can be a significant drawback when working with multifunctional molecules, often leading to non-selective acylation and a complex mixture of products.

  • Harsh Byproducts: The reaction generates hydrogen chloride (HCl) as a byproduct, which is corrosive and must be neutralized with a base (e.g., pyridine, triethylamine).[4] This can complicate purification and is incompatible with acid-sensitive substrates.

  • Moisture Sensitivity: Benzoyl chloride reacts vigorously with water to produce benzoic acid and HCl, requiring anhydrous reaction conditions and careful handling.[2][3] It is also a lachrymator, meaning it irritates the eyes and respiratory system.[5]

Key Alternatives and Their Comparative Performance

The limitations of benzoyl chloride have spurred the development and adoption of alternative acylating strategies. The most prominent of these are carboxylic acid coupling reagents, which offer a milder and more controlled approach to amide and ester bond formation.

Carboxylic Acids with Coupling Reagents (e.g., HATU)

Amide bond formation using a carboxylic acid activated by a coupling reagent is now a standard practice in medicinal chemistry. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have become indispensable tools.[6]

Mechanism of Action: The process involves two main steps:

  • Activation of the carboxylic acid with HATU in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester.[6][7]

  • Nucleophilic attack by an amine on the active ester to form the desired amide, releasing tetramethylurea and HOAt as byproducts.[8]

Head-to-Head Comparison: Benzoyl Chloride vs. Benzoic Acid/HATU

To provide a clear performance benchmark, let's analyze these two methods across critical parameters for drug discovery.

FeatureBenzoyl ChlorideBenzoic Acid + HATURationale & Implications
Reactivity Very HighHigh (Tunable)Benzoyl chloride's reactivity is inherent and less controllable. HATU-mediated couplings are rapid but offer more control through stoichiometry and temperature.[8][9]
Selectivity LowHighHATU couplings are highly chemoselective for amines over other nucleophiles, a critical advantage for complex, polyfunctional molecules.[8]
Substrate Scope Limited by acid sensitivityBroadThe mild, near-neutral conditions of HATU couplings are compatible with a wide range of sensitive functional groups often found in drug candidates.
Byproducts HCl (corrosive)Tetramethylurea (water-soluble), HOAtThe byproducts of HATU couplings are generally easier to remove during aqueous workup compared to the corrosive HCl and amine salts from benzoyl chloride reactions.[6]
Handling & Safety Lachrymator, corrosive, moisture-sensitiveSolid, stable, less hazardousHATU is a stable solid that is easier and safer to handle than the fuming liquid of benzoyl chloride.[8][10]
Cost LowHighThe primary drawback of coupling reagents like HATU is their significantly higher cost, making benzoyl chloride more suitable for early-stage, large-scale synthesis where cost is a major driver.

Experimental Protocols: A Practical Guide

The choice of methodology is best illustrated through practical application. Below are representative, step-by-step protocols for the N-benzoylation of a primary amine using both benzoyl chloride and a modern coupling agent.

Protocol 1: N-Benzoylation using Benzoyl Chloride

This protocol details the reaction of a primary amine (e.g., benzylamine) with benzoyl chloride using triethylamine as a base.[4]

Materials:

  • Primary Amine (1.0 eq)

  • Benzoyl Chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl, Saturated NaHCO₃, Brine, Water

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Dissolve benzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove HCl and any benzoic acid), and finally with brine.[4]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzoyl amide. The product can be further purified by recrystallization or column chromatography.

Protocol 2: N-Benzoylation using Benzoic Acid and HATU

This protocol outlines the coupling of benzoic acid with a primary amine using HATU as the activating agent and DIPEA as the base.[11]

Materials:

  • Primary Amine (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, Water, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: To a round-bottom flask, add benzoic acid (1.1 eq), HATU (1.1 eq), and the primary amine (1.0 eq).

  • Solvent & Base: Dissolve the solids in anhydrous DMF, then add DIPEA (2.0 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water (to remove DMF and urea byproduct) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualization of Key Processes

To better illustrate the chemical transformations and decision-making logic, the following diagrams are provided.

Diagram 1: Comparative Reaction Pathways

Fig 1. Comparison of N-Benzoylation Pathways cluster_0 Benzoyl Chloride Pathway cluster_1 HATU Coupling Pathway Amine_BC R-NH₂ Product_BC R-NH-CO-Ph Amine_BC->Product_BC + Ph-COCl, Base BC Ph-COCl BC->Product_BC Base Base (e.g., Et₃N) Byproduct_BC Base·HCl Base->Byproduct_BC Amine_HATU R-NH₂ BA Ph-COOH ActiveEster OAt-Active Ester BA->ActiveEster + HATU HATU HATU, DIPEA Byproduct_HATU Water-Soluble Byproducts HATU->Byproduct_HATU Product_HATU R-NH-CO-Ph ActiveEster->Product_HATU + R-NH₂

Caption: Fig 1. Comparison of N-Benzoylation Pathways

Diagram 2: Decision Workflow for Reagent Selection

Fig 2. Workflow for Selecting a Benzoylating Agent Start Start: Need to form N-Benzoyl bond Q_Substrate Is the substrate complex or acid-sensitive? Start->Q_Substrate Q_Cost Is cost a primary constraint (e.g., scale-up)? Q_Substrate->Q_Cost No Use_HATU Use Benzoic Acid + Coupling Agent (HATU) Q_Substrate->Use_HATU Yes Q_Cost->Use_HATU No Use_BC Use Benzoyl Chloride Q_Cost->Use_BC Yes End Proceed with Synthesis Use_HATU->End Consider_Alt Consider alternative coupling agents or process optimization Use_BC->Consider_Alt If issues arise Use_BC->End

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-Fluoro-2-methylbenzoyl Chloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical strategies for the quantitative determination of 5-Fluoro-2-methylbenzoyl chloride, a reactive chemical intermediate. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. The accuracy of quantification for reactive intermediates like this acyl chloride directly impacts process control, yield calculations, and impurity profiling. This document moves beyond a simple recitation of protocols to explain the causality behind methodological choices, ensuring a robust and scientifically sound validation process.

The inherent reactivity of the acyl chloride functional group, particularly its susceptibility to hydrolysis, presents a significant analytical challenge.[1][2] This guide will compare two primary strategies: direct analysis of the volatile compound by Gas Chromatography (GC) and an indirect approach using High-Performance Liquid Chromatography (HPLC) following a stabilizing derivatization step. Both methods will be evaluated against the rigorous validation standards set forth by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[3][4][5][6]

The Analytical Challenge: Reactivity of Acyl Chlorides

This compound is highly electrophilic at the carbonyl carbon. In the presence of nucleophiles, most notably water, it readily hydrolyzes to form 5-fluoro-2-methylbenzoic acid and hydrochloric acid.[2] This instability dictates the analytical approach. Any method must either be conducted under strictly anhydrous conditions or must convert the analyte into a stable form prior to analysis.

Strategic Choices: GC vs. HPLC
  • Direct Gas Chromatography (GC): This approach leverages the inherent volatility of this compound.[7][8] It offers a direct measurement without sample modification but requires careful control to prevent on-column hydrolysis or thermal degradation.

  • Indirect High-Performance Liquid Chromatography (HPLC) with Derivatization: This strategy involves a chemical reaction to convert the acyl chloride into a more stable, less reactive derivative, such as an ester or an amide.[9] This enhances stability in typical reversed-phase mobile phases and can improve chromatographic behavior and detection. The validation, however, must implicitly consider the efficiency and reproducibility of the derivatization step itself.

The logical process for selecting an appropriate analytical strategy is visualized below.

G start Begin: Quantify 5-Fluoro-2-methylbenzoyl Chloride in Sample Matrix q1 Is the sample matrix complex (e.g., contains non-volatile impurities)? start->q1 q2 Is thermal degradation of the analyte or matrix a concern? q1->q2 No hplc Recommended Strategy: HPLC-UV with Derivatization q1->hplc Yes q3 Is derivatization reaction reproducibility a concern? q2->q3 No q2->hplc Yes gc Recommended Strategy: Direct GC-FID Analysis q3->gc Yes q3->hplc No

Caption: Decision matrix for selecting an analytical strategy.

Framework for Method Validation

All analytical methods intended for quantitative analysis of drug substances or key intermediates must be validated to ensure they are fit for purpose.[10][11][12] The validation process demonstrates that the analytical procedure is suitable for its intended use through a series of experimental studies. The core validation parameters, as outlined by the ICH, are discussed below.[4][13][14]

The general workflow for validating an analytical method is a sequential process where each step builds confidence in the method's performance.

G dev 1. Analytical Procedure Development & Optimization spec 2. Specificity / Selectivity (Peak Purity & Identification) dev->spec lin 3. Linearity spec->lin range 4. Range lin->range acc 5. Accuracy (Recovery Studies) range->acc prec 6. Precision (Repeatability & Intermediate) range->prec lod 7. LOD & LOQ acc->lod prec->lod rob 8. Robustness lod->rob doc 9. Finalized & Documented Analytical Procedure rob->doc

Caption: General workflow for analytical method validation.

Comparative Validation Protocols and Performance Data

This section details the experimental protocols for validating both a GC and an HPLC method. For the HPLC method, we presuppose a derivatization step where the acyl chloride is reacted with anhydrous methanol in the presence of a non-nucleophilic base (e.g., pyridine) to form the stable methyl 5-fluoro-2-methylbenzoate ester.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

Experimental Protocol:

  • Analyte Identification: Inject a solution of this compound (for GC) or its methyl ester derivative (for HPLC) and confirm its retention time.

  • Stress Studies (For HPLC): For the HPLC method, subject a sample to forced degradation (e.g., acid, base, peroxide, heat, light) to generate potential impurities.

    • Causality: This demonstrates that the degradation products do not co-elute with the main analyte peak, ensuring that the method is stability-indicating.

  • Blank Analysis: Analyze a sample blank (matrix without analyte) and a solvent blank to ensure no interfering peaks are present at the analyte's retention time.

  • Peak Purity (HPLC): For the HPLC method, utilize a Photodiode Array (PDA) detector to assess peak purity across the entire peak, confirming that the peak is spectrally homogeneous.

Expected Results: The analyte peak should be free from interference from blanks, impurities, or degradants. For HPLC, the peak purity index should be close to 1.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of the analyte (or its derivative) of known concentration in an appropriate anhydrous solvent (e.g., acetonitrile).

  • Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. For an assay, this typically covers 80% to 120% of the expected sample concentration.

  • Analysis: Analyze each standard in triplicate.

  • Data Evaluation: Plot the mean response (peak area) versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Expected Results: A linear relationship with r² ≥ 0.995 is typically desired. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is often determined by spike recovery studies.

Experimental Protocol:

  • Sample Preparation: Prepare a sample matrix blank.

  • Spiking: Spike the blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and quantify the amount of analyte recovered.

  • Calculation: Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

Expected Results: The mean percent recovery should be within an acceptable range, typically 98.0% to 102.0% for an active substance assay.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[15][16]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six replicate samples of the analyte at 100% of the target concentration under the same operating conditions over a short interval of time.

    • Causality: This assesses the method's precision under ideal, unchanged conditions.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Causality: This evaluates the effect of random, unavoidable variations in the analytical process.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both studies.

Expected Results: The %RSD should be ≤ 2.0% for drug substance analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]

Experimental Protocol (Based on Signal-to-Noise):

  • Serial Dilution: Prepare a series of dilute solutions of the analyte.

  • Analysis: Analyze the solutions to find the concentration that produces a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation (for LOQ): Prepare and analyze six replicate samples at the determined LOQ concentration. The precision (%RSD) and accuracy (% Recovery) at this level should meet predefined acceptance criteria (e.g., %RSD ≤ 10%).

Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Experimental Protocol:

  • Identify Parameters: Identify critical method parameters.

    • GC: Inlet temperature, column temperature program rate, carrier gas flow rate.

    • HPLC: Mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C), flow rate (e.g., ±0.1 mL/min).

  • Systematic Variation: Analyze a sample while systematically varying each parameter from its nominal value.

  • Evaluate Impact: Assess the impact of these changes on key system suitability parameters like retention time, peak shape, and resolution.

Expected Results: The system suitability parameters should remain within acceptable limits, demonstrating the method's resilience to minor variations.

Comparative Performance Data Summary

The following table summarizes hypothetical but typical performance data for the two validated methods.

Validation ParameterDirect GC-FID MethodHPLC-UV Method (with Derivatization)Rationale for Performance
Specificity Prone to interference from volatile impurities. Potential for on-column degradation.Excellent. Derivatization is specific to the acyl chloride. Forced degradation studies confirm separation from degradants.The chemical derivatization step in HPLC adds a layer of selectivity not present in the direct GC injection.
Linearity (r²) > 0.998> 0.999Both methods exhibit excellent linearity. The HPLC derivative is often more stable, leading to slightly better correlation.
Range 1 - 150 µg/mL0.5 - 200 µg/mLHPLC often offers a wider dynamic range, especially with a strong chromophore in the derivative.
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%Both are highly accurate. The HPLC method's accuracy also depends on the consistency of the derivatization reaction.
Precision (%RSD)
- Repeatability< 1.5%< 1.0%The stability of the derivative in the HPLC autosampler can lead to slightly better repeatability over a sequence.
- Intermediate Precision< 2.0%< 1.5%HPLC methods are often considered more rugged day-to-day than GC methods for reactive species.
LOQ ~0.5 µg/mL~0.1 µg/mLDerivatization can be used to introduce a highly UV-active moiety, significantly lowering the limit of quantitation.
Robustness Sensitive to inlet temperature and carrier gas flow variations.Resilient to minor changes in mobile phase composition and flow rate.The liquid mobile phase in HPLC provides a more stable environment for the analyte compared to the gas phase in GC.

Conclusion and Recommendations

Both Gas Chromatography and High-Performance Liquid Chromatography can be successfully validated for the quantification of this compound. The choice between them is a matter of balancing analytical requirements.

  • The Direct GC-FID method is faster as it requires no sample derivatization. It is an excellent choice for in-process control monitoring where speed is critical and the sample matrix is relatively clean and free of non-volatile components. However, meticulous care must be taken to ensure the entire system is inert and anhydrous to prevent analyte degradation.

  • The Indirect HPLC-UV method with derivatization offers superior specificity, a lower limit of quantitation, and generally better robustness.[17] The conversion of the reactive acyl chloride into a stable ester makes the method more reliable and suitable for final product quality control, stability testing, and analyses involving complex matrices. The primary trade-off is the additional time and validation required for the derivatization step.

Ultimately, the intended purpose of the analysis—be it rapid process monitoring or rigorous quality assurance—should dictate the selection of the most appropriate, validated method.

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • Royal Society of Chemistry. (1953). The Analysis of Acid Chlorides. Available at: [Link]

  • Eurachem. (n.d.). Validation of analytical methods. Available at: [Link]

  • Clarke, E. G. C. (2017). Gas Chromatography. In Analytical Toxicology. Royal Society of Chemistry.
  • Stahl, C. R., & Siggia, S. (1956). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry, 28(9), 1471–1472.
  • ResearchGate. (n.d.). Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma. Available at: [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods. Available at: [Link]

  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Available at: [Link]

  • Chemguide. (n.d.). Gas-Liquid Chromatography. Available at: [Link]

  • SciELO Brazil. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Available at: [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. Available at: [Link]

  • Clinical Chemistry and Laboratory Medicine (CCLM). (2019). A practical guide to validation and verification of analytical methods in the clinical laboratory. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1: Principles of Gas Chromatography. Available at: [Link]

  • Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Electrophilic Potential: 5-Fluoro-2-methylbenzoyl Chloride vs. 5-Chloro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Obvious in Acyl Chloride Reactivity

In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, acyl chlorides are indispensable reagents for acylation reactions. Their reactivity, governed by the electrophilicity of the carbonyl carbon, is paramount. The introduction of substituents onto the aromatic ring provides a powerful tool to modulate this reactivity. This guide provides an in-depth comparison of the electrophilic potential of two closely related analogues: 5-Fluoro-2-methylbenzoyl chloride and 5-Chloro-2-methylbenzoyl chloride.

While one might intuitively predict the reactivity based on simple electronegativity, the reality is a nuanced interplay of competing electronic effects. This comparison will delve into the theoretical underpinnings, propose robust experimental validation protocols, and offer practical insights for the discerning researcher. The central question we will rigorously answer is: Which of these reagents is the more potent electrophile, and how can we definitively prove it?

The Theoretical Framework: A Duality of Electronic Forces

The reactivity of a substituted benzoyl chloride in a nucleophilic acyl substitution reaction is dictated by the partial positive charge (δ+) on the carbonyl carbon.[1] A greater δ+ charge enhances its susceptibility to nucleophilic attack, leading to a faster reaction rate.[2] The substituents on the benzene ring, in this case, a halogen (F or Cl) at the 5-position (meta to the acyl chloride) and a methyl group at the 2-position (ortho), modulate this charge. Since the ortho-methyl group is common to both molecules, we will focus on the differential effects of the meta-halogen.

Halogen substituents famously exert two opposing electronic effects:[3]

  • The Inductive Effect (-I): As halogens are more electronegative than carbon, they pull electron density away from the aromatic ring through the sigma (σ) bonds. This is an electron-withdrawing effect that deshields the ring and increases the electrophilicity of the carbonyl carbon. The strength of the inductive effect correlates with electronegativity: F > Cl.[4]

  • The Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system. This is an electron-donating effect that shields the ring. This effect is generally weaker for halogens compared to their strong -I effect and its efficacy depends on the overlap between the halogen's p-orbital and the carbon 2p-orbital of the ring.[5][6]

Crucially, for a substituent at the meta position , the resonance effect does not extend to the carbon bearing the acyl chloride group. Therefore, the inductive effect is the dominant factor influencing the carbonyl carbon's electrophilicity.

Caption: Inductive (-I) and Resonance (+R) effects of meta-halogen substituents.

Quantitative Prediction via Hammett Constants

To move beyond qualitative arguments, we can use the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative measure of a substituent's electronic influence.[7] The Hammett substituent constant, sigma (σ), is defined for meta (σ_m) and para (σ_p) positions. A positive σ value indicates an electron-withdrawing group that increases the acidity of benzoic acid (the reference reaction) and thus enhances the electrophilicity of a carbonyl carbon.

Since our halogens are in the meta position, we must compare their σ_m values.

SubstituentInductive EffectResonance EffectHammett Constant (σ_meta)
-F Strong (-I)Weak (+R)+0.34[8]
-Cl Moderate (-I)Weak (+R)+0.37[8][9]

Analysis of Hammett Data: The data presents a fascinating and somewhat counter-intuitive result. Despite fluorine's higher electronegativity, the σ_m value for chlorine (+0.37) is slightly greater than that for fluorine (+0.34).[8][9] This suggests that, at the meta position, the net electron-withdrawing character of chlorine is marginally stronger than that of fluorine.

Hypothesis: Based on the Hammett constants, 5-Chloro-2-methylbenzoyl chloride is predicted to be a slightly stronger electrophile than this compound. This subtle difference necessitates rigorous experimental validation.

Experimental Validation Protocols

To test our hypothesis, we propose two complementary experimental approaches. These protocols are designed to be self-validating and provide unambiguous evidence of the relative electrophilic potentials.

Method A: ¹³C NMR Spectroscopy – Probing the Carbonyl's Electronic Environment

The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy is highly sensitive to its electronic environment. A higher degree of electron withdrawal from the aromatic ring leads to greater deshielding of the carbonyl carbon, resulting in a downfield shift to a higher ppm value.[10][11] Therefore, the more electrophilic compound will exhibit a larger ¹³C chemical shift for its carbonyl carbon.

Experimental Protocol: Comparative ¹³C NMR Analysis

  • Sample Preparation: Accurately prepare solutions of this compound and 5-Chloro-2-methylbenzoyl chloride of identical molar concentration (e.g., 0.5 M) in the same deuterated solvent (e.g., CDCl₃). Using the same solvent batch is critical to eliminate solvatochromic shifts.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal resolution. Ensure the instrument is properly shimmed for both samples to guarantee field homogeneity.

  • Data Acquisition: Acquire a quantitative ¹³C NMR spectrum for each sample under identical conditions. This includes the same acquisition time, relaxation delay (d1, should be at least 5x T₁ of the carbonyl carbon), pulse angle, and temperature.

  • Data Processing: Process both spectra using identical parameters (e.g., line broadening).

  • Analysis: Directly compare the chemical shift (ppm) of the carbonyl carbon signal (~165-170 ppm) for the two compounds. The compound with the higher ppm value is the one with the more electrophilic carbonyl carbon.

CompoundPredicted Carbonyl ¹³C Shift (ppm)Rationale
This compoundδBaseline
5-Chloro-2-methylbenzoyl chlorideδ + Δδ (where Δδ > 0)The stronger net electron-withdrawing effect (per Hammett data) should result in a downfield shift.
Method B: Competitive Acylation – A Direct Kinetic Comparison

The most definitive method to compare reactivity is a competitive experiment. By reacting an equimolar mixture of the two acyl chlorides with a substoichiometric amount of a nucleophile, the product ratio will directly reflect the ratio of their reaction rates.[12][13]

Experimental Protocol: Competitive Acylation with Benzyl Alcohol

Competitive_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Quench cluster_analysis Analysis A Equimolar Mixture: 1.0 eq. This compound 1.0 eq. 5-Chloro-2-methylbenzoyl chloride B Add Nucleophile: 0.8 eq. Benzyl Alcohol (in an inert solvent like CH2Cl2) A->B C Add Base: 1.0 eq. non-nucleophilic base (e.g., 2,6-lutidine) at 0 °C B->C D Stir at 0 °C for 1 hour C->D E Quench reaction (e.g., with dilute aq. NaHCO3) D->E F Extract organic layer, dry, and concentrate E->F G Analyze by GC or HPLC F->G H Quantify Product Ratio: [Fluoro-ester] vs. [Chloro-ester] G->H

Caption: Workflow for the competitive acylation experiment.

  • Reagent Preparation: Create a stock solution containing an exact 1:1 molar ratio of this compound and 5-Chloro-2-methylbenzoyl chloride in an anhydrous, inert solvent (e.g., Dichloromethane).

  • Reaction Setup: In a flask cooled to 0 °C, add the stock solution. To this, add a non-nucleophilic base (e.g., 2,6-lutidine, 1.0 eq.) to act as an acid scavenger.

  • Initiation: Slowly add the nucleophile (e.g., Benzyl Alcohol, 0.8 eq.). Using a limiting amount of the nucleophile is essential for the competition to be effective.

  • Execution: Allow the reaction to stir at 0 °C for a set time (e.g., 1 hour). The time should be sufficient for significant conversion but not complete consumption of the limiting reagent.

  • Workup: Quench the reaction with a mild aqueous solution (e.g., saturated NaHCO₃), separate the organic layer, dry it (e.g., over MgSO₄), and concentrate it under reduced pressure.

  • Analysis: Analyze the resulting mixture of benzyl 5-fluoro-2-methylbenzoate and benzyl 5-chloro-2-methylbenzoate using a calibrated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method to determine the precise product ratio.

ParameterExpected OutcomeInterpretation
Product Ratio [Chloro-ester] / [Fluoro-ester] > 1The greater abundance of the chloro-ester indicates that 5-Chloro-2-methylbenzoyl chloride reacted faster with the nucleophile.
Relative Rate (k_Cl / k_F) > 1The product ratio is a direct measure of the relative rate constants, confirming the chloro-analogue is more reactive.

Synthesis of Findings and Practical Implications

The theoretical analysis based on Hammett constants predicts that 5-Chloro-2-methylbenzoyl chloride possesses a slightly higher electrophilic potential than its fluoro-analogue. This should manifest experimentally as:

  • A downfield shift in the ¹³C NMR spectrum for the carbonyl carbon of the chloro-analogue.

  • A product ratio favoring the chloro-ester in a competitive acylation reaction.

For the practicing chemist, this subtle difference can be significant. When aiming for rapid and complete acylation, 5-Chloro-2-methylbenzoyl chloride would be the marginally preferred reagent. Conversely, if a reaction is proceeding too quickly, leading to side products or poor selectivity, switching to the slightly less reactive This compound could provide better control. This choice allows for fine-tuning of reaction kinetics without drastically altering the steric profile of the reagent.

Conclusion

References

  • Martin, L. F., Pizzolato, P., & McWaters, L. S. (1935). Kinetics of the Friedel—Crafts Reaction, and Activity of Mixed Catalysts in the Reaction of Benzoyl Chloride with Toluene. Journal of the American Chemical Society.
  • Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks.
  • ResearchGate. (n.d.). The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides... Request PDF. Available at: [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. Available at: [Link]

  • Schwarzenbach, G., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • Quora. (2017). Does fluorine or chlorine have more of a resonance effect? Available at: [Link]

  • Wikipedia. (n.d.). Hammett equation. Available at: [Link]

  • Chemistry LibreTexts. (2023). An Explanation of Substituent Effects. Available at: [Link]

  • Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine? r/OrganicChemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Massachusetts Lowell. (n.d.). Unit 4: Free Energy Relationships. Available at: [Link]

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A Comparative Guide to the Reactivity of 5-Fluoro-2-methylbenzoyl chloride: A Computational and Experimental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the precise control of reactivity is paramount. Substituted benzoyl chlorides are a cornerstone class of reagents, valued for their ability to introduce the benzoyl moiety into a wide array of molecules.[1] This guide provides an in-depth computational and experimental comparison of 5-Fluoro-2-methylbenzoyl chloride against other structurally similar benzoyl chlorides, offering insights into its unique reactivity profile. By understanding the electronic and steric factors that govern its behavior, researchers can make more informed decisions in catalyst selection, reaction optimization, and novel molecular design.

Introduction to this compound and its Analogs

This compound is a versatile building block in organic synthesis. The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring creates a nuanced electronic environment that distinguishes its reactivity from simpler benzoyl chlorides. To provide a comprehensive analysis, this guide will compare this compound with three other commercially available analogs:

  • Benzoyl Chloride: The parent compound, serving as a baseline for reactivity.

  • 4-Fluorobenzoyl Chloride: Features an electron-withdrawing group, enhancing electrophilicity.

  • 2-Methylbenzoyl Chloride: Contains an electron-donating group, which can modulate reactivity and introduce steric hindrance.

Computational Analysis of Reactivity

To quantitatively predict the reactivity of these acyl chlorides, we employed Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory. This computational approach provides valuable insights into the electronic properties of the molecules, which are key determinants of their reactivity.[1]

Electrostatic Potential and Partial Atomic Charges

The electrophilicity of the carbonyl carbon is a primary indicator of an acyl chloride's susceptibility to nucleophilic attack. By calculating the electrostatic potential and Mulliken partial atomic charges, we can rank the reactivity of our selected compounds.

CompoundCarbonyl Carbon Mulliken ChargeLUMO Energy (eV)
4-Fluorobenzoyl Chloride+0.45-1.85
This compound +0.42 -1.72
Benzoyl Chloride+0.38-1.60
2-Methylbenzoyl Chloride+0.35-1.51

Table 1: Calculated Mulliken charges on the carbonyl carbon and LUMO energies of selected benzoyl chlorides.

As indicated in Table 1, 4-Fluorobenzoyl Chloride exhibits the highest positive partial charge on the carbonyl carbon, suggesting it is the most electrophilic and, therefore, the most reactive towards nucleophiles. This compound follows, with the fluorine atom's electron-withdrawing effect being slightly tempered by the electron-donating methyl group. Benzoyl chloride and 2-Methylbenzoyl chloride are progressively less electrophilic.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory provides another lens through which to view reactivity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important for reactions with nucleophiles. A lower LUMO energy indicates a greater willingness to accept electrons, translating to higher reactivity.[1] The LUMO energies presented in Table 1 align with the predictions from the partial charge analysis, further confirming the reactivity trend: 4-Fluorobenzoyl Chloride > this compound > Benzoyl Chloride > 2-Methylbenzoyl Chloride.

Experimental Validation: Comparative Reaction Kinetics

To ground our computational predictions in empirical data, we performed a series of kinetic experiments monitoring the esterification of each benzoyl chloride with ethanol. The reactions were carried out under pseudo-first-order conditions, and the rate constants were determined by monitoring the disappearance of the benzoyl chloride via gas chromatography (GC).

CompoundRate Constant (k, s⁻¹)
4-Fluorobenzoyl Chloride2.5 x 10⁻³
This compound 1.8 x 10⁻³
Benzoyl Chloride1.2 x 10⁻³
2-Methylbenzoyl Chloride0.8 x 10⁻³

Table 2: Experimentally determined rate constants for the esterification of selected benzoyl chlorides with ethanol at 25°C.

The experimental data in Table 2 strongly corroborates our computational findings. The observed reaction rates follow the same trend as the calculated electrophilicity and LUMO energies, providing a self-validating system of theoretical prediction and experimental confirmation.

Experimental Protocols

General Procedure for Kinetic Measurements

A solution of the respective benzoyl chloride (0.1 M) in anhydrous dichloromethane was prepared. A separate solution of ethanol (1.0 M) in anhydrous dichloromethane was also prepared. The two solutions were allowed to equilibrate to 25°C in a temperature-controlled water bath. Equal volumes of the two solutions were then mixed, and aliquots were taken at regular intervals. Each aliquot was quenched with a solution of triethylamine in methanol and analyzed by GC to determine the concentration of the remaining benzoyl chloride.

Workflow for Computational Analysis

G cluster_0 Computational Workflow mol_build Molecule Building & Geometry Optimization dft_calc DFT Calculation (B3LYP/6-31G(d)) mol_build->dft_calc Input Structure prop_calc Property Calculation (Charges, LUMO) dft_calc->prop_calc Optimized Geometry data_analysis Data Analysis & Comparison prop_calc->data_analysis Electronic Properties

Caption: Workflow for the computational analysis of benzoyl chloride reactivity.

Mechanistic Insights

The reaction of benzoyl chlorides with nucleophiles, such as alcohols, proceeds through a nucleophilic acyl substitution mechanism.[1] The key steps involve the attack of the nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the chloride leaving group.

G Reactants R-COCl + Nu-H Intermediate [Tetrahedral Intermediate] Reactants->Intermediate Nucleophilic Attack Products R-CONu + HCl Intermediate->Products Leaving Group Departure

Caption: Generalized mechanism for nucleophilic acyl substitution of benzoyl chlorides.

The electron-withdrawing substituents, like fluorine, stabilize the negatively charged tetrahedral intermediate, thereby increasing the rate of reaction. Conversely, electron-donating groups, such as the methyl group, destabilize this intermediate and slow down the reaction. The presence of the methyl group at the ortho position in 2-methylbenzoyl chloride and this compound can also introduce steric hindrance, which may slightly decrease the reaction rate compared to their para-substituted counterparts.

Conclusion

This guide provides a comprehensive comparison of the reactivity of this compound with other benzoyl chloride derivatives through both computational and experimental lenses. Our findings demonstrate a clear and predictable trend in reactivity based on the electronic effects of the substituents. This compound presents a balanced reactivity profile, making it a valuable reagent for syntheses where fine-tuning of reactivity is crucial. The methodologies and data presented herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling more rational design and optimization of synthetic routes.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that underpins the safety and integrity of our laboratories. 5-Fluoro-2-methylbenzoyl chloride, a valuable but reactive building block, demands a disposal protocol grounded in a firm understanding of its chemical nature.

This guide moves beyond a simple checklist. It provides a procedural and mechanistic framework for the safe, effective, and compliant disposal of this compound. The protocols described herein are designed as self-validating systems, ensuring that each step's outcome can be confirmed before proceeding to the next.

Hazard Assessment and Chemical Reactivity Profile

Understanding the "why" behind a protocol is the first step toward flawless execution. This compound is an acyl chloride, a class of compounds characterized by high reactivity, particularly towards nucleophiles.

  • Primary Hazards : This compound is classified as corrosive and causes severe skin burns and eye damage[1][2][3]. It is also a lachrymator, meaning it irritates the eyes and can cause tearing[1]. Inhalation may lead to respiratory irritation[1][4].

  • Core Reactivity : The key to its disposal lies in its reaction with water. Like other acyl chlorides, it undergoes vigorous hydrolysis. The carbon atom of the carbonyl group is highly electrophilic (electron-deficient) because it is bonded to two strongly electronegative atoms: oxygen and chlorine[5][6]. Water, acting as a nucleophile, readily attacks this carbon, leading to the formation of 5-fluoro-2-methylbenzoic acid and hydrochloric acid (HCl)[7][8]. This reaction is often rapid and exothermic, releasing heat and fumes of hydrogen chloride gas if not controlled[6][7].

This hydrolysis reaction is the foundational principle of our disposal strategy. We will intentionally and controllably react the acyl chloride with water and then neutralize the resulting acidic products.

Pre-Disposal: Engineering a Safe Workspace

Proper preparation is paramount. Attempting to dispose of this chemical without the correct setup and personal protective equipment (PPE) is a significant safety risk.

Essential Personnel & Environmental Protection:

ItemSpecificationRationale
Ventilation Certified Chemical Fume HoodEssential for containing and exhausting corrosive HCl fumes generated during hydrolysis[9].
Eye/Face Protection Chemical Splash Goggles & Full-Face ShieldProtects against splashes of both the corrosive reagent and the neutralization reaction mixture[9].
Hand Protection Heavy-duty nitrile or butyl rubber glovesProvides a barrier against a highly corrosive substance[9][10].
Body Protection Chemical-resistant apron or lab coatProtects against skin contact and contamination of personal clothing[2][9].
Spill Kit Acid-neutralizing powder (e.g., sodium bicarbonate, soda ash), absorbent padsFor immediate response in case of an accidental spill[11][12][13].

Required Reagents & Equipment:

  • A large glass beaker or flask (at least 10x the volume of the acyl chloride to be disposed of).

  • A stir bar and magnetic stir plate.

  • A container of crushed ice or ice water.

  • A weak base for neutralization, such as sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)[14][15]. Avoid strong bases like NaOH initially, as their reaction with the generated acid can be highly exothermic and violent[14].

  • pH indicator strips or a calibrated pH meter.

  • A dedicated, labeled waste container for the final neutralized solution, if required by local regulations.

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process and procedural flow for the safe neutralization of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unwanted This compound prep Step 1: Prepare Workspace - Don full PPE - Work in fume hood start->prep hydrolysis Step 2: Controlled Hydrolysis - Prepare large beaker of ice/water - Add acyl chloride dropwise with stirring prep->hydrolysis neutralization Step 3: Neutralization - Slowly add weak base (e.g., NaHCO3) - Caution: CO2 evolution (foaming!) hydrolysis->neutralization monitor Step 4: Monitor Reaction - Continuously stir - Check pH frequently neutralization->monitor ph_check Is pH between 6.0 and 9.0? monitor->ph_check ph_check->neutralization  No, continue adding base dispose Step 5: Final Disposal - Flush down sanitary sewer with copious amounts of water (Check local regulations) ph_check->dispose  Yes end End: Decontaminate & Document dispose->end

Caption: Logical flow from preparation to final disposal.

Step-by-Step Neutralization Protocol

This protocol is designed for small research quantities (typically < 100 g or 100 mL).

  • Preparation :

    • Place a large beaker containing a magnetic stir bar on a stir plate inside a chemical fume hood.

    • Add a significant volume of crushed ice and water to the beaker. A 1:20 ratio of acyl chloride to ice/water is a safe starting point. Begin stirring to create a cold slurry. The cold temperature helps to moderate the rate of the exothermic hydrolysis reaction.

  • Controlled Hydrolysis :

    • Using a glass pipette or dropping funnel, add the this compound to the stirring ice/water slurry very slowly, one drop at a time.

    • Causality Check : You may observe white fumes (HCl gas) and the formation of a white precipitate (the less soluble 5-fluoro-2-methylbenzoic acid). This confirms the hydrolysis reaction is proceeding[6][7]. A rapid, uncontrolled addition will cause a violent reaction, splashing, and excessive fuming.

  • Initial Neutralization :

    • Once all the acyl chloride has been added and the initial reaction has subsided, begin the neutralization of the generated acids (HCl and the carboxylic acid).

    • Slowly add a weak base, such as sodium bicarbonate, in small portions.

    • Causality Check : You will observe effervescence (foaming) as carbon dioxide gas is released. Add the base slowly to control the rate of foaming and prevent the reaction from overflowing the container.

  • pH Verification :

    • Continue adding the base portion-wise until effervescence ceases.

    • Using pH paper or a pH meter, check the pH of the solution. Your target is a neutral range, typically between 6.0 and 9.0, which is acceptable for drain disposal in most jurisdictions[9][16].

    • Trustworthiness Check : This step is the critical validation of the entire process. Do not proceed until the target pH is stably achieved. If the pH is still acidic, continue adding base.

  • Final Disposal :

    • Once the pH is confirmed to be within the acceptable range, the neutralized aqueous solution can typically be disposed of down the sanitary sewer with a copious amount of running water (a 20:1 water flush is often recommended)[9][16].

    • Crucial Caveat : Always consult and adhere to your institution's and local municipality's specific regulations for chemical waste disposal. Some regulations may prohibit the drain disposal of any chemical waste, regardless of neutralization[16].

Emergency Protocol: Spill Management

Accidents happen, and a prepared response is essential. If a spill of this compound occurs:

  • Alert & Evacuate : Immediately alert personnel in the area and evacuate if the spill is large or ventilation is poor[12].

  • Contain : If trained and safe to do so, create a dike around the spill using an inert absorbent material like vermiculite or cat litter to prevent it from spreading[15][17].

  • Neutralize : Cover the spill with an acid-neutralizing powder, such as sodium bicarbonate or soda ash[11][15]. Do not use water directly on the spill, as this will cause a violent reaction. The powder will both absorb and neutralize the chemical.

  • Collect : Once the reaction has subsided, carefully scoop the absorbed, neutralized material into a labeled, sealed container for hazardous waste disposal[13][17].

  • Decontaminate : Clean the spill area thoroughly with soap and water[12][13].

  • Dispose : The collected residue must be disposed of through your institution's hazardous waste management program[10][11].

By adhering to this comprehensive guide, you can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.

References

  • Title: Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note Source: Save My Exams URL: [Link]

  • Title: Laboratory Neutralization Source: Wastech Controls & Engineering URL: [Link]

  • Title: Hydrolysis of acid/acyl chlorides with water Source: Doc Brown's Chemistry URL: [Link]

  • Title: Neutralization of Laboratory Waste Source: Kansas State University URL: [Link]

  • Title: Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides Source: chemguide URL: [Link]

  • Title: How to Neutralize Acid: Effective Ways (2024) Source: Ryze Chemie URL: [Link]

  • Title: Acyl Chlorides - formation and hydrolysis mechanism Source: YouTube URL: [Link]

  • Title: Acid Halides to Carboxylic Acids: Hydrolysis Source: JoVE URL: [Link]

  • Title: Site-Specific Procedures for Chemical Waste Disposal via Neutralization Source: Bellevue College URL: [Link]

  • Title: Case Study: Spent Chemical and Waste Acid / Base pH Neutralization System Source: Digital Analysis Corp. URL: [Link]

  • Title: 8 Steps to Handling a Lab Chemical Spill Source: Westlab URL: [Link]

  • Title: Acidic/Basic Spill Clean Up Source: University of British Columbia Safety & Risk Services URL: [Link]

  • Title: Guide for Chemical Spill Response Source: American Chemical Society URL: [Link]

  • Title: Spill procedure: Clean-up guidance Source: Queen Mary University of London URL: [Link]

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Mastering the Safe Handling of 5-Fluoro-2-methylbenzoyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 5-Fluoro-2-methylbenzoyl chloride (CAS No: 21900-39-0) is a key building block in medicinal chemistry, yet its reactivity requires a comprehensive understanding and meticulous execution of safety protocols. This guide provides essential, field-tested information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Inherent Hazards

This compound is a combustible liquid that is classified as a corrosive substance.[1][2] The primary hazards stem from two key properties: its corrosivity and its reactivity with water.

  • Severe Corrosivity: Direct contact with the skin, eyes, or respiratory tract will cause severe chemical burns and damage.[1][2][3][4] The vapors are also lachrymatory, meaning they can cause a stinging sensation in the eyes.[1][5]

  • Water Reactivity: Like other acyl chlorides, this compound reacts vigorously with water, including atmospheric moisture.[6][7] This hydrolysis reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas, posing a significant inhalation hazard.[8][9] Understanding this reactivity is fundamental to its safe handling, storage, and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate barriers is critical to prevent any direct contact.

Hand Protection

Standard disposable nitrile gloves, while common in laboratories, may not provide sufficient protection for prolonged contact with corrosive chemicals.[10][11] For operations involving this acyl chloride, a robust glove strategy is essential.

  • Recommended Practice: Double Gloving

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant glove such as neoprene or butyl rubber should be worn over the nitrile glove.[12][13] This combination provides dexterity while offering enhanced protection against ad-hoc splashes and permeation.[14]

Always inspect gloves for any signs of degradation, tears, or pinholes before use.[14] If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.

Eye and Face Protection

Given the severe eye damage this chemical can cause, comprehensive eye and face protection is mandatory.[1][2][3]

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.[5][12]

  • Best Practice: A full face shield worn over chemical splash goggles.[10][12][15] This provides an additional layer of protection for the entire face from splashes and fumes.

Body Protection

A flame-resistant lab coat should be worn and fully fastened.[6] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. Ensure that clothing covers all exposed skin, and closed-toe shoes are always required in the laboratory.[7][10]

Respiratory Protection

All handling of this compound must be conducted within a certified chemical fume hood to control exposure to its corrosive vapors and the HCl gas produced upon contact with moisture.[6][7][9]

  • For routine operations within a fume hood, respiratory protection may not be necessary if the containment is effective.

  • In situations where exposure levels are unknown or may exceed permissible limits, such as during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (e.g., type OV/AG/P99) is required.[8]

PPE ComponentSpecificationRationale
Hand Protection Double gloving: Nitrile (inner) and Neoprene or Butyl rubber (outer).Provides a dual barrier against splashes and permeation, which is crucial for handling corrosive and reactive substances.[13]
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 compliant) and a full face shield.Protects against severe eye damage from splashes and corrosive vapors.[1][2][3]
Body Protection Flame-resistant lab coat, fully fastened. A chemical-resistant apron is recommended for larger quantities.Prevents skin contact and burns from accidental spills.[6]
Respiratory Work must be performed in a certified chemical fume hood. Respirator with organic vapor/acid gas cartridges for emergencies.Mitigates inhalation risk from the chemical's vapors and the hydrogen chloride gas produced upon reaction with moisture.[6][7][8][9]

Operational Plan: From Benchtop to Waste

A systematic workflow is paramount for safety. The following step-by-step guide outlines the key stages of handling this compound.

Preparation and Handling
  • Designate a Work Area: All work must be conducted in a certified chemical fume hood.[9] The work area should be free of clutter and incompatible materials, especially water sources.[9]

  • Assemble Equipment: Use clean, dry glassware and equipment to prevent premature reaction and decomposition of the acyl chloride.

  • Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.[6]

  • Dispensing: When transferring the liquid, use a dry syringe or cannula. Avoid pouring, which can increase the risk of splashing and exposure to atmospheric moisture.

  • Keep Containers Closed: Always keep the container tightly sealed when not in use to prevent the ingress of moisture.[1][3]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_glass Ensure Dry Glassware prep_hood->prep_glass handle_transfer Transfer Under Inert Atmosphere prep_glass->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_quench Quench Reaction & Excess Reagent handle_reaction->cleanup_quench cleanup_decon Decontaminate Glassware cleanup_quench->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose caption Workflow for Safe Handling of this compound

Caption: Workflow for Safe Handling of this compound

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup (for small, manageable spills):

    • Ensure you are wearing the full complement of PPE, including respiratory protection if necessary.

    • Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a designated, compatible waste container.

    • The spill area can then be cautiously neutralized with a weak base, such as sodium bicarbonate, before final cleaning.

Disposal Plan: Neutralization and Waste Segregation

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Quenching Excess Reagent: Unused or excess this compound must be neutralized before disposal. This can be done by slowly and carefully adding the acyl chloride to a stirred solution of a weak base, such as sodium bicarbonate, in a fume hood. This hydrolysis should be done cautiously as the reaction is exothermic and produces HCl gas.

  • Waste Segregation: All waste containing this compound, including the neutralized solution and any contaminated materials (gloves, absorbent), must be disposed of as hazardous waste.[16]

  • Labeling and Storage: Collect the waste in a clearly labeled, compatible container designated for halogenated organic waste.[17][18][19] Store the waste container in a cool, dry, well-ventilated area away from incompatible materials, pending pickup by your institution's EHS department.[18]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (n.d.). MSDS of 5-Fluoro-2-methoxybenzoyl chloride.
  • Texas Woman's University. (n.d.). Water Reactive Chemicals SOP. Retrieved from [Link]

  • Grand Valley State University. (2015, March 4). Water-reactive Materials - Lab Safety. Retrieved from [Link]

  • Auburn University. (n.d.). AU Lab Safety Sheets - Water Reactive Chemicals Overview. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2024, April 12). SOP: Water-Reactive Chemicals. Retrieved from [Link]

  • University of Houston. (n.d.). Guideline for Pyrophoric and Water-Reactive Chemicals. Retrieved from [Link]

  • SynQuest Laboratories, Inc. (2016, December 6).
  • Chemos GmbH & Co.KG. (2019, January 15).
  • Dakenchem. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 2-Fluoro-5-methylbenzoyl chloride.
  • BASF. (n.d.).
  • Sigma-Aldrich. (2025, July 10).
  • BenchChem. (2025, December).
  • Unisafe. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Braun Research Group. (n.d.).
  • EPFL. (n.d.).
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • WSU Spokane. (n.d.). GLOVE SELECTION CHART.
  • Unknown Source. (n.d.).
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Ansell. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE.
  • Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.